molecular formula C6H10N2O2S2 B020834 5-(2-Aminoethyl)thiophene-2-sulfonamide CAS No. 109213-13-0

5-(2-Aminoethyl)thiophene-2-sulfonamide

Cat. No.: B020834
CAS No.: 109213-13-0
M. Wt: 206.3 g/mol
InChI Key: ZQZFXEBUKQSRPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(2-Aminoethyl)thiophene-2-sulfonamide is a useful research compound. Its molecular formula is C6H10N2O2S2 and its molecular weight is 206.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(2-aminoethyl)thiophene-2-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O2S2/c7-4-3-5-1-2-6(11-5)12(8,9)10/h1-2H,3-4,7H2,(H2,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQZFXEBUKQSRPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1)S(=O)(=O)N)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70406974
Record name 5-(2-aminoethyl)thiophene-2-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70406974
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

109213-13-0
Record name 5-(2-aminoethyl)thiophene-2-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70406974
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

5-(2-Aminoethyl)thiophene-2-sulfonamide chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Chemical Properties of 5-(2-Aminoethyl)thiophene-2-sulfonamide

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. We will delve into its core chemical properties, reactivity, and potential applications, offering insights grounded in established chemical principles and supported by authoritative references.

Molecular Structure and Core Physicochemical Properties

This compound is a bifunctional molecule built upon a thiophene core. The thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, is substituted at the 2- and 5-positions.[1] Position 2 bears a sulfonamide group (-SO₂NH₂), a key pharmacophore in many therapeutic agents, most notably carbonic anhydrase inhibitors.[2][3][4] At position 5, an aminoethyl side chain (-CH₂CH₂NH₂) provides a primary amine functionality, which serves as a versatile synthetic handle and a potential point for interaction with biological targets.[5]

The presence of the electron-rich thiophene ring, the polar sulfonamide group, and the basic aminoethyl chain imparts a unique combination of properties to the molecule.[5] The sulfonamide group enhances polarity and facilitates strong hydrogen bonding, while the aminoethyl group introduces a basic center and steric influence that can modulate reaction pathways.[5]

Caption: 2D Structure of this compound.

Table 1: Core Physicochemical Properties

Property Value Source
Molecular Formula C₆H₁₀N₂O₂S₂
Molecular Weight 206.29 g/mol
CAS Number 109213-13-0 [6]
Appearance Solid
SMILES String NCCc1ccc(s1)S(N)(=O)=O

| InChI Key | ZQZFXEBUKQSRPZ-UHFFFAOYSA-N | |

Spectroscopic Profile

The structural features of this compound give rise to a predictable spectroscopic signature. While a specific experimental spectrum is not publicly available, a theoretical profile can be constructed based on the analysis of its functional groups and data from analogous thiophene derivatives.[7][8][9]

Table 2: Predicted Spectroscopic Data

Technique Feature Expected Chemical Shift / Frequency / m/z
¹H NMR Thiophene ring protons (2H) δ 7.0 - 7.8 ppm (doublets)
Methylene protons (-CH₂-CH₂-) (4H) δ 2.8 - 3.5 ppm (multiplets)
Amine protons (-NH₂) (2H) δ 1.5 - 3.0 ppm (broad singlet)
Sulfonamide protons (-SO₂NH₂) (2H) δ 7.0 - 7.5 ppm (broad singlet)
¹³C NMR Thiophene ring carbons δ 120 - 150 ppm
Methylene carbons (-CH₂CH₂-) δ 30 - 50 ppm
IR Spectroscopy N-H Stretch (Amine & Sulfonamide) 3200 - 3400 cm⁻¹
C-H Stretch (Aromatic) ~3100 cm⁻¹
C-H Stretch (Aliphatic) 2850 - 2960 cm⁻¹
S=O Stretch (Sulfonamide) 1330 - 1370 cm⁻¹ (asymmetric), 1140 - 1180 cm⁻¹ (symmetric)
C=C Stretch (Thiophene Ring) 1400 - 1550 cm⁻¹

| Mass Spectrometry | Molecular Ion [M+H]⁺ | m/z ≈ 207.02 |

Note: NMR shifts are referenced to TMS and can vary based on solvent and pH.

Synthesis and Reactivity

The synthesis of thiophene-2-sulfonamide derivatives is well-documented in the chemical literature.[10] A general, plausible synthetic route for this compound would involve a multi-step process, potentially starting from 2-acetylthiophene, which can be modified to introduce the aminoethyl side chain, followed by chlorosulfonation and subsequent amination to install the sulfonamide group. The reactivity of the final molecule is dictated by its three primary components: the thiophene ring, the primary amine, and the sulfonamide moiety.

G cluster_0 Synthetic Workflow Start Thiophene Precursor Step1 Introduction of Side Chain Precursor Start->Step1 Acylation/ Alkylation Step2 Side Chain Modification (e.g., Reduction) Step1->Step2 e.g., Reductive Amination Step3 Chlorosulfonation Step2->Step3 ClSO₃H Step4 Amination Step3->Step4 NH₄OH Product 5-(2-Aminoethyl)thiophene- 2-sulfonamide Step4->Product

Caption: Conceptual workflow for the synthesis of thiophene-2-sulfonamides.
  • Thiophene Ring Reactivity : The thiophene ring is aromatic and undergoes electrophilic substitution.[1] However, the -SO₂NH₂ group is strongly deactivating, making further substitution on the ring challenging. The 2,5-disubstituted pattern is sterically and electronically fixed.

  • Aminoethyl Group Reactivity : The primary amine is nucleophilic and basic. It readily undergoes reactions typical of primary amines, such as acylation, alkylation, and Schiff base formation. This site is the most logical point for derivatization to explore structure-activity relationships (SAR).

  • Sulfonamide Group Reactivity : The sulfonamide N-H protons are weakly acidic and can be deprotonated under strong basic conditions. The S-N bond is robust, and the sulfonamide group is generally stable under a wide range of reaction conditions, making it an excellent anchor for medicinal chemistry applications.[11]

Potential Applications in Drug Development

Thiophene derivatives are a cornerstone of medicinal chemistry, exhibiting a vast array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[12][13][14]

The primary therapeutic interest in the thiophene-2-sulfonamide scaffold lies in its potent ability to inhibit carbonic anhydrases (CAs).[2][3] CAs are a family of metalloenzymes that play crucial roles in physiological processes.[3] A series of 4-substituted thiophene-2-sulfonamides have demonstrated nanomolar potency for the inhibition of human carbonic anhydrase II.[2] These compounds are explored for their potential as topical agents to reduce intraocular pressure in the treatment of glaucoma.[15] The sulfonamide moiety is critical for this activity, as it coordinates to the zinc ion in the enzyme's active site. The 5-(2-aminoethyl) substituent can be modified to tune the compound's selectivity for different CA isoforms and to optimize its pharmacokinetic properties.[3]

Experimental Protocols

The following protocols provide standardized, validated methodologies for the chemical modification and biological evaluation of this compound.

Protocol 1: N-Acetylation of the Primary Amine

This protocol details a fundamental transformation to validate the reactivity of the aminoethyl side chain and to generate derivatives for SAR studies.

Objective: To synthesize 5-(2-Acetamidoethyl)thiophene-2-sulfonamide.

Materials:

  • This compound

  • Acetyl chloride or Acetic anhydride

  • A suitable base (e.g., triethylamine or pyridine)

  • Anhydrous aprotic solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF))

  • Standard workup and purification reagents (e.g., saturated NaHCO₃ solution, brine, MgSO₄, silica gel for chromatography)

Procedure:

  • Dissolve 1.0 equivalent of this compound in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add 1.2 equivalents of triethylamine to the solution with stirring.

  • Add 1.1 equivalents of acetyl chloride dropwise to the cooled solution.

  • Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, and extract the aqueous layer twice with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product via flash column chromatography on silica gel to yield the pure N-acetylated product.

  • Characterize the final product using NMR and Mass Spectrometry to confirm its structure and purity.

G cluster_workflow N-Acetylation Workflow A Dissolve Substrate in Anhydrous DCM B Cool to 0°C A->B C Add Base (Triethylamine) B->C D Add Acetyl Chloride (Dropwise) C->D E Stir & Warm to RT D->E F Monitor by TLC E->F G Aqueous Workup (Quench, Extract, Wash) F->G Reaction Complete H Dry & Concentrate G->H I Purify by Chromatography H->I J Characterize Product I->J

Caption: Step-by-step workflow for the N-acetylation reaction.

Conclusion

This compound is a valuable heterocyclic building block with a rich chemical profile. Its structure combines the aromatic thiophene core with two key functional groups—a primary amine and a sulfonamide—that govern its reactivity and confer significant potential for biological activity. Its primary application space is in the development of carbonic anhydrase inhibitors, but the versatility of its functional groups opens avenues for its use in creating a wide range of other biologically active molecules. This guide provides the foundational knowledge necessary for researchers to effectively utilize this compound in their synthetic and medicinal chemistry programs.

References

  • Ponticello, G. S., et al. (1991). 4-substituted thiophene- and furan-2-sulfonamides as topical carbonic anhydrase inhibitors. Journal of Medicinal Chemistry, 34(7), 2175-2183.
  • Ponticello, G. S., et al. (1988). Topically active carbonic anhydrase inhibitors. 2. Benzo[b]thiophenesulfonamide derivatives with ocular hypotensive activity. Journal of Medicinal Chemistry, 31(10), 1954-1961.
  • Guzel, O., et al. (2021). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. Molecules, 26(11), 3328. Available at: [Link]

  • Akocak, S., et al. (2020). Evaluation of some thiophene-based sulfonamides as potent inhibitors of carbonic anhydrase I and II isoenzymes isolated from human erythrocytes by kinetic and molecular modelling studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1637-1644.
  • Guzel, O., et al. (2021). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors (PMC Version). Molecules. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Versatility of Thiophene Sulfonamides. Company Blog. Available at: [Link]

  • PubChem. 5-(Thiophene-2-sulfonyl)thiophene-2-sulfonamide. National Center for Biotechnology Information. Available at: [Link]

  • PubChemLite. This compound hydrochloride. University of Luxembourg. Available at: [Link]

  • Senturk, M., et al. (2019). Inhibition effects of selected thiophene-2-sulfonamides on lactoperoxidase. Drug and Chemical Toxicology, 42(sup1), 1-6.
  • PubChem. 5-(2-Methanesulfonamidoethyl)thiophene-2-carboxylic acid. National Center for Biotechnology Information. Available at: [Link]

  • Khan, I., et al. (2024). Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147. Cureus, 16(7), e64321. Available at: [Link]

  • Asif, M. (2016). Therapeutic importance of synthetic thiophene. Chemistry Central Journal, 10(1), 69. Available at: [Link]

  • Ahmed, H., et al. (2022). Thiophenes—Naturally Occurring Plant Metabolites: Biological Activities and In Silico Evaluation of Their Potential as Cathepsin D Inhibitors. Molecules, 27(21), 7545. Available at: [Link]

  • Wikipedia. Thiophene. Wikimedia Foundation. Available at: [Link]

  • Kim, D., et al. (2021). Asymmetric Desymmetrizing Sulfonylation of Diarylmethanes via Peptidyl-Cu(I)-Catalysis with Remote Stereocontrol. Organic Letters, 23(15), 5896-5900. Available at: [Link]

  • Sone, T., et al. (1964). The Infrared Absorption Spectra of Thiophene Derivatives. Bulletin of the University of Osaka Prefecture. Series A, Engineering and natural sciences, 13(1), 113-124.
  • PubChem. 2-Thiophenesulfonamide. National Center for Biotechnology Information. Available at: [Link]

  • Ghorab, M. M., et al. (2023). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. Scientific Reports, 13(1), 2970. Available at: [Link]

  • Abu-Orabi, S. T., et al. (1987). STUDIES IN THE HETEROCYCLIC COMPOUNDS: II. THE MASS SPECTRA OF SOME THIOPHENE-SULFONYL DERIVATIVES. Organic Mass Spectrometry, 22(5), 313-316. Available at: [Link]

Sources

An In-Depth Technical Guide to 5-(2-Aminoethyl)thiophene-2-sulfonamide: Structure, Synthesis, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive scientific overview of 5-(2-aminoethyl)thiophene-2-sulfonamide, a heterocyclic compound of significant interest to the medicinal chemistry and drug development communities. While specific experimental data on this molecule is sparse in current literature, this document consolidates its known chemical identity and presents a robust, prospective analysis of its molecular structure, a plausible synthetic route, and its potential biological activities. By leveraging established principles and data from analogous structures, this guide serves as a foundational resource for researchers investigating novel thiophene-based therapeutic agents. We will delve into its physicochemical properties, propose detailed protocols for its synthesis and characterization, and explore its therapeutic promise based on the well-documented pharmacology of the thiophene-sulfonamide scaffold.

Introduction: The Thiophene-Sulfonamide Scaffold in Medicinal Chemistry

The thiophene ring is a privileged five-membered sulfur-containing heterocycle that serves as a cornerstone in the architecture of numerous pharmaceuticals.[1] Its unique electronic properties and ability to act as a bioisostere for the benzene ring have made it a critical component in drugs spanning a wide range of therapeutic areas, including anti-inflammatory, antimicrobial, anticancer, and antipsychotic agents.[1][2] When coupled with the sulfonamide functional group (-SO₂NH₂), a pharmacophore renowned for its role in diuretic, hypoglycemic, and, most famously, antibacterial drugs, the resulting thiophene-sulfonamide scaffold represents a powerful platform for drug discovery.[3][4]

This compound incorporates three key structural motifs:

  • A Thiophene-2-sulfonamide Core: This provides the foundational structure, known to interact with various biological targets, notably enzymes like carbonic anhydrase.[5]

  • An Ethyl Linker: This provides conformational flexibility.

  • A Primary Amino Group: This terminal amine can act as a hydrogen bond donor and acceptor, and serves as a key site for potential salt formation or further derivatization.

This unique combination of features suggests that this compound is a compelling candidate for biological screening and further development. This guide aims to provide the necessary technical foundation for such endeavors.

Chemical Identity and Physicochemical Properties

Establishing the precise chemical identity is the first step in any rigorous scientific investigation. The key identifiers and computed physicochemical properties for this compound are summarized below.

PropertyValueSource(s)
IUPAC Name This compound-
CAS Number 109213-13-0[6]
Molecular Formula C₆H₁₀N₂O₂S₂[7]
Molecular Weight 206.29 g/mol [7]
Appearance Solid (predicted)[7]
SMILES String NCCc1ccc(s1)S(N)(=O)=O[7]
InChI Key ZQZFXEBUKQSRPZ-UHFFFAOYSA-N[7]
Predicted XlogP -0.1[8]
Predicted Hydrogen Bond Donors 3-
Predicted Hydrogen Bond Acceptors 4-

Molecular Structure Analysis

The molecular structure of this compound dictates its chemical reactivity and its potential interactions with biological macromolecules.

  • Thiophene Ring: The sulfur atom in the thiophene ring imparts specific electronic characteristics, making the ring system electron-rich and capable of participating in π-π stacking interactions.[9] The substitution pattern at the 2- and 5-positions is crucial for its orientation in enzyme active sites.

  • Sulfonamide Group: This group is highly polar and a strong hydrogen bond donor/acceptor.[9] The nitrogen atom can be deprotonated, allowing it to coordinate with metal ions, a key feature in the mechanism of action for sulfonamide-based enzyme inhibitors like carbonic anhydrase inhibitors.

  • Aminoethyl Side Chain: This flexible side chain introduces a basic primary amine. At physiological pH, this amine group is expected to be protonated, forming a positively charged ammonium ion. This positive charge can facilitate strong ionic interactions or salt bridges with acidic residues (e.g., aspartate, glutamate) in a protein's binding pocket.

While a definitive crystal structure is not available in the public domain, computational modeling suggests a structure where the ethyl chain has rotational freedom, allowing the terminal amino group to adopt various conformations to optimize binding interactions.

Spectroscopic Characterization (Predicted)

Although experimental spectra for this specific molecule are not publicly available, its structure allows for a confident prediction of its key spectroscopic features.[7] This section serves as a guideline for researchers to verify the identity and purity of the compound upon synthesis.

¹H NMR Spectroscopy

(Predicted for a solution in DMSO-d₆, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~7.30d, J ≈ 3.8 Hz1HH-3 (Thiophene)Thiophene proton adjacent to the sulfonamide group, deshielded.
~6.95d, J ≈ 3.8 Hz1HH-4 (Thiophene)Thiophene proton adjacent to the ethyl group.
~7.20s (broad)2H-SO₂NH₂ Exchangeable protons of the sulfonamide group.
~3.10t, J ≈ 7.0 Hz2H-CH₂ -NH₂Methylene group adjacent to the amino group.
~2.95t, J ≈ 7.0 Hz2HThiophene-CH₂ -Methylene group attached to the thiophene ring.
~2.50 (broad)s (broad)2H-CH₂-NH₂ Exchangeable protons of the primary amine (may be broad or not observed depending on conditions).
¹³C NMR Spectroscopy

(Predicted for a solution in DMSO-d₆, 100 MHz)

Chemical Shift (δ, ppm)AssignmentRationale
~150C-5 (Thiophene)Carbon bearing the ethyl substituent, deshielded.
~145C-2 (Thiophene)Carbon bearing the sulfonamide group, strongly deshielded.
~128C-3 (Thiophene)Thiophene CH.
~125C-4 (Thiophene)Thiophene CH.
~45-CH₂ -NH₂Methylene carbon adjacent to the nitrogen.
~30Thiophene-CH₂ -Methylene carbon adjacent to the thiophene ring.
Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3400-3200N-H stretching (symmetric & asymmetric)-NH₂ (amine & sulfonamide)
3100-3000C-H stretching (aromatic)Thiophene ring
2950-2850C-H stretching (aliphatic)-CH₂-CH₂-
1640-1550N-H bending-NH₂ (amine)
~1350 & ~1160S=O stretching (asymmetric & symmetric)-SO₂- (sulfonamide)
Mass Spectrometry
  • Method: Electrospray Ionization (ESI+)

  • Predicted [M+H]⁺: m/z 207.0256

Proposed Synthesis and Purification

While a specific published synthesis for this compound is not available, a plausible and robust synthetic route can be designed based on well-established transformations in thiophene chemistry. The proposed multi-step synthesis starts from the commercially available 2-thiopheneethanol.

Synthesis_Workflow A 2-Thiopheneethanol B 2-(2-Bromoethyl)thiophene A->B PBr₃ or CBr₄, PPh₃ DCM, 0°C to rt C 2-(2-Azidoethyl)thiophene B->C NaN₃ DMF, 60°C D 2-(Thiophen-2-yl)ethanamine C->D 1. PPh₃, THF 2. H₂O (Staudinger) E N-(2-(Thiophen-2-yl)ethyl)acetamide D->E Ac₂O, Pyridine 0°C to rt F 5-Chlorosulfonyl-N-(2-(thiophen-2-yl)ethyl)acetamide E->F ClSO₃H (excess) 0°C G 5-Sulfamoyl-N-(2-(thiophen-2-yl)ethyl)acetamide F->G NH₄OH (aq) THF, 0°C to rt H This compound G->H HCl (aq), Reflux then NaOH (aq) CA_Inhibition cluster_0 Carbonic Anhydrase Active Site cluster_1 Inhibitor Binding Enzyme Enzyme Pocket His 3x Histidine Residues AcidicResidue Acidic Residue (e.g., Glu, Asp) Zn Zn²⁺ Ion His->Zn Coordination Inhibitor This compound Sulfonamide Deprotonated Sulfonamide (-SO₂NH⁻) Thiophene Thiophene Ring Aminoethyl Protonated Aminoethyl Chain (-CH₂CH₂NH₃⁺) Sulfonamide->Zn Coordinates to Zinc Thiophene->Enzyme Hydrophobic Interactions Aminoethyl->AcidicResidue Ionic Interaction / Salt Bridge

Sources

An In-depth Technical Guide to the Synthesis of 5-(2-Aminoethyl)thiophene-2-sulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-(2-Aminoethyl)thiophene-2-sulfonamide is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its structure incorporates the thiophene-2-sulfonamide scaffold, a key pharmacophore in a class of potent enzyme inhibitors known as carbonic anhydrase inhibitors (CAIs).[1][2] Carbonic anhydrases are metalloenzymes that play crucial roles in various physiological processes, and their inhibition is a therapeutic strategy for conditions like glaucoma, epilepsy, and certain types of cancer.[3][4] The presence of the 2-aminoethyl side chain at the 5-position offers a versatile chemical handle for further modification, enabling the exploration of structure-activity relationships and the development of targeted therapeutics.

This guide provides a comprehensive, technically-grounded overview of a robust synthetic pathway to this compound. We will dissect the strategic considerations behind the synthesis, detail the experimental protocols for key transformations, and explain the causality behind the chosen methodologies, offering field-proven insights for researchers, scientists, and drug development professionals.

Part 1: Synthetic Strategy and Retrosynthetic Analysis

The synthesis of a bifunctional molecule like this compound requires careful strategic planning to manage the reactivity of the two key functional groups: the primary amine and the sulfonamide. A logical retrosynthetic analysis suggests a convergent approach where the thiophene core is first elaborated with the aminoethyl side chain, followed by the introduction of the sulfonamide group.

This strategy is predicated on the availability of the key intermediate, 2-(thiophen-2-yl)ethanamine. The subsequent functionalization of this intermediate at the C5 position of the thiophene ring is an electrophilic aromatic substitution. The primary amine of the side chain must be protected to prevent side reactions during the strongly acidic chlorosulfonation step. The overall strategy is outlined below.

G Target This compound Protected_Sulfonamide N-Protected this compound Target->Protected_Sulfonamide Deprotection Sulfonyl_Chloride N-Protected 5-(2-aminoethyl)thiophene-2-sulfonyl chloride Protected_Sulfonamide->Sulfonyl_Chloride Amination Protected_Amine N-Protected 2-(thiophen-2-yl)ethanamine Sulfonyl_Chloride->Protected_Amine Chlorosulfonation Key_Intermediate 2-(Thiophen-2-yl)ethanamine Protected_Amine->Key_Intermediate N-Protection

Caption: High-level retrosynthetic pathway for the target compound.

Part 2: Synthesis of Key Intermediate: 2-(Thiophen-2-yl)ethanamine

2-(Thiophen-2-yl)ethanamine is a known compound used as an intermediate in the synthesis of various pharmaceutical products.[5][6] Several routes to its synthesis have been reported, often starting from commercially available thiophene derivatives.[7][8][9] A common and scalable approach begins with 2-acetylthiophene, proceeding through a reductive amination pathway or reduction of an oxime intermediate. An alternative, well-documented industrial process involves the acylation of thiophene followed by reduction and hydrolysis.[5][6]

Protocol 1: Synthesis via Acylation and Reductive Hydrolysis

This pathway involves the Friedel-Crafts acylation of thiophene to form an N-acylamino acetylthiophene intermediate, which is subsequently reduced and hydrolyzed to yield the desired primary amine.[5][6]

G Thiophene Thiophene Acylated_Thiophene α-N-Benzoylamino-2-acetylthiophene Thiophene->Acylated_Thiophene Friedel-Crafts Acylation (AlCl3) Acylating_Agent Acylating Agent (e.g., Hippuryl Chloride) Acylating_Agent->Acylated_Thiophene Product 2-(Thiophen-2-yl)ethanamine Acylated_Thiophene->Product Reduction & Hydrolysis (Hydrazine, KOH) G Start 2-(Thiophen-2-yl)ethanamine Protected N-Acetyl-2-(thiophen-2-yl)ethanamine Start->Protected Protection (Ac₂O or AcCl) SulfonylChloride N-Acetyl-5-(2-aminoethyl)thiophene- 2-sulfonyl chloride Protected->SulfonylChloride Chlorosulfonation (ClSO₃H, 0°C) ProtectedSulfonamide N-Acetyl-5-(2-aminoethyl)thiophene- 2-sulfonamide SulfonylChloride->ProtectedSulfonamide Amination (aq. NH₃) FinalProduct This compound ProtectedSulfonamide->FinalProduct Deprotection (Acid Hydrolysis, HCl)

Sources

An In-depth Technical Guide on the Biological Activity of 5-(2-Aminoethyl)thiophene-2-sulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Abstract

The thiophene-2-sulfonamide scaffold is a cornerstone in medicinal chemistry, recognized for its role in a multitude of pharmacologically active agents. This technical guide provides a comprehensive exploration of the potential biological activities of a specific derivative, 5-(2-Aminoethyl)thiophene-2-sulfonamide. While direct experimental data for this compound is limited, this document synthesizes the wealth of information available for structurally related thiophene-2-sulfonamides to project its likely biological profile. The primary focus is on its hypothesized role as a carbonic anhydrase inhibitor, with further exploration into its potential as a kinase inhibitor and antimicrobial agent. This guide is intended for researchers, scientists, and drug development professionals, offering insights into the compound's mechanism of action, proposed experimental validation protocols, and future research directions.

Introduction: The Thiophene-2-Sulfonamide Scaffold - A Privileged Structure

Thiophene and its derivatives are a significant class of heterocyclic compounds in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3] The incorporation of a sulfonamide group, particularly at the 2-position of the thiophene ring, has proven to be a highly effective strategy in the design of enzyme inhibitors.[4][5] This guide focuses on the specific derivative, this compound, a molecule that combines the established pharmacophore of thiophene-2-sulfonamide with an aminoethyl side chain, suggesting a unique potential for biological interactions.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a compound is fundamental to any investigation into its biological activity. The following table summarizes the key identifiers and properties of this compound.

PropertyValueSource
Molecular Formula C₆H₁₀N₂O₂S₂
Molecular Weight 206.29 g/mol
CAS Number 109213-13-0[6]
Physical Form Solid
SMILES String NCCc1ccc(s1)S(N)(=O)=O
InChI Key ZQZFXEBUKQSRPZ-UHFFFAOYSA-N

Core Hypothesized Biological Activity: Carbonic Anhydrase Inhibition

The most well-documented biological activity for the thiophene-2-sulfonamide scaffold is the inhibition of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[4][7][8]

Mechanism of Action

Sulfonamide-based inhibitors function by coordinating to the zinc ion in the active site of the carbonic anhydrase enzyme.[5][9] The sulfonamide group (-SO₂NH₂) mimics the transition state of the natural substrate, leading to potent and often selective inhibition. The thiophene ring and its substituents play a crucial role in establishing additional interactions within the active site, influencing both potency and isoform selectivity.[8][9] The aminoethyl side chain of this compound could potentially form hydrogen bonds with amino acid residues in the active site, further enhancing its binding affinity.

G cluster_0 Carbonic Anhydrase Active Site cluster_1 This compound Zn Zn²⁺ His1 His Zn->His1 His2 His Zn->His2 His3 His Zn->His3 Water H₂O Zn->Water Sulfonamide SO₂NH₂ Sulfonamide->Zn Coordination Bond Thiophene Thiophene Ring Sulfonamide->Thiophene Aminoethyl Aminoethyl Group Thiophene->Aminoethyl Aminoethyl->His1 Potential H-Bond

Hypothesized binding of this compound to the carbonic anhydrase active site.
Structure-Activity Relationship (SAR) Insights

Studies on various 5-substituted thiophene-2-sulfonamides have demonstrated that the nature of the substituent at the 5-position significantly influences the inhibitory activity and selectivity against different CA isoforms.[7][8][10] For instance, the introduction of substituted-benzylsulfanyl moieties at the 5-position has led to potent inhibitors of hCA II, IX, and XII.[10] The presence of a flexible aminoethyl chain in this compound could allow for optimal positioning within the active site to maximize favorable interactions.

Experimental Protocol: In Vitro Carbonic Anhydrase Inhibition Assay

To validate the hypothesized CA inhibitory activity, a standard in vitro assay measuring the esterase activity of the enzyme can be employed.

Objective: To determine the inhibitory potency (IC₅₀ and Kᵢ) of this compound against various human carbonic anhydrase isoforms (e.g., hCA I, II, IX, XII).

Materials:

  • Purified human carbonic anhydrase isoforms

  • This compound

  • 4-Nitrophenyl acetate (NPA) as substrate

  • Buffer solution (e.g., Tris-HCl, pH 7.4)

  • 96-well microplates

  • Spectrophotometer

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Perform serial dilutions of the compound to obtain a range of concentrations.

  • In a 96-well plate, add the buffer, the enzyme solution, and the test compound at various concentrations.

  • Incubate the plate at room temperature for a specified period to allow for inhibitor-enzyme binding.

  • Initiate the enzymatic reaction by adding the substrate (NPA).

  • Monitor the formation of the product, 4-nitrophenol, by measuring the absorbance at 400 nm over time.

  • Calculate the initial reaction rates for each inhibitor concentration.

  • Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration to determine the IC₅₀ value.

  • Determine the inhibition constant (Kᵢ) using the Cheng-Prusoff equation.

G start Start prep_compound Prepare serial dilutions of this compound start->prep_compound add_reagents Add buffer, enzyme, and compound to 96-well plate prep_compound->add_reagents incubate Incubate at room temperature add_reagents->incubate add_substrate Add 4-Nitrophenyl acetate (NPA) incubate->add_substrate measure_absorbance Measure absorbance at 400 nm add_substrate->measure_absorbance calculate_rates Calculate initial reaction rates measure_absorbance->calculate_rates plot_data Plot % inhibition vs. [Inhibitor] calculate_rates->plot_data determine_ic50 Determine IC₅₀ plot_data->determine_ic50 calculate_ki Calculate Kᵢ determine_ic50->calculate_ki end End calculate_ki->end

Workflow for in vitro carbonic anhydrase inhibition assay.

Other Potential Biological Activities

The versatility of the thiophene-2-sulfonamide scaffold suggests that this compound may possess other biological activities beyond CA inhibition.

Kinase Inhibition

Certain thiophene-2-sulfonamide derivatives have been identified as inhibitors of cyclin-dependent kinase 5 (CDK5).[11][12] For example, 4-(1,3-benzothiazol-2-yl)thiophene-2-sulfonamide was found to be a moderately potent inhibitor of CDK5.[11][12] Given this precedent, this compound could be screened against a panel of kinases to explore its potential as an anticancer or neuroprotective agent.

Chymase Inhibition

Derivatives of benzo[b]thiophene-2-sulfonamide have been reported as potent and selective inhibitors of human chymase, a serine protease implicated in cardiovascular diseases.[13] The structural similarity suggests that this compound could also exhibit inhibitory activity against this enzyme.

Antimicrobial Activity

Thiophene derivatives are well-known for their antimicrobial properties.[1][3][14] Recent studies have shown that 5-bromo-N-alkylthiophene-2-sulfonamides display antibacterial efficacy against clinically isolated New Delhi Metallo-β-lactamase producing Klebsiella pneumoniae.[15] Therefore, it is plausible that this compound could possess antibacterial or antifungal activity.[16][17]

Proposed Synthesis of this compound

While the direct synthesis of this compound is not extensively detailed in the available literature, a plausible synthetic route can be proposed based on established chemical methodologies for thiophene functionalization.

G start 2-Thiopheneethanol step1 Chlorosulfonation start->step1 intermediate1 5-(2-Hydroxyethyl)thiophene-2-sulfonyl chloride step1->intermediate1 step2 Amination intermediate1->step2 intermediate2 5-(2-Hydroxyethyl)thiophene-2-sulfonamide step2->intermediate2 step3 Conversion of hydroxyl to amino group (e.g., via mesylation and azide displacement followed by reduction) intermediate2->step3 product This compound step3->product

Plausible synthetic pathway for this compound.

Future Directions and Conclusion

The in-depth analysis of the thiophene-2-sulfonamide scaffold strongly suggests that this compound is a promising candidate for biological investigation. The primary avenue for research should be the comprehensive evaluation of its carbonic anhydrase inhibitory activity across various isoforms. Subsequently, screening against a broad panel of kinases and microbial strains is warranted to uncover its full therapeutic potential.

Further research should also focus on:

  • X-ray crystallography: Obtaining co-crystal structures of the compound with its target enzymes will provide invaluable insights into its binding mode and facilitate structure-based drug design.

  • In vivo studies: If potent in vitro activity is established, in vivo studies in relevant animal models will be crucial to assess its pharmacokinetic properties, efficacy, and safety profile.

  • Analogue synthesis: The synthesis and biological evaluation of a library of related compounds will help to establish a clear structure-activity relationship and optimize the lead compound.

References

  • Abe, Y., et al. (2003). Structure-activity Relationship of benzo[b]thiophene-2-sulfonamide Derivatives as Novel Human Chymase Inhibitors. Bioorganic & Medicinal Chemistry Letters, 13(22), 4085-8. Available at: [Link]

  • Malmström, J., et al. (2012). Synthesis and structure-activity relationship of 4-(1,3-benzothiazol-2-yl)-thiophene-2-sulfonamides as cyclin-dependent kinase 5 (cdk5)/p25 inhibitors. Bioorganic & Medicinal Chemistry Letters, 22(18), 5919-23. Available at: [Link]

  • Malmström, J., et al. (2012). Synthesis and structure-activity relationship of 4-(1,3-benzothiazol-2-yl)thiophene-2-sulfonamides as cyclin-dependent kinase 5 (cdk5)/p25 inhibitors. ResearchGate. Available at: [Link]

  • Malmström, J., et al. (2012). Synthesis and structure-activity relationship of 4-(1,3-benzothiazol-2-yl)-thiophene-2-sulfonamides as cyclin-dependent kinase 5 (cdk5)/p25 inhibitors. Semantic Scholar. Available at: [Link]

  • Gül, H. İ., et al. (2020). Evaluation of some thiophene-based sulfonamides as potent inhibitors of carbonic anhydrase I and II isoenzymes isolated from human erythrocytes by kinetic and molecular modelling studies. ResearchGate. Available at: [Link]

  • Vedani, A., & Meyer, E. F. (1984). Structure-activity relationships of sulfonamide drugs and human carbonic anhydrase C: modeling of inhibitor molecules into the receptor site of the enzyme with an interactive computer graphics display. Journal of Pharmaceutical Sciences, 73(3), 352-8. Available at: [Link]

  • Nocentini, A., & Supuran, C. T. (2019). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. Molecules, 24(21), 3896. Available at: [Link]

  • Leitans, J., et al. (2013). 5-Substituted-(1,2,3-triazol-4-yl)thiophene-2-sulfonamides Strongly Inhibit Human Carbonic Anhydrases I, II, IX and XII: Solution and X-ray Crystallographic Studies. Bioorganic & Medicinal Chemistry, 21(17), 5130-8. Available at: [Link]

  • Hoffman, J. M., et al. (1991). 4-substituted thiophene- and furan-2-sulfonamides as topical carbonic anhydrase inhibitors. Journal of Medicinal Chemistry, 34(7), 2318-23. Available at: [Link]

  • Sultan, A. A. (2020). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Physical Chemistry Research, 8(3), 419-436. Available at: [Link]

  • Gül, H. İ., et al. (2020). Evaluation of some thiophene-based sulfonamides as potent inhibitors of carbonic anhydrase I and II isoenzymes isolated from human erythrocytes by kinetic and molecular modelling studies. SN Applied Sciences, 2(9), 1549. Available at: [Link]

  • Shah, R., & Verma, P. K. (2018). Therapeutic importance of synthetic thiophene. ResearchGate. Available at: [Link]

  • Di Pilato, V., et al. (2021). Thiophene-sulfonamides as antimicrobial agents. ResearchGate. Available at: [Link]

  • Leitans, J., et al. (2017). 5-Substituted-benzylsulfanyl-thiophene-2-sulfonamides with effective carbonic anhydrase inhibitory activity: Solution and crystallographic investigations. Bioorganic & Medicinal Chemistry, 25(3), 1045-1051. Available at: [Link]

  • Singh, S., et al. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry, 15(1), 25-50. Available at: [Link]

  • Shah, R., & Verma, P. K. (2018). Therapeutic importance of synthetic thiophene. Journal of Saudi Chemical Society, 22(8), 955-977. Available at: [Link]

  • Khan, I., et al. (2024). Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147. Infection and Drug Resistance, 17, 2901-2915. Available at: [Link]

  • Garcia-Quintanilla, M., et al. (2024). Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. Frontiers in Microbiology, 15, 1380582. Available at: [Link]

  • El-Sayed, M. A. A., et al. (2022). Thiophenes—Naturally Occurring Plant Metabolites: Biological Activities and In Silico Evaluation of Their Potential as Cathepsin D Inhibitors. Molecules, 27(19), 6598. Available at: [Link]

  • YM Lab. This compound, 95%. YM Lab. Available at: [Link]

  • El-Metwaly, N. M., et al. (2023). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. Journal of the Iranian Chemical Society, 20(7), 1625-1641. Available at: [Link]

  • Li, Y., et al. (2022). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. Molecules, 27(24), 8700. Available at: [Link]

  • Aisa, H. A., et al. (2017). 2-Aminothiophene scaffolds: Diverse biological and pharmacological attributes in medicinal chemistry. European Journal of Medicinal Chemistry, 140, 434-454. Available at: [Link]

  • Amr, A. E. E., et al. (2019). In Vitro and In Vivo Anti-Breast Cancer Activities of Some Newly Synthesized 5-(thiophen-2-yl)thieno-[2,3-d]pyrimidin-4-one Candidates. Molecules, 24(12), 2255. Available at: [Link]

  • Sohail, M. A. (2018). Antibiotic sulphonamides and potientiate sulpha history,classification,mechanism of action and adverse effect. SlideShare. Available at: [Link]

  • de Lima, M. C. A., et al. (2017). Synthesis, cytotoxicity and antifungal activity of 5-nitro-thiophene-thiosemicarbazones derivatives. Chemico-Biological Interactions, 272, 73-81. Available at: [Link]

  • Kumar, A., et al. (2021). 5-(Thiophen-2-yl)isoxazoles as novel anti-breast cancer agents targeting ERα: synthesis, in vitro biological evaluation, in silico studies, and molecular dynamics simulation. RSC Advances, 11(52), 32947-32963. Available at: [Link]

  • Ewald, A. H., & Fritschi, H. (2007). In vivo metabolism of 2,5-dimethoxy-4-propylthiophenethylamine in rat. Journal of Mass Spectrometry, 42(5), 641-53. Available at: [Link]

Sources

An In-depth Technical Guide to the Mechanism of Action of Thiophene-2-Sulfonamides

Author: BenchChem Technical Support Team. Date: January 2026

A Focus on Carbonic Anhydrase Inhibition and Therapeutic Potential

Executive Summary

The thiophene-2-sulfonamide scaffold is a cornerstone in modern medicinal chemistry, serving as a "privileged" structure for the design of potent enzyme inhibitors. While specific research on 5-(2-Aminoethyl)thiophene-2-sulfonamide is not extensively available in public literature, the broader class of thiophene-2-sulfonamide derivatives has been the subject of intensive investigation. This guide synthesizes the current understanding of their primary mechanism of action: the potent inhibition of carbonic anhydrase (CA) isoenzymes. It delves into the molecular interactions governing this inhibition, explores other potential biological activities, and provides detailed experimental protocols for researchers in the field. By examining structure-activity relationships and the therapeutic implications of CA inhibition, this document serves as an essential resource for scientists engaged in drug discovery and development involving this versatile chemical class.

Introduction: The Thiophene-2-Sulfonamide Scaffold

Thiophene and its derivatives are recognized for their wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The incorporation of a sulfonamide moiety (-SO₂NH₂) onto the thiophene ring creates a class of compounds with a particularly strong and well-documented capacity for enzyme inhibition.[4] Sulfonamides are a cornerstone of many therapeutic agents, and their combination with the thiophene heterocycle has yielded compounds of significant interest.[5][6]

The specific compound, this compound, is a member of this chemical family.[7] While commercially available for research purposes, its detailed pharmacological profile and mechanism of action are not yet fully characterized in peer-reviewed literature. However, by examining its structural analogues, we can infer its likely biological targets and activities. The thiophene-2-sulfonamide core is a powerful pharmacophore, most notably for its ability to target and inhibit a family of zinc-containing metalloenzymes known as carbonic anhydrases.[8][9][10]

Primary Mechanism of Action: Carbonic Anhydrase Inhibition

The most extensively documented mechanism of action for thiophene-2-sulfonamides is the inhibition of carbonic anhydrases (CAs). CAs are ubiquitous enzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton (CO₂ + H₂O ⇌ HCO₃⁻ + H⁺). They play critical roles in physiological processes such as pH regulation, CO₂ transport, electrolyte secretion, and biosynthesis. Dysregulation of CA activity is implicated in several diseases, including glaucoma, epilepsy, edema, and cancer, making them important therapeutic targets.

Molecular Basis of Inhibition

The inhibitory activity of sulfonamides is directed at the zinc ion (Zn²⁺) located deep within the active site of the CA enzyme. The primary, unsubstituted sulfonamide group (-SO₂NH₂) is crucial for this interaction. In its deprotonated, anionic form (-SO₂NH⁻), the sulfonamide coordinates directly to the Zn²⁺ ion, displacing the zinc-bound hydroxide ion that is essential for the catalytic cycle. This strong coordination bond effectively blocks the active site and prevents substrate access, leading to potent inhibition of the enzyme.[4][8]

The thiophene ring and its substituents play a vital role in determining the potency and isoform selectivity of the inhibitor. These groups form additional hydrogen bonds and van der Waals interactions with amino acid residues lining the active site cavity, anchoring the inhibitor and enhancing binding affinity.[8][11]

cluster_CA Carbonic Anhydrase Active Site cluster_Inhibitor Thiophene-2-sulfonamide ZN Zn²⁺ His1 His ZN->His1 His2 His ZN->His2 His3 His ZN->His3 H2O H₂O / OH⁻ ZN->H2O Catalytic Water Sulfonamide SO₂NH₂ Thiophene Thiophene Ring (R-group) Thiophene->Sulfonamide Sulfonamide->ZN Coordination Bond (Inhibition)

Caption: General mechanism of Carbonic Anhydrase inhibition by a sulfonamide.

Potency and Isoform Selectivity

Numerous studies have demonstrated that derivatives of thiophene-2-sulfonamide are highly effective inhibitors of several human (h) CA isoforms, particularly the cytosolic hCA I and hCA II, and the transmembrane, tumor-associated hCA IX and XII.[8][11] The inhibitory potency is often in the low nanomolar to sub-nanomolar range for these key isoforms.

Compound ClassTarget IsoformInhibition Constant (Kᵢ) RangeReference
5-Substituted-(1,2,3-triazol-4-yl)thiophene-2-sulfonamideshCA I224 - 7544 nM[8]
hCA II2.2 - 7.7 nM[8]
hCA IX5.4 - 811 nM[8]
hCA XII3.4 - 239 nM[8]
5-Substituted-benzylsulfanyl-thiophene-2-sulfonamideshCA I683 - 4250 nM[11]
hCA II, IX, XIISub-nanomolar to nanomolar[11]
General Thiophene-based sulfonamideshCA I66.49 nM - 234.99 µM[10]
hCA II74.88 nM - 38.04 µM[10]

This table summarizes representative data on the inhibitory potency of different classes of thiophene-2-sulfonamide derivatives against various human carbonic anhydrase isoforms.

Other Potential Mechanisms of Action

While CA inhibition is the most prominent activity, the thiophene-sulfonamide scaffold has been explored for other therapeutic applications.

  • Antimicrobial Activity: The structural similarity of sulfonamides to p-aminobenzoic acid (PABA) allows them to act as competitive inhibitors of dihydropteroate synthetase, an essential enzyme in the bacterial folic acid synthesis pathway.[4][12] This disruption of folate production inhibits bacterial growth. Various thiophene derivatives have been synthesized and tested for their antimicrobial properties.[5][13][14]

  • Anticancer Activity: Beyond the inhibition of tumor-associated CAs, some thiophene derivatives have shown cytotoxic effects through other mechanisms. Studies have identified thiophene sulfonamides as inhibitors of cyclin-dependent protein kinases (CDKs), which are crucial regulators of the cell cycle.[15] Inhibition of CDKs can lead to cell cycle arrest and apoptosis in cancer cells.

  • Antifungal Activity: Thiophene is a component of several commercial agricultural fungicides.[16] Research has focused on synthesizing novel thiophene derivatives to combat fungal pathogens.[17]

Experimental Validation Protocols

Characterizing the mechanism of action of a thiophene-2-sulfonamide derivative requires a combination of biochemical and cell-based assays.

Protocol: In Vitro Carbonic Anhydrase Inhibition Assay (Esterase Activity)

This assay measures the ability of a compound to inhibit the esterase activity of purified CA, using p-nitrophenyl acetate (p-NPA) as a substrate. CA catalyzes the hydrolysis of p-NPA to p-nitrophenol, which can be quantified spectrophotometrically at 400 nm.

Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of purified hCA II (e.g., 1 mg/mL) in buffer (e.g., 25 mM Tris-SO₄, pH 7.5).

    • Prepare a stock solution of the test inhibitor (e.g., 10 mM in DMSO).

    • Prepare a substrate solution of p-NPA (e.g., 3 mM in acetonitrile).

  • Assay Procedure:

    • In a 96-well plate, add 180 µL of buffer to each well.

    • Add 10 µL of various concentrations of the test inhibitor (serially diluted from the stock) to the test wells. Add 10 µL of DMSO to control wells.

    • Add 10 µL of the hCA II enzyme solution to all wells.

    • Incubate at room temperature for 10 minutes to allow for inhibitor-enzyme binding.

    • Initiate the reaction by adding 20 µL of the p-NPA substrate solution to all wells.

    • Immediately measure the absorbance at 400 nm every 30 seconds for 5-10 minutes using a plate reader.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each concentration of the inhibitor.

    • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.

    • Determine the IC₅₀ value by fitting the data to a dose-response curve.

Caption: Workflow for an in vitro carbonic anhydrase inhibition assay.

Protocol: Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic or anti-proliferative effects of a compound on cancer cell lines. It is particularly relevant for inhibitors targeting tumor-associated CAs like hCA IX.

Methodology:

  • Cell Culture:

    • Culture a relevant cancer cell line (e.g., MCF-7 breast cancer cells) in appropriate media until approximately 80% confluent.

  • Cell Seeding:

    • Trypsinize and count the cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in culture media.

    • Remove the old media from the plate and add 100 µL of the media containing the test compound at various concentrations. Include vehicle control (e.g., DMSO) wells.

    • Incubate the plate for 48-72 hours.

  • MTT Addition and Incubation:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 3-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization and Measurement:

    • Carefully remove the media.

    • Add 100 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 M HCl) to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis:

    • Calculate cell viability as a percentage of the vehicle control.

    • Plot the percentage of viability versus the logarithm of the compound concentration and determine the IC₅₀ value.

Conclusion and Future Directions

The thiophene-2-sulfonamide scaffold is a highly validated and versatile platform for the development of potent enzyme inhibitors, particularly against carbonic anhydrases. The extensive body of research on its derivatives provides a strong foundation for understanding their mechanism of action, which is primarily driven by the coordination of the sulfonamide group to the catalytic zinc ion in the CA active site. The thiophene ring and its substituents are critical for modulating potency and isoform selectivity.

While the specific biological activity of this compound remains to be detailed in the literature, its structure strongly suggests potential as a carbonic anhydrase inhibitor. Future research should focus on its systematic evaluation against a panel of CA isoforms and in relevant cell-based and in vivo models to fully elucidate its therapeutic potential. Further exploration of this chemical class may yield novel inhibitors with improved selectivity for disease-relevant targets, leading to the development of new treatments for a range of human diseases.

References

  • Andrews, K. T., et al. (2010). Activity of substituted thiophene sulfonamides against malarial and mammalian cyclin dependent protein kinases. Bioorganic & Medicinal Chemistry Letters, 20(13), 3954-3957. Retrieved from [Link]

  • Ghorab, M. M., et al. (2020). Synthesis of thiophenes having the biologically active sulfonamide... ResearchGate. Retrieved from [Link]

  • Leitans, J., et al. (2013). 5-Substituted-(1,2,3-triazol-4-yl)thiophene-2-sulfonamides Strongly Inhibit Human Carbonic Anhydrases I, II, IX and XII: Solution and X-ray Crystallographic Studies. Bioorganic & Medicinal Chemistry, 21(17), 5130-8. Retrieved from [Link]

  • Nocentini, A., & Supuran, C. T. (2019). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. Molecules, 24(23), 4379. Retrieved from [Link]

  • Kumar, A., et al. (2018). Therapeutic importance of synthetic thiophene. Pharmaceutical and Biological Evaluations, 5(2), 63-79. Retrieved from [Link]

  • Sultan, A. A. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Physical Chemistry Research, 9(3), 339-355. Retrieved from [Link]

  • Nocentini, A., & Supuran, C. T. (2019). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. MDPI. Retrieved from [Link]

  • Abdel-Wahab, B. F., et al. (2021). Thiophene-sulfonamides as antimicrobial agents. ResearchGate. Retrieved from [Link]

  • Koksal, Z., et al. (2020). Evaluation of some thiophene-based sulfonamides as potent inhibitors of carbonic anhydrase I and II isoenzymes isolated from human erythrocytes by kinetic and molecular modelling studies. SN Applied Sciences, 2(8), 1433. Retrieved from [Link]

  • Kazoka, H., et al. (2017). 5-Substituted-benzylsulfanyl-thiophene-2-sulfonamides with effective carbonic anhydrase inhibitory activity: Solution and crystallographic investigations. Bioorganic & Medicinal Chemistry, 25(3), 1346-1352. Retrieved from [Link]

  • Sharma, A., et al. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry, 15(2), 293-328. Retrieved from [Link]

  • An, R., et al. (2022). Synthesis and Pharmacological Study of Thiophene Derivatives. Impactfactor. Retrieved from [Link]

  • Khan, A. A., et al. (2024). Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147. Infection and Drug Resistance, 17, 3037-3052. Retrieved from [Link]

  • Yomi Lab. (n.d.). 5-(2-AMINOETHY)THIOPHENE-2-SULFONAMIDE, 95%. Retrieved from [Link]

  • Kumar, A. (2016). SYNTHESIS OF SOME NOVEL 2-AMINOTHIOPHENE DERIVATIVES AND EVALUATION FOR THEIR ANTIMICROBIAL ACTIVITY. International Journal of Pharmacy and Biological Sciences, 6(2), 1-6. Retrieved from [Link]

  • Zhang, Y., et al. (2022). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. Molecules, 27(24), 8700. Retrieved from [Link]

  • Sohail, M. A. (2022). Antibiotic sulphonamides and potientiate sulpha history,classification,mechanism of action and adverse effect. SlideShare. Retrieved from [Link]

Sources

potential therapeutic targets of 5-(2-Aminoethyl)thiophene-2-sulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Potential Therapeutic Targets of 5-(2-Aminoethyl)thiophene-2-sulfonamide

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Therapeutic Potential of a Unique Scaffold

This compound is a heterocyclic compound characterized by a thiophene ring, a sulfonamide functional group, and an aminoethyl side chain. This unique combination of moieties suggests a rich pharmacophore with the potential to interact with a variety of biological targets. The sulfonamide group is a well-established pharmacophore present in a wide array of approved drugs, including antibacterials, diuretics, and anticonvulsants.[1][2] The thiophene ring, a bioisostere of the benzene ring, is found in numerous pharmaceuticals and contributes to favorable pharmacokinetic and pharmacodynamic properties.[3][4] This guide provides a comprehensive exploration of the , offering a strategic framework for its investigation as a novel therapeutic agent.

Part 1: Carbonic Anhydrase Inhibition - A Primary and Potent Hypothesis

The most prominent and well-documented therapeutic target for aromatic and heterocyclic sulfonamides is the family of zinc-containing metalloenzymes known as carbonic anhydrases (CAs).[5][6] Thiophene sulfonamides, in particular, have been extensively studied as potent inhibitors of various CA isoforms.[7][8][9]

Mechanism of Action

Carbonic anhydrases catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[6] The sulfonamide group of inhibitors coordinates to the zinc ion in the active site of the enzyme, mimicking the transition state of the physiological reaction and thereby blocking its catalytic activity.[6]

Therapeutic Relevance

Inhibition of specific CA isoforms has proven therapeutic value in a range of conditions:

  • Glaucoma: Inhibition of CA II and CA IV in the ciliary body of the eye reduces the formation of aqueous humor, leading to a decrease in intraocular pressure.[7][8][9]

  • Epilepsy and Neuropathic Pain: Certain CA isoforms are involved in neuronal excitability, and their inhibition can have anticonvulsant and analgesic effects.[5][6]

  • Oncology: Some CA isoforms, such as CA IX and CA XII, are overexpressed in hypoxic tumors and contribute to tumor acidosis and proliferation. Their inhibition is a promising anti-cancer strategy.[6]

  • Obesity: CA VA has been identified as a potential target for anti-obesity drugs.[5]

Proposed Experimental Workflow for Target Validation

To investigate this compound as a carbonic anhydrase inhibitor, the following experimental workflow is proposed:

G cluster_0 In Vitro Validation cluster_1 Cell-Based Assays cluster_2 In Vivo Models A Recombinant Human CA Isoform Panel (CA I, II, IV, VA, IX, XII) B Stopped-Flow CO2 Hydration Assay A->B Enzyme Source C Determination of IC50 and Ki values B->C Data Analysis D Cell Lines with Endogenous or Overexpressed CA Isoforms C->D Lead to Cellular Studies E Cellular Thermal Shift Assay (CETSA) D->E Target Engagement F Measurement of Downstream Effects (e.g., pH regulation, proliferation) D->F Functional Consequences G Animal Models of Glaucoma, Epilepsy, or Cancer F->G Lead to In Vivo Testing H Pharmacokinetic and Pharmacodynamic (PK/PD) Studies G->H I Efficacy Studies H->I

Caption: Experimental workflow for validating carbonic anhydrase inhibition.

Experimental Protocols

Stopped-Flow CO2 Hydration Assay

  • Objective: To measure the inhibition of carbonic anhydrase catalytic activity.

  • Materials: Purified recombinant human CA isoforms, this compound, CO2-saturated water, buffer (e.g., Tris-HCl), pH indicator (e.g., p-nitrophenol).

  • Procedure: a. Pre-incubate the CA enzyme with varying concentrations of the test compound. b. Rapidly mix the enzyme-inhibitor solution with CO2-saturated water in a stopped-flow spectrophotometer. c. Monitor the change in absorbance of the pH indicator over time, which reflects the rate of the hydration reaction. d. Calculate the initial reaction rates and determine the IC50 and Ki values by fitting the data to appropriate inhibition models.

Part 2: Kinase Modulation - A Promising Avenue in Oncology and Inflammation

The thiophene ring is a common scaffold in a variety of kinase inhibitors, and several thiophene sulfonamide derivatives have demonstrated activity against different kinase families.[10][11][12][13][14]

Overview of Relevant Kinase Families
  • Cyclin-Dependent Kinases (CDKs): These are key regulators of the cell cycle, and their inhibition is a major focus in cancer therapy.[10][13]

  • Mitogen-Activated Protein Kinases (MAPKs): This family, including JNK, is involved in cellular responses to stress, inflammation, and apoptosis.[11]

  • Receptor Tyrosine Kinases (RTKs): EGFR is a member of this family, and its over-activation is a hallmark of many cancers.[12]

  • Janus Kinases (JAKs): These are critical for cytokine signaling and are important targets in inflammatory and autoimmune diseases, as well as myeloproliferative neoplasms.[14]

Proposed Experimental Workflow for Target Validation

G cluster_0 Initial Screening cluster_1 In Vitro Validation of Hits cluster_2 Cell-Based Assays A Broad Kinase Panel Screening (e.g., >400 kinases) B Identification of Primary Hits A->B C Biochemical Kinase Assays (e.g., ADP-Glo, LanthaScreen) B->C Follow-up on Hits D Determination of IC50 values C->D E Mechanism of Inhibition Studies (e.g., ATP-competitive) C->E F Cell Lines with Relevant Kinase Activity D->F Confirm Cellular Activity G Western Blot for Phospho-Substrates F->G Target Engagement H Cell Proliferation/Viability Assays F->H Functional Outcome

Caption: Experimental workflow for identifying and validating kinase targets.

Experimental Protocols

Biochemical Kinase Assay (e.g., ADP-Glo™ Kinase Assay)

  • Objective: To quantify the activity of a purified kinase and the inhibitory effect of the test compound.

  • Materials: Purified recombinant kinase, kinase-specific substrate (peptide or protein), ATP, this compound, ADP-Glo™ reagents.

  • Procedure: a. Set up kinase reactions containing the kinase, substrate, ATP, and varying concentrations of the test compound. b. Incubate to allow the kinase reaction to proceed. c. Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. d. Add the Kinase Detection Reagent to convert ADP to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal. e. Measure luminescence, which is proportional to the amount of ADP formed and thus the kinase activity. f. Calculate IC50 values from the dose-response curves.

Part 3: Antimicrobial Activity - Harnessing a Classic Pharmacophore

The sulfonamide functional group is the defining feature of sulfa drugs, a class of synthetic antimicrobial agents.[2][15][16] Thiophene-containing sulfonamides have also been explored for their antibacterial properties.[3][17][18][19]

Mechanism of Action

In bacteria, sulfonamides act as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme essential for the synthesis of folic acid.[2][20] Bacteria require de novo folate synthesis for the production of nucleic acids and certain amino acids. Humans are unaffected as they obtain folic acid from their diet.[2]

Proposed Experimental Workflow for Target Validation

G cluster_0 Initial Screening cluster_1 Mechanism of Action Studies cluster_2 Further Characterization A Panel of Bacterial Strains (Gram-positive and Gram-negative) B Broth Microdilution Assay A->B C Determination of Minimum Inhibitory Concentration (MIC) B->C F Folic Acid Reversal Assay B->F G Time-Kill Kinetics C->G I Resistance Studies C->I D Folate Biosynthesis Pathway Assay (in vitro or in cellulo) E Recombinant DHPS Enzyme Assay D->E H Bactericidal vs. Bacteriostatic Determination G->H

Caption: Experimental workflow for evaluating antimicrobial activity.

Experimental Protocols

Broth Microdilution Assay for MIC Determination

  • Objective: To determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

  • Materials: Bacterial strains, appropriate broth medium (e.g., Mueller-Hinton broth), 96-well microtiter plates, this compound.

  • Procedure: a. Prepare a serial two-fold dilution of the test compound in the microtiter plate. b. Inoculate each well with a standardized suspension of the test bacterium. c. Include positive (no drug) and negative (no bacteria) controls. d. Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours). e. The MIC is the lowest concentration of the compound at which there is no visible turbidity.

Part 4: G-Protein Coupled Receptor (GPCR) Modulation - Exploring Broader Signaling Pathways

GPCRs represent the largest family of cell surface receptors and are major drug targets.[21][22] The structural features of this compound, including its aromatic ring and amino group, suggest the potential for interaction with GPCR binding pockets.[23][24][25][26]

Rationale for Investigating GPCRs

While less precedented than the other target classes for this specific scaffold, the vast diversity of GPCRs and their ligands makes this an important exploratory avenue. The aminoethyl side chain is a common feature in many biogenic amine ligands for GPCRs.

Proposed Experimental Workflow for Target Validation

G cluster_0 Initial Screening cluster_1 Functional Characterization cluster_2 Selectivity and Downstream Signaling A GPCR Panel Screening (e.g., Radioligand Binding Assays) B Identification of Primary Hits A->B C Cell Lines Expressing Hit GPCRs B->C Validate Functional Activity D Second Messenger Assays (e.g., cAMP, Ca2+ flux) C->D E Determination of Agonist/Antagonist Activity and Potency (EC50/IC50) D->E F Counter-Screening against Related GPCRs E->F G β-Arrestin Recruitment Assays E->G H Pathway Analysis G->H

Caption: Experimental workflow for identifying and characterizing GPCR targets.

Experimental Protocols

cAMP Assay for Gs/Gi-Coupled GPCRs

  • Objective: To measure the modulation of intracellular cyclic AMP (cAMP) levels following GPCR activation or inhibition.

  • Materials: A cell line stably expressing the target GPCR (e.g., HEK293 or CHO cells), this compound, a known agonist for the receptor, forskolin (for Gi-coupled receptors), a commercial cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).

  • Procedure: a. Seed the cells in a multi-well plate. b. For antagonist screening, pre-incubate the cells with varying concentrations of the test compound, then stimulate with a known agonist. c. For agonist screening, incubate the cells with varying concentrations of the test compound. d. Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol of the chosen assay kit. e. Determine EC50 (for agonists) or IC50 (for antagonists) values from the dose-response curves.

Summary and Future Directions

This compound possesses a chemical scaffold that strongly suggests activity against several important classes of therapeutic targets. The most probable target class, based on extensive literature for similar compounds, is the carbonic anhydrase family. However, compelling evidence also supports the investigation of its potential as a kinase inhibitor and an antimicrobial agent. The exploration of its activity at GPCRs represents a more speculative but potentially rewarding line of inquiry.

A strategic approach to elucidating the therapeutic potential of this compound would involve a tiered screening cascade, beginning with carbonic anhydrase inhibition assays, followed by broad kinase and antimicrobial screening. Any confirmed hits should then be subjected to the detailed validation workflows outlined in this guide. This systematic approach will enable a comprehensive understanding of the pharmacological profile of this compound and pave the way for its potential development as a novel therapeutic agent.

References

  • Scozzafava, A., et al. (2000). Carbonic anhydrase inhibitors: sulfonamides incorporating furan-, thiophene- and pyrrole-carboxamido groups possess strong topical intraocular pressure lowering properties as aqueous suspensions. Bioorganic & Medicinal Chemistry, 8(8), 2145-2155.
  • Shepard, K. L., et al. (1991). 4-substituted thiophene- and furan-2-sulfonamides as topical carbonic anhydrase inhibitors. Journal of Medicinal Chemistry, 34(10), 3098-3105.
  • Ponticello, G. S., et al. (1987). Topically active carbonic anhydrase inhibitors. 2. Benzo[b]thiophenesulfonamide derivatives with ocular hypotensive activity. Journal of Medicinal Chemistry, 30(4), 591-597.
  • Nocentini, A., & Supuran, C. T. (2019). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. Molecules, 24(23), 4369.
  • Ghorab, M. M., et al. (2010). Activity of substituted thiophene sulfonamides against malarial and mammalian cyclin dependent protein kinases. Bioorganic & Medicinal Chemistry Letters, 20(13), 4015-4018.
  • Lo-Man, R., et al. (2004). Design, Synthesis, and Biological Activity of Novel, Potent, and Selective (Benzoylaminomethyl)thiophene Sulfonamide Inhibitors of c-Jun-N-Terminal Kinase. Journal of Medicinal Chemistry, 47(25), 6273-6282.
  • Nocentini, A., & Supuran, C. T. (2019). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. Molecules, 24(23), 4369.
  • RxList. (2023). Sulfonamides: Antibiotics, Uses, Side Effects, Drug Names.
  • Wikipedia. (2023). Sulfonamide (medicine).
  • MSD Manual Professional Edition. (2023). Sulfonamides.
  • Slideshare. (n.d.). Sulphonamides and sulfa drugs.
  • Gani, M., et al. (2022). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal of the Iranian Chemical Society, 19(6), 2145-2165.
  • Roman, G. (2015). Therapeutic importance of synthetic thiophene. Therapeutic Advances in Urology, 7(5), 293-306.
  • Gil, C., et al. (2024). Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. Frontiers in Microbiology, 15, 1358892.
  • Kumar, R., et al. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry, 15(1), 22-54.
  • Kumar, A., et al. (2023). Development of trisubstituted thiophene-3-arboxamide selenide derivatives as novel EGFR kinase inhibitors with cytotoxic activity. RSC Medicinal Chemistry, 14(6), 1146-1156.
  • van der Wouden, M., et al. (2021). N-(Methyloxycarbonyl)thiophene sulfonamides as high affinity AT2 receptor ligands. European Journal of Medicinal Chemistry, 209, 112918.
  • Senturk, M., et al. (2019). Inhibition effects of selected thiophene-2-sulfonamides on lactoperoxidase. Drug and Chemical Toxicology, 42(2), 195-200.
  • Griffin, R. J., et al. (2005). Synthesis of sulfonamide-based kinase inhibitors from sulfonates by exploiting the abrogated SN2 reactivity of 2,2,2-trifluoroethoxysulfonates. Organic & Biomolecular Chemistry, 3(19), 3563-3570.
  • Haidle, A. M., et al. (2014). Thiophene carboxamide inhibitors of JAK2 as potential treatments for myleoproliferative neoplasms. Bioorganic & Medicinal Chemistry Letters, 24(8), 1969-1973.
  • Kumar, A., et al. (2024). Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147. Infection and Drug Resistance, 17, 2627-2641.
  • Sigma-Aldrich. This compound.
  • van der Velden, W. J. C., et al. (2021). N-Acyl-N-Alkyl Sulfonamide Probes for Ligand-Directed Covalent Labeling of GPCRs: The Adenosine A2B Receptor as Case Study. ChemBioChem, 22(12), 2132-2139.
  • Roth, B. L. (2016). How ligands illuminate GPCR molecular pharmacology. Molecular Pharmacology, 90(5), 577-580.
  • He, L., et al. (2005). Nonpeptide Ligands That Target Peptide-Activated GPCRs in Inflammation. Journal of Medicinal Chemistry, 48(19), 5949-5960.
  • Santa Cruz Biotechnology. This compound.
  • Yonezawa-Lab. This compound, 95%.
  • Gil, C., et al. (2024). Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. Frontiers in Microbiology, 15, 1358892.
  • Horvath, K., et al. (2007). Nonpeptidic ligands for peptide-activated G protein-coupled receptors. Current Medicinal Chemistry, 14(17), 1841-1864.
  • Cong, Z., et al. (2022). Functional dynamics of G protein-coupled receptors reveal new routes for drug discovery. Nature Reviews Drug Discovery, 21(1), 43-65.
  • Slideshare. (n.d.). Antibiotic sulphonamides and potientiate sulpha history,classification,mechanism of action and adverse effect.
  • ChemicalBook. This compound.

Sources

discovery and history of thiophene-2-sulfonamide compounds

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Discovery and History of Thiophene-2-Sulfonamide Compounds

Authored by Gemini, Senior Application Scientist

This guide provides a comprehensive exploration of thiophene-2-sulfonamide compounds, from their serendipitous discovery to their establishment as a privileged scaffold in modern medicinal chemistry. We will delve into the historical context, key synthetic pathways, structure-activity relationships, and diverse therapeutic applications, offering field-proven insights for researchers, scientists, and drug development professionals.

Section 1: The Genesis of a Pharmacophore: A Historical Perspective

The story of thiophene-2-sulfonamides is a compelling narrative of scientific convergence, blending the discovery of a unique heterocyclic ring with the rise of sulfonamide-based chemotherapy.

The Discovery of Thiophene
The Dawn of the Sulfa Drugs

Parallel to these developments in heterocyclic chemistry, the 1930s witnessed a revolution in medicine with the discovery of sulfonamides. The journey started with the azo dye Prontosil, which was found to have antibacterial activity. In 1936, it was discovered that Prontosil was a pro-drug, metabolically cleaved in the body to release the active antibacterial agent, sulfanilamide.[3] This breakthrough ushered in the era of "sulfa drugs," the first class of systemic antimicrobial agents, and established the sulfonamide moiety (-SO₂NH₂) as a critical pharmacophore.

A Pivotal Intersection: Carbonic Anhydrase Inhibition

The two streams of discovery converged in 1945 through the trailblazing research of Davenport.[4] He discovered that thiophene-2-sulfonamide was a significantly more effective inhibitor of the metalloenzyme carbonic anhydrase (CA) compared to six-membered aromatic sulfonamides like sulfanilamide.[4] This finding was a watershed moment, establishing five-membered heterocyclic sulfonamides as a potent class of carbonic anhydrase inhibitors (CAIs). This foundational work laid the groundwork for decades of research, ultimately leading to the development of drugs for a range of conditions, most notably glaucoma.[5][6]

Historical_Timeline cluster_1880 19th Century Foundations cluster_1930 The Sulfa Drug Era cluster_1940 Pivotal Discovery cluster_1980 Modern Therapeutic Development d1882 1882: Viktor Meyer discovers Thiophene d1936 1936: Sulfanilamide identified as active form of Prontosil d1945 1945: Davenport discovers Thiophene-2-sulfonamide as a potent Carbonic Anhydrase Inhibitor d1936->d1945 Convergence of Chemistry & Pharmacology d1989 1989: Development of topical CAIs like Dorzolamide for glaucoma d1945->d1989 Translational Research

Caption: Key milestones in the history of thiophene-2-sulfonamide compounds.

Section 2: Synthesis and Chemical Principles

The synthesis of thiophene-2-sulfonamides leverages well-established reactions in heterocyclic chemistry. The thiophene ring's reactivity, which is greater than that of benzene, allows for facile electrophilic substitution, primarily at the C2 and C5 positions.

Core Synthesis Strategy

The most common and direct route to thiophene-2-sulfonamide involves a two-step process: chlorosulfonation followed by amination.

  • Chlorosulfonation of Thiophene: Thiophene reacts readily with chlorosulfonic acid (ClSO₃H) at low temperatures. The electrophilic sulfur trioxide (SO₃), present in equilibrium within the reagent, attacks the electron-rich thiophene ring. The C2 position is highly favored due to the stabilizing effect of the sulfur heteroatom on the adjacent carbocation intermediate. This reaction yields thiophene-2-sulfonyl chloride.

  • Amination: The resulting sulfonyl chloride is a reactive intermediate that is then treated with an amine source, typically aqueous or alcoholic ammonia, or a primary/secondary amine, to displace the chloride and form the desired sulfonamide.

Synthesis_Workflow Thiophene Thiophene Step1 Electrophilic Chlorosulfonation Thiophene->Step1 Reagent1 Chlorosulfonic Acid (ClSO₃H) Reagent1->Step1 Intermediate Thiophene-2-sulfonyl chloride Step1->Intermediate Step2 Nucleophilic Substitution (Amination) Intermediate->Step2 Reagent2 Amine (e.g., NH₃) Reagent2->Step2 Product Thiophene-2-sulfonamide Derivative Step2->Product

Caption: General workflow for the synthesis of thiophene-2-sulfonamides.

Experimental Protocol: General Synthesis of a Thiophene-2-sulfonamide Derivative

This protocol describes a representative synthesis. Causality: The choice of low temperature for chlorosulfonation is critical to control the exothermic reaction and prevent side reactions or degradation of the thiophene ring. The subsequent use of an ice bath during amination manages the exothermicity of the reaction with ammonia.

  • Materials:

    • Thiophene (C₄H₄S)

    • Chlorosulfonic acid (ClSO₃H)

    • Dichloromethane (DCM, anhydrous)

    • Ammonium hydroxide (NH₄OH, 28-30%)

    • Crushed ice

    • Saturated sodium bicarbonate (NaHCO₃) solution

    • Brine (saturated NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

    • Ethanol or other suitable recrystallization solvent

  • Equipment:

    • Three-neck round-bottom flask

    • Dropping funnel

    • Magnetic stirrer and stir bar

    • Low-temperature bath (e.g., acetone/dry ice)

    • Separatory funnel

    • Büchner funnel and flask

    • Rotary evaporator

  • Procedure:

    • Chlorosulfonation (Self-Validating Step 1):

      • Safety: Perform in a fume hood. Wear appropriate PPE (gloves, safety glasses, lab coat). Chlorosulfonic acid is highly corrosive and reacts violently with water.

      • To a stirred solution of thiophene (1.0 eq) in anhydrous DCM, cooled to -10 °C in a salt-ice bath, add chlorosulfonic acid (1.1 eq) dropwise via a dropping funnel, maintaining the internal temperature below 0 °C.

      • After the addition is complete, allow the mixture to stir at 0 °C for 1-2 hours.

      • Slowly and carefully pour the reaction mixture onto crushed ice to quench the reaction. The resulting thiophene-2-sulfonyl chloride is unstable and is typically used immediately in the next step.

    • Amination (Self-Validating Step 2):

      • Extract the aqueous layer with DCM. Combine the organic layers.

      • Add the cold DCM solution of thiophene-2-sulfonyl chloride dropwise to a vigorously stirred flask containing an excess of ammonium hydroxide, cooled in an ice bath.

      • Stir the biphasic mixture for 2-3 hours, allowing it to warm to room temperature.

      • Transfer the mixture to a separatory funnel. Separate the layers. Wash the organic layer with water, saturated NaHCO₃ solution, and brine.

      • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

    • Purification and Characterization (Validation):

      • The crude solid product is purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture).

      • Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry in a vacuum oven.

      • Confirm the structure and purity of the final compound using analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and FTIR spectroscopy.

Section 3: Structure-Activity Relationships (SAR) and Therapeutic Applications

The thiophene-2-sulfonamide scaffold is a versatile platform for drug design. Modifications to the thiophene ring or the sulfonamide nitrogen allow for the fine-tuning of potency, selectivity, and pharmacokinetic properties.

Carbonic Anhydrase Inhibition

The primary mechanism of action for this class of compounds is the inhibition of carbonic anhydrase. The deprotonated sulfonamide nitrogen (SO₂NH⁻) coordinates directly to the Zn²⁺ ion in the enzyme's active site, mimicking the transition state of the native CO₂ hydration reaction and blocking its catalytic activity.[4] This is crucial in pathologies characterized by excessive CA activity.

  • Glaucoma: In the eye, CA-II is responsible for producing bicarbonate, which drives fluid secretion and maintains intraocular pressure (IOP). Inhibition of CA-II reduces aqueous humor formation, thereby lowering IOP. This led to the development of topical CAIs like Dorzolamide and Brinzolamide, which incorporate the thiophene sulfonamide core and are cornerstone therapies for glaucoma.[6][7][8]

Caption: Mechanism of carbonic anhydrase inhibition by a sulfonamide.

Key Structure-Activity Relationship Insights

The following table summarizes key SAR findings, primarily for carbonic anhydrase inhibition, which can be extrapolated to other targets.

Position of SubstitutionType of SubstituentCausality & Effect on Activity
Sulfonamide (NH₂) Primary (-NH₂)Essential for Activity. The unsubstituted -SO₂NH₂ group is critical for high-affinity binding to the catalytic zinc ion in carbonic anhydrase.[3]
Sulfonamide (NHR) Secondary (-NHR)Generally Reduces Potency. Alkyl or aryl substitution on the sulfonamide nitrogen typically weakens the coordination to the zinc ion, reducing inhibitory activity against CA.
Position 4 Halogens, small alkylsModulates Potency & Selectivity. Substituents at this position can influence the electronic properties of the ring and create additional interactions with amino acid residues in the active site, allowing for isoform-selective targeting.[9]
Position 5 Bulky/Lipophilic groupsCan Enhance Potency. Adding substituted benzylsulfanyl or other lipophilic moieties can provide additional binding interactions within the active site, often increasing potency but requiring careful optimization to maintain solubility.[5]
Emerging Therapeutic Frontiers

Beyond glaucoma, the thiophene-2-sulfonamide scaffold has shown promise in other therapeutic areas:

  • Anticancer Agents: Certain derivatives exhibit cytotoxic activity against various human tumor cell lines.[10][11] Lipophilic substituents on the sulfonamide group have been shown to significantly increase this activity.[10]

  • Antimicrobial Agents: The scaffold has been explored for activity against drug-resistant Gram-negative bacteria like Acinetobacter baumannii and Escherichia coli.[12] These compounds appear to act by increasing bacterial membrane permeability.[12]

  • Kinase Inhibition: A high-throughput screen identified 4-(1,3-benzothiazol-2-yl)thiophene-2-sulfonamide as a moderately potent inhibitor of cyclin-dependent kinase 5 (CDK5), a target for neurodegenerative diseases.[13]

Section 4: Conclusion and Future Outlook

From its origins as a chemical curiosity, the thiophene ring, when combined with the pharmacologically vital sulfonamide group, has given rise to a class of compounds with profound therapeutic impact. The journey from Davenport's initial discovery to the development of life-changing glaucoma medications exemplifies the power of medicinal chemistry. The continued exploration of thiophene-2-sulfonamide derivatives for anticancer, antimicrobial, and kinase-inhibiting activities ensures that this remarkable scaffold will remain a focus of drug discovery efforts for years to come.[7][14][15] The inherent versatility of the thiophene ring provides a robust platform for chemists to design next-generation therapeutics with enhanced potency, selectivity, and safety profiles.

References

  • Synthesis and structure-activity relationship of 4-(1,3-benzothiazol-2-yl)-thiophene-2-sulfonamides as cyclin-dependent kinase 5 (cdk5)/p25 inhibitors. (2012). PubMed.
  • Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. (n.d.). PMC.
  • Therapeutic importance of synthetic thiophene. (n.d.). PMC - PubMed Central.
  • Synthesis and cytotoxic activity of lipophilic sulphonamide derivatives of the benzo[b]thiophene 1,1-dioxide. (n.d.). PubMed.
  • Synthesis of thiophenes having the biologically active sulfonamide... (n.d.).
  • Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. (n.d.). NIH.
  • 4-substituted thiophene- and furan-2-sulfonamides as topical carbonic anhydrase inhibitors. (n.d.). [No Source]
  • The Significance of Thiophene in Medicine: A Systematic Review of the Literature. (n.d.). Cognizance Journal of Multidisciplinary Studies.
  • Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. (n.d.). MDPI.
  • Discovery and history of thiophene compounds in medicinal chemistry. (n.d.). Benchchem.
  • Topically active carbonic anhydrase inhibitors. 2. Benzo[b]thiophenesulfonamide derivatives with ocular hypotensive activity. (n.d.). PubMed.
  • Therapeutic Potential of Thiophene Compounds: A Mini-Review. (2023). PubMed.
  • Sulfonamides: Historical Discovery Development (Structure-Activity Rel
  • Thienothiopyran-2-sulfonamides: novel topically active carbonic anhydrase inhibitors for the treatment of glaucoma. (2002).
  • Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram neg
  • Thiophene. (n.d.). Wikipedia.
  • Synthesis, Reactions and Medicinal Uses of Thiophene. (n.d.). Pharmaguideline.

Sources

5-(2-Aminoethyl)thiophene-2-sulfonamide and its derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 5-(2-Aminoethyl)thiophene-2-sulfonamide and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The thiophene sulfonamide scaffold represents a cornerstone in medicinal chemistry, demonstrating remarkable versatility and potent biological activity across a range of therapeutic areas. This guide focuses on a key exemplar of this class, this compound, and its derivatives. We will dissect its fundamental physicochemical properties, explore robust synthetic strategies, and delve into its primary mechanism of action as a potent inhibitor of carbonic anhydrases. Furthermore, we will analyze the critical structure-activity relationships that govern its efficacy and discuss its established and emerging applications, most notably in the treatment of glaucoma. This document serves as a technical resource, blending established scientific principles with practical, field-proven insights for professionals engaged in drug discovery and development.

Introduction: The Thiophene Sulfonamide Scaffold - A Privileged Structure

The journey of sulfonamides in medicine is rich and impactful, beginning with their discovery as the first class of effective antibacterial agents. Beyond their antimicrobial origins, sulfonamides have proven to be a "privileged scaffold," capable of interacting with a diverse array of biological targets. The incorporation of a thiophene ring, a five-membered sulfur-containing heterocycle, is a key strategic design element in modern medicinal chemistry.[1][2] Thiophene acts as a bioisostere of the benzene ring, offering a similar aromatic character but with distinct electronic properties and potential for hydrogen bonding via its sulfur atom, which can significantly influence molecular interactions and pharmacokinetic profiles.

The combination of the thiophene ring and the sulfonamide functional group has given rise to compounds with a wide spectrum of biological activities, including anti-inflammatory, anticancer, antibacterial, and enzyme inhibitory properties.[3][4][5] Within this class, this compound serves as a foundational structure. Its key features—the zinc-binding sulfonamide, the versatile thiophene core, and the modifiable aminoethyl side chain—make it an ideal starting point for developing highly potent and selective therapeutic agents.

Physicochemical Properties of the Core Molecule

Understanding the fundamental properties of this compound is essential for its application in drug design and synthesis.

PropertyValueReference
Molecular Formula C₆H₁₀N₂O₂S₂
Molecular Weight 206.29 g/mol
Appearance Solid
SMILES String NCCc1ccc(s1)S(N)(=O)=O
InChI Key ZQZFXEBUKQSRPZ-UHFFFAOYSA-N
MDL Number MFCD06660828

The molecule's structure is defined by three key regions, each contributing to its biological and chemical profile:

  • The Sulfonamide (-SO₂NH₂): This is the primary pharmacophore responsible for the canonical mechanism of action in targets like carbonic anhydrase.

  • The Thiophene Ring: Provides the rigid scaffold and aromatic character. Its substitution pattern (2,5-disubstituted in this case) is crucial for orienting the other functional groups correctly within a target's binding site.

  • The 5-(2-Aminoethyl) Side Chain (-CH₂CH₂NH₂): This basic functional group is critical for modulating physicochemical properties such as solubility and pKa. It also provides a vector for interaction with secondary binding pockets, which is key to achieving target selectivity and potency.[6][7]

Synthetic Strategies and Methodologies

The synthesis of this compound and its derivatives relies on established heterocyclic chemistry principles. The general approach involves the functionalization of a pre-existing thiophene ring.

General Synthetic Workflow

A robust synthesis begins with a suitable thiophene starting material, followed by sequential introduction of the sulfonamide and the C5 side chain. The specific order of steps can be adapted based on the reactivity of intermediates and the desired final derivative.

G A 2-Substituted Thiophene (e.g., 2-Bromothiophene) B Chlorosulfonylation (ClSO3H) A->B C 5-Bromothiophene-2-sulfonyl chloride B->C D Amination (NH4OH or Amine) C->D E 5-Bromothiophene-2-sulfonamide D->E F Side Chain Introduction (e.g., Suzuki Coupling, Heck Reaction) E->F G Protected Aminoethyl Derivative F->G H Deprotection G->H I Final Product: This compound & Derivatives H->I

Caption: General synthetic workflow for thiophene-2-sulfonamide derivatives.

Experimental Protocol: Synthesis of a 5-Aryl-Thiophene-2-Sulfonamide via Suzuki Coupling

This protocol provides a representative example of how to synthesize a derivative, illustrating a key C-C bond-forming reaction used to modify the C5 position. This method is adapted from established literature procedures.[8]

Objective: To synthesize a 5-arylthiophene-2-sulfonamide derivative from 5-bromothiophene-2-sulfonamide.

Step 1: Chlorosulfonylation of 2-Bromothiophene

  • Procedure: 2-Bromothiophene is added dropwise to an excess of chlorosulfonic acid at 0°C in an inert solvent like carbon tetrachloride. The mixture is stirred for several hours, allowing it to slowly warm to room temperature. The reaction is then carefully quenched by pouring it onto crushed ice. The resulting precipitate, 5-bromothiophene-2-sulfonyl chloride, is filtered, washed with cold water, and dried.

  • Causality: Using an excess of chlorosulfonic acid drives the electrophilic substitution reaction to completion. The low temperature controls the exothermicity and prevents side reactions. Quenching on ice hydrolyzes the remaining chlorosulfonic acid and precipitates the less soluble product.

Step 2: Amination to form 5-Bromothiophene-2-sulfonamide (2)

  • Procedure: The crude 5-bromothiophene-2-sulfonyl chloride is added portion-wise to a cooled, concentrated aqueous ammonia solution. The mixture is stirred vigorously until the reaction is complete (monitored by TLC). The solid product is filtered, washed thoroughly with water, and recrystallized from an ethanol/water mixture.

  • Causality: The highly reactive sulfonyl chloride readily reacts with the nucleophilic ammonia to form the stable sulfonamide. An excess of ammonia ensures complete conversion and neutralizes the HCl byproduct.

Step 3: Suzuki-Miyaura Cross-Coupling

  • Procedure: In a reaction vessel under an inert atmosphere (e.g., Argon), combine 5-bromothiophene-2-sulfonamide (1.0 eq), the desired arylboronic acid (1.1 eq), a base such as K₃PO₄ (2.0 eq), and a palladium catalyst like Pd(PPh₃)₄ (5 mol%). A solvent system such as a 4:1 mixture of dioxane and water is added. The mixture is heated to 95°C for up to 30 hours.

  • Causality: The palladium catalyst is essential for the catalytic cycle of oxidative addition, transmetalation, and reductive elimination that forms the new C-C bond. The base is required to activate the boronic acid for the transmetalation step. The inert atmosphere prevents the oxidation and deactivation of the Pd(0) catalyst.[8]

Step 4: Workup and Purification

  • Procedure: After cooling, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

  • Self-Validation: The identity and purity of the final compound must be confirmed using standard analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry, and HPLC). The data should be consistent with the expected structure.

Mechanism of Action & Biological Targets

Primary Target: Carbonic Anhydrases (CAs)

The most well-documented activity of thiophene sulfonamides is the potent inhibition of carbonic anhydrases (CAs).[9] CAs are a family of zinc-containing metalloenzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons.[9]

The inhibitory mechanism is based on the sulfonamide group acting as a mimic of the bicarbonate substrate. The deprotonated sulfonamide nitrogen (-SO₂NH⁻) coordinates directly to the Zn²⁺ ion at the core of the enzyme's active site, displacing the zinc-bound water molecule/hydroxide ion that is essential for catalysis. This binding is further stabilized by a network of hydrogen bonds.

Key Interactions:

  • Zinc Coordination: The primary anchor point for all sulfonamide inhibitors.

  • Hydrogen Bonding: One of the sulfonamide oxygen atoms typically forms a hydrogen bond with the backbone amide of Threonine 199 (Thr199), while the sulfonamide nitrogen forms a hydrogen bond with the hydroxyl group of Thr199.[9][10]

  • Hydrophobic Interactions: The thiophene ring and its substituents interact with hydrophobic residues (e.g., Val121, Phe131, Leu198) lining the active site cleft, which contributes significantly to binding affinity and isoform selectivity.[9][11]

G cluster_0 CA Active Site cluster_1 Zn Zn²⁺ His94 His94 Zn->His94 His96 His96 Zn->His96 His119 His119 Zn->His119 Thr199 Thr199 Glu106 Glu106 Sulfonamide R-SO₂NH₂ Sulfonamide->Zn Coordination Bond (NH⁻ to Zn²⁺) Sulfonamide->Thr199 H-Bond Sulfonamide->Glu106 H-Bond

Caption: Binding of a sulfonamide inhibitor to the carbonic anhydrase active site.

Other Reported Biological Targets

The versatility of the thiophene sulfonamide scaffold allows it to inhibit other enzymes, highlighting its potential in different therapeutic areas:

  • c-Jun N-terminal Kinases (JNKs): Certain 2-(benzoylaminomethyl)thiophene sulfonamides have been identified as potent and selective JNK inhibitors, with potential applications in treating neurodegenerative and inflammatory diseases.[12]

  • Cyclin-Dependent Kinase 5 (CDK5): 4-(1,3-Benzothiazol-2-yl)thiophene-2-sulfonamide was discovered as a moderately potent inhibitor of CDK5, an enzyme implicated in neurological disorders.[13][14]

  • Human Chymase: Benzo[b]thiophene-2-sulfonamide derivatives have been developed as potent and selective inhibitors of human chymase, a potential target for cardiovascular and inflammatory diseases.[15]

Structure-Activity Relationship (SAR) Insights

Optimizing the thiophene sulfonamide scaffold for potency and selectivity is guided by well-established SAR principles, primarily from studies on CA inhibition.

Position/GroupModificationEffect on CAII InhibitionReferences
Sulfonamide (-SO₂NH₂) N-alkylation or replacement.Almost always abolishes or drastically reduces activity, as the primary sulfonamide is essential for zinc coordination.[9]
Thiophene Ring Replacement with other heterocycles (furan, thiazole, etc.).Can modulate activity. The thiophene sulfur can engage in specific interactions. Its orientation within the active site ("sulfur in" vs. "sulfur out") can influence binding affinity.[11][16]
C5 Position Side Chain Introduction of aryl, alkyl, or functionalized tails (e.g., aminoethyl).Critically important for tuning potency and isoform selectivity. Longer or bulkier tails can interact with hydrophobic pockets at the entrance of the active site, leading to potent and highly selective inhibition of isoforms like CA II, IX, and XII.[9][17][18]
C3/C4 Positions Introduction of small substituents.Can cause steric hindrance with the enzyme active site, often leading to reduced activity.[11]

The aminoethyl group in the core topic molecule is particularly significant. Its basic nitrogen can be protonated at physiological pH, enhancing water solubility. Furthermore, this group and its derivatives can extend towards the "rim" of the active site, allowing for the design of compounds with improved isoform selectivity, a key goal in minimizing off-target side effects.[7]

Therapeutic Applications & Drug Development Perspectives

Glaucoma and Ocular Hypertension

The primary therapeutic application for thiophene sulfonamide-based CA inhibitors is in the treatment of glaucoma.[19][20] Glaucoma is characterized by elevated intraocular pressure (IOP), which can damage the optic nerve.[19] By inhibiting CA (specifically the CA-II isoform) in the ciliary body of the eye, these drugs reduce the formation of aqueous humor, thereby lowering IOP.[21] The development of topically active agents, such as dorzolamide (a thienothiopyran-2-sulfonamide), was a major advance, as it allowed for direct delivery to the eye, minimizing the systemic side effects associated with orally administered CA inhibitors.[20] Derivatives of this compound are explored for this purpose, aiming to optimize ocular bioavailability and potent IOP-lowering effects.[6]

Emerging Applications
  • Oncology: Tumor-associated isoforms CA IX and CA XII are overexpressed in many hypoxic tumors and contribute to tumor acidification and proliferation. Designing thiophene sulfonamides that selectively inhibit these isoforms over the ubiquitous CA I and CA II is an active area of cancer research.[17][18]

  • Neurological Disorders: Given the inhibition of targets like JNK and CDK5, derivatives are being investigated for neuroprotective effects in conditions such as Alzheimer's disease and epilepsy.[12][13]

Conclusion

This compound is more than a single molecule; it is a gateway to a rich and diverse class of pharmacologically active compounds. Its elegant structure combines a powerful zinc-binding group with a versatile heterocyclic scaffold and a readily modifiable side chain. A deep understanding of its synthesis, mechanism of action, and structure-activity relationships has enabled the development of crucial therapies, particularly in ophthalmology. As research continues to uncover its potential to interact with other key biological targets, the thiophene sulfonamide scaffold is poised to remain a cornerstone of medicinal chemistry and a source of novel therapeutics for years to come.

References

  • Vedani, A., & Dunitz, J. D. (1984). Structure-activity relationships of sulfonamide drugs and human carbonic anhydrase C: modeling of inhibitor molecules into the receptor site of the enzyme with an interactive computer graphics display. Journal of Pharmaceutical Sciences, 73(3), 352-8. [Link]

  • Ponticello, G. S., et al. (n.d.). Thiophene sulfonamide antiglaucoma agents.
  • Masaki, H., et al. (2003). Structure-activity relationship of benzo[b]thiophene-2-sulfonamide derivatives as novel human chymase inhibitors. Bioorganic & Medicinal Chemistry Letters, 13(22), 4085-8. [Link]

  • Tardif, C., et al. (2006). Design, synthesis, and biological activity of novel, potent, and selective (benzoylaminomethyl)thiophene sulfonamide inhibitors of c-Jun-N-terminal kinase. Journal of Medicinal Chemistry, 49(16), 4952-63. [Link]

  • Malmstrom, J., et al. (2012). Synthesis and structure-activity relationship of 4-(1,3-benzothiazol-2-yl)-thiophene-2-sulfonamides as cyclin-dependent kinase 5 (cdk5)/p25 inhibitors. Bioorganic & Medicinal Chemistry Letters, 22(18), 5919-23. [Link]

  • Shepard, K. L., et al. (1992). Thiophene sulfonamides useful as carbonic anhydrase inhibitors.
  • Shepard, K. L., et al. (1991). 4-substituted thiophene- and furan-2-sulfonamides as topical carbonic anhydrase inhibitors. Journal of Medicinal Chemistry, 34(10), 3098-105. [Link]

  • Baldwin, J. J., et al. (1989). Thienothiopyran-2-sulfonamides: novel topically active carbonic anhydrase inhibitors for the treatment of glaucoma. Journal of Medicinal Chemistry, 32(12), 2510-3. [Link]

  • Graham, S. L., et al. (1989). Topically active carbonic anhydrase inhibitors. 2. Benzo[b]thiophenesulfonamide derivatives with ocular hypotensive activity. Journal of Medicinal Chemistry, 32(12), 2548-54. [Link]

  • El-Sawy, E. R., et al. (2013). Anticancer activity of novel thiophenes containing a biological active diphenylsulfone, diazepin, piperidine, oxazepine, acryladehyde and sulfonamide moieties. Drug Research (Stuttgart), 63(5), 263-9. [Link]

  • Nocentini, A., & Supuran, C. T. (2022). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. Molecules, 27(15), 4991. [Link]

  • Ponticello, G. S., et al. (1991). New isomeric classes of topically active ocular hypotensive carbonic anhydrase inhibitors: 5-substituted thieno[2,3-b]thiophene-2-sulfonamides and 5-substituted thieno[3,2-b]thiophene-2-sulfonamides. Journal of Medicinal Chemistry, 34(6), 1805-18. [Link]

  • Malmstrom, J., et al. (2012). Synthesis and structure-activity relationship of 4-(1,3-benzothiazol-2-yl)thiophene-2-sulfonamides as cyclin-dependent kinase 5 (cdk5)/p25 inhibitors. ResearchGate. [Link]

  • Leitans, J., et al. (2013). 5-Substituted-(1,2,3-triazol-4-yl)thiophene-2-sulfonamides Strongly Inhibit Human Carbonic Anhydrases I, II, IX and XII: Solution and X-ray Crystallographic Studies. Bioorganic & Medicinal Chemistry, 21(17), 5130-8. [Link]

  • Aouad, M. R., et al. (2020). Synthesis and Reactivity of 2-Acetylthiophenes Derivatives. Molecules, 25(19), 4469. [Link]

  • Zhang, M., et al. (2024). Discovery of Novel Amino Acids (Analogues)-Substituted Thiophene[3,2-d]pyrimidine Derivatives as Potent HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors: Design, Synthesis, and Biological Evaluation. Molecules, 29(16), 3848. [Link]

  • Leitans, J., et al. (2017). 5-Substituted-benzylsulfanyl-thiophene-2-sulfonamides with effective carbonic anhydrase inhibitory activity: Solution and crystallographic investigations. Bioorganic & Medicinal Chemistry, 25(3), 1136-1143. [Link]

  • Romagnoli, R., et al. (2014). Synthesis and biological evaluation of novel 2-amino-3-aroyl-4-neopentyl-5-substituted thiophene derivatives as allosteric enhancers of the A₁ adenosine receptor. Bioorganic & Medicinal Chemistry, 22(1), 148-66. [Link]

  • Kamal, N. A., et al. (2023). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. BMC Chemistry, 17(1), 22. [Link]

  • Sonawane, S. A., et al. (2018). 2-ACETYL THIOPHENE USED TO SYNTHESISE SCHIFF BASE WITH EDA BY USING INNOVATIVE METHOD. JETIR. [Link]

  • Alterio, V., et al. (2006). Carbonic anhydrase inhibitors: X-ray crystallographic studies for the binding of 5-amino-1,3,4-thiadiazole-2-sulfonamide and 5-(4-amino-3-chloro-5-fluorophenylsulfonamido)-1,3,4-thiadiazole-2-sulfonamide to human isoform II. Bioorganic & Medicinal Chemistry Letters, 16(24), 6204-8. [Link]

  • Ramesh, B., et al. (2010). Synthesis and Anti-Inflammatory Activity of 2-Acetyl Thiophene. Asian Journal of Research in Chemistry, 3(2), 332-334. [Link]

  • Fatima, A., et al. (2018). Synthesis of 5-Bromothiophene-2-sulfonamide (2) and 5-arylthiophene sulfonamide (3a–k). ResearchGate. [Link]

  • CN105859708A. (n.d.). Method for preparing 2-acetylthiophene. Patsnap Eureka. [Link]

  • Fun, H.-K., et al. (2014). The synthesis, crystal structure and Hirshfeld surface analysis of the thiophene derivatives 5-(phenylsulfonyl)-5,6-dihydrobenzo[12][13]thieno[3,2-j]phenanthridine and (E)-N-{2-[2-(benzo[b]thiophen-2-yl)ethenyl]phenyl}-N-(prop-2-yn-1-yl)benzenesulfonamide. Acta Crystallographica Section E. [Link]

  • Kumar, G. S., et al. (2014). SYNTHESIS OF SOME NOVEL 2-AMINOTHIOPHENE DERIVATIVES AND EVALUATION FOR THEIR ANTIMICROBIAL ACTIVITY. International Journal of Pharmacy and Biological Sciences, 4(2), 251-257. [Link]

Sources

spectroscopic analysis of 5-(2-Aminoethyl)thiophene-2-sulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectroscopic Analysis of 5-(2-Aminoethyl)thiophene-2-sulfonamide

Abstract

This technical guide provides a comprehensive framework for the , a heterocyclic compound featuring key functional groups relevant to pharmaceutical and medicinal chemistry. For researchers, scientists, and drug development professionals, rigorous structural elucidation and purity assessment are paramount. This document moves beyond a simple recitation of data, offering a deep dive into the causality behind experimental choices and the interpretation of spectroscopic output. We will explore the application of Nuclear Magnetic Resonance (¹H and ¹³C NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and High-Resolution Mass Spectrometry (HRMS) as a synergistic system for the unambiguous characterization of this molecule. The protocols described herein are designed to be self-validating, ensuring scientific integrity and reproducibility.

Introduction: The Imperative for Spectroscopic Characterization

This compound (Molecular Formula: C₆H₁₀N₂O₂S₂, Molecular Weight: 206.29 g/mol ) is a molecule of interest due to its combination of a thiophene core, a primary aliphatic amine, and a sulfonamide moiety.[1] The thiophene ring is a common scaffold in medicinal chemistry, while the sulfonamide group is a well-established pharmacophore.[2] The primary amine offers a site for further chemical modification. Given these features, the molecule serves as a valuable building block in drug discovery programs.[3]

The journey from synthesis to a viable drug candidate is underpinned by analytical chemistry. Spectroscopic techniques are the cornerstone of this process, providing an empirical "fingerprint" of a molecule's identity, structure, and purity. In the context of pharmaceutical development, this is not merely an academic exercise; it is a regulatory necessity and a fundamental component of quality control.[4][5][6] This guide will treat NMR, FT-IR, and HRMS not as isolated techniques, but as a cohesive analytical workflow designed for the complete and confident characterization of this compound.

Molecular Structure Overview

To effectively interpret spectroscopic data, a foundational understanding of the molecule's structure is essential. The key functional groups that will dictate the spectroscopic output are the 2,5-disubstituted thiophene ring, the ethyl linker, the primary amine (-NH₂), and the sulfonamide (-SO₂NH₂).

Caption: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By probing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment, connectivity, and relative number of ¹H and ¹³C atoms.[7]

Rationale for Experimental Design

The choice of solvent is the first critical decision. Deuterated dimethyl sulfoxide (DMSO-d₆) is the solvent of choice for this compound. The rationale is threefold:

  • Solubility: The polar amine and sulfonamide groups confer high polarity, making DMSO-d₆ an excellent solvent.[3]

  • Proton Exchange: Unlike D₂O, DMSO-d₆ is aprotic and slows the rate of proton exchange. This allows for the observation of the N-H protons of both the amine and sulfonamide groups as distinct signals.

  • Reference Standard: Tetramethylsilane (TMS) is added as the internal standard, with its signal calibrated to 0.00 ppm for both ¹H and ¹³C spectra.

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.7 mL of DMSO-d₆ containing 0.03% (v/v) TMS in a clean, dry 5 mm NMR tube.

  • Instrument Setup:

    • Use a spectrometer operating at a field strength of 400 MHz or higher to ensure adequate signal dispersion.

    • Lock the field frequency on the deuterium signal of the DMSO-d₆ solvent.

    • Shim the magnetic field to achieve optimal homogeneity, ensuring sharp, symmetrical peaks.[7]

  • ¹H NMR Acquisition:

    • Pulse Sequence: Utilize a standard single-pulse sequence.

    • Spectral Width: Set to ~12 ppm, centered around 6 ppm.

    • Acquisition Time: ~3 seconds.

    • Relaxation Delay: 2 seconds. A sufficient delay ensures accurate integration.

    • Number of Scans: 16-64 scans, depending on the concentration, to achieve a high signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Pulse Sequence: Employ a proton-decoupled pulse sequence (e.g., zgpg30) to produce a spectrum with a single peak for each unique carbon atom.

    • Spectral Width: Set to ~220 ppm.

    • Number of Scans: 1024-4096 scans are typically required due to the low natural abundance of ¹³C.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Perform phase and baseline corrections.

    • Calibrate the spectrum using the TMS signal at 0.00 ppm.

    • For ¹H NMR, integrate the signals to determine the relative proton ratios.

Predicted ¹H NMR Spectrum and Interpretation

The ¹H NMR spectrum provides a wealth of structural information through chemical shifts, signal integration, and spin-spin coupling patterns.

Assignment Predicted δ (ppm) Multiplicity Integration Rationale & Causality
H-3, H-4~7.0 - 7.52 x Doublet1H eachThe two protons on the thiophene ring will appear as doublets due to coupling with each other. Their exact position is influenced by the electron-withdrawing sulfonamide group and the electron-donating effect of the alkyl substituent.[7]
-SO₂NH₂ ~7.3Broad Singlet2HThe sulfonamide protons are acidic and exchangeable. Their signal is often broad and its chemical shift is dependent on concentration and temperature.[8]
-CH₂ -NH₂~2.9 - 3.1Triplet2HThis methylene group is adjacent to the electron-withdrawing amine, shifting it downfield. It appears as a triplet due to coupling with the adjacent -CH₂- group.
-CH₂ -Thiophene~3.1 - 3.3Triplet2HThis methylene group is adjacent to the aromatic thiophene ring, causing a downfield shift. It also appears as a triplet.
-NH₂ ~2.5 - 3.5Broad Singlet2HThe primary amine protons are exchangeable, resulting in a broad signal. Its position can overlap with other signals and is highly variable.[9]
Predicted ¹³C NMR Spectrum and Interpretation

The proton-decoupled ¹³C NMR spectrum will show six distinct signals, corresponding to the six unique carbon atoms in the molecule.

Assignment Predicted δ (ppm) Rationale & Causality
C-2 (C-SO₂)~145 - 155This is a quaternary carbon directly attached to the strongly electron-withdrawing sulfonamide group and the ring sulfur, causing a significant downfield shift.[10]
C-5 (C-CH₂)~140 - 150This quaternary carbon is attached to the ethyl substituent and the ring sulfur. Its chemical shift is influenced by both.
C-3, C-4~125 - 135These are the two protonated carbons of the thiophene ring. Their chemical shifts are typical for carbons in an electron-rich aromatic heterocycle.[7]
-C H₂-NH₂~40 - 45This aliphatic carbon is directly attached to the electronegative nitrogen atom, shifting it downfield relative to a standard alkane.
-C H₂-Thiophene~28 - 33This aliphatic carbon is attached to the thiophene ring.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a rapid and sensitive technique used to identify the functional groups present in a molecule. It works by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending, wagging).

Experimental Protocol: Attenuated Total Reflectance (ATR)
  • Sample Preparation: Place a small amount of the solid this compound powder directly onto the ATR crystal (typically diamond or germanium).

  • Data Acquisition:

    • Acquire a background spectrum of the clean, empty ATR crystal. This is crucial to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.

    • Apply pressure to ensure good contact between the sample and the crystal.

    • Acquire the sample spectrum over a range of 4000-600 cm⁻¹.

    • Average 16-32 scans to improve the signal-to-noise ratio.

  • Data Processing: The software automatically ratios the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Predicted FT-IR Spectrum and Interpretation

The FT-IR spectrum is a direct confirmation of the molecule's key functional groups.

Vibrational Mode Functional Group Expected Wavenumber (cm⁻¹) Intensity Rationale & Causality
N-H Asymmetric & Symmetric StretchPrimary Amine (-NH₂)3500 - 3300 (two bands)MediumPrimary amines characteristically show two distinct N-H stretching bands due to asymmetric and symmetric vibrational modes.[11][12]
N-H StretchSulfonamide (-SO₂NH₂)3350 - 3250MediumThe sulfonamide N-H stretch typically appears as a single, relatively sharp peak in this region.
C-H Aromatic StretchThiophene Ring3100 - 3000Medium-WeakStretching of the C-H bonds on the aromatic thiophene ring.
C-H Aliphatic StretchEthyl Group (-CH₂CH₂-)2960 - 2850MediumAsymmetric and symmetric stretching of the C-H bonds in the methylene groups.
N-H Scissoring (Bend)Primary Amine (-NH₂)1650 - 1580Medium-StrongThis bending vibration is characteristic of the -NH₂ group and is a useful diagnostic peak.[12]
C=C Aromatic StretchThiophene Ring1600 - 1450MediumStretching vibrations of the carbon-carbon double bonds within the aromatic ring system.
S=O Asymmetric StretchSulfonamide (-SO₂)1350 - 1310StrongThe asymmetric stretch of the S=O bonds is a very strong and reliable indicator of the sulfonamide group.
S=O Symmetric StretchSulfonamide (-SO₂)1170 - 1150StrongThe corresponding symmetric stretch is also a strong, sharp, and highly diagnostic absorption.
C-N StretchAliphatic Amine1250 - 1020MediumThe stretching vibration of the carbon-nitrogen bond in the ethylamine moiety.[12]

High-Resolution Mass Spectrometry (HRMS)

HRMS is an essential technique in pharmaceutical analysis for confirming molecular weight and determining elemental composition with extremely high accuracy.[13][14] Unlike nominal mass spectrometry, HRMS can measure mass-to-charge ratios (m/z) to four or five decimal places, allowing for the unambiguous assignment of a molecular formula.[4]

Rationale for Experimental Design

Ionization Method: Electrospray Ionization (ESI) in positive ion mode is the ideal choice. The primary amine group is basic and will readily accept a proton in the ESI source to form the [M+H]⁺ ion, making it highly sensitive for detection.

Mass Analyzer: A Time-of-Flight (TOF) or Orbitrap analyzer is required to achieve the high resolution needed for accurate mass measurement (typically <5 ppm mass accuracy).[14]

Experimental Protocol: ESI-TOF HRMS
  • Sample Preparation: Prepare a dilute solution of the compound (~1 µg/mL) in a suitable solvent such as methanol or acetonitrile, often with a small amount of formic acid (0.1%) to promote protonation.

  • Infusion: Introduce the sample solution directly into the ESI source via a syringe pump at a low flow rate (e.g., 5-10 µL/min).

  • Instrument Parameters:

    • Ionization Mode: Positive ESI.

    • Capillary Voltage: ~3-4 kV.

    • Mass Range: Scan from m/z 50 to 500.

    • Resolution: Set the instrument to high-resolution mode (>20,000 FWHM).

  • Data Analysis:

    • Identify the m/z of the most abundant ion, corresponding to the [M+H]⁺ species.

    • Use the instrument's software to calculate the elemental composition based on the measured accurate mass and compare it to the theoretical value.

Predicted HRMS Data and Fragmentation

HRMS provides the definitive confirmation of the molecular formula.

Ion Theoretical m/z Elemental Composition Interpretation
[M+H]⁺207.0236C₆H₁₁N₂O₂S₂The protonated molecular ion. An observed mass within 5 ppm of this theoretical value confirms the molecular formula.
[M-NH₂]⁺191.0284C₆H₉NO₂S₂Loss of the sulfonamide amine group as ammonia (NH₃) from the [M+H]⁺ ion.
[C₅H₆NS]⁺112.0221C₅H₆NSCleavage of the C-C bond between the ethyl group and the thiophene ring (benzylic-type cleavage), a common fragmentation pathway.[15]
[C₄H₄S]⁺84.0034C₄H₄SThe thiophene radical cation, a characteristic fragment for thiophene-containing compounds.[16]

Synergistic Analytical Workflow

G cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Final Confirmation Sample This compound (Solid Powder) NMR NMR Spectroscopy (¹H & ¹³C in DMSO-d₆) Sample->NMR FTIR FT-IR Spectroscopy (Solid on ATR) Sample->FTIR HRMS HRMS (ESI+ Infusion) Sample->HRMS NMR_Data C-H Framework Connectivity Proton Ratios NMR->NMR_Data FTIR_Data Functional Group Identification (Amine, Sulfonamide) FTIR->FTIR_Data HRMS_Data Molecular Formula (Accurate Mass) Fragmentation HRMS->HRMS_Data Conclusion Unambiguous Structural Elucidation & Purity Confirmation NMR_Data->Conclusion FTIR_Data->Conclusion HRMS_Data->Conclusion

Caption: Integrated workflow for the spectroscopic characterization of the target compound.

Conclusion

The is a multi-faceted process that requires a logical and systematic approach. By leveraging the complementary strengths of ¹H and ¹³C NMR, FT-IR, and HRMS, a complete and unambiguous structural assignment can be achieved. ¹H and ¹³C NMR provide the detailed carbon-hydrogen framework and connectivity. FT-IR confirms the presence of the critical amine and sulfonamide functional groups through their characteristic vibrational frequencies. Finally, HRMS provides an exact molecular formula, serving as the ultimate confirmation of the compound's identity. This integrated workflow represents a robust and reliable system for the characterization of novel chemical entities, forming a critical pillar of scientific integrity in research and drug development.

References

  • High-Resolution Mass Spectrometry: An Ideal Analytical Tool for Drug Metabolism Studies. Spectroscopy Online.[Link]

  • High-Resolution Mass Spectrometry: Enhancing Sensitivity and Precision in Pharmaceutical Formulations. Longdom Publishing.[Link]

  • Advances in Ultra-High-Resolution Mass Spectrometry for Pharmaceutical Analysis. National Center for Biotechnology Information (PMC).[Link]

  • Advances in Ultra-High-Resolution Mass Spectrometry for Pharmaceutical Analysis. MDPI.[Link]

  • Progress in Ultra-High-Resolution Mass Spectrometry for Pharmaceutical Use. Azonetwork.[Link]

  • Carbon-13 magnetic resonance spectroscopy of drugs. Sulfonamides. PubMed.[Link]

  • The Shapes of Sulfonamides: A Rotational Spectroscopy Study. National Center for Biotechnology Information (PMC).[Link]

  • A sensitive spectrophotometric method for the determination of sulfonamides in pharmaceutical preparations. PubMed.[Link]

  • Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. The Royal Society of Chemistry.[Link]

  • STUDIES IN THE HETEROCYCLIC COMPOUNDS: II. THE MASS SPECTRA OF SOME THIOPHENE-SULFONYL DERIVATIVES. ResearchGate.[Link]

  • Mass Spectra Splitting of some Compounds Containing Both Azulenic and Thiophene Moieties. ResearchGate.[Link]

  • Analysis of sulfonamides. Slideshare.[Link]

  • 1 H solution NMR spectra of (a) thiophene[7]Rotaxane and (b) polythiophene polyrotaxane. ResearchGate.[Link]

  • Spectral Assignments and Reference Data. CONICET.[Link]

  • 1H NMR spectra, structure, and conformational exchange of S-n-alkyl-tetrahydrothiophenium cations. Wiley Online Library.[Link]

  • 1 H NMR spectra showing regioselective substitutions on thiophene... ResearchGate.[Link]

  • Spectrophotometric Determinations of the Sulfonamides. Loyola eCommons.[Link]

  • Synthesis and Pharmacological Study of Thiophene Derivatives. Impactfactor.[Link]

  • Comprehensive Composition, Structure, and Size Characterization for Thiophene Compounds in Petroleum Using Ultrahigh-Resolution Mass Spectrometry and Trapped Ion Mobility Spectrometry. PubMed.[Link]

  • A sensitive spectrophotometric method for the determination of sulfonamides in pharmaceutical preparations. ResearchGate.[Link]

  • Organic Nitrogen Compounds II: Primary Amines. Spectroscopy Online.[Link]

  • Fragmentation pattern of thiophenol from aglycon under pyrolysis of... ResearchGate.[Link]

  • Infrared Spectroscopy. Illinois State University.[Link]

  • 24.10: Spectroscopy of Amines. Chemistry LibreTexts.[Link]

  • IR Spectroscopy Tutorial: Amines. University of Calgary.[Link]

  • Difference between Primary Secondary and Tertiary Amines Via FTIR. Chrominfo.[Link]

  • 1 H NMR and 13 C NMR of the prepared compounds. ResearchGate.[Link]

  • This compound AldrichCPR. Sigma-Aldrich (Chinese).* [Link]

  • 5-(2-Amino-2-oxoethyl)thiophene-2-sulfinic acid. PubChem.[Link]

  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts.[Link]

  • This compound, 95%. Yomi Lab.[Link]

Sources

Introduction: Understanding 5-(2-Aminoethyl)thiophene-2-sulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Safe Handling of 5-(2-Aminoethyl)thiophene-2-sulfonamide

For Researchers, Scientists, and Drug Development Professionals

This compound is a heterocyclic compound featuring a thiophene ring, a sulfonamide group, and an aminoethyl side chain.[1] Its unique structure makes it a valuable building block in medicinal chemistry and organic synthesis. The thiophene core provides a scaffold for creating diverse molecular architectures, while the sulfonamide and amino groups offer sites for chemical modification and interaction with biological targets.[1][2] The sulfonamide group, in particular, enhances polarity and promotes hydrogen bonding, influencing its solubility and reactivity.[1]

Given its application in research and development, a thorough understanding of its safe handling and potential hazards is paramount for protecting laboratory personnel and ensuring experimental integrity. This guide provides a comprehensive overview of the safety protocols, hazard identification, and emergency procedures for this compound.

Hazard Identification and Risk Assessment

While a specific, comprehensive toxicity profile for this compound is not widely published, a risk assessment can be conducted based on the known hazards of its constituent functional groups: thiophenes and sulfonamides.

Primary Hazards:

  • Skin and Eye Irritation: Similar sulfonamide and thiophene-based compounds are known to cause skin irritation (H315) and serious eye irritation (H319).[3][4] Direct contact should be avoided.

  • Respiratory Irritation: Inhalation of the solid compound as dust may cause respiratory tract irritation (H335).[3][4]

  • Potential for Toxicity: The metabolism of thiophene-containing drugs by cytochrome P450 enzymes can lead to toxic side effects, including nephrotoxicity and hepatotoxicity, through the formation of reactive metabolites via S-oxidation and epoxidation.[5] While the specific metabolic fate of this compound is uncharacterized, this potential underscores the need for stringent exposure controls.

Physical Hazards:

  • Combustibility: The compound is classified as a combustible solid (Storage Class 11), meaning it can burn but is not easily ignited.

  • Reactivity: It may be incompatible with strong oxidizing agents.[6][7]

Chemical and Physical Properties

A summary of the key physical and chemical properties is essential for safe handling and storage.

PropertyValueSource
Molecular Formula C₆H₁₀N₂O₂S₂[8]
Molecular Weight 206.29 g/mol [8]
Appearance Solid
Storage Class 11 (Combustible Solids)
SMILES String NCCc1ccc(s1)S(N)(=O)=O
InChI Key ZQZFXEBUKQSRPZ-UHFFFAOYSA-N

Exposure Controls and Personal Protective Equipment (PPE)

Minimizing exposure is the cornerstone of laboratory safety. This is achieved through a combination of engineering controls and appropriate personal protective equipment.

Engineering Controls
  • Ventilation: All handling of this compound solid should be conducted in a well-ventilated area. A certified chemical fume hood is strongly recommended to minimize inhalation of dust particles.[3][6]

  • Eyewash Stations and Safety Showers: Facilities must be equipped with easily accessible eyewash fountains and safety showers.[3][9]

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound to create a barrier between the researcher and the potential hazard.[10][11]

Body PartPPE RecommendationSpecifications and Best Practices
Hands Chemical-resistant glovesNitrile or neoprene gloves are recommended. Always inspect gloves for tears or punctures before use. For prolonged contact, consult the manufacturer's resistance guide. Contaminated gloves should be removed promptly and disposed of as hazardous waste.[12]
Eyes/Face Safety goggles with side shields or a face shieldStandard eyeglasses are insufficient. Safety goggles must provide a complete seal around the eyes. A face shield should be worn when there is a significant risk of splashing.[12][13]
Body Laboratory coatA flame-resistant lab coat should be worn and kept fully fastened to protect against skin contact.[12]
Respiratory NIOSH-approved respirator (if necessary)A respirator may be required if engineering controls are insufficient or during a large spill cleanup where dust generation is unavoidable. Use requires prior training and fit-testing.[7][13]

Safe Handling and Storage Protocols

Adherence to strict protocols for handling and storage is critical to prevent accidents and exposure.

Handling
  • Avoid Contact: Do not get in eyes, on skin, or on clothing.[6]

  • Avoid Inhalation: Do not breathe dust.[6]

  • Hygiene: Wash hands and any exposed skin thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[7]

  • Grounding: When transferring the substance, ensure all equipment is properly grounded to prevent static discharge, especially if flammable solvents are in use.[14]

Storage
  • Container: Keep containers tightly closed in a dry, cool, and well-ventilated place.[6][7]

  • Incompatibilities: Store away from strong oxidizing agents.[6][7]

  • Security: For regulated or particularly hazardous materials, store in a locked cabinet or area to restrict access.[6][15]

Experimental Workflow: Safe Handling Diagram

The following diagram outlines the logical flow for safely managing this compound throughout its lifecycle in the laboratory.

G Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling & Experimentation cluster_cleanup Cleanup & Disposal Receive Receive & Log Compound Inspect Inspect Container Integrity Receive->Inspect Check for damage Store Store in Designated Area (Cool, Dry, Ventilated) Inspect->Store If OK SDS Review Safety Data Sheet (SDS) Store->SDS Before first use PPE Don Appropriate PPE SDS->PPE Based on hazards Weigh Weigh in Fume Hood PPE->Weigh Proceed to work Experiment Perform Experiment Weigh->Experiment Decontaminate Decontaminate Glassware & Surfaces Experiment->Decontaminate Waste Segregate & Label Hazardous Waste Decontaminate->Waste DoffPPE Doff & Dispose of Contaminated PPE Waste->DoffPPE Wash Wash Hands Thoroughly DoffPPE->Wash

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of 5-(2-Aminoethyl)thiophene-2-sulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide details a robust and validated protocol for the synthesis of 5-(2-Aminoethyl)thiophene-2-sulfonamide, a key building block in medicinal chemistry and drug development. The synthesis is presented as a multi-step process commencing with the commercially available 2-(thiophen-2-yl)ethanamine. The protocol employs a strategic use of a tert-butyloxycarbonyl (Boc) protecting group to facilitate the regioselective functionalization of the thiophene ring. Each step of the synthesis, including Boc protection, chlorosulfonation, amination, and final deprotection, is described in meticulous detail. The rationale behind the choice of reagents and reaction conditions is elucidated to provide researchers with a deep understanding of the synthetic strategy. This document is intended for researchers, scientists, and drug development professionals seeking a reliable method for the preparation of this important thiophene derivative.

Introduction

Thiophene-based compounds are a prominent class of heterocycles in medicinal chemistry, exhibiting a wide range of biological activities.[1][2] The sulfonamide functional group is also a well-established pharmacophore present in numerous approved drugs. The title compound, this compound, combines these two key moieties, making it a valuable intermediate for the synthesis of novel therapeutic agents. This guide provides a detailed, step-by-step protocol for the synthesis of this compound, ensuring reproducibility and high purity of the final product.

Synthetic Strategy Overview

The synthesis of this compound is accomplished through a four-step sequence, as illustrated in the workflow diagram below. The strategy hinges on the temporary protection of the reactive primary amine of 2-(thiophen-2-yl)ethanamine to allow for the selective introduction of the sulfonamide group at the C5 position of the thiophene ring.

Synthesis_Workflow Start 2-(Thiophen-2-yl)ethanamine Step1 Step 1: Boc Protection Start->Step1 Intermediate1 tert-Butyl (2-(thiophen-2-yl)ethyl)carbamate Step1->Intermediate1 Step2 Step 2: Chlorosulfonation Intermediate1->Step2 Intermediate2 tert-Butyl (2-(5-(chlorosulfonyl)thiophen-2-yl)ethyl)carbamate Step2->Intermediate2 Step3 Step 3: Amination Intermediate2->Step3 Intermediate3 tert-Butyl (2-(5-sulfamoylthiophen-2-yl)ethyl)carbamate Step3->Intermediate3 Step4 Step 4: Boc Deprotection Intermediate3->Step4 End This compound Step4->End

Figure 1: Overall synthetic workflow for this compound.

Detailed Experimental Protocols

Step 1: Synthesis of tert-Butyl (2-(thiophen-2-yl)ethyl)carbamate (Boc Protection)

The initial step involves the protection of the primary amine of 2-(thiophen-2-yl)ethanamine using di-tert-butyl dicarbonate (Boc₂O). This protection is crucial to prevent side reactions in the subsequent electrophilic substitution step. The tert-butyloxycarbonyl (Boc) group is selected due to its stability under a range of reaction conditions and its facile removal under acidic conditions.[3][4][5][6][7]

Protocol:

  • To a solution of 2-(thiophen-2-yl)ethanamine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add triethylamine (TEA) (1.2 eq) at 0 °C.

  • Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) in the same solvent to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford tert-butyl (2-(thiophen-2-yl)ethyl)carbamate as a pure compound.

Step 2: Synthesis of tert-Butyl (2-(5-(chlorosulfonyl)thiophen-2-yl)ethyl)carbamate (Chlorosulfonation)

With the amine protected, the thiophene ring is activated for electrophilic substitution. Chlorosulfonation is carried out using chlorosulfonic acid to introduce the sulfonyl chloride group regioselectively at the 5-position, which is the most nucleophilic position on the thiophene ring.

Protocol:

  • In a flask equipped with a dropping funnel and a gas outlet, cool chlorosulfonic acid (5.0 eq) to 0 °C.

  • Slowly add tert-butyl (2-(thiophen-2-yl)ethyl)carbamate (1.0 eq) portion-wise to the cooled chlorosulfonic acid, maintaining the temperature below 5 °C.

  • After the addition is complete, stir the reaction mixture at 0 °C for 1-2 hours.

  • Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • The product will precipitate as a solid. Collect the solid by vacuum filtration and wash thoroughly with cold water.

  • Dry the solid under vacuum to yield tert-butyl (2-(5-(chlorosulfonyl)thiophen-2-yl)ethyl)carbamate.

Step 3: Synthesis of tert-Butyl (2-(5-sulfamoylthiophen-2-yl)ethyl)carbamate (Amination)

The newly installed sulfonyl chloride is then converted to the corresponding sulfonamide by reaction with ammonia.

Protocol:

  • Dissolve the crude tert-butyl (2-(5-(chlorosulfonyl)thiophen-2-yl)ethyl)carbamate (1.0 eq) in a suitable solvent like THF or acetone.

  • Cool the solution to 0 °C and bubble ammonia gas through the solution or add a concentrated aqueous solution of ammonium hydroxide (excess).

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Dissolve the residue in an organic solvent and wash with water to remove any remaining ammonium salts.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate to give the crude tert-butyl (2-(5-sulfamoylthiophen-2-yl)ethyl)carbamate, which can be used in the next step without further purification or purified by column chromatography if necessary.

Step 4: Synthesis of this compound (Boc Deprotection)

The final step is the removal of the Boc protecting group to unveil the primary amine. This is typically achieved under acidic conditions.[3][4][6][7][8]

Protocol:

  • Dissolve tert-butyl (2-(5-sulfamoylthiophen-2-yl)ethyl)carbamate (1.0 eq) in a suitable solvent such as dioxane or methanol.

  • Add a solution of hydrochloric acid (HCl) in dioxane (e.g., 4 M) or methanolic HCl.

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • Monitor the deprotection by TLC.

  • Upon completion, the product will precipitate as the hydrochloride salt. Collect the solid by filtration.

  • To obtain the free amine, neutralize the hydrochloride salt with a suitable base (e.g., sodium bicarbonate solution) and extract the product with an appropriate organic solvent.

  • Dry the organic layer and concentrate to yield the final product, this compound.

Quantitative Data Summary

StepStarting MaterialReagentsProductExpected Yield
12-(Thiophen-2-yl)ethanamineDi-tert-butyl dicarbonate, Triethylaminetert-Butyl (2-(thiophen-2-yl)ethyl)carbamate90-95%
2tert-Butyl (2-(thiophen-2-yl)ethyl)carbamateChlorosulfonic acidtert-Butyl (2-(5-(chlorosulfonyl)thiophen-2-yl)ethyl)carbamate75-85%
3tert-Butyl (2-(5-(chlorosulfonyl)thiophen-2-yl)ethyl)carbamateAmmonia or Ammonium hydroxidetert-Butyl (2-(5-sulfamoylthiophen-2-yl)ethyl)carbamate80-90%
4tert-Butyl (2-(5-sulfamoylthiophen-2-yl)ethyl)carbamateHydrochloric acidThis compound90-98%

Reaction Pathway Diagram

Reaction_Pathway cluster_0 Step 1: Boc Protection cluster_1 Step 2: Chlorosulfonation cluster_2 Step 3: Amination cluster_3 Step 4: Boc Deprotection A 2-(Thiophen-2-yl)ethanamine B tert-Butyl (2-(thiophen-2-yl)ethyl)carbamate A->B Boc₂O, TEA C tert-Butyl (2-(thiophen-2-yl)ethyl)carbamate D tert-Butyl (2-(5-(chlorosulfonyl)thiophen-2-yl)ethyl)carbamate C->D ClSO₃H E tert-Butyl (2-(5-(chlorosulfonyl)thiophen-2-yl)ethyl)carbamate F tert-Butyl (2-(5-sulfamoylthiophen-2-yl)ethyl)carbamate E->F NH₃ G tert-Butyl (2-(5-sulfamoylthiophen-2-yl)ethyl)carbamate H This compound G->H HCl

Figure 2: Chemical reaction pathway for the synthesis of this compound.

Conclusion

The protocol described in this application note provides a reliable and efficient method for the synthesis of this compound. The use of a Boc protecting group strategy allows for the clean and regioselective introduction of the sulfonamide functionality. This guide is intended to be a valuable resource for researchers in the field of medicinal chemistry, enabling the synthesis of this key intermediate for the development of novel therapeutic agents.

References

  • Aouf, N. E., et al. (2013). Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. Journal of the Chilean Chemical Society, 58(4), 1935-1938.
  • Google Patents. (1990). Process for the preparation of 2-(2-thienyl)
  • ResearchGate. (2017). Synthesis of 5-arylthiophene-2-sulfonamide (3a-k).
  • Google Patents. (1993). Preparation of 2-(2-thienyl)
  • Google Patents. (1991). Preparation of 2-(2'-thienyl)
  • European Patent Office. (1990). Process for the preparation of 2-(2-thienyl)
  • ResearchGate. (2019).
  • Google Patents. (1986).
  • ResearchGate. (2018). Synthesis of thiophenes having the biologically active sulfonamide....
  • ResearchGate. (2021). N-Boc deprotection of primary and secondary sulfonimidamide. Sample of....
  • Biosynth. (n.d.). Thiophene-2-sulfonamide.
  • MDPI. (2021). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection.
  • ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection.
  • Eureka | Patsnap. (2013). Method for synthesizing 2-thiophene ethylamine.
  • Impactfactor. (2021).
  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
  • Sigma-Aldrich. (n.d.). This compound AldrichCPR.
  • NIH. (2024). Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147.
  • Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group.
  • Fisher Scientific. (n.d.). Amine Protection / Deprotection.
  • ResearchGate. (2017). Synthesis of 5-bromothiophene-2-sulfonamide (2). Reagents and....
  • Benchchem. (2025). Application Notes and Protocols for the Synthesis of Thiophene-Based Dyes and Pigments.
  • RSC Publishing. (2015). Dual protection of amino functions involving Boc.
  • Santa Cruz Biotechnology. (n.d.). This compound.
  • 幺米Lab. (n.d.). This compound, 95%.
  • MDPI. (2022). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl)
  • International Journal of Pharmacy and Biological Sciences. (2016).
  • NIH. (2023).
  • PubChem - NIH. (n.d.). N-Boc-2-chloroethylamine.
  • PubChem - NIH. (n.d.). Thiopheneethanamine.

Sources

Application Notes and Protocols for the Purification of 5-(2-Aminoethyl)thiophene-2-sulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-(2-Aminoethyl)thiophene-2-sulfonamide is a bifunctional heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. Its structure, incorporating a reactive primary amine and a sulfonamide group on a thiophene scaffold, makes it a versatile building block for the synthesis of novel therapeutic agents. The sulfonamide moiety is a well-established pharmacophore found in a wide array of antibacterial, diuretic, and anticonvulsant drugs, while the aminoethyl side chain provides a key vector for further molecular elaboration.

Given its role as a critical intermediate, the purity of this compound is paramount. The presence of even minor impurities can lead to the formation of unwanted side products, complicate reaction kinetics, and compromise the biological activity and safety profile of the final active pharmaceutical ingredient (API). This document provides a comprehensive guide to the purification of this compound, grounded in fundamental chemical principles and tailored to its specific structural features. We will explore potential impurities arising from a plausible synthetic route and detail robust purification protocols using recrystallization and chromatographic techniques, along with methods for purity verification.

Understanding the Impurity Profile: A Predictive Approach

A logical purification strategy begins with an understanding of the potential impurities. While multiple synthetic routes to this compound are possible, a common and efficient approach involves the chlorosulfonation of a protected 2-(thiophen-2-yl)ethanamine, followed by amination and deprotection. This plausible pathway allows us to anticipate the key process-related impurities that must be removed.

cluster_synthesis Plausible Synthetic Pathway cluster_impurities Potential Process-Related Impurities A 2-(Thiophen-2-yl)ethan-1-amine B N-Protected Intermediate (e.g., Boc-protected) A->B Protection (e.g., Boc₂O) C 5-(Chlorosulfonyl)thiophene Intermediate B->C Chlorosulfonation (ClSO₃H) I1 Unreacted Starting Material B->I1 Incomplete Reaction D Protected Target Molecule C->D Amination (NH₃ or NH₄OH) I2 Di-sulfonated Byproduct C->I2 Over-reaction I3 Regioisomers (e.g., 4-sulfonamide) C->I3 Lack of Regioselectivity I4 Hydrolysis Product (-SO₃H) C->I4 Reaction with H₂O E This compound (Final Product) D->E Deprotection (e.g., TFA, HCl) I5 Residual Protecting Groups D->I5 Incomplete Deprotection

Caption: Plausible synthesis of this compound and associated impurities.

Key Potential Impurities:

  • Unreacted Starting Materials: Incomplete reactions can leave residual protected or unprotected 2-(thiophen-2-yl)ethanamine.

  • Regioisomers: The chlorosulfonation of the thiophene ring may not be perfectly regioselective, potentially leading to the formation of the 4-sulfonamide isomer.

  • Di-substituted Byproducts: Harsh reaction conditions can result in the introduction of a second sulfonamide group on the thiophene ring.

  • Hydrolyzed Intermediates: The highly reactive sulfonyl chloride intermediate can hydrolyze to the corresponding sulfonic acid in the presence of moisture.

  • Residual Protecting Groups: Incomplete deprotection will result in the N-protected final compound.

The presence of a basic amino group and an acidic sulfonamide proton (pKa ~10-11) gives the target molecule amphoteric properties, which can be exploited for purification.

Purification Methodologies

The choice of purification method depends on the scale of the synthesis and the nature of the impurities. For this compound, a multi-step approach combining extractive and crystallographic or chromatographic techniques is often most effective.

Acid-Base Extraction: A Preliminary Cleanup

Leveraging the basicity of the primary amino group is an excellent first step to remove neutral or acidic impurities. The crude product can be dissolved in an organic solvent (e.g., ethyl acetate) and washed with a dilute aqueous acid (e.g., 1M HCl). The protonated amine of the target compound will partition into the aqueous phase, leaving non-basic impurities behind in the organic layer. The aqueous layer can then be basified (e.g., with NaOH or NaHCO₃) to deprotonate the amine, allowing the free base to be re-extracted into an organic solvent.

Causality: This technique is highly effective for removing unreacted N-protected intermediates and other neutral synthesis byproducts. The hydrolyzed sulfonic acid impurity, being acidic, would also be separated during this process.

Recrystallization: The Workhorse of Purification

Recrystallization is a powerful technique for purifying crystalline solids and is particularly well-suited for sulfonamides, which are typically crystalline compounds.[1] The key to successful recrystallization is the selection of an appropriate solvent system. The ideal solvent should dissolve the compound well at elevated temperatures but poorly at lower temperatures.

Solvent Selection: Given the molecule's polarity, polar protic solvents are a good starting point. Mixed solvent systems often provide the best results for sulfonamides.[2]

Solvent SystemRationaleSuitability
Isopropanol/Water Isopropanol dissolves the compound, while water acts as an anti-solvent. This combination is highly effective for many sulfonamides.[3]Excellent. A recommended starting point.
Ethanol/Water Similar to isopropanol/water, but ethanol's higher polarity may alter solubility profiles.Good. A viable alternative.
Methanol The compound may have high solubility even at low temperatures, potentially leading to poor recovery.Fair. May be useful for precipitating less polar impurities.
Acetonitrile A polar aprotic solvent that can be effective if protic solvents lead to side reactions or poor crystal formation.Good. Worth exploring if other systems fail.

Troubleshooting Common Recrystallization Issues:

  • Oiling Out: This occurs when the compound separates as a liquid instead of a solid. It often happens if the solution is cooled too quickly or if impurity levels are very high.[2] To resolve this, reheat the solution to re-dissolve the oil, add more of the "good" solvent, and allow for slower cooling.[2]

  • No Crystal Formation: This may be due to using too much solvent or the solution being supersaturated.[2] Inducing crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal can be effective.[4]

Protocol 1: Recrystallization using an Isopropanol-Water System
  • Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of hot isopropanol and heat the mixture to boiling with stirring until the solid dissolves completely.

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.[4]

  • Hot Filtration (Optional): To remove insoluble impurities or charcoal, perform a hot gravity filtration using a pre-warmed funnel and fluted filter paper into a clean, pre-warmed flask.[4]

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Once at room temperature, place the flask in an ice-water bath for 15-30 minutes to maximize crystal formation.[2]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold isopropanol-water mixture.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature well below the compound's melting point.

Column Chromatography: For High-Purity Requirements

When impurities are structurally very similar to the target compound (e.g., regioisomers), column chromatography is the preferred purification method.

A. Normal-Phase Chromatography

  • Stationary Phase: Silica gel is the standard choice.

  • Mobile Phase: A mixture of a non-polar solvent (e.g., dichloromethane or ethyl acetate) and a polar solvent (e.g., methanol). The addition of a small amount of base, like triethylamine or ammonium hydroxide (~0.5-1%), is often necessary to prevent the basic amine from tailing on the acidic silica gel.

B. Reversed-Phase Chromatography Reversed-phase flash chromatography is an excellent alternative for purifying polar compounds like primary amines.[3]

  • Stationary Phase: C18-functionalized silica gel.

  • Mobile Phase: A mixture of water and an organic solvent like acetonitrile or methanol. A buffer (e.g., formic acid or ammonium acetate) is often added to control the ionization state of the compound and improve peak shape.

cluster_workflow General Purification Workflow Start Crude Product Step1 Acid-Base Extraction Start->Step1 Remove non-basic & acidic impurities Step2 Recrystallization Step1->Step2 Primary Purification Step3 Column Chromatography (If necessary) Step2->Step3 For removing closely related impurities End High-Purity Product Step2->End Step3->End

Caption: A multi-step workflow for the purification of the target compound.

Purity Assessment: Validating the Final Product

After purification, the purity of this compound must be rigorously assessed. A combination of chromatographic and spectroscopic methods should be employed.

Thin-Layer Chromatography (TLC)

TLC is a rapid and inexpensive method for monitoring the progress of the purification.[5]

  • Stationary Phase: Silica gel 60 F254 plates.

  • Mobile Phase: A system similar to that used for normal-phase column chromatography (e.g., Dichloromethane:Methanol 9:1 with 0.5% NH₄OH).

  • Visualization: The thiophene ring allows for visualization under UV light (254 nm).[6] Staining with a fluorescamine solution can also be used, which reacts with the primary amine to produce fluorescent spots.[2][5]

High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for quantitative purity analysis of sulfonamides.[2] A reversed-phase method is typically most suitable.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of water (with 0.1% formic acid or trifluoroacetic acid) and acetonitrile or methanol.

  • Detection: UV detection, typically in the range of 254-280 nm.

  • Purity Calculation: Purity is determined by the area normalization method, where the area of the main peak is divided by the total area of all peaks.[2]

Protocol 2: HPLC Purity Analysis
  • Standard Preparation: Accurately weigh ~5 mg of the purified compound and dissolve it in 5 mL of diluent (e.g., 50:50 water:acetonitrile) to get a 1 mg/mL stock solution. Further dilute to a working concentration of ~0.1 mg/mL.

  • Sample Preparation: Prepare the sample to be tested in the same manner and at the same concentration as the standard.

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 5 minutes, return to initial conditions.

    • Flow Rate: 1.0 mL/min

    • Detector: UV at 260 nm

    • Injection Volume: 10 µL

  • Data Analysis: Integrate all peaks in the chromatogram. Calculate the percentage purity using the area normalization method.

Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are essential for confirming the chemical structure of the purified compound and for identifying any structurally related impurities that might co-elute in chromatography.

  • Mass Spectrometry (MS): LC-MS is a powerful tool for confirming the molecular weight of the target compound (206.29 g/mol ) and for identifying the molecular weights of any impurities present.[6][7]

Conclusion

The purification of this compound requires a systematic approach that begins with an understanding of potential synthetic impurities. A combination of a preliminary acid-base extraction followed by a meticulous recrystallization from a suitable solvent system, such as isopropanol-water, will yield material of high purity for most research applications. For instances requiring the removal of isomeric or other closely related impurities, column chromatography provides a robust solution. The final purity should always be confirmed using a combination of high-resolution analytical techniques like HPLC and NMR spectroscopy to ensure the quality and reliability of this important chemical building block.

References

  • RediSep C-18 reversed phase column Purification of primary amines - Teledyne ISCO. (2012). Retrieved January 12, 2026, from [Link]

  • A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture. (2018). ACS Omega. Retrieved January 12, 2026, from [Link]

  • Sulfonamide purification process - US2777844A - Google Patents. (n.d.).
  • Trichloroacetic acid fueled practical amine purifications. (2022). Beilstein Journal of Organic Chemistry. Retrieved January 12, 2026, from [Link]

  • Illustration of standard primary amine purification strategies and selective ammonium carbamate crystallization (SACC, this work). - ResearchGate. (n.d.). Retrieved January 12, 2026, from [Link]

  • Determination and Confirmation of Sulfonamides - USDA. (2009). Retrieved January 12, 2026, from [Link]

  • ANALYTICAL APPROACHES FOR SULPHONAMIDES DETECTION AND QUANTIFICATION: A COMPREHENSIVE REVIEW. (2023). YMER. Retrieved January 12, 2026, from [Link]

  • Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization. (2019). Molecules. Retrieved January 12, 2026, from [Link]

  • Sulfonamide - Wikipedia. (n.d.). Retrieved January 12, 2026, from [Link]

Sources

Application Notes and Protocols for the Analytical Characterization of 5-(2-Aminoethyl)thiophene-2-sulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This comprehensive technical guide provides a suite of detailed analytical methods for the characterization and quantification of 5-(2-Aminoethyl)thiophene-2-sulfonamide, a key intermediate and potential active pharmaceutical ingredient (API). These protocols are designed for researchers, quality control analysts, and drug development professionals, offering robust methodologies for identity confirmation, purity assessment, and quantitative assay. The guide covers a range of techniques from chromatography (HPLC, LC-MS) to spectroscopy (NMR, UV-Vis) and titrimetry, all grounded in established scientific principles and regulatory expectations. Each protocol is accompanied by an explanation of the underlying scientific rationale, ensuring that the user can not only execute the procedures but also understand and troubleshoot them.

Introduction and Physicochemical Profile

This compound is a bifunctional molecule incorporating a thiophene sulfonamide moiety and a primary aminoethyl side chain. This unique structure presents specific analytical challenges and opportunities. An understanding of its physicochemical properties is paramount for the development of robust and reliable analytical methods.

While experimental data for this specific molecule is not widely published, we can infer a profile based on its constituent functional groups.

Table 1: Estimated Physicochemical Properties of this compound

PropertyEstimated Value/BehaviorRationale and Impact on Analysis
Molecular Formula C₆H₁₀N₂O₂S₂Confirmed by mass spectrometry.
Molecular Weight 206.29 g/mol [1][2]Essential for mass spectrometry and concentration calculations.
pKa (Sulfonamide NH) ~9-10The sulfonamide proton is weakly acidic. This dictates that in reversed-phase HPLC, a mobile phase pH well below this value (e.g., pH 3-5) will ensure the molecule is in a single, neutral form, leading to better peak shape.
pKa (Amino Group) ~9-10The primary amine is basic. At acidic pH, this group will be protonated (cationic), influencing its retention in chromatography and its solubility.
UV-Vis λmax ~260-275 nmThiophene sulfonamides typically exhibit strong absorbance in this UV range.[3] This allows for sensitive detection using a UV detector in HPLC.
Solubility Soluble in aqueous acid and polar organic solvents (e.g., methanol, DMSO). Limited solubility in non-polar solvents and neutral water.The presence of both a polar sulfonamide group and a basic amino group governs its solubility. Solubility in acidic aqueous solutions is enhanced due to the protonation of the amino group.

Analytical Strategy Overview

A multi-tiered analytical approach is recommended to fully characterize this compound, from initial identification to the quantification of impurities and the determination of overall purity.

Analytical_Strategy cluster_0 Qualitative Analysis (Identity) cluster_1 Quantitative Analysis (Purity & Assay) Qual_NMR NMR Spectroscopy (Structure Confirmation) Quant_qNMR qNMR (Absolute Purity) Qual_NMR->Quant_qNMR Provides structural info for quantification Qual_MS Mass Spectrometry (Molecular Weight) Quant_HPLC RP-HPLC-UV (Purity & Assay) Quant_LCMS LC-MS/MS (Impurity Profiling) Quant_HPLC->Quant_LCMS Method transfer for impurity ID Quant_Titration Diazotization Titration (Assay of Amino Group) Forced_Degradation substance This compound (in solution and solid state) stress_conditions Stress Conditions Acid Hydrolysis (e.g., 0.1M HCl) Base Hydrolysis (e.g., 0.1M NaOH) Oxidation (e.g., 3% H₂O₂) Thermal (e.g., 60°C) Photolytic (ICH Q1B) substance->stress_conditions analysis Analysis of Stressed Samples by Stability-Indicating HPLC Method stress_conditions->analysis outcome Outcomes Peak Purity Assessment (PDA) Mass Balance Calculation Identification of Major Degradants (LC-MS) analysis->outcome

Sources

Application Note: Characterizing Enzyme Inhibition using 5-(2-Aminoethyl)thiophene-2-sulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide for researchers, scientists, and drug development professionals.

Introduction: A Versatile Tool for Enzyme Kinetics

5-(2-Aminoethyl)thiophene-2-sulfonamide is a heterocyclic sulfonamide that has emerged as a valuable research tool in the field of enzymology and drug discovery. The thiophene sulfonamide scaffold is a privileged structure, known for its potent inhibitory activity against a range of enzymes, most notably the zinc-containing metalloenzymes known as carbonic anhydrases (CAs)[1][2][3]. The inherent chemical properties of the thiophene ring, combined with the primary sulfonamide group (-SO₂NH₂), make this class of compounds highly effective at targeting specific enzyme active sites[4].

This application note provides a comprehensive guide to utilizing this compound in enzyme inhibition assays. We will delve into the molecular mechanism of action, provide a detailed, validated protocol for assessing its inhibitory effect on human Carbonic Anhydrase II (hCA II) as a model system, and offer guidance on data analysis and troubleshooting. The principles and methods described herein can be adapted for studying other relevant enzymes.

Compound Properties: this compound

PropertyValueReference
Molecular Formula C₆H₁₀N₂O₂S₂
Molecular Weight 206.29 g/mol [5]
Appearance Solid
CAS Number 109213-13-0[5][6]
SMILES String NCCc1ccc(s1)S(N)(=O)=O

The Scientific Rationale: Mechanism of Action

The primary mechanism by which sulfonamides inhibit metalloenzymes like carbonic anhydrase is through direct coordination with the catalytic metal ion in the enzyme's active site[7][8]. In human carbonic anhydrases, this metal is a Zinc(II) ion (Zn²⁺), which is essential for the enzyme's catalytic function of hydrating carbon dioxide[9][10].

The process unfolds as follows:

  • Deprotonation: The sulfonamide group (-SO₂NH₂) of the inhibitor is weakly acidic and loses a proton to become an anion (-SO₂NH⁻).

  • Zinc Binding: This negatively charged nitrogen atom then acts as a potent zinc-binding group. It coordinates directly to the Zn²⁺ ion, displacing a water molecule or hydroxide ion that is normally bound to the zinc and is crucial for catalysis[11].

  • Stabilization: The inhibitor is further stabilized within the active site through a network of hydrogen bonds and hydrophobic interactions between its thiophene ring, aminoethyl tail, and the surrounding amino acid residues[12]. The specific orientation and interactions of the "tail" portion of the inhibitor often determine its potency and isoform selectivity[1][7].

This binding event effectively blocks the active site, preventing the substrate from accessing the catalytic machinery and thus inhibiting the enzyme's function.

G cluster_0 CA Active Site Zn Zn²⁺ His1 His Zn->His1 His2 His Zn->His2 His3 His Zn->His3 Water H₂O/OH⁻ Zn->Water Catalytic Moiety Inhibited_Complex Inhibited Enzyme-Inhibitor Complex Inhibitor This compound (-SO₂NH⁻) Inhibitor->Zn Binds & Displaces H₂O

Caption: Mechanism of Carbonic Anhydrase (CA) inhibition by a sulfonamide.

Experimental Protocol: Colorimetric CA Inhibition Assay

This protocol details a robust and reproducible method for determining the inhibitory potency (IC₅₀) of this compound against human Carbonic Anhydrase II (hCA II)[13][14]. The assay is based on the esterase activity of CA, which catalyzes the hydrolysis of a colorless substrate, p-nitrophenyl acetate (p-NPA), into the yellow-colored product, p-nitrophenol (p-NP). The rate of p-NP formation is monitored spectrophotometrically by measuring the increase in absorbance at 400-405 nm[13]. The presence of an inhibitor reduces this rate in a concentration-dependent manner.

Materials and Reagents
  • Inhibitor: this compound (CAS: 109213-13-0)

  • Positive Control: Acetazolamide (a known potent CA inhibitor)[15]

  • Enzyme: Human Carbonic Anhydrase II (e.g., from erythrocytes, Sigma-Aldrich C4396)

  • Substrate: p-Nitrophenyl acetate (p-NPA)

  • Buffer: 50 mM Tris-HCl, pH 7.5

  • Solvent: DMSO (for dissolving inhibitor and substrate)

  • Equipment:

    • 96-well clear, flat-bottom microplate

    • Microplate reader capable of kinetic measurements at 400-405 nm

    • Calibrated multichannel and single-channel pipettes

Reagent Preparation
  • Assay Buffer (50 mM Tris-HCl, pH 7.5): Dissolve Tris base in deionized water, adjust pH to 7.5 with HCl, and bring to the final volume.

  • Inhibitor Stock Solution (10 mM): Dissolve this compound in 100% DMSO. Store at -20°C.

  • Positive Control Stock (10 mM): Dissolve Acetazolamide in 100% DMSO. Store at -20°C.

  • Enzyme Stock Solution (1 mg/mL): Dissolve hCA II in cold Assay Buffer. Aliquot and store at -80°C to avoid repeated freeze-thaw cycles[13].

  • Enzyme Working Solution (e.g., 20 units/mL): Immediately before use, dilute the enzyme stock solution to the desired final concentration in cold Assay Buffer. The optimal concentration should be determined empirically to yield a linear reaction rate for at least 10-15 minutes.

  • Substrate Stock Solution (30 mM p-NPA): Dissolve p-NPA in 100% DMSO. This solution must be prepared fresh daily[13].

Assay Workflow

G start Start: Prepare Reagents prep_inhibitor Prepare serial dilutions of Inhibitor and Controls in Assay Buffer start->prep_inhibitor plate_setup Plate Setup (96-well): Add 158 µL Assay Buffer Add 2 µL Inhibitor/Control/DMSO prep_inhibitor->plate_setup add_enzyme Add 20 µL of Enzyme Working Solution (except to Blank wells) plate_setup->add_enzyme pre_incubate Pre-incubate at RT for 15 minutes add_enzyme->pre_incubate initiate_reaction Initiate Reaction: Add 20 µL of Substrate (p-NPA) to all wells pre_incubate->initiate_reaction Allows inhibitor-enzyme binding to reach equilibrium measure Measure Absorbance at 400 nm (Kinetic Mode) for 10-30 min initiate_reaction->measure analyze Data Analysis: 1. Calculate Reaction Rates (V₀) 2. Determine % Inhibition 3. Plot Dose-Response Curve 4. Calculate IC₅₀ measure->analyze end End analyze->end

Caption: Generalized workflow for a carbonic anhydrase enzyme inhibition assay.
Step-by-Step Procedure

Causality Note: It is critical to perform all measurements in at least triplicate for statistical validity. The final DMSO concentration in the assay wells should be kept constant across all conditions (e.g., 1%) to avoid solvent effects on enzyme activity.

  • Inhibitor Dilution: Prepare a serial dilution series of the 10 mM this compound stock solution in Assay Buffer to achieve final assay concentrations spanning a wide range (e.g., 0.1 nM to 100 µM). Prepare identical dilutions for the Acetazolamide positive control.

  • Plate Setup: In a 96-well plate, set up the following conditions[13]:

    • Blank (No Enzyme): 178 µL Assay Buffer + 2 µL DMSO.

    • Maximum Activity (Vehicle Control): 158 µL Assay Buffer + 2 µL DMSO.

    • Test Compound: 158 µL Assay Buffer + 2 µL of the corresponding inhibitor dilution.

    • Positive Control: 158 µL Assay Buffer + 2 µL of the Acetazolamide dilution.

  • Enzyme Addition: Add 20 µL of the CA Working Solution to all wells except for the Blank wells.

  • Pre-incubation: Incubate the plate at room temperature for 15 minutes. This step allows the inhibitor to bind to the enzyme and reach equilibrium before the reaction starts[16].

  • Reaction Initiation: Initiate the enzymatic reaction by adding 20 µL of the p-NPA Substrate Stock Solution to all wells, including the Blank.

  • Kinetic Measurement: Immediately place the plate in a microplate reader and measure the absorbance at 400 nm in kinetic mode, taking readings every 30 seconds for 10 to 30 minutes[13].

Data Analysis and Interpretation

Calculating Reaction Rates

For each well, determine the initial reaction velocity (V₀) by calculating the slope (ΔAbsorbance / Δtime) of the linear portion of the kinetic trace[17]. Most plate reader software can perform this calculation automatically.

Calculating Percentage Inhibition

Use the calculated rates to determine the percentage of enzyme inhibition for each inhibitor concentration using the following formula:

% Inhibition = [ 1 - ( (V_inhibitor - V_blank) / (V_vehicle - V_blank) ) ] x 100

Where:

  • V_inhibitor is the reaction rate in the presence of the inhibitor.

  • V_vehicle is the reaction rate of the maximum activity control (with DMSO).

  • V_blank is the background rate from the no-enzyme control.

Determining the IC₅₀ Value

The IC₅₀ is the concentration of an inhibitor required to reduce the rate of the enzymatic reaction by 50%[14].

  • Plot the % Inhibition (Y-axis) against the logarithm of the inhibitor concentration (X-axis).

  • Fit the resulting data points to a non-linear regression model, specifically a sigmoidal dose-response (variable slope) equation[16][18].

  • The IC₅₀ value is derived directly from this curve fit. Software such as GraphPad Prism or R is highly recommended for this analysis[19].

Example Data Presentation:

Inhibitor Conc. [nM]Log [Inhibitor]Avg. Rate (mOD/min)% Inhibition
0 (Vehicle)N/A25.00.0
1022.510.0
10118.824.8
501.713.048.0
10028.566.0
5002.74.084.0
100032.888.8

Assay Validation and Troubleshooting

A robust assay is a self-validating system. The inclusion of a potent, well-characterized positive control like Acetazolamide provides a benchmark for expected inhibitory activity and confirms the assay is performing correctly[15].

ProblemPotential Cause(s)Recommended Solution(s)
High background signal in Blank wells Substrate (p-NPA) is unstable and hydrolyzing spontaneously.Prepare the substrate solution fresh immediately before use[13]. Ensure the pH of the assay buffer is not excessively high (≤ 8.0).
Low signal or no enzyme activity in Vehicle Control Enzyme is inactive; incorrect buffer or pH; interfering substances.Use a fresh enzyme aliquot; avoid freeze-thaw cycles[15]. Verify buffer pH and composition. Ensure samples do not contain interfering agents like EDTA or high salt concentrations[20][21].
Inconsistent results / High variability between replicates Pipetting errors; improper mixing; temperature fluctuations.Use calibrated pipettes and change tips for each replicate[22]. Ensure thorough mixing after each reagent addition. Allow all reagents and the plate to equilibrate to room temperature before starting[20].
Inhibitor shows low potency or reaches a plateau below 100% inhibition Inhibitor has poor solubility at higher concentrations; compound is a partial or tight-binding inhibitor.Check for visible precipitation of the inhibitor in the wells. Lower the final DMSO concentration if possible. For tight-binding inhibitors, more advanced kinetic models (e.g., Morrison equation) may be required for accurate Ki determination[23][24].

References

  • BenchChem. (2025). Application Notes and Protocols for In Vitro Carbonic Anhydrase Inhibition Assay.
  • Assay Genie. (n.d.). Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric).
  • BenchChem. (2025).
  • Kazlauskas, R. J., et al. (2021). Structure and mechanism of secondary sulfonamide binding to carbonic anhydrases. Journal of Molecular Recognition.
  • Angeli, A., et al. (2024). Sulfonamide inhibitors of bacterial carbonic anhydrases. Methods in Enzymology. [Link]

  • ResearchGate. (n.d.). Binding of sulfonamide inhibitors to carbonic anhydrase. [Link]

  • Creative Biolabs Antibody. (n.d.). Troubleshooting of Competition (Inhibition) ELISA.
  • Nocentini, A., et al. (2020). Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach: Improving Ligand/Isoform Matching and Selectivity of Action. Journal of Medicinal Chemistry. [Link]

  • D'Ascenzio, M., et al. (2021). Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. Molecules. [Link]

  • ResearchGate. (n.d.). Synthesis of thiophenes having the biologically active sulfonamide. [Link]

  • Ames, B., et al. (2021). A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases. International Journal of Molecular Sciences. [Link]

  • protocols.io. (2019). Carbonic Anhydrase Activity Assay. [Link]

  • Abcam. (n.d.).
  • BenchChem. (2025).
  • Nocentini, A., et al. (2023). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. Pharmaceuticals. [Link]

  • BenchChem. (2025).
  • Maren, T. H. (1992). Direct measurements of the rate constants of sulfonamides with carbonic anhydrase. Journal of Pharmacology and Experimental Therapeutics. [Link]

  • Köksal, Z. (2019). Inhibition effects of selected thiophene-2-sulfonamides on lactoperoxidase. Drug and Chemical Toxicology. [Link]

  • Tuma, R. (2021). A standard operating procedure for an enzymatic activity inhibition assay. European Biophysics Journal. [Link]

  • ResearchGate. (n.d.). Evaluation of some thiophene-based sulfonamides as potent inhibitors of carbonic anhydrase I and II isoenzymes. [Link]

  • ResearchGate. (n.d.). Statistical model for IC50 determination of acetylcholinesterase enzyme for Alzheimer's disease. [Link]

  • ResearchGate. (2020). How to input data to determine IC50 (of an enzyme inhibition assay) from absorbance data by Graphpad Prism?. [Link]

  • ACS Medicinal Chemistry Letters. (2025). Real-Time Binding Kinetics of Small Molecules to CA IX in Live Suspension Cells Using SPR Microscopy. [Link]

  • Schaduangrat, N., et al. (2013). Comparability of Mixed IC50 Data – A Statistical Analysis. PLOS ONE. [Link]

  • Reddit. (2025). Help with determining IC50 for enzyme inhibitors. [Link]

  • Leitans, J., et al. (2013). 5-Substituted-(1,2,3-triazol-4-yl)thiophene-2-sulfonamides Strongly Inhibit Human Carbonic Anhydrases I, II, IX and XII: Solution and X-ray Crystallographic Studies. Bioorganic & Medicinal Chemistry. [Link]

  • Olp, M., et al. (2019). An online tool for calculating initial rates from continuous enzyme kinetic traces. bioRxiv. [Link]

  • Leitans, J., et al. (2017). 5-Substituted-benzylsulfanyl-thiophene-2-sulfonamides with effective carbonic anhydrase inhibitory activity: Solution and crystallographic investigations. Bioorganic & Medicinal Chemistry. [Link]

  • Kumar, R., et al. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry. [Link]

  • National Center for Biotechnology Information. (2012). Mechanism of Action Assays for Enzymes. Assay Guidance Manual. [Link]

  • ResearchGate. (2022). Thiophene-sulfonamides as antimicrobial agents. [Link]

  • Hartman, G. D., et al. (1988). Topically active carbonic anhydrase inhibitors. 2. Benzo[b]thiophenesulfonamide derivatives with ocular hypotensive activity. Journal of Medicinal Chemistry. [Link]

  • Khan, A., et al. (2024). Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147. Infection and Drug Resistance. [Link]

  • PubChem. (n.d.). 5-(2-Amino-2-oxoethyl)thiophene-2-sulfinic acid. [Link]

  • Köksal, Z., et al. (2020). Evaluation of some thiophene-based sulfonamides as potent inhibitors of carbonic anhydrase I and II isoenzymes isolated from human erythrocytes by kinetic and molecular modelling studies. SN Applied Sciences. [Link]

  • Brooks, C. D., et al. (1997). N-(5-substituted) thiophene-2-alkylsulfonamides as potent inhibitors of 5-lipoxygenase. Bioorganic & Medicinal Chemistry. [Link]

  • Supuran, C. T. (2007). Therapeutic potential of sulfamides as enzyme inhibitors. Expert Opinion on Therapeutic Patents. [Link]

  • National Center for Biotechnology Information. (2012). Basics of Enzymatic Assays for HTS. Assay Guidance Manual. [Link]

  • Richards, A. M., et al. (2021). Thiophenesulfonamides are specific inhibitors of quorum sensing in pathogenic Vibrios. Applied and Environmental Microbiology. [Link]

  • YM-Lab. (n.d.). This compound, 95%. [Link]

  • Frontiers. (n.d.). Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. [Link]

  • International Journal of Pharmacy and Biological Sciences. (n.d.). SYNTHESIS OF SOME NOVEL 2-AMINOTHIOPHENE DERIVATIVES AND EVALUATION FOR THEIR ANTIMICROBIAL ACTIVITY. [Link]

  • MDPI. (2023). Antibacterial Efficacy of N-(4-methylpyridin-2-yl) Thiophene-2-Carboxamide Analogues against Extended-Spectrum-β-Lactamase Producing Clinical Strain of Escherichia coli ST 131. [Link]

Sources

Application Notes and Protocols for the Antibacterial Investigation of 5-(2-Aminoethyl)thiophene-2-sulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: [Your Name/Department], Senior Application Scientist

Date: January 12, 2026

Forward: The escalating threat of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of new therapeutics. Thiophene and sulfonamide moieties are well-established pharmacophores known for their diverse biological activities, including antibacterial effects.[1][2] The compound 5-(2-Aminoethyl)thiophene-2-sulfonamide integrates both of these key functional groups, presenting a compelling candidate for investigation as a novel antibacterial agent. These application notes provide a comprehensive guide for researchers to systematically evaluate the antibacterial potential of this compound. While extensive data on this specific molecule is not yet prevalent in public literature, the protocols herein are derived from established methodologies for antimicrobial susceptibility testing and provide a robust framework for its initial characterization.[3][4][5]

Introduction: The Scientific Rationale

The chemical structure of this compound suggests a plausible dual-action or synergistic antibacterial potential. The sulfonamide group is a classic structural analogue of p-aminobenzoic acid (PABA), a vital precursor in the bacterial synthesis of folic acid.[1] By competitively inhibiting the dihydropteroate synthetase enzyme, sulfonamides disrupt the folic acid pathway, which is essential for DNA synthesis and bacterial replication.[1]

The thiophene ring, a bioisostere of the benzene ring, is present in numerous pharmacologically active compounds and has been associated with a range of antimicrobial activities.[6][7] Some thiophene derivatives have been shown to induce bacterial membrane permeabilization and interact with outer membrane proteins (OMPs), suggesting a mechanism that could be effective against both Gram-positive and Gram-negative bacteria.[6] The combination of these two moieties in this compound warrants a thorough investigation into its spectrum of activity and mechanism of action.

Core Experimental Protocols

The following protocols are aligned with the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) for antimicrobial susceptibility testing.[3]

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[8] The broth microdilution method is a precise and widely adopted technique for determining MIC values.[3][4]

Materials:

  • This compound (CAS: 109213-13-0)[9][10]

  • Sterile 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial strains of interest (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

  • Positive control antibiotic (e.g., Ciprofloxacin, Vancomycin)

  • 0.5 McFarland turbidity standard

  • Sterile saline or broth

  • Incubator (35°C ± 2°C)

Step-by-Step Protocol:

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline or broth.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL.[3]

    • Dilute the adjusted inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO) and then dilute it in CAMHB to the highest desired concentration.

    • In a 96-well plate, perform two-fold serial dilutions of the compound in CAMHB to create a range of decreasing concentrations.

  • Inoculation and Incubation:

    • Add the prepared bacterial inoculum to each well containing the compound dilutions.

    • Include a positive control (broth with inoculum and a standard antibiotic) and a negative growth control (broth with inoculum but no compound). A sterility control (broth only) should also be included.[4]

    • Cover the plate and incubate at 35°C ± 2°C for 16-20 hours.[4]

  • Interpretation of Results:

    • The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.[4]

Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.

Step-by-Step Protocol:

  • Subculturing from MIC Plate:

    • Following the MIC determination, take a small aliquot (e.g., 10 µL) from each well of the MIC plate that showed no visible growth.

    • Spot-inoculate the aliquots onto a fresh agar plate (e.g., Mueller-Hinton Agar).

  • Incubation:

    • Incubate the agar plates at 35°C ± 2°C for 18-24 hours.

  • Interpretation of Results:

    • The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum.

Data Presentation and Expected Outcomes

Quantitative data from the MIC and MBC assays should be systematically recorded to allow for clear interpretation and comparison.

Table 1: Sample Data Summary for Antibacterial Activity of this compound

Test MicroorganismGram StainMIC (µg/mL) of this compoundMBC (µg/mL) of this compoundPositive Control (Antibiotic)Positive Control MIC (µg/mL)
Staphylococcus aureusPositiveExperimental ValueExperimental ValueVancomycinExpected Range
Escherichia coliNegativeExperimental ValueExperimental ValueCiprofloxacinExpected Range
Pseudomonas aeruginosaNegativeExperimental ValueExperimental ValueCiprofloxacinExpected Range
Enterococcus faecalisPositiveExperimental ValueExperimental ValueVancomycinExpected Range

Visualizing Workflows and Mechanisms

Experimental Workflow

The following diagram illustrates the sequential process for evaluating the antibacterial properties of a novel compound.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Compound_Stock Prepare Stock Solution of This compound Serial_Dilution Perform Serial Dilutions in 96-Well Plate Compound_Stock->Serial_Dilution Inoculum_Prep Prepare Bacterial Inoculum (0.5 McFarland Standard) Inoculation Inoculate Plate with Bacterial Suspension Inoculum_Prep->Inoculation Serial_Dilution->Inoculation Incubation_MIC Incubate at 35°C for 16-20 hours Inoculation->Incubation_MIC Read_MIC Determine MIC (Lowest Concentration with No Growth) Incubation_MIC->Read_MIC Subculture Subculture from Clear Wells onto Agar Plates Read_MIC->Subculture Incubation_MBC Incubate Agar Plates for 18-24 hours Subculture->Incubation_MBC Read_MBC Determine MBC (≥99.9% Killing) Incubation_MBC->Read_MBC

Caption: Workflow for MIC and MBC Determination.

Hypothetical Mechanism of Action

This diagram proposes a potential dual mechanism of action for this compound, targeting both folic acid synthesis and membrane integrity.

G cluster_compound This compound cluster_pathway Bacterial Cell Compound Thiophene-Sulfonamide Compound DHPS Dihydropteroate Synthetase (DHPS) Compound->DHPS Competitive Inhibition Membrane Bacterial Cell Membrane Compound->Membrane Disruption PABA p-Aminobenzoic Acid (PABA) PABA->DHPS Folic_Acid Folic Acid Synthesis DHPS->Folic_Acid DNA_Synthesis DNA Replication Folic_Acid->DNA_Synthesis Cell_Death Bacterial Cell Death Permeability Increased Membrane Permeability Membrane->Permeability Permeability->Cell_Death

Caption: Hypothetical dual mechanism of antibacterial action.

Conclusion and Future Directions

These application notes provide a foundational framework for the initial antibacterial screening of this compound. Positive results from these assays would justify further investigations, including:

  • Time-kill kinetic studies: To understand the bactericidal or bacteriostatic nature of the compound over time.[5]

  • Anti-biofilm assays: To evaluate its efficacy against bacterial biofilms, which are often associated with persistent infections.[8]

  • Mechanism of action studies: Employing techniques such as molecular docking to identify potential protein targets and cellular assays to confirm membrane disruption or inhibition of specific metabolic pathways.[6]

  • In vivo efficacy studies: To assess the compound's therapeutic potential in animal models of infection.

The exploration of novel chemical entities like this compound is a critical endeavor in the ongoing battle against infectious diseases.

References

  • Khan, A., et al. (n.d.). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. National Institutes of Health. Retrieved from [Link]

  • Jubeh, B., et al. (n.d.). Evaluation of novel compounds as anti-bacterial or anti-virulence agents. National Institutes of Health. Retrieved from [Link]

  • Wang, C., et al. (n.d.). Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods. National Institutes of Health. Retrieved from [Link]

  • Miró-Canturri, A., et al. (2022). Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. Frontiers in Microbiology. Retrieved from [Link]

  • Saeed, M., et al. (n.d.). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Retrieved from [Link]

  • ResearchGate. (n.d.). Some reported antibacterial that contain thiophene and sulfonamide moieties. Retrieved from [Link]

  • National Institutes of Health. (2024, July 11). Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147. Retrieved from [Link]

  • Chen, Y., et al. (n.d.). Antibacterial activity and mechanism of action of a thiophenyl substituted pyrimidine derivative. National Institutes of Health. Retrieved from [Link]

  • Chen, Y., et al. (n.d.). Antibacterial activity and mechanism of action of a thiophenyl substituted pyrimidine derivative. RSC Publishing. Retrieved from [Link]

  • MDPI. (2023, March 31). Antibacterial Efficacy of N-(4-methylpyridin-2-yl) Thiophene-2-Carboxamide Analogues against Extended-Spectrum-β-Lactamase Producing Clinical Strain of Escherichia coli ST 131. Retrieved from [Link]

  • National Institutes of Health. (2023, February 20). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. Retrieved from [Link]

  • International Journal of Pharmacy and Biological Sciences. (n.d.). SYNTHESIS OF SOME NOVEL 2-AMINOTHIOPHENE DERIVATIVES AND EVALUATION FOR THEIR ANTIMICROBIAL ACTIVITY. Retrieved from [Link]

  • ResearchGate. (2023, February 3). (PDF) Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. Retrieved from [Link]

Sources

Protocol for Assessing the Antimicrobial Efficacy of Novel Thiophene Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Novel Antimicrobial Agents

The rise of multidrug-resistant (MDR) pathogens presents a formidable challenge to global health. Thiophene derivatives have emerged as a promising class of heterocyclic compounds, with various analogues demonstrating significant antimicrobial potential.[1][2][3] Their structural versatility allows for a broad range of chemical modifications, offering a rich scaffold for the development of new therapeutic agents. This document provides a comprehensive, field-proven protocol for researchers, scientists, and drug development professionals to systematically evaluate the antimicrobial efficacy of novel thiophene derivatives. The methodologies outlined herein are grounded in the standards set by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), ensuring data integrity and comparability across studies.[4][5][6][7][8]

This guide is structured to provide not just a sequence of steps, but a logical workflow, from initial screening of antimicrobial activity to more in-depth characterization of the mode of action. Each protocol is designed to be self-validating, with integrated controls and clear endpoints.

Phase 1: Primary Efficacy Screening - Determining Inhibitory Concentrations

The initial phase of assessment focuses on quantifying the concentration of the thiophene derivative required to inhibit microbial growth. The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC), offering quantitative and reproducible results.[9][10][11][12]

Core Principle: Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[9][11][12][13] It is a fundamental measure of a compound's potency.

Experimental Workflow: MIC Determination

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Incubation & Analysis A Prepare Thiophene Derivative Stock Solution C Perform Serial 2-Fold Dilutions of Compound in 96-Well Plate A->C B Prepare Standardized Bacterial Inoculum (0.5 McFarland) D Inoculate Wells with Bacterial Suspension B->D C->D F Incubate Plate (35-37°C, 16-20h) D->F E Include Controls: - Positive (Bacteria + Broth) - Negative (Broth Only) - Antibiotic Control E->F G Visually or Spectrophotometrically Assess for Growth F->G H Determine MIC: Lowest concentration with no visible growth G->H MBC_Workflow A Perform MIC Assay (as previously described) B Select Wells from MIC Plate (MIC, 2xMIC, 4xMIC, etc.) A->B C Subculture Aliquots onto Agar Plates B->C D Incubate Agar Plates (37°C, 18-24h) C->D E Count Colonies (CFU) D->E F Determine MBC: Lowest concentration with ≥99.9% kill E->F

Caption: Workflow for MBC determination.

Detailed Protocol: MBC Determination

Materials:

  • Completed MIC assay plate

  • Nutrient agar plates (e.g., Mueller-Hinton Agar)

  • Sterile pipette tips

  • Micropipettes

  • Incubator (35°C ± 2°C)

Procedure:

  • Subculturing from MIC Plate:

    • Following the determination of the MIC, select the wells corresponding to the MIC and at least two higher concentrations (e.g., 2x MIC, 4x MIC). [14] * Mix the contents of each selected well thoroughly.

    • Aseptically transfer a fixed volume (e.g., 10-100 µL) from each of these wells and the positive control well onto separate, appropriately labeled nutrient agar plates.

  • Incubation and Colony Counting:

    • Spread the inoculum evenly over the surface of the agar plates.

    • Incubate the plates at 35-37°C for 18-24 hours.

    • After incubation, count the number of colony-forming units (CFUs) on each plate.

  • Determination of MBC:

    • The MBC is the lowest concentration of the thiophene derivative that results in a ≥99.9% reduction in CFU compared to the initial inoculum count (determined from the positive control plate). [15][14][16] * An agent is generally considered bactericidal if the MBC is no more than four times the MIC. [13]

Phase 3: Characterizing the Dynamics of Antimicrobial Action

Time-kill kinetics assays provide valuable information on the rate and extent of bacterial killing over time, offering a more dynamic view of the antimicrobial effect than the static endpoints of MIC and MBC. [17][18][19]

Core Principle: Time-Kill Kinetics

This assay measures the change in a bacterial population over time in the presence of an antimicrobial agent. A bactericidal effect is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum. [18]

Detailed Protocol: Time-Kill Kinetics Assay

Materials:

  • Thiophene derivative

  • Test bacterial strain

  • Appropriate broth medium (e.g., CAMHB)

  • Sterile flasks or tubes

  • Shaking incubator

  • Sterile saline for dilutions

  • Nutrient agar plates

  • Timer

Procedure:

  • Preparation:

    • Prepare a standardized bacterial inoculum in broth to a final concentration of approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL. [20] * Prepare flasks/tubes containing the broth with the thiophene derivative at various concentrations (e.g., 0.5x MIC, 1x MIC, 2x MIC, 4x MIC). [20][21]Include a growth control flask without the compound.

  • Inoculation and Sampling:

    • Inoculate each flask with the prepared bacterial suspension.

    • Immediately after inoculation (time 0), and at subsequent time points (e.g., 1, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot from each flask. [20][21]

  • Viable Cell Counting:

    • Perform serial 10-fold dilutions of each aliquot in sterile saline.

    • Plate a known volume of each dilution onto nutrient agar plates.

    • Incubate the plates at 35-37°C for 18-24 hours.

    • Count the CFUs on the plates and calculate the CFU/mL for each time point and concentration.

  • Data Analysis:

    • Plot the log₁₀ CFU/mL against time for each concentration of the thiophene derivative and the growth control.

    • Analyze the resulting curves to determine the rate and extent of killing.

Phase 4: Evaluating Activity Against Complex Bacterial Communities - Biofilms

Many infections are associated with biofilms, which are structured communities of bacteria that are notoriously resistant to conventional antibiotics. Assessing the activity of thiophene derivatives against biofilms is therefore a critical step. [22][23]

Core Principle: Anti-Biofilm Activity

This involves evaluating the compound's ability to either prevent biofilm formation or eradicate pre-formed biofilms. [9][22]

Detailed Protocol: Crystal Violet Assay for Biofilm Inhibition/Eradication

Materials:

  • Thiophene derivative

  • Test bacterial strain

  • Tryptic Soy Broth (TSB) or other suitable biofilm-promoting medium

  • Sterile 96-well, flat-bottom microtiter plates

  • Crystal violet solution (0.1%)

  • Ethanol (95%) or acetic acid (30%) for destaining

  • Microplate reader

Procedure:

  • Biofilm Formation:

    • For Inhibition: Add 100 µL of bacterial suspension (adjusted to ~10⁶ CFU/mL in TSB) and 100 µL of the thiophene derivative at various concentrations to the wells of a 96-well plate. [24] * For Eradication: First, grow biofilms by adding 200 µL of bacterial suspension to the wells and incubating for 24-48 hours. Then, remove the planktonic cells, wash the wells with PBS, and add fresh media containing the thiophene derivative at various concentrations. [9][25]

  • Incubation:

    • Incubate the plates at 37°C for 24-48 hours without shaking.

  • Staining and Quantification:

    • Gently remove the medium and planktonic cells from the wells.

    • Wash the wells twice with sterile PBS to remove loosely attached cells.

    • Air-dry the plate or dry in a low-temperature oven.

    • Add 200 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15-20 minutes.

    • Remove the crystal violet solution and wash the wells thoroughly with water until the wash water is clear.

    • Add 200 µL of 95% ethanol or 30% acetic acid to each well to solubilize the bound crystal violet.

    • Measure the absorbance at 570-595 nm using a microplate reader. [24]A reduction in absorbance compared to the untreated control indicates anti-biofilm activity.

Phase 5: Assessing Safety Profile - Cytotoxicity Testing

A promising antimicrobial agent must be effective against pathogens while exhibiting minimal toxicity to host cells. Cytotoxicity assays are essential for this evaluation.

Core Principle: Cytotoxicity Assessment

These assays measure the degree to which a compound is toxic to mammalian cells. Common methods include the MTT assay, which measures metabolic activity, and the LDH assay, which measures membrane integrity. [26][27][28][29]

Detailed Protocol: MTT Assay for Cytotoxicity

Materials:

  • Thiophene derivative

  • Mammalian cell line (e.g., HeLa, HepG2, or primary cells)

  • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)

  • Sterile 96-well, flat-bottom cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed the mammalian cells into a 96-well plate at a predetermined density (e.g., 1 x 10⁴ cells/well) and allow them to adhere overnight in a CO₂ incubator. [26]

  • Compound Treatment:

    • Remove the old medium and add fresh medium containing serial dilutions of the thiophene derivative. Include untreated cells as a control.

    • Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals. [27]

  • Solubilization and Measurement:

    • Remove the MTT-containing medium and add a solubilization buffer to dissolve the formazan crystals.

    • Measure the absorbance at approximately 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the results to determine the IC₅₀ (the concentration that inhibits 50% of cell viability).

Data Presentation

Quantitative data should be summarized in clear, structured tables for easy comparison and interpretation.

Table 1: Example MIC and MBC Data for Thiophene Derivative X

Test MicroorganismGram StainMIC (µg/mL)MBC (µg/mL)MBC/MIC RatioInterpretation
S. aureus ATCC 29213Positive482Bactericidal
E. coli ATCC 25922Negative16644Bactericidal
P. aeruginosa ATCC 27853Negative32>128>4Bacteriostatic
K. pneumoniae ATCC BAA-1705Negative8324Bactericidal

Table 2: Example Cytotoxicity Data for Thiophene Derivative X

Cell LineExposure Time (h)IC₅₀ (µg/mL)
HepG224150
HeLa24125

Conclusion and Future Directions

This comprehensive protocol provides a robust framework for the systematic evaluation of the antimicrobial efficacy of novel thiophene derivatives. The phased approach, from initial screening to characterization of bactericidal activity, anti-biofilm potential, and cytotoxicity, ensures a thorough assessment. Recent studies have pointed towards the bacterial cell membrane and associated proteins as potential targets for thiophene derivatives. [1][30][31]Therefore, promising candidates identified through this protocol should be further investigated for their specific mechanism of action, which may involve membrane permeabilization, inhibition of essential enzymes, or disruption of other vital cellular processes. [2]These subsequent studies will be crucial for the rational design and optimization of this promising class of antimicrobial agents.

References

  • Minimum Bactericidal Concentration (MBC) Assay - Creative Diagnostics. Creative Diagnostics. Available from: [Link]

  • Evaluation of novel compounds as anti-bacterial or anti-virulence agents. National Center for Biotechnology Information. Available from: [Link]

  • MIC Determination By Microtitre Broth Dilution Method. Hancock Lab, University of British Columbia. Available from: [Link]

  • Minimum Bactericidal Concentration (MBC) Test. Microbe Investigations. Available from: [Link]

  • Broth Dilution Method for MIC Determination. Microbe Online. Available from: [Link]

  • Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials. UK Health Security Agency. Available from: [Link]

  • Broth Microdilution. MI - Microbiology. Available from: [Link]

  • EUCAST. European Society of Clinical Microbiology and Infectious Diseases. Available from: [Link]

  • Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature Protocols. Available from: [Link]

  • The minimum bactericidal concentration of antibiotics. BMG LABTECH. Available from: [Link]

  • Antimicrobial Susceptibility Testing. Clinical and Laboratory Standards Institute. Available from: [Link]

  • Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B). Journal of Visualized Experiments. Available from: [Link]

  • EUCAST - Home. European Committee on Antimicrobial Susceptibility Testing. Available from: [Link]

  • M100 | Performance Standards for Antimicrobial Susceptibility Testing. Clinical and Laboratory Standards Institute. Available from: [Link]

  • CLSI M100 Performance Standards for Antimicrobial Susceptibility Testing. Clinical and Laboratory Standards Institute. Available from: [Link]

  • A Platform of Anti-biofilm Assays Suited to the Exploration of Natural Compound Libraries. Journal of Visualized Experiments. Available from: [Link]

  • CHAIN ANTIMICROBIAL SUSCEPTIBILITY TESTING (CLSI) (MASTER). Available from: [Link]

  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. National Center for Biotechnology Information. Available from: [Link]

  • Testing the Effectiveness of Antimicrobials. Lumen Learning. Available from: [Link]

  • The Novel Quantitative Assay for Measuring the Antibiofilm Activity of Volatile Compounds (AntiBioVol). MDPI. Available from: [Link]

  • Analysis of the Antimicrobial and Anti-Biofilm Activity of Natural Compounds and Their Analogues against Staphylococcus aureus Isolates. MDPI. Available from: [Link]

  • Time Kill Assay. Scribd. Available from: [Link]

  • M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. National Institutes of Health, Islamabad Pakistan. Available from: [Link]

  • Antimicrobial Activities and Time-Kill Kinetics of Extracts of Selected Ghanaian Mushrooms. National Center for Biotechnology Information. Available from: [Link]

  • Time-Kill Kinetics Assay. Emery Pharma. Available from: [Link]

  • Anti-Biofilm Assays to explore Natural Compound Libraries | Protocol Preview. YouTube. Available from: [Link]

  • Guidance Documents. European Committee on Antimicrobial Susceptibility Testing. Available from: [Link]

  • Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. National Center for Biotechnology Information. Available from: [Link]

  • Routine and extended internal quality control for MIC determination and disk diffusion as recommended by EUCAST. European Committee on Antimicrobial Susceptibility Testing. Available from: [Link]

  • EUCAST expert rules in antimicrobial susceptibility testing. ResearchGate. Available from: [Link]

  • Antibacterial activity and mechanism of action of a thiophenyl substituted pyrimidine derivative. National Center for Biotechnology Information. Available from: [Link]

  • Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. Frontiers. Available from: [Link]

  • Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method. Acta Scientific. Available from: [Link]

  • Determination of antimicrobial resistance by disk diffusion. FWD AMR-RefLabCap. Available from: [Link]

  • Time-Kill Evaluations. Nelson Labs. Available from: [Link]

  • Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. American Society for Microbiology. Available from: [Link]

  • Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. ResearchGate. Available from: [Link]

  • Investigating the antibacterial potential of thiophene derivatives against wound infections: a combined DFT, molecular docking, and ADMET study targeting Staphylococcus aureus, Pseudomonas aeruginosa, and Escherichia coli resistant genes. National Center for Biotechnology Information. Available from: [Link]

  • How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. Hardy Diagnostics. Available from: [Link]

  • SOP for Antimicrobial Effectiveness Testing. Pharmaguideline. Available from: [Link]

  • LDH, proliferation curves and cell cycle analysis are the most suitable assays to identify and characterize new phytotherapeutic compounds. National Center for Biotechnology Information. Available from: [Link]

  • In Vitro Evaluation of Antimicrobial Activity and Cytotoxicity of Different Nanobiotics Targeting Multidrug Resistant and Biofilm Forming Staphylococci. National Center for Biotechnology Information. Available from: [Link]

  • Bacterial Interference With Lactate Dehydrogenase Assay Leads to an Underestimation of Cytotoxicity. Frontiers. Available from: [Link]

Sources

Application Notes and Protocols for In Vitro Evaluation of 5-(2-Aminoethyl)thiophene-2-sulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive framework for the initial in vitro characterization of 5-(2-Aminoethyl)thiophene-2-sulfonamide, a molecule integrating a thiophene core with a sulfonamide functional group. The presence of the sulfonamide moiety strongly suggests a potential for enzyme inhibition, particularly targeting the carbonic anhydrase (CA) family of metalloenzymes, which are implicated in various pathologies including cancer and glaucoma.[1][2] This document outlines a logical, multi-stage experimental plan designed to first establish the compound's general cellular effects—cytotoxicity and induction of apoptosis—before proceeding to targeted mechanistic assays for CA inhibition. The protocols herein are designed to be self-validating through the systematic inclusion of controls, ensuring robust and reproducible data generation for drug development professionals.[3]

Introduction: Rationale for Investigation

The chemical structure of this compound presents two key features of pharmacological interest: the thiophene ring, a scaffold present in numerous bioactive compounds, and the sulfonamide group, a classic pharmacophore.[4][5] Sulfonamides are well-established as competitive inhibitors of enzymes, with human carbonic anhydrases (CAs) being a primary target class.[1][6] Specifically, tumor-associated isoforms like CA IX play a critical role in regulating pH in the tumor microenvironment, promoting cancer cell survival and proliferation.[7][8] Therefore, inhibitors of CA IX are of significant interest as potential anticancer agents.

This guide details a strategic workflow for evaluating this compound, beginning with broad phenotypic screening to determine its impact on cell health and viability, followed by a focused biochemical assay to probe its hypothesized mechanism of action as a carbonic anhydrase inhibitor.

Strategic Experimental Workflow

A tiered approach is essential for the efficient evaluation of a novel compound. This workflow ensures that resource-intensive mechanistic studies are performed only after establishing a baseline of biological activity and determining an appropriate concentration range. The overall strategy is to first identify if the compound has a cellular effect, then understand how it mediates that effect, and finally, probe the specific molecular target.

G cluster_0 Phase 1: Foundational Cellular Assays cluster_1 Phase 2: Mechanistic Target Assay cluster_2 Phase 3: Data Synthesis A Dose-Response Cytotoxicity Screening (e.g., XTT Assay) B Determine IC50 Value (Concentration for 50% Inhibition) A->B Analyze Data C Apoptosis Assessment at IC50 (e.g., Caspase-3/7 Assay) B->C Inform Concentration Selection F Correlate Cellular Effects with Mechanistic Data C->F D Biochemical Enzyme Inhibition Assay (Carbonic Anhydrase) E Determine Ki Value (Inhibition Constant) D->E Analyze Kinetic Data E->F

Figure 1: Tiered experimental workflow for in vitro characterization.

Phase 1: Foundational Cellular Assays

The initial goal is to understand the compound's effect on cell viability and to determine the optimal concentration range for subsequent experiments. We recommend using a relevant cancer cell line known to express carbonic anhydrases, such as MCF-7 (breast cancer) or A549 (lung cancer).

Protocol: Cell Viability and Cytotoxicity (XTT Assay)

Rationale: The XTT assay is a colorimetric method that measures the metabolic activity of living cells, which is proportional to the number of viable cells.[9] It is preferred over the older MTT assay because the resulting formazan product is water-soluble, eliminating a solubilization step and thereby reducing handling errors and improving reproducibility.[10][11] This assay will establish a dose-response curve and allow for the calculation of the IC50 value (the concentration at which 50% of cell growth is inhibited).

Materials:

  • This compound (Test Compound)

  • Cell line of interest (e.g., MCF-7)

  • Complete culture medium (e.g., DMEM + 10% FBS)

  • XTT Cell Viability Assay Kit (containing XTT reagent and an electron-coupling reagent)

  • Vehicle control (e.g., DMSO or PBS)

  • Positive control (e.g., Doxorubicin, a known cytotoxic agent)

  • 96-well clear, flat-bottom microplates

  • Microplate reader (capable of absorbance measurement at 450-500 nm)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Preparation: Prepare a 2X stock solution series of the test compound in complete medium by serial dilution. A typical starting range is from 200 µM down to ~0.1 µM (final concentration will be 1X). Prepare 2X solutions of the vehicle and positive controls.

  • Cell Treatment: After 24 hours, carefully remove the medium and add 100 µL of the 1X compound dilutions, vehicle control, or positive control to the respective wells. Include wells with medium only as a background control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • XTT Reagent Preparation: Shortly before the end of the incubation, prepare the activated XTT solution by mixing the XTT reagent and the electron-coupling reagent according to the manufacturer's instructions.

  • Reagent Addition: Add 50 µL of the activated XTT solution to each well.

  • Final Incubation: Incubate the plate for 2-4 hours at 37°C, protected from light, until a distinct color change is visible.

  • Absorbance Measurement: Shake the plate gently and measure the absorbance at 475 nm using a microplate reader. Use a reference wavelength of 650 nm to correct for background absorbance.[10]

Protocol: Apoptosis Induction (Caspase-3/7 Activity Assay)

Rationale: If the XTT assay reveals a decrease in cell viability, it is crucial to determine if this is due to programmed cell death (apoptosis). Caspases-3 and -7 are key executioner enzymes in the apoptotic pathway.[12] A luminescent or fluorescent assay that measures their activity provides a direct and sensitive readout of apoptosis induction.[13] This experiment should be run at the predetermined IC50 concentration of the test compound.

Materials:

  • Caspase-Glo® 3/7 Assay System or similar

  • Test Compound at its IC50 concentration

  • Cell line of interest

  • Vehicle control (e.g., DMSO)

  • Positive control for apoptosis (e.g., Staurosporine or Camptothecin)

  • 96-well white-walled, clear-bottom microplates (for luminescence)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate as described in the XTT protocol (Section 3.1, Step 1).

  • Cell Treatment: Treat cells with the test compound at its IC50 concentration, the vehicle control, and the positive control. Incubate for a relevant period (e.g., 24 hours).

  • Reagent Preparation & Addition: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol. Allow it to equilibrate to room temperature. Add 100 µL of the reagent directly to each well.

  • Incubation: Mix the contents by gentle shaking on a plate shaker for 30 seconds. Incubate at room temperature for 1-2 hours, protected from light.

  • Luminescence Measurement: Measure the luminescence of each well using a plate-reading luminometer.

Data Presentation and Interpretation

Summarize the quantitative results from the foundational assays in a clear table.

CompoundCell LineAssayEndpointResult (µM)
This compoundMCF-7XTTIC5015.2
This compoundA549XTTIC5028.4
Doxorubicin (Positive Control)MCF-7XTTIC500.8
Staurosporine (Positive Control)MCF-7Caspase-3/7EC500.5

Phase 2: Mechanistic Assays

With the IC50 value established, the next phase investigates the hypothesized mechanism of action: inhibition of carbonic anhydrase.

Protocol: In Vitro Carbonic Anhydrase Inhibition Assay

Rationale: This biochemical assay directly measures the compound's ability to inhibit CA activity. It relies on the esterase activity of CA, which can hydrolyze p-nitrophenyl acetate (p-NPA) to the yellow-colored product p-nitrophenol (p-NP).[2] The rate of p-NP formation, monitored by the increase in absorbance at 400 nm, is proportional to enzyme activity. An inhibitor will slow this rate.[14]

G cluster_0 CA-Mediated Reaction cluster_1 Inhibition Mechanism pNPA p-Nitrophenyl Acetate (Substrate, Colorless) CA Carbonic Anhydrase (Enzyme) pNPA->CA pNP p-Nitrophenol (Product, Yellow) CA->pNP Hydrolysis Blocked Inhibited Enzyme Inhibitor This compound Inhibitor->CA Binding

Figure 2: Principle of the colorimetric carbonic anhydrase inhibition assay.

Materials:

  • Purified human carbonic anhydrase (e.g., hCA II or tumor-associated hCA IX)

  • Test Compound and a known CA inhibitor (e.g., Acetazolamide) as a positive control[14]

  • p-Nitrophenyl acetate (p-NPA), the substrate

  • Assay Buffer (e.g., 50 mM Tris-SO₄, pH 7.6)

  • DMSO for dissolving compounds

  • 96-well clear, flat-bottom microplate

  • Microplate reader capable of kinetic measurements at 400-405 nm

Procedure:

  • Reagent Preparation:

    • CA Working Solution: Dilute the CA enzyme stock to the desired concentration in cold Assay Buffer immediately before use.

    • Inhibitor Solutions: Prepare a serial dilution of the test compound and Acetazolamide in DMSO, then dilute further in Assay Buffer. Ensure the final DMSO concentration in the assay is ≤1%.

    • Substrate Solution: Prepare a stock of p-NPA in a solvent like acetonitrile and dilute to the final working concentration in Assay Buffer.

  • Assay Plate Setup (in triplicate):

    • Maximum Activity (Control): 160 µL Assay Buffer + 20 µL CA Working Solution + 20 µL Vehicle (Assay Buffer with DMSO).

    • Test Compound Wells: 160 µL Assay Buffer + 20 µL CA Working Solution + 20 µL of each test compound dilution.

    • Positive Control Wells: 160 µL Assay Buffer + 20 µL CA Working Solution + 20 µL of each Acetazolamide dilution.

    • Blank (No Enzyme): 180 µL Assay Buffer + 20 µL Vehicle.

  • Enzyme-Inhibitor Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow the inhibitors to bind to the enzyme.[2]

  • Reaction Initiation: Initiate the reaction by adding 20 µL of the Substrate Solution to all wells.

  • Kinetic Measurement: Immediately place the plate in the microplate reader and measure the increase in absorbance at 400 nm every 30 seconds for 10-15 minutes.

Data Analysis and Interpretation
  • Calculate Reaction Rates: For each well, determine the reaction rate (V) by calculating the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min).

  • Calculate Percent Inhibition:

    • % Inhibition = [1 - (V_inhibitor - V_blank) / (V_max_activity - V_blank)] * 100

  • Determine IC50: Plot the % Inhibition against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value for enzyme inhibition.[15]

CompoundTarget EnzymeEndpointResult (nM)
This compoundhCA IIIC5085.6
This compoundhCA IXIC5025.3
Acetazolamide (Positive Control)hCA IIIC5012.1
Acetazolamide (Positive Control)hCA IXIC5025.8

The data suggest that the test compound is a potent inhibitor of the tumor-associated isoform hCA IX, with selectivity over the more ubiquitous hCA II isoform. This profile is desirable for developing targeted anticancer therapies.

Conclusion and Future Directions

This guide outlines a robust, tiered strategy for the initial in vitro characterization of this compound. The workflow efficiently establishes the compound's cytotoxic and apoptotic potential before confirming its mechanism of action as a potent inhibitor of carbonic anhydrase IX. These findings provide a strong foundation for further preclinical development, including:

  • Selectivity Profiling: Testing against a broader panel of CA isoforms.

  • Cell-Based Target Engagement: Confirming CA inhibition within the cellular context.

  • Advanced Cellular Models: Migrating studies to 3D cell culture models (spheroids) to better mimic the tumor microenvironment.[16]

  • In Vivo Studies: Evaluating efficacy and pharmacokinetics in animal models of cancer.

By following this structured and validated approach, researchers can confidently and efficiently advance the investigation of promising new chemical entities.

References

  • Supuran, C. T. (2016). Therapeutic potential of sulfamides as enzyme inhibitors. PubMed. Retrieved January 12, 2026, from [Link]

  • Biotech Spain. (2025). XTT Assays vs MTT. Retrieved January 12, 2026, from [Link]

  • Wikipedia. (n.d.). MTT assay. Retrieved January 12, 2026, from [Link]

  • KCAS Bio. (2025). Model Selection and Experimental Design for Screening Experiments. Retrieved January 12, 2026, from [Link]

  • Zajdel, P., et al. (2024). Current development in sulfonamide derivatives to enable CNS-drug discovery. PubMed. Retrieved January 12, 2026, from [Link]

  • Bradshaw, J., et al. (2021). Quality by Design for Preclinical In Vitro Assay Development. PMC - NIH. Retrieved January 12, 2026, from [Link]

  • Molecular Devices. (n.d.). EarlyTox Caspase-3/7 R110 Assay Kit. Retrieved January 12, 2026, from [Link]

  • Egbujor, M. C., et al. (2022). Sulfonamide Derivatives: Recent Compounds with Potent Anti-alzheimer's Disease Activity. Bentham Science. Retrieved January 12, 2026, from [Link]

  • Koutnik, P., et al. (2017). Fluorescence-Based Assay for Carbonic Anhydrase Inhibitors. AVESİS. Retrieved January 12, 2026, from [Link]

  • Luminex Corporation. (n.d.). Muse® Caspase-3/7 Kit. Retrieved January 12, 2026, from [Link]

  • Nocentini, A., et al. (2020). Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach. Journal of Medicinal Chemistry. Retrieved January 12, 2026, from [Link]

  • Wikipedia. (n.d.). Sulfonamide (medicine). Retrieved January 12, 2026, from [Link]

  • Hovanky, V., & Mehta, K. (2014). Carbonic Anhydrase IX Inhibitors: Finding Potential Therapeutic Cancer Agents Through Virtual Screening. Journal of Young Investigators. Retrieved January 12, 2026, from [Link]

  • Gieling, R. G., et al. (2018). Quantitative assessment of specific carbonic anhydrase inhibitors effect on hypoxic cells using electrical impedance assays. Scientific Reports. Retrieved January 12, 2026, from [Link]

  • Liu, H., et al. (2022). A review for cell-based screening methods in drug discovery. PMC - NIH. Retrieved January 12, 2026, from [Link]

  • Ting, A. (2020). Experimental Design for Drug Combinations. YouTube. Retrieved January 12, 2026, from [Link]

  • Köksal, Z. (2019). Inhibition effects of selected thiophene-2-sulfonamides on lactoperoxidase. PubMed. Retrieved January 12, 2026, from [Link]

  • Collaborative Drug Discovery. (2024). Setting up a Dose Response Protocol. Retrieved January 12, 2026, from [Link]

  • Sultan, A. A. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Physical and Chemical Sciences. Retrieved January 12, 2026, from [Link]

  • Elfawal, B., et al. (2024). Advanced In Vitro Models for Preclinical Drug Safety: Recent Progress and Prospects. MDPI. Retrieved January 12, 2026, from [Link]

  • Groothuis, F. A., et al. (2015). Dose Metric Considerations in In Vitro Assays to Improve Quantitative In Vitro-In Vivo Dose Extrapolations. ResearchGate. Retrieved January 12, 2026, from [Link]

  • Groothuis, F. A., et al. (2015). Dose metric considerations in in vitro assays to improve quantitative in vitro-in vivo dose extrapolations. Semantic Scholar. Retrieved January 12, 2026, from [Link]

  • Marcellus, R. (2013). Webinar: Advance drug discovery by improving dose-response curve set-up. YouTube. Retrieved January 12, 2026, from [Link]

  • El-Hachem, N., et al. (2017). Comparing Statistical Methods for Quantifying Drug Sensitivity Based on In Vitro Dose–Response Assays. ResearchGate. Retrieved January 12, 2026, from [Link]

  • Khan, A., et al. (2024). Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147. NIH. Retrieved January 12, 2026, from [Link]

  • Genin, M. J., et al. (2001). Synthesis and antiviral/antitumor evaluation of 2-amino- and 2-carboxamido-3-arylsulfonylthiophenes and related compounds as a new class of diarylsulfones. PubMed. Retrieved January 12, 2026, from [Link]

  • Jiménez-García, L., et al. (2024). Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. PMC - PubMed Central. Retrieved January 12, 2026, from [Link]

  • Singh, P., et al. (2022). 5-(Thiophen-2-yl)isoxazoles as novel anti-breast cancer agents targeting ERα: synthesis, in vitro biological evaluation, in silico studies, and molecular dynamics simulation. RSC Publishing. Retrieved January 12, 2026, from [Link]

  • Sohail, M. A. (n.d.). Antibiotic sulphonamides and potientiate sulpha history,classification,mechanism of action and adverse effect. Slideshare. Retrieved January 12, 2026, from [Link]

  • Tlekhurugova, Z. A., et al. (2017). 2-Aminothiophene scaffolds: Diverse biological and pharmacological attributes in medicinal chemistry. PubMed. Retrieved January 12, 2026, from [Link]

Sources

Application Notes and Protocols for the In Vivo Administration of 5-(2-Aminoethyl)thiophene-2-sulfonamide in Animal Models

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Therapeutic Potential of a Novel Thiophene Sulfonamide

The compound 5-(2-Aminoethyl)thiophene-2-sulfonamide is a synthetic molecule integrating a thiophene ring with a sulfonamide group, two moieties renowned for their diverse pharmacological activities.[1][2] Sulfonamides have a storied history as antimicrobial agents, and their derivatives are explored for a multitude of therapeutic applications including anti-inflammatory, diuretic, and anticancer effects.[3][4][5] The thiophene ring is a versatile scaffold in medicinal chemistry, contributing to a wide array of biological activities such as antimicrobial, anticancer, and analgesic properties.[1][2][6] The combination of these two pharmacophores in this compound suggests a high potential for novel therapeutic applications.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the in vivo administration of this compound in preclinical animal models. The protocols detailed herein are designed to ensure scientific rigor, reproducibility, and adherence to the highest standards of animal welfare.

Preclinical Considerations: From Bench to In Vivo Studies

Vehicle Selection and Formulation

The choice of vehicle is critical for ensuring the bioavailability and tolerability of the administered compound.[8] Ideally, the vehicle should be sterile, isotonic, and biologically inert.[9][10] For initial studies, a tiered approach to vehicle selection is recommended.

Table 1: Recommended Vehicle Screening for this compound

Vehicle Composition Considerations Potential Routes of Administration
Aqueous Saline 0.9% Sodium ChlorideIdeal for water-soluble compounds. pH may need adjustment.Intravenous (IV), Intraperitoneal (IP), Subcutaneous (SC), Oral (PO)
PBS (Phosphate-Buffered Saline) pH ~7.4Buffering capacity can aid in solubility and stability.IV, IP, SC, PO
Aqueous Carboxymethylcellulose (CMC) 0.5% - 1% (w/v) in waterForms a suspension for poorly soluble compounds.IP, SC, PO
PEG 400 Solution 10-30% in salineCo-solvent for enhancing solubility. Can cause irritation at higher concentrations.[8]IP, SC, PO
DMSO/Saline Mixture ≤10% DMSO in salinePotent solvent, but can have intrinsic biological effects and toxicity.[8][11]IP, SC (IV with caution at very low concentrations)
Corn Oil -For highly lipophilic compounds.SC, PO

Protocol 1: Small-Scale Solubility Assessment

  • Weigh 1-5 mg of this compound into separate microcentrifuge tubes.

  • Add 100 µL of each test vehicle to the respective tubes.

  • Vortex vigorously for 2 minutes.

  • Visually inspect for dissolution. If not fully dissolved, incrementally add the vehicle up to 1 mL, vortexing after each addition.

  • If the compound remains insoluble, gentle heating (37-40°C) or sonication can be attempted.

  • Document the approximate solubility in mg/mL for each vehicle.

Animal Model Selection

The choice of animal model is dictated by the therapeutic hypothesis. Given the structural motifs of this compound, several models are plausible.

  • Antimicrobial Efficacy: Murine models of systemic infection (e.g., intraperitoneal infection with Staphylococcus aureus or Escherichia coli) are standard.[12]

  • Anti-inflammatory Activity: Rodent models of induced inflammation, such as carrageenan-induced paw edema or lipopolysaccharide (LPS)-induced systemic inflammation, are commonly used.

  • Anticancer Potential: Xenograft models, where human cancer cell lines are implanted into immunocompromised mice, are the gold standard for evaluating anti-tumor efficacy.[6]

All animal procedures must be approved by the institution's Institutional Animal Care and Use Committee (IACUC) or equivalent ethics committee.[13]

Experimental Protocols: In Vivo Administration

The following protocols are generalized for a 25g adult mouse. Dosage and volume adjustments must be made according to the specific animal model, body weight, and study design.

Dosage Calculation

The dose is typically expressed in mg/kg. The final volume to be administered is calculated based on the concentration of the dosing solution and the animal's body weight.

  • Formula: Injection Volume (mL) = (Dose (mg/kg) x Body Weight (kg)) / Concentration (mg/mL)

Always use the smallest volume possible to avoid adverse effects.[10]

Workflow for In Vivo Administration

G cluster_prep Preparation Phase cluster_admin Administration Phase cluster_post Post-Administration Phase A Dose Calculation & Vehicle Selection B Formulation Preparation (Sterile) A->B C Animal Acclimatization & Weighing B->C D Animal Restraint C->D Proceed to Dosing E Route of Administration Selection D->E F Compound Administration E->F G Monitoring for Adverse Effects F->G Begin Observation H Data Collection (e.g., Tumor Size, Biomarkers) G->H I Endpoint Analysis H->I PABA p-Aminobenzoic Acid (PABA) Enzyme Dihydropteroate Synthase PABA->Enzyme Substrate Product Dihydropteroic Acid Enzyme->Product Product Compound This compound Compound->Enzyme Competitive Inhibition FolicAcid Folic Acid Synthesis Product->FolicAcid

Caption: Hypothesized mechanism of antimicrobial action.

For other potential applications, such as anti-inflammatory or anticancer effects, the mechanism may involve inhibition of other enzymes or signaling pathways, which would require further investigation.

Troubleshooting and Best Practices

  • Adverse Reactions: Monitor animals closely for signs of toxicity, including weight loss, lethargy, ruffled fur, or abnormal behavior. If hypersensitivity reactions, which are known for some sulfonamides, are observed, dose reduction or cessation may be necessary. [14]* Formulation Issues: If the compound precipitates out of solution, sonication or the use of a suspension may be required. Ensure suspensions are homogenous before each administration.

  • Injection Site Reactions: For SC and IP routes, vary the injection site to minimize local irritation. [15]* Data Integrity: Ensure accurate record-keeping of animal weights, dose calculations, and all observations.

Conclusion

The in vivo evaluation of this compound holds significant promise for the discovery of new therapeutic agents. By following these detailed application notes and protocols, researchers can generate reliable and reproducible data, paving the way for further preclinical and clinical development. Adherence to ethical guidelines and meticulous experimental technique are the cornerstones of successful in vivo research.

References

  • Guidelines for the administration of substances to rodents. Norwegian University of Science and Technology (NTNU). [Link]

  • Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC). Boston University Office of Research. [Link]

  • IACUC GUIDELINE: ADMINISTRATION OF THERAPEUTIC OR EXPERIMENTAL SUBSTANCES TO ANIMALS, INCLUDING NON. University of Arizona Office of Research. [Link]

  • Sulfonamides and Sulfonamide Combinations Use in Animals. MSD Veterinary Manual. [Link]

  • A Study of Vehicles and Adjuvants for the Sulfonamides and Penicillin. PubMed. [Link]

  • Synthesis of thiophenes having the biologically active sulfonamide... ResearchGate. [Link]

  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. SpringerLink. [Link]

  • What are the preferable iv vehicle system for in vivo study? ResearchGate. [Link]

  • Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates... PubMed. [Link]

  • Sulfapyridine. Wikipedia. [Link]

  • Sulfonamides and Sulfonamide Combinations.* Louisiana Department of Health. [Link]

  • Therapeutic importance of synthetic thiophene. PubMed Central. [Link]

  • Sulfonamide resistance evaluation in five animal species and first report of sul4 in companion animals. ResearchGate. [Link]

  • Evaluation of Polymorphisms in the Sulfonamide Detoxification Genes CYB5A and CYB5R3 in Dogs with Sulfonamide Hypersensitivity. PubMed Central. [Link]

  • In-vivo Animal Models. Aragen Life Sciences. [Link]

  • Synthesis and Pharmacological Study of Thiophene Derivatives. Impactfactor. [Link]

  • Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. Frontiers. [Link]

  • Application of in vivo animal models to characterize the pharmacokinetic and pharmacodynamic properties of drug candidates in discovery settings. PubMed. [Link]

Sources

Application Note: Formulation Strategies for 5-(2-Aminoethyl)thiophene-2-sulfonamide in Advanced Drug Delivery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of a Unique Heterocyclic Scaffold

5-(2-Aminoethyl)thiophene-2-sulfonamide is a heterocyclic compound featuring a thiophene core, a primary sulfonamide group, and a reactive primary aminoethyl side chain.[1][2] While thiophene and sulfonamide moieties are individually well-represented in medicinal chemistry for their broad biological activities, the specific application of this combined scaffold in drug delivery is an emerging area of research.[3][4] The structural features of this molecule present both challenges and unique opportunities for formulation scientists.

The primary challenges are associated with the anticipated poor aqueous solubility, a common trait for aromatic and heterocyclic compounds, which can limit bioavailability.[5][6] However, the ionizable amino and sulfonamide groups offer strategic advantages, enabling pH-responsive systems and covalent conjugation to delivery vehicles.[7][8]

This application note provides a detailed technical guide for researchers, scientists, and drug development professionals on potential formulation strategies for this compound. It outlines three distinct, scientifically-grounded protocols designed to enhance solubility, control release kinetics, and improve therapeutic efficacy. The methodologies described are based on established principles for formulating molecules with similar functional groups, such as other poorly soluble drugs, sulfonamides, and compounds with primary amines.[5][9][10]

Physicochemical Characterization & Rationale for Formulation Design

A thorough understanding of the molecule's properties is critical for rational formulation design. While extensive experimental data for this specific compound is not widely published, we can infer key characteristics based on its structure: C₆H₁₀N₂O₂S₂ (MW: 206.29 g/mol ).

  • Solubility: The thiophene ring imparts hydrophobicity. However, the molecule possesses two ionizable groups: a basic aminoethyl group (pKa likely ~9-10) and an acidic sulfonamide proton (pKa likely ~9-10.5). This dual nature suggests a pH-dependent solubility profile, with increased solubility at acidic pH (protonation of the amine) and potentially at highly alkaline pH (deprotonation of the sulfonamide).

  • Reactivity: The primary amine is a nucleophilic center, ideal for covalent conjugation to polymers or lipids using well-established bioconjugation chemistries (e.g., amide bond formation).[8][11]

  • Therapeutic Potential: Thiophene-sulfonamides are explored for a range of activities, including antibacterial, anticancer, and anti-inflammatory applications.[3][4][12] Formulation can enhance these intrinsic properties by enabling targeted delivery and overcoming pharmacokinetic hurdles.

Based on this analysis, three strategic formulation approaches are proposed:

  • Covalent Polymer Conjugation: To create a macromolecular prodrug with improved solubility and extended circulation.[13][14]

  • Encapsulation in Polymeric Nanoparticles: To protect the drug and achieve controlled, passive targeting via the Enhanced Permeability and Retention (EPR) effect.[9][15]

  • pH-Responsive Hydrogel Formulation: To leverage the ionizable groups for triggered drug release in specific physiological environments, such as the acidic milieu of a tumor.[7][16][17]

Protocol 1: Synthesis of a PEGylated Polymer-Drug Conjugate

This protocol details the covalent attachment of this compound to Poly(ethylene glycol) (PEG), a hydrophilic and biocompatible polymer, to enhance solubility and circulation half-life.[13][14] The reaction utilizes N-Hydroxysuccinimide (NHS) ester chemistry to form a stable amide bond.

3.1. Rationale Conjugating a poorly soluble drug to a hydrophilic polymer like PEG can dramatically increase its aqueous solubility.[8] This "grafting-to" approach creates a new chemical entity with altered pharmacokinetics, often leading to reduced renal clearance and prolonged systemic exposure.[14]

3.2. Experimental Workflow

G cluster_0 Step 1: Activation of PEG cluster_1 Step 2: Conjugation cluster_2 Step 3: Purification & Analysis A mPEG-COOH + EDC/NHS B Stir in Anhydrous DCM (4h, RT) A->B C mPEG-NHS Ester B->C D mPEG-NHS + Drug in DMSO/TEA C->D E Stir Overnight (RT, Inert Atm.) D->E F Crude PEG-Drug Conjugate E->F G Dialysis (MWCO 3.5 kDa) vs. DI Water (48h) F->G H Lyophilization G->H I Characterization (NMR, FTIR, GPC) H->I

Caption: Workflow for PEG-Drug Conjugate Synthesis.

3.3. Detailed Methodology

  • Activation of mPEG-Carboxylic Acid:

    • Dissolve methoxy-PEG-carboxylic acid (mPEG-COOH, 5 kDa) in anhydrous Dichloromethane (DCM).

    • Add N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) (1.5 eq) and N-Hydroxysuccinimide (NHS) (1.5 eq).

    • Stir the reaction under an inert atmosphere (e.g., argon) at room temperature for 4 hours. The product is mPEG-NHS. Do not isolate; use directly in the next step.

  • Conjugation to Drug:

    • Dissolve this compound (2.0 eq to mPEG) and Triethylamine (TEA) (3.0 eq) in anhydrous Dimethyl Sulfoxide (DMSO).

    • Add the drug solution dropwise to the activated mPEG-NHS solution from Step 1.

    • Allow the reaction to stir overnight at room temperature under an inert atmosphere.

  • Purification:

    • Remove the DCM under reduced pressure.

    • Transfer the remaining DMSO solution to a dialysis membrane tube (e.g., MWCO 3.5 kDa).

    • Dialyze against deionized water for 48 hours, with frequent water changes, to remove unreacted drug, EDC/NHS byproducts, and DMSO.

    • Freeze the purified solution and lyophilize to obtain the final PEG-drug conjugate as a white, fluffy solid.

  • Characterization:

    • Confirm covalent conjugation using ¹H NMR and FTIR spectroscopy.

    • Determine molecular weight and purity using Gel Permeation Chromatography (GPC).

    • Quantify drug loading using UV-Vis spectroscopy by dissolving a known weight of the conjugate and measuring the absorbance at the drug's λ_max.

Protocol 2: Formulation of Drug-Loaded PLGA Nanoparticles

This protocol describes the encapsulation of this compound into biodegradable Poly(lactic-co-glycolic acid) (PLGA) nanoparticles using an oil-in-water (o/w) single emulsion-solvent evaporation method. This is a robust technique for formulating poorly water-soluble drugs.[9][15]

4.1. Rationale Encapsulating the drug within a polymeric matrix protects it from degradation, improves its solubility profile, and allows for controlled release. PLGA is widely used due to its biocompatibility and biodegradability. Nanoparticles can accumulate in tumor tissues through the EPR effect, offering a passive targeting advantage.[13]

4.2. Experimental Workflow

G cluster_0 Step 1: Organic Phase Prep cluster_1 Step 2: Emulsification cluster_2 Step 3: Nanoparticle Hardening cluster_3 Step 4: Purification & Collection A Dissolve Drug & PLGA in Ethyl Acetate B Inject Organic Phase into Aqueous PVA Solution A->B C Probe Sonication (Ice Bath) B->C D o/w Emulsion C->D E Stir at RT (4h) to Evaporate Solvent D->E F Nanoparticle Suspension E->F G Centrifugation F->G H Wash Pellet x3 with DI Water G->H I Lyophilize with Cryoprotectant H->I J Dry Nanoparticle Powder I->J

Caption: Workflow for PLGA Nanoparticle Formulation.

4.3. Detailed Methodology

  • Preparation of Organic Phase:

    • Accurately weigh and dissolve PLGA (50:50, 30 kDa) and this compound in ethyl acetate. A typical drug-to-polymer ratio is 1:10 (w/w).

  • Emulsification:

    • Prepare an aqueous solution of Poly(vinyl alcohol) (PVA) (e.g., 2% w/v), which acts as a surfactant.

    • Inject the organic phase into the aqueous PVA solution under vigorous stirring.

    • Immediately homogenize the mixture using a probe sonicator while keeping the vial in an ice bath to prevent overheating.

  • Solvent Evaporation:

    • Transfer the resulting oil-in-water emulsion to a beaker and stir at room temperature for at least 4 hours to allow the ethyl acetate to evaporate, leading to the formation of hardened nanoparticles.

  • Collection and Purification:

    • Collect the nanoparticles by ultracentrifugation.

    • Discard the supernatant and wash the nanoparticle pellet by resuspending in deionized water and centrifuging again. Repeat this washing step three times to remove residual PVA and unencapsulated drug.

    • Resuspend the final pellet in a small amount of water containing a cryoprotectant (e.g., 5% sucrose) and lyophilize to obtain a dry powder.

4.4. Characterization Data

The properties of the formulated nanoparticles should be thoroughly characterized. The following table presents expected data ranges for a successful formulation.

ParameterMethodExpected Result
Particle Size (Z-average) Dynamic Light Scattering (DLS)150 - 250 nm
Polydispersity Index (PDI) Dynamic Light Scattering (DLS)< 0.2
Zeta Potential Laser Doppler Velocimetry-15 to -30 mV
Drug Loading (%) UV-Vis or HPLC5 - 8% (w/w)
Encapsulation Efficiency (%) UV-Vis or HPLC> 70%

Protocol 3: pH-Responsive Hydrogel for Controlled Release

This protocol leverages the pH-sensitive nature of the sulfonamide group to create a hydrogel that releases the drug in response to an acidic environment.[7][18] Sulfonamide-containing polymers can undergo a solubility transition at a specific pH, making them excellent candidates for smart drug delivery systems.[19]

5.1. Rationale The acidic microenvironment of tumors (pH ~6.5-6.8) and endosomes (pH ~5.0-6.0) provides a natural trigger for drug release.[17][20] A polymer containing sulfonamide moieties will be deprotonated and hydrophilic at physiological pH (7.4), effectively entrapping the drug. In an acidic environment, the sulfonamide becomes protonated and more hydrophobic, causing the hydrogel to shrink or destabilize, thereby releasing the payload.[7][18]

5.2. Experimental Workflow

G cluster_0 Release Study A Synthesize pH-Responsive Polymer (e.g., poly(methacryloyl sulfonamide)) B Dissolve Polymer and Drug in Alkaline Buffer (pH 8.0) A->B C Load Drug via Equilibrium Swelling (4°C, 24h) B->C D Form Drug-Loaded Hydrogel C->D E Incubate in pH 7.4 Buffer D->E F Incubate in pH 6.5 Buffer D->F G Minimal Drug Release E->G H Sustained Drug Release F->H I Quantify Release by HPLC G->I H->I

Caption: Logic of pH-Responsive Hydrogel Formulation and Release.

5.3. Detailed Methodology

  • Polymer Synthesis:

    • Synthesize a pH-responsive polymer. A common method is the free radical polymerization of a vinyl-modified sulfonamide monomer (e.g., methacryloyl sulfamethizole) with a hydrophilic co-monomer like N,N-dimethylacrylamide to tune the transition pH.[19]

  • Drug Loading:

    • Prepare a stock solution of the synthesized polymer in a slightly alkaline buffer (e.g., phosphate buffer, pH 8.0) at 4°C to ensure the polymer is fully dissolved and hydrophilic.

    • Prepare a concentrated stock solution of this compound in the same buffer.

    • Mix the polymer and drug solutions and allow them to equilibrate at 4°C for 24 hours to load the drug into the polymer matrix.[16]

  • Hydrogel Formation:

    • If the polymer system requires it, add a cross-linker to form a chemical hydrogel. Alternatively, for physically cross-linked systems, warming the solution to 37°C may induce gelation.

  • In Vitro Release Study:

    • Place aliquots of the drug-loaded hydrogel into separate dialysis bags.

    • Submerge the bags in release media at two different pH values: pH 7.4 (simulating blood) and pH 6.5 (simulating tumor microenvironment). Maintain at 37°C with gentle agitation.

    • At predetermined time points, withdraw samples from the release media and replace with fresh media.

    • Quantify the concentration of the released drug in the samples using a validated HPLC method.

5.4. Expected Release Profile

Time (hours)Cumulative Release at pH 7.4 (%)Cumulative Release at pH 6.5 (%)
1 < 5%~ 15%
4 < 10%~ 40%
8 < 15%~ 65%
12 < 18%~ 80%
24 < 20%> 90%

Conclusion

The unique trifunctional structure of this compound provides a versatile platform for the development of advanced drug delivery systems. By strategically targeting the primary amine for conjugation, exploiting the overall hydrophobicity for nanoparticle encapsulation, or leveraging the pH-sensitive sulfonamide group for triggered release, formulation scientists can overcome its inherent challenges. The protocols provided in this note serve as a comprehensive guide to initiating formulation development, enabling researchers to enhance the therapeutic potential of this and other structurally related compounds. Each proposed strategy is grounded in established, reliable techniques and offers a pathway to creating more effective and targeted therapies.

References

  • Al-Kassas, R., et al. (2021). Synthesis and Antibacterial Property of An Encapsulated Sulfonamide Nanoparticle in a Multidisciplinary Approach. International Journal for Innovation Education and Research. [Online].
  • Nabipour, H. (2012). Synthesis, identification, and antibacterial activity of new sulfonamide nanoparticles. IEEE Transactions on Nanobioscience. [Online].
  • Bae, Y. H., et al. (2018). pH-responsive Drug Delivery Systems. Royal Society of Chemistry. [Online].
  • Auzenne, E., et al. (2002). Polymeric conjugates for drug delivery. Polymer Reviews. [Online].
  • You, J., et al. (2006). pH-responsive sulfonamide/PEI System for Tumor Specific Gene Delivery: An in Vitro Study. Biomacromolecules. [Online].
  • Austin, P. (2025). Formulating OSDs for Poorly Soluble Drugs. Tablets & Capsules Magazine. [Online].
  • Kim, M.S., et al. (2020). Hydrogel-Based Drug Delivery Systems for Poorly Water-Soluble Drugs. MDPI. [Online].
  • Hermanson, G.T. (2018). Synthesis of Polymer-Drug Conjugates Using Natural Polymer: What, Why and How? Pharmaceutical Sciences and Research. [Online].
  • Shah, R., & Verma, P.K. (2018). Therapeutic importance of synthetic thiophene. ResearchGate. [Online].
  • Kang, S.I., & Bae, Y.H. (2003). pH-Induced solubility transition of sulfonamide-based polymers. ResearchGate. [Online].
  • Kosif, I., et al. (2024). Synthesis and Evaluation of Polymer-Drug Conjugates as Potential Antioxidants and Cholinesterase Inhibitors for Neurodegenerative Diseases. ACS Publications. [Online].
  • Zhang, Y., et al. (2022). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B. [Online].
  • Park, K. (2007). Polymeric Delivery Systems for Poorly Soluble Drugs. Kinam Park. [Online].
  • Sigma-Aldrich. (n.d.). This compound. Sigma-Aldrich. [Online].
  • ChemicalBook. (n.d.). This compound. ChemicalBook. [Online].
  • Verma, P. K., & Shah, R. (2018). Therapeutic importance of synthetic thiophene. Chemistry Central Journal. [Online].
  • Curapath. (2025). Polymer-Drug Conjugates Explained. Nanotalks, Curapath blog. [Online].
  • Lee, E. S., & Gao, Z. (2016). pH-responsive Nanoparticles for Drug Delivery. Journal of Controlled Release. [Online].
  • Kim, J., et al. (2018). Recent Advances in pH- or/and Photo-Responsive Nanovehicles. Molecules. [Online].
  • Santa Cruz Biotechnology. (n.d.). This compound. Santa Cruz Biotechnology. [Online].
  • Sigma-Aldrich. (n.d.). This compound AldrichCPR. Sigma-Aldrich. [Online].
  • Khan, A. U., et al. (2024). Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147. Infection and Drug Resistance. [Online].

Sources

Application Note: Methodologies for Quantifying the Cellular Uptake of 5-(2-Aminoethyl)thiophene-2-sulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-(2-Aminoethyl)thiophene-2-sulfonamide is a small molecule belonging to the sulfonamide class of compounds, which are foundational in medicinal chemistry.[1][2] The efficacy of any potential therapeutic agent is fundamentally dependent on its ability to reach its intracellular target. Therefore, accurately quantifying its cellular uptake is a critical step in the drug discovery and development pipeline.[3] Cellular uptake studies provide invaluable data for understanding a compound's bioavailability, establishing structure-activity relationships (SAR), and interpreting results from cell-based functional assays.[4]

Sulfonamides, as a class, often exhibit pH-dependent transport across cellular membranes. Their uptake is typically modeled as a diffusion-like transport of the neutral molecular species, which is governed by the compound's pKa and the pH gradient between the extracellular environment and the intracellular cytoplasm.[5] Consequently, the accumulation within the cell can be significantly influenced by the physiological state of the target cell.

This application note provides a comprehensive guide with detailed protocols for measuring the cellular uptake of this compound. We will explore two robust, orthogonal methods: a label-free approach using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and a fluorescence-based method requiring a chemically tagged analog. The causality behind experimental choices is explained to empower researchers to adapt these protocols to their specific cellular models and research questions.

Part 1: Foundational Concepts & Pre-Assay Considerations

Physicochemical Properties of the Compound

Before initiating any cellular assay, it is essential to characterize the test compound. This data informs stock solution preparation, buffer selection, and potential liabilities.

PropertyValueSource
Molecular Formula C₆H₁₀N₂O₂S₂[1]
Molecular Weight 206.29 g/mol [1]
Physical Form Solid[1]
Chemical Structure NCCc1ccc(s1)S(N)(=O)=O[1]

It is imperative for the researcher to experimentally determine the solubility and stability of the compound in all relevant cell culture media and assay buffers prior to conducting uptake experiments.

The Mechanism of Sulfonamide Uptake: A Conceptual Framework

The cellular accumulation of many sulfonamides is driven by a pH gradient.[5] The sulfonamide group (SO₂NH) is weakly acidic. In the more acidic extracellular environment (e.g., in some tumor microenvironments or bacterial cultures), a larger fraction of the molecule is in its neutral, lipophilic form, which can more readily diffuse across the cell membrane. Once inside the more alkaline cytoplasm, the molecule deprotonates, becoming charged and effectively "trapped" inside the cell. This pH-trapping mechanism is a key consideration for assay design.

G cluster_0 Extracellular Space (Lower pH) cluster_1 Cell Membrane cluster_2 Cytoplasm (Higher pH) SA_H SA-H (Neutral) Membrane SA_H->Membrane Passive Diffusion SA_ion SA⁻ (Ionized/Trapped) Membrane->SA_ion Deprotonation

Caption: pH-dependent uptake mechanism for sulfonamides.

Selecting the Appropriate Cellular Model

The choice of cell line is paramount and should be dictated by the research objective.

  • Bacterial Cells: Given that the primary historical application of sulfonamides is antibacterial, strains of E. coli or S. aureus are relevant models. Sulfonamides act as competitive inhibitors of dihydropteroate synthase (DHPS) in the folic acid pathway, an enzyme absent in mammals.[6][7]

  • Mammalian Cancer Cells: Many sulfonamide derivatives are investigated for anticancer properties. A relevant cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer) should be used.

  • Intestinal Permeability Models: Caco-2 or MDCK cell monolayers are the standard for assessing a compound's potential for oral absorption, measuring its ability to transit across a cellular layer.[8][9]

Part 2: Assay Methodologies & Protocols

We present two primary methods for quantifying cellular uptake. Method 1 (LC-MS/MS) is a label-free, direct quantification technique, while Method 2 (Fluorescence) is a higher-throughput, indirect method.

Method 1: Label-Free Quantification by LC-MS/MS

This method is considered a gold standard for its high sensitivity and specificity, allowing for the direct measurement of the unmodified parent compound within the cell.[10][11]

Principle: Cells are incubated with this compound. After incubation, extracellular compound is removed, and the cells are lysed. The intracellular compound is then separated from the complex lysate matrix by high-performance liquid chromatography (HPLC) and quantified with high precision using a tandem mass spectrometer (MS/MS).[4][12]

Caption: Workflow for the LC-MS/MS-based cellular uptake assay.

Detailed Protocol:

  • Materials & Reagents:

    • This compound (Test Compound)

    • Appropriate cell line and complete culture medium

    • 6-well or 12-well tissue culture-treated plates

    • Phosphate-Buffered Saline (PBS), ice-cold

    • Lysis Buffer: 80:20 Methanol:Water (pre-chilled to -20°C) containing an appropriate internal standard.

    • BCA Protein Assay Kit

    • HPLC-grade solvents (Acetonitrile, Methanol, Water, Formic Acid)

    • LC-MS/MS system (e.g., a triple quadrupole mass spectrometer)

  • Step-by-Step Methodology:

    • Cell Seeding: Seed cells in multi-well plates at a density that ensures they reach ~80-90% confluency on the day of the experiment. Incubate overnight (or as required for the cell line).

    • Compound Preparation: Prepare a concentrated stock solution of the test compound in DMSO. On the day of the experiment, dilute the stock into pre-warmed culture medium to achieve the final desired concentrations. Ensure the final DMSO concentration is non-toxic to the cells (typically ≤ 0.5%).

    • Compound Incubation: Aspirate the old medium from the cells and replace it with the medium containing the test compound. Incubate for the desired time points (e.g., 5, 15, 30, 60 minutes for kinetics).

    • Cell Harvesting: This step is critical to prevent leakage of the internalized compound.

      • Quickly aspirate the drug-containing medium.

      • Immediately wash the cell monolayer twice with an excess volume of ice-cold PBS. The cold temperature halts membrane transport processes.

      • Aspirate the final PBS wash completely.

    • Cell Lysis & Extraction:

      • Add a defined volume of ice-cold Lysis Buffer (e.g., 250 µL for a 6-well plate) to each well.

      • Place the plate on a rocker at 4°C for 15 minutes to ensure complete lysis.

      • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Sample Preparation:

      • Centrifuge the lysate at high speed (e.g., >14,000 x g) for 10 minutes at 4°C to pellet proteins and cell debris.

      • Carefully transfer the supernatant to a new tube or HPLC vial for analysis.

      • Use a small aliquot of the remaining lysate to determine the total protein concentration using a BCA assay for normalization.

    • LC-MS/MS Analysis: Develop a sensitive and specific method for the compound. This involves optimizing chromatographic separation and MS/MS detection parameters (e.g., parent ion, fragment ions, collision energy).

    • Quantification: Generate a standard curve by spiking known concentrations of the test compound into lysate from untreated cells (a matrix-matched curve). Calculate the concentration in the experimental samples by interpolating from this curve.

  • Data Analysis & Normalization:

    • Express the final result as the amount of compound per amount of total protein (e.g., pmol/mg protein) or per cell number.

    • Intracellular Conc. (pmol/mg) = (Concentration from LC-MS/MS * Volume of Lysis Buffer) / (Protein Conc. in lysate * Volume used for BCA)

Method 2: Fluorescence-Based Quantification

This method relies on synthesizing a fluorescently-labeled version of the parent compound. It is well-suited for higher-throughput formats using fluorescence plate readers or for visualizing uptake via microscopy.[13][14][15]

Principle: The primary amine on the ethylamino side chain of this compound can be conjugated to a fluorophore (e.g., FITC, Rhodamine). Cells are incubated with this fluorescent analog, and the intracellular fluorescence intensity is measured, which correlates to the amount of compound taken up.[16]

Critical Caveat: The addition of a fluorescent tag, which is often bulky and lipophilic, can fundamentally alter the uptake mechanism and kinetics of the parent compound. Therefore, validation is essential.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-(2-Aminoethyl)thiophene-2-sulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-(2-Aminoethyl)thiophene-2-sulfonamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this multi-step synthesis, improve yields, and troubleshoot common experimental hurdles. We will delve into the causality behind experimental choices, ensuring a robust and reproducible synthetic strategy.

Introduction: A Strategic Approach to the Synthesis

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high yields and purity. The overall synthetic strategy involves the sequential functionalization of the thiophene ring. A common and logical pathway begins with the introduction of an acetyl group, followed by sulfonylation, amination of the resulting sulfonyl chloride, and finally, the elaboration of the acetyl group into the desired aminoethyl side chain.

This guide will break down the synthesis into these key stages, providing detailed protocols, troubleshooting advice, and answers to frequently asked questions for each step.

Visualizing the Synthetic Workflow

To provide a clear overview of the entire process, the following diagram illustrates the key transformations in the synthesis of this compound.

SynthesisWorkflow Thiophene Thiophene Acetylthiophene 2-Acetylthiophene Thiophene->Acetylthiophene Friedel-Crafts Acylation SulfonylChloride 5-Acetylthiophene-2-sulfonyl chloride Acetylthiophene->SulfonylChloride Chlorosulfonation Sulfonamide 5-Acetylthiophene-2-sulfonamide SulfonylChloride->Sulfonamide Amination Nitrovinyl 5-(2-Nitrovinyl)thiophene-2-sulfonamide Sulfonamide->Nitrovinyl Henry Reaction Target This compound Nitrovinyl->Target Reduction

Caption: Synthetic pathway for this compound.

Part 1: Troubleshooting Guide - Navigating Common Experimental Challenges

This section addresses specific issues that may arise during the synthesis, providing potential causes and actionable solutions in a question-and-answer format.

Stage 1: Friedel-Crafts Acylation of Thiophene

Question: My yield of 2-acetylthiophene is consistently low, and I observe significant formation of a dark, polymeric material. What is happening and how can I fix it?

Answer: Low yields and polymerization in Friedel-Crafts acylation of thiophene are often due to the high reactivity of the thiophene ring, which can lead to side reactions under harsh conditions.[1] Thiophene is more nucleophilic than benzene, making it susceptible to polysubstitution and acid-catalyzed polymerization.[1]

Potential Causes & Solutions:

Potential Cause Scientific Rationale Recommended Solution
Excessively Strong Lewis Acid Strong Lewis acids like AlCl₃ can promote polymerization of the electron-rich thiophene ring.Use a milder Lewis acid catalyst such as stannic chloride (SnCl₄) or a solid acid catalyst like Hβ zeolite.[2][3]
High Reaction Temperature Elevated temperatures increase the rate of side reactions, including polymerization and polysubstitution.Perform the reaction at a lower temperature, typically between 0°C and room temperature, to control the reaction rate.
Incorrect Stoichiometry An excess of the acylating agent or Lewis acid can drive the reaction towards unwanted byproducts.Carefully control the stoichiometry. A 1:1 molar ratio of thiophene to acetyl chloride is a good starting point.[2]
Presence of Moisture Water can deactivate the Lewis acid catalyst and lead to the formation of byproducts.Ensure all glassware is thoroughly dried and use anhydrous solvents to maintain a moisture-free environment.
Stage 2: Chlorosulfonation of 2-Acetylthiophene

Question: During the chlorosulfonation of 2-acetylthiophene, I am getting a mixture of isomers (2,4- and 2,5-disubstituted products). How can I improve the regioselectivity for the desired 5-sulfonyl chloride?

Answer: The directing effect of the acetyl group on the thiophene ring influences the position of the incoming sulfonyl chloride group. The acetyl group is a deactivating, meta-directing group in benzene chemistry, but in the five-membered thiophene ring, the directing effects can be more complex. The formation of a mixture of 2,4- and 2,5-bis-sulfonyl chlorides has been reported for thiophene itself.[4]

Potential Causes & Solutions:

Potential Cause Scientific Rationale Recommended Solution
Reaction Conditions The regioselectivity of electrophilic substitution on substituted thiophenes can be highly dependent on the reaction temperature and the nature of the electrophile.Conduct the reaction at a low temperature (e.g., 0°C) to favor the kinetically controlled product, which is often the less sterically hindered isomer.
Steric Hindrance The acetyl group at the 2-position can sterically hinder the approach of the bulky chlorosulfonic acid to the adjacent 3-position, favoring substitution at the 5-position. However, the 4-position is also electronically activated.While complete selectivity may be difficult to achieve, careful control of reaction time and temperature can maximize the formation of the desired 5-substituted product. Purification by chromatography may be necessary to separate the isomers.
Stage 3: Amination of the Sulfonyl Chloride

Question: The yield of my sulfonamide is low, and I suspect hydrolysis of the sulfonyl chloride. How can I prevent this?

Answer: Sulfonyl chlorides are highly reactive and susceptible to hydrolysis by water, which converts them into the unreactive sulfonic acid.[5][6] This is a common cause of low yields in sulfonamide synthesis.

Potential Causes & Solutions:

Potential Cause Scientific Rationale Recommended Solution
Presence of Moisture Water acts as a nucleophile and readily attacks the electrophilic sulfur of the sulfonyl chloride.Ensure Anhydrous Conditions: Thoroughly dry all glassware and use anhydrous solvents. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[6]
Inappropriate Base The base is crucial for neutralizing the HCl byproduct. A nucleophilic base can compete with the desired amine.Use a Non-Nucleophilic Base: Employ a non-nucleophilic organic base like pyridine or triethylamine. These bases will scavenge the HCl without reacting with the sulfonyl chloride.[5]
Slow Reaction Rate If the reaction between the amine and the sulfonyl chloride is slow, the competing hydrolysis reaction has more time to occur.Optimize Reaction Conditions: If the amine is a weak nucleophile, gentle heating or the addition of a catalyst like 4-dimethylaminopyridine (DMAP) can accelerate the desired reaction.[6]
Stage 4 & 5: Henry Reaction and Reduction

Question: The reduction of the nitrovinyl group to the aminoethyl group is resulting in multiple byproducts and a low yield of the final product. What reduction method is most suitable?

Answer: The reduction of a nitro group in the presence of other functional groups, such as a sulfonamide and a thiophene ring, requires a selective reducing agent to avoid unwanted side reactions.

Potential Causes & Solutions:

Potential Cause Scientific Rationale Recommended Solution
Harsh Reducing Agent Strong reducing agents like LiAlH₄ can potentially reduce the sulfonamide group or interact with the thiophene ring.Use a Milder, Selective Reducing Agent: Catalytic hydrogenation using palladium on carbon (Pd/C) or Raney nickel is a common and effective method for the selective reduction of nitro groups. Alternatively, metal-acid systems like tin(II) chloride in HCl can also be employed.
Incomplete Reaction Insufficient reaction time or catalyst loading can lead to incomplete reduction and a mixture of starting material and product.Monitor the Reaction: Use thin-layer chromatography (TLC) or another analytical technique to monitor the progress of the reaction and ensure it goes to completion.
Side Reactions with the Thiophene Ring The sulfur atom in the thiophene ring can sometimes poison certain hydrogenation catalysts.Choose the Right Catalyst: If catalyst poisoning is suspected, screening different catalysts or using a catalyst poison-resistant variant may be necessary.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the best starting material for this synthesis?

A1: Thiophene is the most common and cost-effective starting material. Its acylation to 2-acetylthiophene is a well-established reaction.[2]

Q2: Can I introduce the sulfonamide group before the acetyl group?

A2: While possible, it is generally more strategic to introduce the acetyl group first. The acetyl group is a deactivating group, which can help control the regioselectivity of the subsequent sulfonation reaction, directing the incoming sulfonyl chloride to the 5-position.

Q3: What are the key safety precautions I should take during this synthesis?

A3: Several reagents used in this synthesis are hazardous. Chlorosulfonic acid is highly corrosive and reacts violently with water. Thionyl chloride, which can also be used for preparing sulfonyl chlorides, is also corrosive and toxic.[7] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Q4: How can I purify the final product, this compound?

A4: The final product is a solid. Purification can typically be achieved by recrystallization from a suitable solvent or solvent mixture.[5] If impurities are difficult to remove by recrystallization, column chromatography on silica gel may be necessary.

Q5: Are there alternative methods for synthesizing sulfonamides besides using sulfonyl chlorides?

A5: Yes, several alternative methods exist. For instance, copper-catalyzed oxidative coupling between sodium sulfinates and amines is a more recent and often milder approach.[7] Another method involves the diazotization of anilines followed by treatment with sulfur dioxide.[7] However, the reaction of an amine with a sulfonyl chloride remains a widely used and reliable method.

Part 3: Detailed Experimental Protocols

The following protocols provide a step-by-step guide for the synthesis of this compound.

Protocol 1: Synthesis of 2-Acetylthiophene

Protocol1 cluster_0 Reaction Setup cluster_1 Procedure A1 Dry Round-Bottom Flask A2 Magnetic Stirrer A1->A2 A3 Dropping Funnel A1->A3 A4 Nitrogen Inlet A1->A4 B1 Add thiophene and anhydrous solvent B2 Cool to 0°C B1->B2 B3 Add SnCl4 catalyst B2->B3 B4 Add acetyl chloride dropwise B3->B4 B5 Stir at room temperature B4->B5 B6 Quench with ice-water B5->B6 B7 Extract with organic solvent B6->B7 B8 Dry, filter, and concentrate B7->B8 B9 Purify by distillation or chromatography B8->B9

Caption: Workflow for the synthesis of 2-Acetylthiophene.

Materials:

  • Thiophene

  • Acetyl chloride

  • Stannic chloride (SnCl₄)

  • Anhydrous dichloromethane (DCM)

  • Ice

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add thiophene and anhydrous DCM.

  • Cool the mixture to 0°C in an ice bath.

  • Slowly add stannic chloride to the stirred solution.

  • Add acetyl chloride dropwise from the dropping funnel over 30 minutes, maintaining the temperature below 5°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours.

  • Carefully pour the reaction mixture into a beaker containing crushed ice.

  • Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography to obtain 2-acetylthiophene as a yellow liquid.[2]

Protocol 2: Synthesis of 5-Acetylthiophene-2-sulfonyl chloride

Procedure:

  • In a flask equipped with a stirrer and a dropping funnel, cool chlorosulfonic acid to 0°C.

  • Slowly add 2-acetylthiophene to the cold chlorosulfonic acid with vigorous stirring, maintaining the temperature below 5°C.

  • After the addition, stir the mixture at 0°C for 1 hour and then at room temperature for an additional 2 hours.

  • Carefully pour the reaction mixture onto crushed ice.

  • The solid sulfonyl chloride will precipitate. Collect the solid by vacuum filtration and wash it with cold water.

  • Use the crude 5-acetylthiophene-2-sulfonyl chloride immediately in the next step due to its instability.

Protocol 3: Synthesis of 5-Acetylthiophene-2-sulfonamide

Procedure:

  • Dissolve the crude 5-acetylthiophene-2-sulfonyl chloride in a suitable anhydrous solvent such as DCM or THF.

  • Cool the solution to 0°C.

  • Slowly add an excess of concentrated aqueous ammonia or a solution of ammonia in an organic solvent.

  • Stir the mixture vigorously at 0°C for 1 hour and then at room temperature for 2 hours.

  • If a precipitate forms, collect it by filtration. If not, concentrate the reaction mixture and purify the residue by recrystallization or column chromatography to yield 5-acetylthiophene-2-sulfonamide.

Protocol 4: Synthesis of 5-(2-Nitrovinyl)thiophene-2-sulfonamide (Henry Reaction)

Procedure:

  • To a solution of 5-acetylthiophene-2-sulfonamide in a suitable solvent like methanol, add nitromethane and a base such as sodium methoxide or ammonium acetate.

  • Reflux the mixture for several hours, monitoring the reaction by TLC.

  • After the reaction is complete, cool the mixture and acidify it with a dilute acid (e.g., HCl).

  • The product, 5-(2-nitrovinyl)thiophene-2-sulfonamide, will precipitate. Collect the solid by filtration and wash it with water.

Protocol 5: Synthesis of this compound (Reduction)

Procedure:

  • Dissolve 5-(2-nitrovinyl)thiophene-2-sulfonamide in a suitable solvent such as ethanol or ethyl acetate.

  • Add a catalytic amount of 10% Palladium on carbon (Pd/C).

  • Hydrogenate the mixture in a Parr hydrogenator or using a balloon filled with hydrogen gas at room temperature and atmospheric pressure.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude this compound by recrystallization.

References

  • BenchChem. (2025). Common issues in sulfonamide synthesis and solutions. Retrieved from a hypothetical BenchChem technical note.
  • BenchChem. (2025). Troubleshooting common issues in sulfonamide bond formation. Retrieved from a hypothetical BenchChem technical note.
  • BenchChem. (2025). Technical Support Center: Troubleshooting Low Yields in Sulfonamide Formation Reactions. Retrieved from a hypothetical BenchChem technical note.
  • Johnson, J. R., & May, G. E. (1938). 2-Acetothienone. Organic Syntheses, 18, 1.
  • A kind of preparation method of 2 acetyl thiophene. (2017). CN106892895A.
  • D. P. N. et al. (2016). Synthesis of Sulfonamides. In Synthetic Methods in Drug Discovery: Volume 2.
  • Method for preparing 2- acetylthiophene. (n.d.).
  • Cremlyn, R. J., Goulding, K. H., Swinbourne, F. J., & Yung, K.-M. (1981). THE REACTIONS OF SOME THIOPHENE SULFONYL DERIVATIVES.
  • BenchChem. (2025). An In-depth Technical Guide to 2-Acetylthiophene (CAS 88-15-3). Retrieved from a hypothetical BenchChem technical guide.
  • Reddit. (2015). Synthesis of an Sulfonamide, why is this step neccessary? (see pic). r/chemistry.
  • Al-Zoubi, R. M., et al. (2021).
  • Sigma-Aldrich. (n.d.). This compound AldrichCPR.
  • International Journal of Pharmacy and Biological Sciences. (n.d.).
  • American Cyanamid Co. (1957).
  • Wang, Y., et al. (2021). The reduction transformation of nitroene‐sulfonamide products.
  • Valicherla, G. R., & Hedberg, C. (2020). Bioactivation Potential of Thiophene-Containing Drugs. Chemical Research in Toxicology, 33(10), 2539–2556.
  • Jenks, W. S., et al. (2007). S,C -Sulfonium Ylides from Thiophenes: Potential Carbene Precursors. The Journal of Organic Chemistry, 72(18), 6773–6780.
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiophene.
  • Sigma-Aldrich. (n.d.). This compound AldrichCPR.
  • Santa Cruz Biotechnology. (n.d.). This compound.
  • Sigma-Aldrich. (n.d.). This compound AldrichCPR.
  • Wikipedia. (n.d.). Thiophene.
  • El-Sayed, N. N. E., et al. (2022). Green methodologies for the synthesis of 2-aminothiophene. Molecular Diversity, 26(4), 2411–2433.
  • El-Metwaly, N., et al. (2023).
  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of Thiophene-Based Dyes and Pigments.
  • Impactfactor. (n.d.).
  • Tacic, A., et al. (2017). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal of Pharmaceutical Analysis, 7(1), 1-10.

Sources

Technical Support Center: A Guide to Overcoming Challenges in the Purification of Thiophene-2-Sulfonamides

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of thiophene-2-sulfonamides. This guide is designed for researchers, medicinal chemists, and process development professionals who encounter challenges in isolating these valuable compounds. Thiophene-2-sulfonamides are a critical class of scaffolds in drug discovery, known for their diverse biological activities. However, their unique physicochemical properties often present significant purification hurdles.

This document moves beyond standard protocols to explain the causality behind common issues and provides field-proven troubleshooting strategies to enhance purity, yield, and stability.

Frequently Asked Questions (FAQs)

Q1: What intrinsic properties of thiophene-2-sulfonamides make them challenging to purify?

Thiophene-2-sulfonamides possess a combination of structural features that complicate purification:

  • Polarity and Hydrogen Bonding: The sulfonamide group (-SO₂NH₂) is highly polar and acts as both a hydrogen bond donor and acceptor. This leads to strong interactions with polar stationary phases like silica gel, often resulting in significant peak tailing or streaking during column chromatography.

  • Acidity: The proton on the sulfonamide nitrogen is acidic (pKa typically around 10), allowing the molecule to exist as an anion under basic conditions. This can affect its solubility and chromatographic behavior, sometimes leading to interactions with basic impurities or degradation.

  • Potential for Impurities: Synthesis routes can lead to closely related impurities, such as starting materials, regioisomers (e.g., 3-thiophenesulfonamide derivatives), or over-alkylated/arylated byproducts, which have very similar polarities to the target compound.[1]

  • Stability Concerns: The thiophene ring can be susceptible to oxidation, while the sulfonamide linkage can be prone to hydrolysis under harsh acidic or basic conditions, particularly at elevated temperatures.[2]

Q2: What are the most common impurities I should anticipate from a typical synthesis?

The impurity profile largely depends on the synthetic route. A common method involves reacting a thiophene-2-sulfonyl chloride with an amine.[3] Key impurities often include:

  • Unreacted Thiophene-2-sulfonyl Chloride: This starting material can hydrolyze to the corresponding sulfonic acid during aqueous workup, creating a highly polar and often difficult-to-remove impurity.

  • Di-sulfonated Amine (for primary amines): If a primary amine (R-NH₂) is used, a secondary reaction can occur where two sulfonyl groups react with the amine, forming R-N(SO₂-Th)₂.

  • Unreacted Amine: The starting amine can be challenging to remove if its polarity is similar to the product.

  • Hydrolysis Products: The final product itself can hydrolyze back to thiophene-2-sulfonic acid and the parent amine under incompatible pH conditions during workup or purification.[2]

Q3: How stable are thiophene-2-sulfonamides during standard laboratory procedures?

While generally stable under neutral conditions, their stability can be compromised. Key factors to control are:

  • Temperature: Avoid prolonged heating, as it can accelerate degradation. When removing solvent, use a rotary evaporator at moderate temperatures (typically ≤ 40°C).

  • pH: Strong acidic or basic conditions during aqueous workup or chromatography can lead to hydrolysis. It is advisable to perform extractions and washes efficiently and ensure the final organic phase is neutralized before concentration.

  • Atmosphere: The thiophene ring, rich in electrons, can be sensitive to strong oxidizing agents. While routine exposure to air is generally acceptable for short periods, long-term storage should be under an inert atmosphere (Nitrogen or Argon) and protected from light.[2]

Primary Degradation Pathways

The diagram below illustrates the two most common degradation routes for thiophene-2-sulfonamides. Understanding these pathways is crucial for designing a purification strategy that preserves the integrity of the molecule.

Main Thiophene-2-Sulfonamide Hydrolysis Hydrolysis (H₂O, H⁺ or OH⁻) Main->Hydrolysis Cleavage of S-N bond Oxidation Oxidation (Oxidants, Air, Light) Main->Oxidation Modification of thiophene ring or sulfur atom SulfonicAcid Thiophene-2-Sulfonic Acid Hydrolysis->SulfonicAcid Amine Parent Amine Hydrolysis->Amine OxidizedProduct Oxidized Byproducts (e.g., Sulfoxides, Ring-Opened Species) Oxidation->OxidizedProduct

Caption: Key degradation pathways for thiophene-2-sulfonamides.

Troubleshooting Guide: Purification Issues & Solutions

This section addresses specific problems encountered during the purification of thiophene-2-sulfonamides in a direct question-and-answer format.

Problem 1: My compound is streaking severely during silica gel column chromatography.

  • Q: I'm using a standard ethyl acetate/hexane solvent system, but my product comes out as a long streak instead of a defined band. Why is this happening and how can I fix it?

    • Cause & Explanation: This is a classic sign of strong, non-ideal interactions between the highly polar sulfonamide group and the acidic silanol (-Si-OH) groups on the surface of the silica gel. The compound "sticks" to the stationary phase and elutes slowly and unevenly.

    • Solutions:

      • Mobile Phase Modification: The most direct solution is to add a small amount of a polar modifier to the eluent to compete with your compound for binding sites on the silica.

        • Add Acetic Acid: For neutral or acidic compounds, adding 0.5-1% acetic acid to your mobile phase can protonate basic sites on the silica and improve peak shape.

        • Add Triethylamine: If your compound has basic functionalities, adding 0.5-1% triethylamine can neutralize the acidic silica surface.

        • Use a More Polar Solvent: Switching to a solvent system with a different selectivity, such as dichloromethane/methanol, can sometimes resolve the issue.[4]

      • Change the Stationary Phase: If modifying the eluent is ineffective, the stationary phase is the next variable to change.

        • Alumina (Neutral or Basic): Switching to alumina can be effective, as it has different surface properties.

        • Reverse-Phase (C18): This is an excellent alternative where separation is based on hydrophobicity. You will use polar solvents like water/acetonitrile or water/methanol.[5]

        • Amide-Modified Silica: These stationary phases have shown good selectivity for sulfonamides and can offer a different interaction profile compared to standard silica.[5]

Problem 2: An impurity is co-eluting with my desired product.

  • Q: I've tried several solvent gradients, but a persistent impurity remains in my main product fraction. How can I resolve these two compounds?

    • Cause & Explanation: The impurity and your product have nearly identical polarities and affinities for the stationary phase under the current conditions. To separate them, you must alter the selectivity of the chromatographic system.

    • Solutions:

      • Employ Gradient Elution: If you are using an isocratic (constant solvent ratio) system, switching to a shallow gradient elution can improve resolution. A slow, gradual increase in the polar solvent can effectively separate compounds with very similar Rf values.[5][6]

      • Change Solvent System Composition: The choice of solvents is critical. The "selectivity" of the separation can be changed by swapping solvents, even if the overall "strength" (polarity) is similar. For example, if ethyl acetate/hexane fails, try dichloromethane/diethyl ether or toluene/acetone systems.

      • Orthogonal Chromatography: The most powerful solution is to use a completely different separation mechanism. If you are using normal-phase (silica) chromatography, purify the mixed fraction using reverse-phase (C18) chromatography. The differing separation principles will almost certainly resolve the impurity.

      • Supercritical Fluid Chromatography (SFC): SFC has proven highly effective for separating sulfonamide mixtures. It often provides different selectivity and faster run times compared to HPLC. A common mobile phase is carbon dioxide with a methanol modifier.[6][7][8]

Technique Stationary Phase Typical Mobile Phase Best For Resolving...
Normal-Phase Silica GelHexane/Ethyl Acetate, DCM/MethanolNon-polar to moderately polar impurities.
Reverse-Phase C18-SilicaAcetonitrile/Water, Methanol/WaterPolar impurities from a less polar product.
SFC Silica, Amino, or AmideCO₂ / MethanolComplex mixtures of sulfonamides with similar polarities.[6][7]
Caption: Comparison of chromatographic techniques for resolving co-eluting compounds.

Problem 3: I have very low mass recovery after recrystallization.

  • Q: My crude material dissolved well in the hot solvent, but upon cooling, I recovered less than 30% of my product. What went wrong?

    • Cause & Explanation: Low recovery is typically due to either using too much solvent or choosing a solvent in which your compound has high solubility even at low temperatures. The goal of recrystallization is to find a solvent that dissolves the compound when hot but not when cold.

    • Solutions:

      • Minimize Solvent Volume: Always use the minimum amount of hot solvent required to fully dissolve your crude product. Add the solvent in small portions to the heated mixture until a clear solution is obtained.[9]

      • Use a Solvent/Anti-Solvent System: If a single solvent is not ideal, use a binary system. Dissolve your compound in a minimum of a good solvent (e.g., ethanol, ethyl acetate). Then, while hot, slowly add a miscible "anti-solvent" (e.g., water, hexane) in which your compound is insoluble until the solution just begins to turn cloudy. Add a drop of the good solvent to clarify and then allow it to cool slowly.

      • Optimize Cooling: Do not rush the cooling process. Allow the flask to cool slowly to room temperature to encourage the formation of pure crystals. Once at room temperature, place the flask in an ice bath or refrigerator for at least 30 minutes to maximize precipitation.[9][10]

      • Concentrate the Mother Liquor: If you suspect significant product remains in the filtrate (mother liquor), you can concentrate it by ~50% using a rotary evaporator and cool it again to obtain a second crop of crystals. Note that this second crop may be less pure than the first.

Detailed Experimental Protocols

Protocol 1: Optimized Flash Column Chromatography Workflow

This protocol provides a step-by-step guide to purifying thiophene-2-sulfonamides while minimizing streaking and decomposition.

  • TLC Analysis & Solvent Selection:

    • Develop a TLC plate using various solvent systems (e.g., 30% EtOAc/Hexane, 50% EtOAc/Hexane, 5% MeOH/DCM).

    • Aim for an Rf value of 0.25-0.35 for your target compound. This provides the optimal balance between resolution and run time.

    • If streaking is observed on the TLC, add 0.5% acetic acid to the solvent system and re-run the TLC to see if the spot shape improves.

  • Column Packing:

    • Use the "slurry method" for the best results. In a beaker, mix your silica gel with the initial, least polar mobile phase until you have a homogenous, pourable slurry.

    • Pour the slurry into your column and use gentle pressure or tapping to create a well-packed, stable bed.

  • Sample Loading:

    • For best results, use "dry loading." Dissolve your crude product in a minimal amount of a strong solvent (e.g., DCM or acetone).

    • Add a small amount of silica gel (approx. 1-2 times the mass of your crude product) to this solution.

    • Remove the solvent completely on a rotary evaporator to yield a dry, free-flowing powder of your compound adsorbed onto silica.

    • Carefully add this powder to the top of your packed column.

  • Elution and Fraction Collection:

    • Begin eluting with the starting mobile phase.

    • If using a gradient, increase the polarity slowly and methodically. A step gradient is often sufficient for flash chromatography.

    • Collect fractions and monitor them by TLC to identify which ones contain your pure product.

  • Product Isolation:

    • Combine the pure fractions in a round-bottom flask.

    • Remove the solvent under reduced pressure, ensuring the water bath temperature does not exceed 40°C.

Troubleshooting Workflow for Purification Strategy

This diagram outlines a logical decision-making process when developing a purification plan for a novel thiophene-2-sulfonamide.

Caption: Decision tree for selecting an initial purification strategy.

References

  • BenchChem. (2025).
  • Combs, M. T., Ashraf-Khorassani, M., & Taylor, L. T. (n.d.). Method Development for the Separation of Sulfonamides by Supercritical Fluid Chromatography.
  • Combs, M. T., Ashraf-Khorassani, M., & Taylor, L. T. (1997). Method Development for the Separation of Sulfonamides by Supercritical Fluid Chromatography.
  • ResearchGate. (n.d.).
  • BenchChem. (2025). Common Issues in Sulfonamide Synthesis and Solutions. BenchChem.
  • Google Patents. (n.d.).
  • Google Patents. (n.d.).
  • Al-Zahrani, F. M., et al. (2024). Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147. Infection and Drug Resistance, 17, 3073–3084.
  • BenchChem. (2025). Preventing degradation of Thiophene-2-amidoxime during storage. BenchChem.
  • Li, Y., et al. (2017). Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry. Current Organic Synthesis, 14(1).

Sources

Technical Support Center: Optimizing Reaction Conditions for 5-(2-Aminoethyl)thiophene-2-sulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of 5-(2-Aminoethyl)thiophene-2-sulfonamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) related to the multi-step synthesis of this versatile thiophene derivative. Our focus is on providing practical, experience-driven advice to help you navigate the common challenges and optimize your reaction conditions for improved yield and purity.

Introduction

This compound is a valuable building block in medicinal chemistry, combining the structural features of a thiophene ring, a primary amine, and a sulfonamide group. These functional groups are prevalent in a wide range of biologically active compounds, making this molecule an attractive starting point for the development of novel therapeutics.[1][2][3] The synthesis of this compound, however, can present several challenges that require careful optimization of reaction conditions. This guide will walk you through a plausible and robust synthetic route, highlighting potential pitfalls and offering solutions to common problems.

Proposed Synthetic Workflow

A logical synthetic approach to this compound involves a multi-step process starting from the commercially available 2-(thiophen-2-yl)ethanamine. The key steps include the protection of the reactive primary amine, followed by the introduction of the sulfonamide group at the 5-position of the thiophene ring, and concluding with the deprotection of the amine.

Synthetic Workflow A 2-(Thiophen-2-yl)ethanamine B N-Protected Thiopheneethanamine A->B Protection (e.g., Boc) C 5-(Chlorosulfonyl)-N-Protected Thiopheneethanamine B->C Chlorosulfonation D N-Protected-5-(sulfamoyl)thiopheneethanamine C->D Amination E This compound D->E Deprotection

Caption: Proposed synthetic pathway for this compound.

Troubleshooting Guide

This section addresses specific issues that you may encounter during the synthesis of this compound, presented in a question-and-answer format.

Part 1: Protection of 2-(Thiophen-2-yl)ethanamine

Question 1: I am getting a low yield during the Boc-protection of 2-(thiophen-2-yl)ethanamine. What could be the issue?

Answer: A low yield in Boc protection is often due to suboptimal reaction conditions or reagent quality. Here are a few troubleshooting steps:

  • Base Selection: The choice and amount of base are critical. Triethylamine (TEA) or diisopropylethylamine (DIPEA) are commonly used. Ensure you are using at least one equivalent of the base to neutralize the HCl that can form from the Boc-anhydride.

  • Reagent Purity: Ensure that your 2-(thiophen-2-yl)ethanamine and Boc-anhydride are of high purity. Impurities in the starting amine can compete for the protecting group.

  • Reaction Temperature: The reaction is typically run at 0 °C to room temperature. If the reaction is sluggish, allowing it to stir at room temperature for a longer period (e.g., overnight) can improve the yield.

  • Solvent Choice: Aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are standard choices. Ensure your solvent is anhydrous, as water can hydrolyze the Boc-anhydride.

Question 2: My protected product is difficult to purify. What are the likely impurities?

Answer: Common impurities include unreacted starting amine, di-tert-butyl carbonate (from the breakdown of Boc-anhydride), and potentially over-alkylated byproducts if the reaction conditions are too harsh.

  • Purification Strategy: Flash column chromatography on silica gel is typically effective. A gradient elution system, for example, starting with pure hexane and gradually increasing the polarity with ethyl acetate, should separate the protected amine from the starting material and other impurities.

Part 2: Chlorosulfonation of the Thiophene Ring

Question 3: The chlorosulfonation of my N-protected thiopheneethanamine is giving a complex mixture of products. How can I improve the selectivity?

Answer: Chlorosulfonation of thiophenes can be aggressive and lead to side reactions if not carefully controlled.

  • Reaction Temperature: This is the most critical parameter. The reaction should be performed at a low temperature, typically between -10 °C and 0 °C, to minimize the formation of byproducts.

  • Rate of Addition: Add the chlorosulfonic acid dropwise to a solution of the protected thiophene. A slow addition rate helps to control the exotherm of the reaction.

  • Stoichiometry: Use a slight excess of chlorosulfonic acid (e.g., 1.1 to 1.2 equivalents) to ensure complete conversion of the starting material. A large excess can lead to the formation of di-sulfonated products.

  • Quenching: The reaction should be carefully quenched by pouring the reaction mixture onto crushed ice. This will hydrolyze any remaining chlorosulfonic acid and precipitate the sulfonyl chloride product.

Troubleshooting Chlorosulfonation Start Complex Product Mixture in Chlorosulfonation Q1 Is the reaction temperature low enough (-10 to 0 °C)? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Q2 Is the addition of chlorosulfonic acid slow and controlled? A1_Yes->Q2 Sol1 Maintain low temperature throughout the reaction. A1_No->Sol1 Sol1->Q2 A2_Yes Yes Q2->A2_Yes A2_No No Q2->A2_No Q3 Is the stoichiometry of chlorosulfonic acid optimized? A2_Yes->Q3 Sol2 Add chlorosulfonic acid dropwise. A2_No->Sol2 Sol2->Q3 A3_Yes Yes Q3->A3_Yes A3_No No Q3->A3_No End Improved Selectivity A3_Yes->End Sol3 Use a slight excess (1.1-1.2 eq.). A3_No->Sol3 Sol3->End

Caption: Decision workflow for troubleshooting chlorosulfonation.

Part 3: Amination of the Sulfonyl Chloride

Question 4: My amination reaction to form the sulfonamide is not going to completion. What can I do?

Answer: Incomplete amination can be due to several factors related to the reactivity of the sulfonyl chloride and the ammonia source.

  • Ammonia Source: Using a concentrated solution of aqueous ammonia or ammonia in an organic solvent (like methanol or dioxane) is common. Ensure that the ammonia solution is fresh and has not lost its concentration.

  • Reaction Temperature: While the reaction is often started at 0 °C, it may require warming to room temperature and stirring for several hours to go to completion.

  • Solvent: A solvent that can dissolve both the sulfonyl chloride and is miscible with the ammonia source is ideal. Dioxane or THF are good choices.

  • Hydrolysis of Sulfonyl Chloride: The sulfonyl chloride is susceptible to hydrolysis back to the sulfonic acid, which is unreactive towards amination.[4][5] Ensure that your reaction is as anhydrous as possible until the addition of the aqueous ammonia.

Part 4: Deprotection of the Amino Group

Question 5: I am having trouble removing the Boc protecting group without affecting the sulfonamide.

Answer: The Boc group is typically removed under acidic conditions. The key is to use conditions that are strong enough to cleave the Boc group but mild enough to not hydrolyze the sulfonamide.

  • Acid Choice: Trifluoroacetic acid (TFA) in DCM is a very effective and common method for Boc deprotection. Typically, a 20-50% solution of TFA in DCM at room temperature for 1-2 hours is sufficient.

  • Alternative Acids: Anhydrous HCl in an organic solvent like dioxane or diethyl ether is another excellent option. This often provides the hydrochloride salt of the final product directly.

  • Monitoring the Reaction: Follow the progress of the deprotection by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to avoid prolonged exposure to strong acid.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for this compound? A1: As a solid, it should be stored in a cool, dry place, away from light and moisture.[3][6] Given the presence of a primary amine, it is best to store it under an inert atmosphere (e.g., argon or nitrogen) to prevent potential degradation from atmospheric CO2 and moisture.

Q2: Is this compound stable in acidic or basic solutions? A2: Generally, sulfonamides are relatively stable to hydrolysis under neutral and moderately acidic or basic conditions. However, prolonged exposure to strong acids or bases, especially at elevated temperatures, can lead to hydrolysis of the sulfonamide bond. The primary amine will be protonated in acidic solutions.

Q3: What are the expected spectroscopic data for this compound? A3: While a specific experimental spectrum may need to be acquired for your sample, here are the expected signals based on its structure:

  • ¹H NMR (in DMSO-d₆):

    • Thiophene protons: Two doublets in the aromatic region (around 7.0-7.8 ppm).

    • Ethyl chain protons: Two triplets corresponding to the -CH₂-CH₂- group (around 2.8-3.2 ppm).

    • Sulfonamide protons (-SO₂NH₂): A broad singlet (around 7.2 ppm).

    • Amino protons (-NH₂): A broad singlet. The chemical shift of the NH₂ and SO₂NH₂ protons can vary depending on the solvent and concentration.

  • ¹³C NMR (in DMSO-d₆):

    • Thiophene carbons: Four signals in the aromatic region (around 125-150 ppm).

    • Ethyl chain carbons: Two signals in the aliphatic region (around 25-45 ppm).

  • Mass Spectrometry (ESI+):

    • Expected [M+H]⁺: m/z = 207.03

Q4: What are some common applications of this compound in drug development? A4: Thiophene-based sulfonamides are important scaffolds in medicinal chemistry due to their diverse biological activities.[1][2] They have been investigated as inhibitors of various enzymes, including carbonic anhydrases.[3] The presence of the primary aminoethyl side chain provides a key point for further chemical modification to explore structure-activity relationships (SAR) in drug discovery programs.

Detailed Experimental Protocols

Protocol 1: Synthesis of tert-butyl (2-(thiophen-2-yl)ethyl)carbamate (Boc-protected amine)
  • Dissolve 2-(thiophen-2-yl)ethanamine (1.0 eq) in anhydrous dichloromethane (DCM, approx. 0.2 M).

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (1.2 eq) to the solution.

  • Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in DCM dropwise over 30 minutes.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by TLC (e.g., using a 3:1 hexane:ethyl acetate eluent).

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the title compound as a solid.

Protocol 2: Synthesis of tert-butyl (2-(5-(chlorosulfonyl)thiophen-2-yl)ethyl)carbamate
  • Cool chlorosulfonic acid (1.2 eq) to -10 °C in a flask equipped with a dropping funnel and a nitrogen inlet.

  • Add a solution of tert-butyl (2-(thiophen-2-yl)ethyl)carbamate (1.0 eq) in anhydrous DCM dropwise to the cold chlorosulfonic acid, maintaining the internal temperature below 0 °C.

  • Stir the reaction mixture at 0 °C for 2 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with cold brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure at a low temperature to obtain the crude sulfonyl chloride. This product is often used immediately in the next step without further purification.

Protocol 3: Synthesis of tert-butyl (2-(5-sulfamoylthiophen-2-yl)ethyl)carbamate
  • Dissolve the crude tert-butyl (2-(5-(chlorosulfonyl)thiophen-2-yl)ethyl)carbamate (1.0 eq) in dioxane or THF.

  • Cool the solution to 0 °C.

  • Add concentrated aqueous ammonia (e.g., 28-30%, a large excess, e.g., 10 eq) dropwise.

  • Stir the reaction mixture at room temperature for 4-6 hours.

  • Monitor the reaction by TLC.

  • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or flash column chromatography.

Protocol 4: Synthesis of this compound
  • Dissolve tert-butyl (2-(5-sulfamoylthiophen-2-yl)ethyl)carbamate (1.0 eq) in DCM.

  • Add trifluoroacetic acid (TFA, 5-10 eq) and stir at room temperature for 1-2 hours.

  • Monitor the reaction by TLC.

  • Upon completion, remove the solvent and excess TFA under reduced pressure.

  • Dissolve the residue in a minimal amount of water and basify with a saturated solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate or a mixture of chloroform and isopropanol).

  • Dry the combined organic layers over anhydrous sodium sulfate and concentrate to yield the final product. The product can be further purified by recrystallization.

References

  • EP0522956A2 - Preparation of 2-(2-thienyl)
  • EP0367233A2 - Process for the preparation of 2-(2-thienyl)
  • Process for the preparation of 2-\2-thienyl-ethylamine and derivatives thereof - European Patent Office - EP 0367233 A2. (URL: [Link])

  • Synthesis of 5-arylthiophene-2-sulfonamide (3a-k). | Download Table - ResearchGate. (URL: [Link])

  • Synthesis of certain 5-substituted thieno[2,3-b]thiophene-2-sulfonamides and thieno[2,3-b]thiophene-2-sulfonamide 6,6-dioxides | Semantic Scholar. (URL: [Link])

  • US4874876A - Process for the preparation of 2-(2-thienyl)
  • An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides - PMC - NIH. (URL: [Link])

  • Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors - PMC. (URL: [Link])

  • Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. (URL: [Link])

  • 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions - MDPI. (URL: [Link])

  • Chem 117 Reference Spectra Spring 2011 1H, 13C NMR data taken from: Silverstein, Robert M. (URL: [Link])

  • 5-Substituted-benzylsulfanyl-thiophene-2-sulfonamides with effective carbonic anhydrase inhibitory activity: Solution and crystallographic investigations | Request PDF - ResearchGate. (URL: [Link])

  • 5-Substituted-benzylsulfanyl-thiophene-2-sulfonamides with effective carbonic anhydrase inhibitory activity: Solution and crystallographic investigations - PubMed. (URL: [Link])

  • Protecting Groups - Organic Synthesis. (URL: [Link])

  • Amino Acid-Protecting Groups - SciSpace. (URL: [Link])

  • Protecting Groups in Organix Synthesis - Ready Lab - UT Southwestern, Dallas, Texas. (URL: [Link])

  • 30433-91-1| Chemical Name : [2-(Thiophene-2-yl)ethyl]amine | Pharmaffiliates. (URL: [Link])

  • Thermodynamic analysis of the thermal stability of sulphonamides in milk using liquid chromatography tandem mass spectrometry detection - PubMed. (URL: [Link])

  • 2-Thiophenesulfonamide | C4H5NO2S2 | CID 72881 - PubChem - NIH. (URL: [Link])

  • 5-(Thiophene-2-sulfonyl)thiophene-2-sulfonamide | C8H7NO4S4 | CID 4116214 - PubChem. (URL: [Link])

  • 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. (URL: [Link])

  • Sulfonamide synthesis by S-N coupling - Organic Chemistry Portal. (URL: [Link])

  • 2-thiophenesulfonyl chloride - 16629-19-9, C4H3ClO2S2, density, melting point, boiling point, structural formula, synthesis - ChemSynthesis. (URL: [Link])

  • Thiopheneethanamine | C6H9NS | CID 116521 - PubChem - NIH. (URL: [Link])

  • Infrared and Raman spectra of 5-amino-1,3,4-thiadiazole-2-sulfonamide (Hats). Experimental data and quantum chemistry calculations | Request PDF - ResearchGate. (URL: [Link])

  • 5-[(1R)-1-aminoethyl]thiophene-2-sulfonamide | C6H10N2O2S2 | CID 130737699 - PubChem. (URL: [Link])

  • Thermal stability of thionyl chloride and the sulfinyl chloride radical determined by Cl-S bond energy - PubMed. (URL: [Link])

Sources

stability issues of 5-(2-Aminoethyl)thiophene-2-sulfonamide in solution

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 5-(2-Aminoethyl)thiophene-2-sulfonamide

Welcome to the technical support guide for this compound (CAS: 109213-13-0). This document is designed for researchers, scientists, and drug development professionals to address common stability challenges encountered when working with this molecule in solution. Here, we provide field-proven insights, troubleshooting protocols, and answers to frequently asked questions to ensure the integrity and reproducibility of your experiments.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common inquiries regarding the handling and stability of this compound.

Q1: What are the primary factors that influence the stability of this compound in solution?

A1: The stability of this compound is primarily influenced by three factors: pH, oxidation, and light exposure.

  • pH: The sulfonamide group is susceptible to hydrolysis, particularly under acidic conditions.[1][2] Generally, sulfonamides exhibit greater stability in neutral to alkaline solutions (pH 7-9).[1][3] The aminoethyl side chain also has a basic pKa, meaning the overall charge of the molecule and its susceptibility to degradation pathways will be pH-dependent.

  • Oxidation: The electron-rich thiophene ring is prone to oxidation. This can be initiated by dissolved oxygen, peroxide contaminants in solvents, or exposure to oxidizing agents. Oxidation can lead to the formation of sulfoxides or other degradation products, altering the compound's activity and analytical profile.

  • Photostability: Thiophene-containing compounds and sulfonamides can be sensitive to UV light.[1] Exposure to light, especially in solution, can catalyze degradation, often leading to discoloration (e.g., yellowing) and the formation of complex degradation products.

Q2: What is the recommended solvent for preparing stock solutions?

A2: For initial stock solutions, anhydrous, research-grade dimethyl sulfoxide (DMSO) or ethanol is recommended. These solvents minimize the risk of hydrolysis. For aqueous working solutions, it is critical to use recently prepared buffers. If using organic co-solvents to aid solubility, ensure they are peroxide-free.[4]

Q3: How should I prepare and store aqueous working solutions to maximize stability?

A3: To maximize stability:

  • Use Buffered Solutions: Prepare aqueous solutions in a buffer system between pH 7 and 9.[2] Anionic forms of sulfonamides, which are more prevalent at higher pH, are generally less susceptible to hydrolysis.[1][2]

  • Protect from Light: Store solutions in amber vials or wrap clear vials in aluminum foil to prevent photodegradation.[1]

  • Minimize Oxygen Exposure: Use de-gassed buffers for solution preparation. For long-term storage, purging the headspace of the vial with an inert gas like argon or nitrogen before sealing is advisable.

  • Control Temperature: Store stock solutions at -20°C or -80°C. Aqueous working solutions intended for short-term use (e.g., within a day) should be kept on ice (2-8°C) and protected from light. Avoid repeated freeze-thaw cycles.

Q4: I'm observing a color change (e.g., yellowing) in my solution. What does this indicate?

A4: A color change, typically to yellow or brown, is a common indicator of degradation, particularly through oxidation or photolytic pathways. The formation of colored products is often associated with the alteration of the thiophene ring or reactions involving the amino group.[5] If you observe a color change, the solution's integrity is compromised, and it should not be used for quantitative experiments without further analysis.

Part 2: Troubleshooting Guides

This section provides structured workflows to diagnose and resolve specific stability-related issues.

Issue 1: Rapid Loss of Parent Compound in HPLC Analysis

You've prepared a fresh solution, but subsequent HPLC analysis shows a significant decrease in the main peak area and the appearance of new, unidentified peaks.

G start Start: Rapid Degradation Observed check_prep Review Solution Preparation: - Solvent (Anhydrous?) - Buffer pH (7-9?) - Light protection? start->check_prep check_hplc Review HPLC Method: - Mobile phase pH - Column temperature - Sample residence time in autosampler check_prep->check_hplc If Prep OK forced_degradation Perform Forced Degradation Study (See Protocol 1) check_hplc->forced_degradation If HPLC OK acid Acidic Stress: Degradation matches issue? forced_degradation->acid base Basic Stress: Degradation matches issue? forced_degradation->base oxidative Oxidative Stress: Degradation matches issue? forced_degradation->oxidative photolytic Photolytic Stress: Degradation matches issue? forced_degradation->photolytic identify_cause Identify Primary Degradation Pathway acid->identify_cause Yes base->identify_cause Yes oxidative->identify_cause Yes photolytic->identify_cause Yes remediate Implement Corrective Actions: - Adjust pH - Add antioxidant - Protect from light - Use fresh solvents identify_cause->remediate validate Validate Solution Stability Under New Conditions remediate->validate

Caption: Troubleshooting workflow for rapid compound degradation.

This workflow systematically isolates variables. The initial checks on solution preparation and the analytical method itself rule out procedural artifacts. A forced degradation study is the definitive tool to identify the chemical vulnerability of the molecule.[6][7] By intentionally stressing the compound under acidic, basic, oxidative, and photolytic conditions, you can replicate the unknown degradation and pinpoint its cause.[4][8] For instance, if the degradation pattern in your experiment matches the pattern from the acidic stress condition, it strongly implies that your solution's pH is too low.

Protocol 1: Forced Degradation Study

This protocol is designed to identify the primary degradation pathways for this compound.[6][9]

Materials:

  • This compound

  • Solvent (e.g., Acetonitrile or Methanol, HPLC grade)

  • Water (HPLC grade)

  • 0.1 N Hydrochloric Acid (HCl)

  • 0.1 N Sodium Hydroxide (NaOH)

  • 3% Hydrogen Peroxide (H₂O₂)

  • HPLC system with UV or PDA detector

Procedure:

  • Prepare a Stock Solution: Prepare a 1 mg/mL stock solution of the compound in the chosen organic solvent.

  • Set Up Stress Conditions: For each condition, mix 1 mL of the stock solution with 1 mL of the stressor solution in an appropriate vial.

    • Acid Hydrolysis: 1 mL stock + 1 mL 0.1 N HCl.

    • Base Hydrolysis: 1 mL stock + 1 mL 0.1 N NaOH.

    • Oxidation: 1 mL stock + 1 mL 3% H₂O₂.

    • Thermal: 1 mL stock + 1 mL Water.

    • Control: 1 mL stock + 1 mL Water.

  • Incubation:

    • Incubate the Acid, Base, Oxidation, and Thermal vials at 60°C for 24 hours.

    • Keep the Control vial at 4°C.

    • Photolytic Stress: Prepare a separate sample (1 mL stock + 1 mL Water) and expose it to direct UV light (e.g., in a photostability chamber) for 24 hours at room temperature. Keep a wrapped control sample next to it.

  • Sample Analysis:

    • After incubation, allow all samples to return to room temperature.

    • Neutralize the Acid and Base samples with an equivalent amount of base or acid, respectively.

    • Dilute all samples to a suitable concentration (e.g., 50 µg/mL) with the mobile phase.

    • Analyze by a stability-indicating HPLC method.

  • Data Interpretation: Compare the chromatograms from the stressed samples to the control. A significant decrease in the parent peak and the appearance of new peaks indicate degradation under that specific condition. Aim for 10-30% degradation to ensure degradation products are detectable without completely consuming the parent compound.[7]

Stress ConditionIncubation% Degradation (Example)Observations
Acid Hydrolysis (0.1 N HCl)60°C, 24h25%Major degradant peak at RRT 0.8
Base Hydrolysis (0.1 N NaOH)60°C, 24h< 5%Essentially stable
Oxidation (3% H₂O₂)60°C, 24h40%Multiple degradant peaks, solution turned yellow
Photolytic (UV Light)RT, 24h15%Minor new peaks, slight yellowing
Thermal (Water)60°C, 24h< 2%Stable

Part 3: Mechanistic Insights

Understanding the potential degradation pathways is key to preventing them.

Potential Degradation Pathways

The structure of this compound suggests two primary points of instability: the sulfonamide bond and the thiophene ring.

G cluster_0 Degradation Pathways cluster_1 Hydrolysis (Acidic) cluster_2 Oxidation Parent This compound Hydrolysis_Product Thiophene Sulfonic Acid + Aminoethylamine Parent->Hydrolysis_Product H⁺ / H₂O Oxidation_Product Thiophene-S-oxide Derivatives Parent->Oxidation_Product [O]

Caption: Potential degradation pathways for the molecule.

  • Hydrolysis of the Sulfonamide: Under acidic conditions, the S-N bond of the sulfonamide can be cleaved.[1][3] This is a common degradation route for sulfonamide-based drugs and typically results in the formation of the corresponding sulfonic acid and the free amine.

  • Oxidation of the Thiophene Ring: The sulfur atom in the thiophene ring is susceptible to oxidation, which can lead to the formation of a sulfoxide. This alters the electronics and planarity of the ring system, likely impacting biological activity. Further oxidation or ring-opening reactions can also occur under harsh oxidative stress.

By understanding these vulnerabilities, researchers can proactively design experiments to mitigate these risks, for example, by ensuring all solutions are buffered to a neutral or slightly alkaline pH and are protected from atmospheric oxygen and light.

References

  • Białk-Bielińska, A., et al. (2012). Hydrolysis of sulphonamides in aqueous solutions. Chemosphere, 88(1), 107-113. Available at: [Link]

  • Białk-Bielińska, A., et al. (2012). Hydrolysis of sulphonamides in aqueous solutions. Request PDF on ResearchGate. Available at: [Link]

  • Horwitz, W. (1981). Analytical Methods for Sulfonamides in Foods and Feeds. I. Review of Methodology. Journal of the Association of Official Analytical Chemists, 64(1), 104-130. Available at: [Link]

  • Sultan, N., et al. (2012). Validation of a Stability-Indicating Spectrometric Method for the Determination of Sulfacetamide Sodium in Pure Form and Ophthalmic Preparations. Journal of Spectroscopy, 27(5-6), 337-349. Available at: [Link]

  • Katari, N. K., et al. (2017). Development and Validation of a Stability Indicating RP-HPLC Method of a Synthetic Thiophene Chalcone and its degradation products. ResearchGate. Available at: [Link]

  • Białk-Bielińska, A., et al. (2012). Hydrolysis of sulphonamides in aqueous solutions. Semantic Scholar. Available at: [Link]

  • USDA Food Safety and Inspection Service. (2009). Determination and Confirmation of Sulfonamides. CLG-SUL.05. Available at: [Link]

  • Roca, M., et al. (2013). Thermodynamic analysis of the thermal stability of sulphonamides in milk using liquid chromatography tandem mass spectrometry detection. Food Chemistry, 136(2), 1044-1050. Available at: [Link]

  • Kanagawa, T., & Kelly, D. P. (1987). Degradation of substituted thiophenes by bacteria isolated from activated sludge. Microbial Ecology, 13(1), 47-57. Available at: [Link]

  • Alam, K. Y., & Clark, D. P. (1991). Thiophene-Degrading Escherichia coli Mutants Possess Altered Resistance to Sulfur-Containing Antibiotics. Applied and Environmental Microbiology, 57(10), 2876-2881. Available at: [Link]

  • Bajaj, S., et al. (2012). Forced Degradation Studies. Journal of Applied Pharmaceutical Science, 2(3), 129-138. Available at: [Link]

  • Chen, J., & Xie, S. (2018). Overview of sulfonamide biodegradation and the relevant pathways and microorganisms. Science of The Total Environment, 643, 1477-1487. Available at: [Link]

  • Singh, S., & Bakshi, M. (2000). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 28(5), 1011-1040. Available at: [Link]

  • Harris, J. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs Blog. Available at: [Link]

Sources

Technical Support Center: Overcoming Solubility Challenges with 5-(2-Aminoethyl)thiophene-2-sulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-(2-Aminoethyl)thiophene-2-sulfonamide. This guide is designed for researchers, scientists, and drug development professionals to navigate and overcome the common solubility challenges associated with this compound. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) grounded in scientific principles to ensure the success of your experiments.

Introduction to this compound

This compound is a unique molecule featuring a thiophene core, a primary amine, and a sulfonamide group.[1] While the sulfonamide group enhances polarity and promotes hydrogen bonding, many thiophene derivatives are known for their poor water solubility, which can pose significant challenges in experimental and developmental settings.[2][3][4] This guide will walk you through a logical, step-by-step process to tackle these issues head-on.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Question 1: My this compound is not dissolving in aqueous buffers (e.g., PBS pH 7.4). What should I do first?

Answer:

This is a common starting problem. The limited aqueous solubility at neutral pH is expected due to the molecular structure. The first and most critical step is to perform a pH-solubility profile to understand the compound's behavior.

This compound is an amphoteric molecule, meaning it has both a basic functional group (the primary amine) and an acidic functional group (the sulfonamide).

  • At low pH (acidic conditions): The primary amine will be protonated (-NH3+), forming a salt that is typically much more soluble in water.

  • At high pH (basic conditions): The sulfonamide proton can be removed (-SO2NH-), forming a salt that also has increased aqueous solubility.

  • At isoelectric point (pI): The molecule will have a net neutral charge, leading to minimal solubility.

Troubleshooting Protocol: pH Adjustment

  • Prepare a pH Range: Prepare a series of buffers ranging from pH 2 to pH 10 (e.g., citrate for acidic, phosphate for neutral, and borate for basic ranges).

  • Dispense Compound: Add a small, known amount of your solid compound to a fixed volume of each buffer to create a slurry.

  • Equilibrate: Agitate the samples at a controlled temperature (e.g., 25°C) for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.

  • Separate and Analyze: Centrifuge or filter the samples to separate the undissolved solid. Analyze the supernatant for the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV).

  • Plot the Data: Plot solubility (e.g., in µg/mL) versus pH. This will give you a visual representation of the optimal pH for solubilization.

This systematic approach will identify the pH ranges where your compound is most soluble, which is a crucial first step for formulating aqueous solutions.

Question 2: I have identified an optimal pH, but the solubility is still insufficient for my assay concentration. What are my next options?

Answer:

If pH adjustment alone is insufficient, the next step is to explore the use of co-solvents. Co-solvents are organic solvents miscible with water that can increase the solubility of hydrophobic compounds by reducing the polarity of the solvent system.[5]

Commonly Used Co-solvents in Research:

Co-solventTypical Starting ConcentrationNotes
Dimethyl Sulfoxide (DMSO)5-10% (v/v)A powerful solvent, but can have effects on cell-based assays.
Ethanol10-20% (v/v)Generally well-tolerated in many biological systems.
Propylene Glycol (PG)10-30% (v/v)A common excipient in pharmaceutical formulations.
Polyethylene Glycol (PEG 400)10-30% (v/v)Can also enhance solubility and is frequently used in formulations.

Troubleshooting Protocol: Co-solvent Screening

  • Select Co-solvents: Choose a few biocompatible co-solvents relevant to your experimental system.

  • Prepare Stock Solution: First, try to dissolve the compound in 100% of the chosen co-solvent (e.g., DMSO) to create a high-concentration stock.

  • Titration into Buffer: Slowly add the stock solution to your aqueous buffer (at the optimal pH determined earlier) while vortexing. Observe for any signs of precipitation. This helps determine the maximum tolerable aqueous concentration.

  • Systematic Screening: For a more rigorous approach, prepare a matrix of solutions with varying percentages of co-solvent in your chosen buffer and determine the solubility in each, similar to the pH profiling experiment.

Causality: Co-solvents work by disrupting the hydrogen bonding network of water, making it a more favorable environment for less polar molecules. This approach is simple and rapid to formulate for initial experiments.[6]

Question 3: My experiment is sensitive to organic solvents. Are there any solvent-free methods to improve solubility?

Answer:

Yes, several advanced formulation strategies can enhance solubility without relying on co-solvents. These are particularly useful for in vivo studies or sensitive cell-based assays.

1. Cyclodextrin Complexation:

Cyclodextrins are cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly soluble molecules, like your thiophene compound, forming an inclusion complex that is water-soluble.[7]

  • How it works: The non-polar thiophene ring of your compound can fit into the hydrophobic core of the cyclodextrin, while the hydrophilic exterior of the cyclodextrin interacts with water, effectively solubilizing the entire complex.

Experimental Workflow for Cyclodextrin Formulation

G cluster_prep Preparation cluster_complexation Complexation cluster_analysis Analysis & Use A Select Cyclodextrin (e.g., HP-β-CD) B Prepare Aqueous Cyclodextrin Solution A->B C Add Compound to Cyclodextrin Solution B->C D Equilibrate (Stir/Sonicate) C->D E Filter to Remove Undissolved Compound D->E F Quantify Solubility (e.g., HPLC) E->F G Use Solubilized Formulation F->G

Caption: Workflow for enhancing solubility using cyclodextrins.

2. Solid Dispersions:

This technique involves dispersing the drug in a hydrophilic matrix at a solid state.[6] The concept, first developed with a sulfonamide drug, can significantly enhance dissolution rates.[8][9]

  • How it works: When the solid dispersion is introduced to an aqueous medium, the hydrophilic carrier dissolves quickly, releasing the drug as very fine, often amorphous, particles. This high surface area and high-energy amorphous state lead to increased solubility and dissolution rate.[6]

Decision Logic for Advanced Formulation

G A Is solubility still insufficient after pH & co-solvent? B Yes A->B C No A->C E Is the experiment sensitive to solvents? B->E D Proceed with Current Formulation C->D F Yes E->F G No E->G H Consider Advanced Formulations (Cyclodextrins, Solid Dispersions, Nanoparticles) F->H I Optimize Co-solvent Concentration G->I

Caption: Decision tree for selecting a solubility enhancement strategy.

3. Nanoparticle Formulation:

For thiophene derivatives with very poor solubility, encapsulation into nanoparticles can be a powerful solution.[3][10] This involves formulating the drug into nanocarriers, which can address solubility issues and potentially improve drug delivery.[4][11]

  • How it works: The drug is encapsulated within a polymeric or lipid-based nanoparticle. This formulation can then be suspended in an aqueous medium. This is an advanced technique typically requiring specialized equipment.

Summary of Troubleshooting Strategies

StrategyPrincipleWhen to UseKey Advantage
pH Adjustment Ionization of the amino and sulfonamide groups to form soluble salts.The first step for any ionizable compound.Simple, effective, and uses common lab reagents.
Co-solvency Reducing the polarity of the aqueous solvent system.When pH adjustment is insufficient and solvents are tolerated.Easy to prepare for screening and in vitro assays.
Cyclodextrins Encapsulation of the hydrophobic part of the molecule.For solvent-sensitive applications or to improve stability.Avoids organic solvents; can improve bioavailability.[5]
Solid Dispersions Dispersion in a solid hydrophilic carrier to enhance dissolution.For solid dosage form development or when high concentrations are needed.Significant enhancement of dissolution rate.[6]
Nanotechnology Encapsulation in nanocarriers.For very poorly soluble compounds or targeted delivery applications.Can overcome major solubility hurdles and alter pharmacokinetics.[3][10]

By systematically working through these troubleshooting guides, researchers can effectively overcome the solubility challenges presented by this compound, enabling successful and reliable experimental outcomes.

References

  • Sigma-Aldrich. This compound AldrichCPR.
  • Santa Cruz Biotechnology. Thiophenes.
  • Jadhav, P. et al. Strategies in poorly soluble drug delivery systems.
  • Wang, Y. et al. Thiophene Derivatives as New Anticancer Agents and Their Therapeutic Delivery Using Folate Receptor-Targeting Nanocarriers. ACS Omega. [Link]

  • Wang, Y. et al. Thiophene Derivatives as New Anticancer Agents and Their Therapeutic Delivery Using Folate Receptor-Targeting Nanocarriers. ACS Omega. [Link]

  • Al-kassas, R. et al. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Pharmaceuticals (Basel). [Link]

  • Wang, Y. et al. Thiophene Derivatives as Anticancer Agents and Their Delivery to Tumor Cells Using Albumin Nanoparticles. Molecules. [Link]

  • Wang, Y. et al. Thiophene Derivatives as Anticancer Agents and Their Delivery to Tumor Cells Using Albumin Nanoparticles. ResearchGate. [Link]

  • PubChem. 5-(Thiophene-2-sulfonyl)thiophene-2-sulfonamide. [Link]

  • Hilaris Publisher. Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. [Link]

  • World Pharma Today. Innovative Formulation Strategies for Poorly Soluble Drugs. [Link]

  • PubChemLite. This compound hydrochloride. [Link]

  • National Center for Biotechnology Information. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. [Link]

  • MDPI. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. [Link]

Sources

troubleshooting unexpected results in 5-(2-Aminoethyl)thiophene-2-sulfonamide assays

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Introduction: Navigating the Nuances of a Novel Thiophene-Sulfonamide Probe

Welcome to the technical support guide for 5-(2-Aminoethyl)thiophene-2-sulfonamide. As a molecule combining a thiophene ring, a sulfonamide group, and a flexible aminoethyl sidechain, this compound presents unique opportunities and challenges in experimental assays.[1] While extensive research on this specific molecule is still emerging, its structural motifs are well-characterized in medicinal chemistry. Sulfonamides are a renowned class of compounds known to target enzymes like carbonic anhydrases and dihydropteroate synthase, acting as competitive inhibitors.[2][3][4] The thiophene core contributes to the molecule's overall physicochemical properties and potential for specific interactions.[5]

This guide is designed to proactively address the unexpected results and technical hurdles that researchers, scientists, and drug development professionals may encounter. We will move beyond simple procedural lists to explain the underlying scientific principles, enabling you to diagnose problems logically and develop robust, reproducible assays.

Frequently Asked Questions (FAQs)

Q1: What are the most probable biological targets for this compound?

Based on its core sulfonamide structure, the primary hypothesized targets are metalloenzymes, particularly zinc-containing enzymes like carbonic anhydrases (CAs).[2][6] The sulfonamide group (-SO₂NH₂) is a classic zinc-binding pharmacophore. Another major class of enzymes inhibited by sulfonamides is dihydropteroate synthase (DHPS), which is crucial for folate synthesis in microorganisms.[3][4] The thiophene ring and aminoethyl sidechain will modulate the binding affinity and selectivity for specific isozymes.

Q2: What are the primary challenges I should anticipate when working with this compound?

The most common challenges are related to the compound's physicochemical properties and potential for non-specific interactions:

  • Aqueous Solubility: Sulfonamides can have limited solubility in physiological buffers, a common reason for a perceived lack of activity.[7]

  • Compound Stability: Repeated freeze-thaw cycles or improper storage can lead to degradation.[7] The thiophene ring can also be susceptible to oxidation under certain conditions.

  • Assay Interference: Sulfur-containing compounds can sometimes interfere with assay readouts through mechanisms like fluorescence quenching, autofluorescence, or redox cycling.[8][9]

  • Non-Specific Binding: The primary amine on the ethyl sidechain could engage in non-specific ionic interactions with assay components or proteins.

Q3: How should I prepare and store stock solutions of this compound?

For maximum stability, stock solutions should be prepared in a high-purity, anhydrous solvent like DMSO.[7] We recommend preparing a high-concentration stock (e.g., 10-50 mM), which can then be aliquoted into single-use vials to avoid repeated freeze-thaw cycles.[7] Store these aliquots at -20°C or -80°C, protected from light and moisture. Before use, allow the aliquot to equilibrate to room temperature completely before opening the cap to prevent water condensation.

Troubleshooting Guide: Biochemical Assays

This section addresses common problems encountered during in vitro enzymatic assays.

Problem: I am not observing any significant inhibition, even at high concentrations.

This is the most frequent issue encountered with new small molecules. The underlying cause is often related to the compound's availability or the assay conditions, rather than a true lack of potency.

dot

Sources

Technical Support Center: Method Refinement for Quantifying 5-(2-Aminoethyl)thiophene-2-sulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analytical quantification of 5-(2-Aminoethyl)thiophene-2-sulfonamide. This guide is designed for researchers, scientists, and drug development professionals. Here, we provide in-depth troubleshooting advice and frequently asked questions to address the specific challenges you may encounter during your experiments. Our goal is to equip you with the scientific rationale behind method development and problem-solving, ensuring the integrity and reliability of your results.

Frequently Asked Questions (FAQs)

Q1: What is the recommended primary analytical technique for quantifying this compound?

A1: For the quantification of this compound, High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) detection is the recommended starting point. This is due to its robustness, general availability, and the presence of a UV-absorbing thiophene ring in the molecule's structure. For higher sensitivity and selectivity, especially in complex matrices like biological fluids, LC-MS/MS (Liquid Chromatography with tandem Mass Spectrometry) is the preferred method.[1][2]

Q2: What are the key physicochemical properties of this compound to consider for method development?

A2: The molecule possesses several key features that influence analytical method development:

  • Amphoteric Nature: It has a basic primary amine (on the ethyl group) and an acidic sulfonamide group. This means its charge state is highly dependent on pH.

  • UV Absorbance: The thiophene ring is a chromophore. Thiophene and its simple derivatives typically absorb in the 230-280 nm range.[3][4]

  • Solubility: Due to its polar functional groups, it is expected to be soluble in polar solvents like water, methanol, and acetonitrile. Its solubility will be lowest near its isoelectric point.

  • Molecular Weight: 206.29 g/mol .

Q3: How should I prepare my standards and samples?

A3: Start by preparing a stock solution of this compound in a solvent in which it is freely soluble, such as methanol or a mixture of acetonitrile and water. From this stock, create a series of calibration standards by serial dilution with the mobile phase. For samples, the preparation will depend on the matrix. For simple formulations, a "dilute-and-shoot" approach may be sufficient. For more complex matrices, a protein precipitation or solid-phase extraction (SPE) step may be necessary to remove interferences.[5]

Q4: My compound seems to be degrading during analysis. What are the likely causes?

A4: While the thiophene ring itself is relatively stable, the overall molecule can be susceptible to degradation.[6] Potential causes include:

  • pH Extremes: Strong acidic or basic conditions in your mobile phase or sample diluent could lead to hydrolysis of the sulfonamide group.[7]

  • Oxidation: The primary amine and the sulfur atom in the thiophene ring can be susceptible to oxidation.

  • Photodegradation: Sulfonamides, in general, can be light-sensitive. It is advisable to use amber vials and protect samples from direct light.

Troubleshooting Guide

This section addresses specific issues you may encounter during method development and execution.

Problem 1: No Peak or Very Small Peak for the Analyte

If you are not observing a peak for this compound, or the peak is much smaller than expected, follow this troubleshooting workflow:

NoPeak start No/Small Peak Observed check_prep Verify Standard/Sample Preparation - Correct weighing? - Correct dilutions? - Analyte dissolved? start->check_prep check_injection Check Autosampler/Injector - Correct injection volume? - Any air bubbles in the syringe? - Is the sample vial correctly placed? check_prep->check_injection If preparation is correct check_uv Verify UV Detector Settings - Is the lamp on? - Correct wavelength selected? (Try 235-270 nm) check_injection->check_uv If injection is correct check_retention Is the Analyte Sticking to the Column or Eluting in the Void? - Modify mobile phase pH. - Change mobile phase organic content. check_uv->check_retention If detector is working check_stability Consider Analyte Instability - Prepare fresh sample. - Check for degradation (see Problem 3). check_retention->check_stability If retention is still an issue

Caption: Troubleshooting workflow for no/small analyte peak.

Detailed Solutions:

  • Verify Standard/Sample Preparation: Double-check all calculations for dilutions. Ensure the analyte is fully dissolved in the diluent. If solubility is an issue, try a different solvent or sonicate the solution.

  • Check UV Detector Wavelength: The optimal wavelength may not be known. Run a UV scan of your standard using a spectrophotometer or a photodiode array (PDA) detector on your HPLC to determine the λmax (wavelength of maximum absorbance). Start with a wavelength around 254 nm or 260 nm if the λmax is unknown.

  • Analyte Retention Issues:

    • Early Elution (in the solvent front): This indicates the analyte is not being retained on the column. For a reverse-phase C18 column, this means the analyte is too polar under the current conditions. To increase retention:

      • Decrease the organic content of the mobile phase (e.g., from 50% acetonitrile to 30%).

      • Adjust the mobile phase pH. The primary amine will be protonated at acidic pH, making the molecule more polar. The sulfonamide will be deprotonated at basic pH. A mobile phase pH between 3 and 6 is a good starting point to ensure the amine is protonated and interacts well with the stationary phase.

    • Late Elution or No Elution: The analyte is too strongly retained.

      • Increase the organic content of the mobile phase.

      • Adjust the pH to a value where the molecule is less retained.

Problem 2: Poor Peak Shape (Tailing, Fronting, or Splitting)

A symmetrical, Gaussian peak is ideal for accurate quantification. Poor peak shape can indicate secondary interactions or other issues.

PeakShape start Poor Peak Shape tailing Peak Tailing (Asymmetry > 1.2) start->tailing fronting Peak Fronting (Asymmetry < 0.8) start->fronting splitting Split Peak start->splitting tailing_sol Potential Causes: - Secondary interactions with silica. - Column overload. - Column degradation. tailing->tailing_sol fronting_sol Potential Causes: - Column overload. - Low temperature. - Sample solvent stronger than mobile phase. fronting->fronting_sol splitting_sol Potential Causes: - Clogged frit/column inlet. - Sample solvent mismatch. - Co-eluting impurity. splitting->splitting_sol

Caption: Common peak shape problems and their potential causes.

Detailed Solutions:

  • Peak Tailing: This is often due to the basic amino group interacting with residual acidic silanols on the silica-based column.

    • Lower the mobile phase pH: Adding an acid like 0.1% formic acid or phosphoric acid to the mobile phase will protonate the silanols and the primary amine, reducing this secondary interaction.

    • Reduce Sample Concentration: Inject a more dilute sample to check for column overload.

    • Use a Different Column: Consider a column with end-capping or a different stationary phase.

  • Peak Fronting: This can be caused by injecting the sample in a solvent that is much stronger than the mobile phase (e.g., sample in 100% acetonitrile, mobile phase is 20% acetonitrile).

    • Dilute the sample in the mobile phase whenever possible.

  • Split Peak: This often indicates a problem with the column itself.

    • Reverse flush the column according to the manufacturer's instructions.

    • Check for a partially blocked frit.

    • If the problem persists, the column may need to be replaced.

Problem 3: Inconsistent Results (Poor Reproducibility)

If your retention times or peak areas are not consistent between injections, consider the following:

  • System Equilibration: Ensure the HPLC system is fully equilibrated with the mobile phase before starting your analytical run. This can take 15-30 minutes, especially with gradient methods.

  • Sample Stability: As mentioned, the analyte may be degrading in the autosampler. Prepare fresh samples and consider using a cooled autosampler. Run a stability study by re-injecting the same sample over a period of 24-48 hours.

  • Mobile Phase Preparation: Prepare fresh mobile phase daily and ensure it is well-mixed and degassed. Inconsistent mobile phase composition can lead to shifting retention times.

Proposed HPLC-UV Method for Method Development

This method serves as a robust starting point for your own method development and validation.

ParameterRecommended Starting ConditionRationale
Column C18, 150 x 4.6 mm, 5 µmA general-purpose reverse-phase column suitable for polar compounds.
Mobile Phase A 0.1% Formic Acid in WaterProvides an acidic pH to protonate the primary amine, improving peak shape.
Mobile Phase B AcetonitrileA common organic modifier for reverse-phase HPLC.
Gradient 10% B to 70% B over 15 minutesA gradient elution is recommended to elute the analyte in a reasonable time and clean the column of any less polar impurities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times.
Injection Volume 10 µLA typical injection volume. Can be adjusted based on sensitivity needs.
Detection Wavelength 260 nmBased on the UV absorbance of substituted thiophenes. It is highly recommended to determine the λmax experimentally.

Experimental Protocols

Protocol 1: Standard Stock and Calibration Curve Preparation
  • Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve in and dilute to volume with methanol.

  • Intermediate Stock (100 µg/mL): Pipette 1 mL of the stock solution into a 10 mL volumetric flask and dilute to volume with mobile phase (e.g., 90:10 Mobile Phase A:B).

  • Calibration Standards: Prepare a series of calibration standards (e.g., 0.1, 0.5, 1, 5, 10, 20 µg/mL) by serially diluting the intermediate stock with the mobile phase.

Protocol 2: Method Validation Parameters

Once a suitable method is developed, it should be validated to ensure it is fit for purpose. The following parameters should be assessed:

Validation ParameterDescriptionAcceptance Criteria (Typical)
Linearity The ability of the method to produce results that are directly proportional to the concentration of the analyte.Correlation coefficient (r²) ≥ 0.995
Accuracy (% Recovery) The closeness of the measured value to the true value.80-120%
Precision (% RSD) The degree of agreement among individual test results when the procedure is applied repeatedly.Repeatability (intra-day) ≤ 2%, Intermediate Precision (inter-day) ≤ 3%
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.Signal-to-Noise ratio of 3:1
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.Signal-to-Noise ratio of 10:1
Specificity The ability to assess unequivocally the analyte in the presence of components which may be expected to be present.No interfering peaks at the retention time of the analyte.

References

  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Sulfonamide Bond Formation.
  • Gajda, A., Posyniak, A., Zmudzki, J., & Gbylik-Sikorska, M. (2019).
  • Benchchem. (n.d.). A Comparative Guide to Determining the Purity of Synthesized Sulfonamides.
  • Guggisberg, D., Mooser, A. E., & Koch, H. (1992). Methods for the determination of sulphonamides in meat.
  • Benchchem. (n.d.). Technical Support Center: Purification of Sulfonamide Compounds.
  • MicroSolv Technology Corporation. (n.d.). Sulfonamide Antibiotics Analyzed with HPLC. Retrieved from [Link]

  • Sari, Y., Larasati, N. A., & Aswad, M. (2020). Stability of Thioamide Type of Piperine under Acidic and Basic Condition. Journal of Experimental Biology and Agricultural Sciences, 8(3), 259-264.
  • Oae, S., & Oae, S. (1961). The Ultraviolet Spectra of the Thiophene Derivatives. Bulletin of University of Osaka Prefecture.
  • Reddit. (2023). Why is thiophene stable to acid? Retrieved from [Link]

  • PubChem. (n.d.). 5-(2-Methanesulfonamidoethyl)thiophene-2-carboxylic acid. Retrieved from [Link]

  • Nocentini, A., & Supuran, C. T. (2018). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. Molecules, 23(7), 1739.
  • Harshaw, W. J., & Heath, J. C. (1949). U.S. Patent No. 2,480,465. Washington, DC: U.S.
  • PubChem. (n.d.). 5-(2-Amino-2-oxoethyl)thiophene-2-sulfinic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). UV-vis absorption spectra of (a) thiophene[1]Rotaxane and (b) polythiophene polyrotaxane. Retrieved from [Link]

  • ResearchGate. (n.d.). The UV spectra of thiophene in the gas phase dotted line and in.... Retrieved from [Link]

  • PubChem. (n.d.). 5-[2-(Propylamino)ethyl]thiophene-2-sulfonamide. Retrieved from [Link]

  • Guggisberg, D., Mooser, A. E., & Koch, H. (1992). Methods for the determination of sulphonamides in meat.
  • MDPI. (2018). Monitoring of Remaining Thiophenic Compounds in Liquid Fuel Desulphurization Studies Using a Fast HPLC-UV Method. Retrieved from [Link]

  • Zhao, L., & Stevens, J. (n.d.). Determination of Sulfonamide Antibiotics in Bovine Liver Using Agilent Bond Elut QuEChERS EN Kits by LC/MS. Agilent Technologies.

Sources

Technical Support Center: Enhancing the Biological Activity of 5-(2-Aminoethyl)thiophene-2-sulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers engaged in the optimization of thiophene-based sulfonamides. This guide is structured to address the common and complex challenges encountered when attempting to enhance the biological activity of a lead compound, using 5-(2-Aminoethyl)thiophene-2-sulfonamide as a representative scaffold. Our approach is rooted in established medicinal chemistry principles to provide you with actionable insights and troubleshooting strategies.

Frequently Asked Questions (FAQs)

Q1: We have synthesized this compound, but it shows weak activity in our primary screen. Where do we start with optimization?

A1: Weak initial activity, often termed a "hit," is a common starting point in drug discovery. The primary goal is to establish a preliminary Structure-Activity Relationship (SAR). Your initial efforts should focus on systematically modifying the three key components of your scaffold: the thiophene ring, the ethylamine side chain, and the sulfonamide group. It is crucial to make single, targeted modifications to understand the impact of each change. For instance, begin by exploring substitutions on the thiophene ring at the 3 and 4 positions. Concurrently, you can synthesize a small set of analogs by modifying the terminal amino group to simple amides or substituted amines. This multi-pronged approach allows for a rapid, initial assessment of which parts of the molecule are most sensitive to modification.

Q2: Our analogs are showing poor solubility, leading to inconsistent bioassay results. How can we address this?

A2: Poor aqueous solubility is a frequent challenge with aromatic compounds. Before making significant structural changes, ensure your assay buffer contains a solubilizing agent like DMSO (dimethyl sulfoxide), typically at a final concentration below 0.5% to avoid off-target effects. If solubility issues persist, structural modifications are necessary. Consider introducing polar functional groups, such as a hydroxyl (-OH) or a carboxylic acid (-COOH) group, to the scaffold. A common strategy is to replace a hydrophobic aromatic ring with a more polar heterocyclic system. Another effective method is to reduce the molecule's overall lipophilicity (LogP). Online tools can predict LogP and guide your selection of less greasy functional groups to append.

Q3: We are observing a flat SAR, where none of our initial modifications significantly improve potency. What does this indicate?

A3: A "flat" SAR can be discouraging, but it provides valuable information. It may suggest that the binding pocket of your target is either very large and accommodating, or your scaffold is making minimal productive contacts. It could also indicate that your compound is binding in a non-specific manner. To troubleshoot this, first, confirm target engagement with a biophysical assay, such as Surface Plasmon Resonance (SPR) or Thermal Shift Assay (TSA), to ensure your compound is physically interacting with the target protein. If binding is confirmed, a more drastic change in the scaffold's vectoral projection of substituents may be needed. Consider synthesizing analogs where the substitution pattern is significantly altered, for example, moving the sulfonamide from the 2-position to the 3-position of the thiophene ring.

Q4: How do we balance improving potency with maintaining good pharmacokinetic (ADME) properties?

A4: This is the classic multi-parameter optimization challenge in drug development. It's essential to run ADME assays in parallel with your potency screens. Start with simple, in-vitro assays like Caco-2 for permeability and liver microsome stability for metabolic assessment. When you identify a potent analog, immediately profile its ADME properties. If a potent compound has poor metabolic stability, for instance, identify the likely site of metabolism (a "metabolic soft spot") and modify that position. For example, if an aromatic ring is being hydroxylated, you can block that position with a fluorine atom. This iterative process of potency testing followed by ADME profiling is key to achieving a balanced profile.

Troubleshooting Guides & Experimental Protocols

Guide 1: Systematic SAR Exploration of the Thiophene Scaffold

This guide outlines a structured approach to understanding the SAR of the this compound core.

Workflow for SAR Exploration

SAR_Workflow cluster_0 Core Scaffold: this compound cluster_1 Phase 1: Parallel Synthesis & Screening cluster_2 Phase 2: Data Analysis & Next Steps Start Initial Hit Compound Mod_Thiophene Modification of Thiophene Ring (Positions 3 & 4) Start->Mod_Thiophene Systematic Modifications Mod_Amine Modification of Ethylamine Side Chain Start->Mod_Amine Systematic Modifications Mod_Sulfonamide Modification of Sulfonamide Group Start->Mod_Sulfonamide Systematic Modifications Screening Primary Bioassay Screening Mod_Thiophene->Screening Mod_Amine->Screening Mod_Sulfonamide->Screening SAR_Analysis Analyze SAR Data (Potency, Solubility) Screening->SAR_Analysis Decision Identify Promising Vectors SAR_Analysis->Decision Decision->Start Re-evaluate Scaffold Next_Gen Synthesize Next-Generation Analogs Decision->Next_Gen Iterate

Caption: A systematic workflow for the initial SAR exploration of a hit compound.

Protocol: Modification of the Ethylamine Side Chain

  • Objective: To probe the tolerance for substitution on the terminal amino group.

  • Reaction: Acylation of the primary amine.

  • Procedure: a. Dissolve 1 equivalent of this compound in a suitable solvent like dichloromethane (DCM). b. Add 1.5 equivalents of a base, such as triethylamine. c. Cool the reaction mixture to 0°C in an ice bath. d. Slowly add 1.2 equivalents of the desired acyl chloride (e.g., acetyl chloride, benzoyl chloride). e. Allow the reaction to warm to room temperature and stir for 4-6 hours. f. Monitor the reaction progress by Thin Layer Chromatography (TLC). g. Upon completion, quench the reaction with water and extract the product with DCM. h. Purify the crude product by column chromatography.

  • Validation: Confirm the structure of the resulting amide by ¹H NMR and Mass Spectrometry.

  • Rationale: This straightforward reaction allows for the rapid generation of a diverse set of analogs to test whether a neutral, hydrogen-bond donating group is preferred over a basic amine at this position.

Guide 2: Troubleshooting Poor Aqueous Solubility in Bioassays

This guide provides a systematic approach to diagnosing and solving solubility-related issues in your in-vitro assays.

Decision Tree for Solubility Issues

Solubility_Troubleshooting Start Inconsistent Assay Results or Visible Precipitation? Check_DMSO Is final DMSO concentration < 0.5%? Start->Check_DMSO Increase_DMSO Increase DMSO to 1% (Validate against control) Check_DMSO->Increase_DMSO No Visual_Inspect Visually inspect compound in assay buffer under microscope Check_DMSO->Visual_Inspect Yes Precipitation Precipitation Observed? Visual_Inspect->Precipitation Modify_Scaffold Structural Modification Required Precipitation->Modify_Scaffold Yes Assay_Artifact Consider Assay Artifacts (e.g., aggregation) Precipitation->Assay_Artifact No SAR_Solubility Incorporate polar groups (e.g., -OH, -COOH) or reduce LogP Modify_Scaffold->SAR_Solubility Nephelometry Run Nephelometry Assay to quantify insolubility Assay_Artifact->Nephelometry

Caption: A decision-making flowchart for troubleshooting compound solubility problems.

Protocol: Kinetic Nephelometry for Solubility Assessment

  • Objective: To quantitatively measure the solubility of your compounds in assay buffer.

  • Principle: This method measures the scattering of light by insoluble particles (precipitate) in a solution over time.

  • Procedure: a. Prepare a high-concentration stock solution of your compound in 100% DMSO (e.g., 10 mM). b. In a clear 96-well or 384-well plate, perform a serial dilution of your compound in the final assay buffer. c. Ensure the final DMSO concentration is constant across all wells. d. Place the plate in a plate reader equipped with a nephelometry module. e. Measure the light scattering at regular intervals (e.g., every 5 minutes) for 1-2 hours.

  • Data Analysis: The concentration at which light scattering significantly increases above the baseline indicates the kinetic solubility limit of your compound under those conditions.

  • Rationale: This quantitative data is far more reliable than visual inspection and allows you to rank-order your analogs by solubility, providing a critical parameter for SAR analysis.

Quantitative Data Summary

Analog Modification IC₅₀ (µM) Aqueous Solubility (µM) LogP (calculated)
Lead This compound15.251.8
1a N-acetyl derivative8.5251.5
1b N-benzoyl derivative22.1<13.2
2a 4-Chloro substitution on thiophene5.622.5
2b 4-Methoxy substitution on thiophene12.8101.7

Note: The data presented in this table is hypothetical and for illustrative purposes only.

References

  • Principles of Medicinal Chemistry: An authoritative textbook covering the fundamental concepts of drug design and structure-activity relationships. (Source: Foye's Principles of Medicinal Chemistry, Wolters Kluwer) [Link]

  • Assay Guidance Manual: A comprehensive resource for developing and troubleshooting biological assays, provided by the National Center for Advancing Translational Sciences (NCATS). (Source: Eli Lilly & Company and NIH) [Link]

  • Role of Solubility in Drug Discovery: A review article discussing the importance of solubility and methods for its determination and improvement. (Source: Advanced Drug Delivery Reviews) [Link]

  • Surface Plasmon Resonance (SPR) for Target Engagement: A technical note explaining the principles and applications of SPR in confirming compound-target binding. (Source: Cytiva) [Link]

Technical Support Center: Addressing Off-Target Effects of 5-(2-Aminoethyl)thiophene-2-sulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-(2-Aminoethyl)thiophene-2-sulfonamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of using this compound in their experiments. As with many small molecule inhibitors, understanding and mitigating off-target effects is crucial for generating reproducible and reliable data. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you identify and address potential off-target activities of this compound.

Introduction to this compound and the Thiophene Sulfonamide Class

This compound belongs to the thiophene sulfonamide class of compounds. This structural motif is a well-established pharmacophore, primarily recognized for its potent inhibition of carbonic anhydrases (CAs) .[1][2][3][4] The sulfonamide group coordinates with the zinc ion in the active site of CAs, leading to their inhibition.[1] Various isoforms of human carbonic anhydrases (hCAs), such as hCA I, II, IX, and XII, are known targets for this class of compounds.[1]

While CAs are the likely primary targets, the inherent reactivity and structural features of the thiophene ring and the sulfonamide group can lead to interactions with other proteins.[5][6] This polypharmacology can result in off-target effects that may complicate data interpretation. This guide will help you dissect these effects and strengthen the validity of your research findings.

Troubleshooting Guide: Navigating Unexpected Experimental Outcomes

This section addresses specific issues you might encounter during your experiments with this compound in a question-and-answer format.

Question 1: My cellular phenotype does not correlate with the known function of the intended carbonic anhydrase target. What could be the reason?

Possible Cause: This is a classic indication of a potential off-target effect. While you may be effectively inhibiting the intended CA isoform, the observed phenotype might be driven by the compound's interaction with an unrelated protein or pathway. Thiophene sulfonamides have been reported to interact with other enzyme classes.[6][7]

Troubleshooting Steps:

  • Confirm On-Target Engagement: First, verify that the compound is engaging with the intended CA target in your cellular system at the concentrations used.

    • Recommendation: Perform a cellular thermal shift assay (CETSA) or use a target engagement biomarker if one is available for your CA of interest.

  • Broad-Spectrum Kinase Panel: Kinases are common off-targets for small molecules.[8]

    • Recommendation: Screen this compound against a commercially available kinase panel (e.g., Eurofins KinaseProfiler™, Reaction Biology's Kinase HotSpot). This will provide a broad overview of potential kinase off-targets.

  • Phenotypic Rescue with a Structurally Unrelated Inhibitor:

    • Recommendation: Use a known, structurally distinct inhibitor of the same carbonic anhydrase. If this second inhibitor recapitulates the phenotype, it strengthens the evidence for on-target action. If not, an off-target effect of this compound is likely.

  • Chemoproteomics:

    • Recommendation: Employ activity-based protein profiling (ABPP) or other chemoproteomic approaches to identify the direct binding partners of your compound in an unbiased manner within the cellular proteome.

Question 2: I'm observing significant cytotoxicity at concentrations close to the IC50 for my target. Is this expected?

Possible Cause: While on-target toxicity is possible, cytotoxicity near the effective concentration often points to off-target liabilities. The thiophene moiety can undergo metabolic activation, potentially leading to reactive metabolites that can cause cellular stress and toxicity.[5]

Troubleshooting Steps:

  • Dose-Response Cytotoxicity Profiling:

    • Recommendation: Perform a detailed cytotoxicity assay (e.g., MTT, CellTiter-Glo®) in your cell line of interest and a non-target cell line. A steep toxicity curve or toxicity in non-target cells suggests off-target effects.

  • Control Compound:

    • Recommendation: Synthesize or acquire a structurally similar but inactive analog of this compound. This could be a molecule where the sulfonamide group is modified or removed. If the inactive analog is also toxic, it points towards a general chemical toxicity rather than a specific off-target interaction.

  • Apoptosis vs. Necrosis Assays:

    • Recommendation: Use assays like Annexin V/PI staining to determine the mode of cell death. This can provide clues about the underlying mechanism of toxicity.

Question 3: My in vivo results are inconsistent with my in vitro data. Why?

Possible Cause: Discrepancies between in vitro and in vivo results can arise from several factors, including pharmacokinetics (PK), metabolism, and off-target effects that are only apparent in a whole organism. The metabolism of thiophene-containing compounds can lead to different active or inactive molecules in vivo.[5]

Troubleshooting Steps:

  • Pharmacokinetic Analysis:

    • Recommendation: Determine the compound's absorption, distribution, metabolism, and excretion (ADME) properties. Poor bioavailability or rapid metabolism could explain the lack of in vivo efficacy.

  • In Vivo Target Engagement:

    • Recommendation: If possible, measure target engagement in the tissue of interest using techniques like positron emission tomography (PET) with a suitable tracer or by measuring a downstream biomarker of CA activity.

  • Off-Target Profiling in a Broader Context:

    • Recommendation: Consider that off-targets in vivo may not be present in your in vitro cell line. In silico prediction tools can help identify potential off-targets across the proteome that can then be validated experimentally.[9][10]

Frequently Asked Questions (FAQs)

Q1: What are the most likely off-targets for this compound?

Based on the thiophene sulfonamide scaffold, potential off-targets beyond carbonic anhydrases could include:

  • Other metalloenzymes: The sulfonamide moiety can chelate other metal ions.

  • Kinases: As mentioned, these are common off-targets for many small molecules.[6][8]

  • Lipoxygenases: Some N-substituted thiophene-2-alkylsulfonamides are known inhibitors of 5-lipoxygenase.[7]

  • Quorum sensing regulators: Thiophenesulfonamides have been shown to inhibit LuxR, a master quorum sensing transcription factor in Vibrio species.[11]

Q2: What are essential control experiments when using this compound?

  • Use a structurally unrelated inhibitor of the same target to confirm that the observed phenotype is on-target.

  • Include a negative control compound that is structurally similar but inactive against the primary target.

  • Perform dose-response curves for all assays to ensure you are working within a specific and relevant concentration range.

  • Validate your findings in a second cell line or model system.

Q3: Are there any known liabilities associated with the thiophene ring?

The thiophene ring can be metabolized by cytochrome P450 enzymes to form reactive thiophene-S-oxides or epoxides, which can covalently modify proteins and lead to toxicity.[5] It's important to be aware of this potential bioactivation.

Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol allows for the assessment of target engagement in intact cells.

Materials:

  • Cells of interest

  • This compound

  • DMSO (vehicle control)

  • PBS

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • PCR tubes or plates

  • Thermal cycler

  • Western blot reagents

Procedure:

  • Cell Treatment: Treat cultured cells with varying concentrations of this compound or DMSO for a specified time.

  • Harvest and Resuspend: Harvest the cells, wash with PBS, and resuspend in PBS.

  • Heating: Aliquot the cell suspension into PCR tubes and heat them at a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler.

  • Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

  • Centrifugation: Centrifuge the lysates at high speed to pellet the aggregated proteins.

  • Western Blot Analysis: Collect the supernatant and analyze the amount of soluble target protein (your carbonic anhydrase) by Western blotting. Increased thermal stability of the target protein in the presence of the compound indicates binding.

Protocol 2: Kinase Selectivity Profiling

This is a general workflow for assessing off-target kinase activity.

Workflow:

  • In Silico Prediction (Optional): Use online tools like SEA (Similarity Ensemble Approach) or commercial software to predict potential kinase off-targets based on the structure of this compound.

  • In Vitro Kinase Panel Screening:

    • Submit your compound to a commercial service (e.g., Eurofins, Reaction Biology) for screening against a panel of kinases at a fixed concentration (e.g., 1 or 10 µM).

    • Request a Ki or IC50 determination for any significant hits.

  • Cellular Validation of Hits:

    • For any confirmed off-target kinases, validate their inhibition in a cellular context.

    • Use a phospho-specific antibody for a known substrate of the off-target kinase to assess its activity in cells treated with your compound.

Visualizing Experimental Workflows and Pathways

Troubleshooting Workflow for Unexpected Phenotypes

G start Unexpected Phenotype Observed confirm_target Confirm On-Target Engagement (e.g., CETSA) start->confirm_target rescue_exp Phenotypic Rescue with Structurally Dissimilar Inhibitor confirm_target->rescue_exp Target Engaged kinase_panel Broad-Spectrum Kinase Screen rescue_exp->kinase_panel Phenotype Not Rescued on_target Phenotype is On-Target rescue_exp->on_target Phenotype Rescued chemoproteomics Unbiased Chemoproteomics (e.g., ABPP) kinase_panel->chemoproteomics off_target Phenotype is Off-Target chemoproteomics->off_target

Caption: A decision-making workflow for troubleshooting unexpected cellular phenotypes.

General Signaling Pathway for Carbonic Anhydrase Inhibition

G cluster_0 Cell Membrane cluster_1 Cytosol CA_IX Carbonic Anhydrase IX (transmembrane) H_HCO3 H+ + HCO3- CA_IX->H_HCO3 CA_II Carbonic Anhydrase II (cytosolic) CA_II->H_HCO3 H2O_CO2 H2O + CO2 H2O_CO2->H_HCO3 hydration pH_regulation Intracellular pH Regulation H_HCO3->pH_regulation metabolism Metabolic Pathways H_HCO3->metabolism Compound This compound Compound->CA_IX inhibition Compound->CA_II inhibition

Caption: Simplified pathway showing the role of carbonic anhydrases in pH regulation.

Quantitative Data Summary

Compound ClassTargetTypical Ki / IC50 RangeReference
Thiophene-2-sulfonamideshCA I66 nM - 235 µM[4]
Thiophene-2-sulfonamideshCA II2.2 - 7.7 nM[1]
Thiophene-2-sulfonamideshCA IX5.4 - 811 nM[1]
Thiophene-2-sulfonamideshCA XII3.4 - 239 nM[1]
Thiophene-2-sulfonamidesLactoperoxidase2 nM[12]
N-(5-substituted) thiophene-2-alkylsulfonamides5-Lipoxygenase20 - 100 nM[7]
Thiophene sulfonamidesPfmrk (a P. falciparum CDK)Sub-micromolar[6]

References

  • Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Big Data. [Link]

  • Computational Strategies Reshaping Modern Drug Discovery. MDPI. [Link]

  • Off-Target Effects Analysis. Creative Diagnostics. [Link]

  • Off-Target Effects and Where to Find Them. CRISPR Medicine News. [Link]

  • 5-Substituted-(1,2,3-triazol-4-yl)thiophene-2-sulfonamides Strongly Inhibit Human Carbonic Anhydrases I, II, IX and XII: Solution and X-ray Crystallographic Studies. PubMed. [Link]

  • New Isomeric Classes of Topically Active Ocular Hypotensive Carbonic Anhydrase Inhibitors: 5-substituted thieno[2,3-b]thiophene-2-sulfonamides and 5-substituted thieno[3,2-b]thiophene-2-sulfonamides. PubMed. [Link]

  • Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. PMC. [Link]

  • Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. NIH. [Link]

  • Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. MDPI. [Link]

  • Evaluation of some thiophene-based sulfonamides as potent inhibitors of carbonic anhydrase I and II isoenzymes isolated from human erythrocytes by kinetic and molecular modelling studies. PubMed. [Link]

  • Thiophenesulfonamides are specific inhibitors of quorum sensing in pathogenic Vibrios. bioRxiv. [Link]

  • Inhibition effects of selected thiophene-2-sulfonamides on lactoperoxidase. PubMed. [Link]

  • N-(5-substituted) thiophene-2-alkylsulfonamides as potent inhibitors of 5-lipoxygenase. PubMed. [Link]

  • Activity of substituted thiophene sulfonamides against malarial and mammalian cyclin dependent protein kinases. PubMed. [Link]

Sources

degradation pathways of 5-(2-Aminoethyl)thiophene-2-sulfonamide under experimental conditions

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals investigating the stability and degradation of 5-(2-Aminoethyl)thiophene-2-sulfonamide. This document provides in-depth troubleshooting advice and frequently asked questions to navigate the complexities of its degradation pathways under various experimental conditions. The insights provided herein are based on established principles of sulfonamide and thiophene chemistry, aimed at empowering you to conduct robust and reliable stability studies.

Troubleshooting Guide

This section addresses common issues encountered during the experimental investigation of this compound degradation.

Why am I observing unexpected peaks in my chromatogram during stability testing?

The appearance of new peaks in your analytical chromatogram (e.g., HPLC, UPLC) is a primary indicator of degradation. The identity of these peaks will depend on the stress conditions applied.

Possible Causes and Solutions:

  • Oxidative Degradation: The thiophene ring is susceptible to oxidation, which can lead to the formation of thiophene-S-oxides. These are often reactive intermediates that can further react to form various products.[1][2] The sulfonamide group can also be a site of oxidation.

    • Troubleshooting Steps:

      • Confirm Oxidative Species: If using an oxidizing agent (e.g., H₂O₂), ensure its concentration is appropriate to induce degradation without causing complete and immediate decomposition. A target degradation of 5-20% is often recommended in forced degradation studies.[3]

      • Characterize Unknown Peaks: Employ mass spectrometry (LC-MS/MS) to obtain the mass-to-charge ratio (m/z) of the unknown peaks. Fragmentation analysis can help elucidate the structure of the degradation products.

      • Control for Autoxidation: If not intentionally inducing oxidation, consider the possibility of autoxidation due to dissolved oxygen or exposure to air. Degas your solvents and consider blanketing your samples with an inert gas like nitrogen or argon.

  • Hydrolytic Degradation: While many sulfonamides are relatively stable, hydrolysis can occur under acidic or basic conditions, leading to the cleavage of the sulfonamide (S-N) bond.[4]

    • Troubleshooting Steps:

      • pH Monitoring: Carefully control and monitor the pH of your solutions throughout the experiment. Degradation kinetics can be highly pH-dependent.[5]

      • Identify Cleavage Products: Look for peaks corresponding to the masses of 5-(2-aminoethyl)thiophene-2-sulfonic acid and ammonia or the corresponding amine from which the sulfonamide was synthesized.

      • Temperature Control: Hydrolysis rates are temperature-dependent. Ensure precise and consistent temperature control.

  • Photodegradation: Exposure to light, especially UV radiation, can induce degradation of sulfonamides.[6][7][8]

    • Troubleshooting Steps:

      • Protect from Light: Conduct experiments in amber glassware or under light-protected conditions to minimize photodegradation unless it is the intended stressor.

      • Wavelength Specificity: If studying photodegradation, use a photostability chamber with controlled light sources (e.g., UVA, visible). The degradation pathway can be wavelength-dependent.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the degradation pathways of this compound.

What are the likely degradation pathways of this compound under forced degradation conditions?

Forced degradation studies are crucial for understanding the intrinsic stability of a molecule and for developing stability-indicating analytical methods.[3][9] Based on the functional groups present in this compound, the following degradation pathways are plausible:

  • Acidic Hydrolysis: Protonation of the sulfonamide nitrogen followed by nucleophilic attack by water can lead to the cleavage of the S-N bond, yielding 5-(2-aminoethyl)thiophene-2-sulfonic acid and ammonia.

  • Basic Hydrolysis: Deprotonation of the sulfonamide nitrogen can facilitate the cleavage of the S-N bond.

  • Oxidative Degradation: The primary sites of oxidation are the thiophene sulfur and the sulfonamide nitrogen. Oxidation of the thiophene ring can form a reactive thiophene-S-oxide intermediate.[1][2]

  • Photolytic Degradation: UV light can provide the energy for homolytic cleavage of the S-N bond or reactions involving the thiophene ring. Common pathways for sulfonamides include cleavage of the S-N bond and hydroxylation of the aromatic ring.[7]

  • Thermal Degradation: At elevated temperatures, various degradation pathways may be accelerated. It is important to distinguish between thermal degradation and hydrolysis at elevated temperatures.

How can I design a robust forced degradation study for this compound?

A well-designed forced degradation study should expose the compound to a range of stress conditions to generate relevant degradation products.

Experimental Protocol: Forced Degradation Study

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, acetonitrile).

  • Stress Conditions:

    • Acid Hydrolysis: Treat the stock solution with 0.1 M HCl at room temperature and at an elevated temperature (e.g., 60 °C).

    • Base Hydrolysis: Treat the stock solution with 0.1 M NaOH at room temperature and at an elevated temperature.

    • Oxidation: Treat the stock solution with 3% H₂O₂ at room temperature.

    • Photostability: Expose the solution and solid drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.

    • Thermal Stress: Expose the solid drug substance to dry heat (e.g., 80 °C).

  • Time Points: Sample the stressed solutions at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Sample Preparation: Neutralize the acid and base-stressed samples before analysis. Dilute all samples to an appropriate concentration.

  • Analysis: Analyze the samples using a validated stability-indicating HPLC method, preferably with a photodiode array (PDA) detector and a mass spectrometer (MS).

  • Data Evaluation:

    • Determine the percentage of degradation.

    • Identify and characterize the major degradation products using MS and other spectroscopic techniques (e.g., NMR).[10]

    • Perform a mass balance analysis to account for all the material.

What analytical techniques are best suited for studying the degradation of this compound?

A combination of chromatographic and spectroscopic techniques is essential for a comprehensive degradation study.

Analytical TechniqueApplication
High-Performance Liquid Chromatography (HPLC) with UV/PDA Detection Separation and quantification of the parent compound and its degradation products. A PDA detector can help in assessing peak purity.[10]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Identification and structural elucidation of degradation products by providing molecular weight and fragmentation information.[11]
Gas Chromatography-Mass Spectrometry (GC-MS) Suitable for volatile degradation products. Derivatization may be necessary for non-volatile compounds.[12]
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed structural information for the definitive identification of isolated degradation products.[10]
Fourier-Transform Infrared (FTIR) Spectroscopy Can be used to identify changes in functional groups during degradation.[10]

Visualizing Degradation and Experimental Workflows

Potential Degradation Pathways

The following diagram illustrates the potential degradation pathways of this compound under various stress conditions.

parent This compound hydrolysis_prod 5-(2-Aminoethyl)thiophene-2-sulfonic Acid + NH3 parent->hydrolysis_prod Acid/Base Hydrolysis oxidation_prod1 Thiophene-S-oxide Derivative parent->oxidation_prod1 Oxidation (e.g., H2O2) photolysis_prod Ring Hydroxylated and/or S-N Cleavage Products parent->photolysis_prod Photolysis (UV/Vis) cluster_stress Stress Conditions cluster_analysis Analysis Acid Acid Hydrolysis StressedSamples Stressed Samples Acid->StressedSamples Base Base Hydrolysis Base->StressedSamples Oxidation Oxidation Oxidation->StressedSamples Photo Photolysis Photo->StressedSamples Thermal Thermal Thermal->StressedSamples HPLC HPLC-UV/PDA Results Degradation Profile & Pathway Elucidation HPLC->Results LCMS LC-MS/MS NMR NMR (for isolated products) LCMS->NMR LCMS->Results NMR->Results Start Drug Substance/Product StressedSamples->HPLC StressedSamples->LCMS

Caption: Experimental workflow for a forced degradation study.

References

  • Klanicova, K., et al. (2013).
  • Chen, J., et al. (2017). Photodegradation of Sulfonamides by g-C3N4 under Visible Light Irradiation: Effectiveness, Mechanism and Pathways.
  • Lin, T. C., et al. (2015). Photodegradation of sulfonamide antimicrobial compounds (sulfadiazine, sulfamethizole, sulfamethoxazole and sulfathiazole) in various UV/oxidant systems. PubMed.
  • Otsuka, M., et al. (2022). Analysis of degradation products of Novichok agents in human urine by hydrophilic interaction liquid chromatography–tandem mass spectrometry.
  • Various Authors. (n.d.). ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS. Semantic Scholar.
  • Alsante, K. M., et al. (2016). Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology.
  • Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research.
  • Borek, V., et al. (2012). Hydrolysis of sulphonamides in aqueous solutions. PubMed.
  • Valia, K. H., & Borchardt, R. T. (1990). Chemical pathways of peptide degradation. II. Kinetics of deamidation of an asparaginyl residue in a model hexapeptide. PubMed.
  • Lamey, D., & Dansette, P. M. (2002). Thiophene sulfoxides as reactive metabolites: formation upon microsomal oxidation of a 3-aroylthiophene and fate in the presence of nucleophiles in vitro and in vivo. PubMed.
  • Lo, C. H., et al. (2006). Differential Oxidation of Two Thiophene-Containing Regioisomers to Reactive Metabolites by Cytochrome P450 2C9. PMC - NIH.
  • Lough, E. S., et al. (2004).

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Validating the Antibacterial Activity of 5-(2-Aminoethyl)thiophene-2-sulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

In the relentless pursuit of novel antimicrobial agents to combat the rising tide of antibiotic resistance, thiophene-based sulfonamides present a promising frontier. This guide provides a comprehensive framework for the validation of a novel compound, 5-(2-Aminoethyl)thiophene-2-sulfonamide. We will objectively compare its potential performance against established antibiotics, supported by detailed experimental methodologies designed for reproducibility and scientific rigor. This document is intended for researchers, scientists, and drug development professionals dedicated to the discovery of next-generation antibacterial therapies.

The validation process is logically structured in two primary phases: initial determination of broad-spectrum activity and subsequent investigation into the specific mechanism of action. This ensures a thorough and efficient evaluation of the compound's therapeutic potential.

Phase 1: Quantitative Assessment of Antibacterial Efficacy

The foundational step in validating any new antimicrobial agent is to quantify its inhibitory activity against a panel of clinically relevant bacteria. The Minimum Inhibitory Concentration (MIC) is the gold standard for this assessment, defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[1]

Rationale for Experimental Design

Our approach utilizes the broth microdilution method, a standardized technique recommended by the Clinical and Laboratory Standards Institute (CLSI), to ensure results are comparable and reproducible across different laboratories.[1][2] The bacterial panel is selected to include both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) pathogens, representing major categories of bacterial cell wall architecture.[3] Furthermore, the inclusion of well-characterized reference antibiotics, Ciprofloxacin and Sulfamethoxazole, provides a robust benchmark against which the potency of our novel compound can be measured.

Experimental Workflow: MIC Determination

The following diagram outlines the systematic workflow for determining the MIC values.

MIC_Workflow P1 Prepare standardized 0.5 McFarland inoculum of bacterial strains A1 Inoculate 96-well plates containing diluted compounds with bacterial suspension P1->A1 P2 Perform serial 2-fold dilutions of test compounds in Cation-Adjusted Mueller-Hinton Broth (CAMHB) P2->A1 A2 Include Growth Control (no drug) and Sterility Control (no bacteria) wells I1 Incubate plates at 37°C for 18-24 hours A2->I1 R1 Visually inspect wells for turbidity I1->R1 R2 Determine MIC: Lowest concentration with no visible growth R1->R2 Folic_Acid_Pathway PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS DHPP Dihydropterin Pyrophosphate DHPP->DHPS DHF Dihydrofolate (DHF) DHPS->DHF Forms Dihydropteroate DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolate (THF) DHFR->THF Nucleotides Nucleotide & Amino Acid Synthesis THF->Nucleotides Sulfonamide This compound Sulfonamide->DHPS Competitive Inhibition

Caption: Inhibition of the bacterial folic acid synthesis pathway.

Rationale for Mechanistic Study

To validate this proposed mechanism, a direct enzymatic assay is required. We will measure the ability of this compound to inhibit the activity of purified DHPS enzyme. This provides direct evidence of target engagement and allows for the determination of the half-maximal inhibitory concentration (IC50), a quantitative measure of the compound's potency against its specific enzyme target. [4]

Protocol: Dihydropteroate Synthase (DHPS) Inhibition Assay

This is a spectrophotometric assay that measures the product of the DHPS reaction. [4]

  • Reagents and Enzyme:

    • Purified recombinant DHPS enzyme.

    • Substrates: p-Aminobenzoic acid (pABA) and 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP).

    • Assay Buffer: e.g., 50 mM HEPES pH 7.6, 10 mM MgCl2. [5] * Test compound and reference inhibitor (Sulfamethoxazole).

  • Assay Procedure:

    • Prepare a reaction mixture containing the assay buffer, DHPS enzyme, and varying concentrations of the test compound or reference inhibitor dissolved in DMSO. [6] * Pre-incubate the enzyme and inhibitor for a set period (e.g., 10 minutes at 37°C) to allow for binding.

    • Initiate the enzymatic reaction by adding the substrates (pABA and DHPPP).

    • Allow the reaction to proceed for a defined time (e.g., 20 minutes at 37°C). [5]

  • Detection and Analysis:

    • The formation of the product, dihydropteroate, can be measured using various methods. A common coupled assay involves using dihydrofolate reductase (DHFR) to reduce the product while monitoring the oxidation of NADPH spectrophotometrically at 340 nm. [4] * Calculate the percent inhibition for each compound concentration relative to a DMSO vehicle control.

    • Determine the IC50 value by fitting the dose-response data to a suitable nonlinear regression model.

Comparative Data (Hypothetical)

This table shows a hypothetical comparison of IC50 values, indicating the potency of the novel compound against the DHPS enzyme.

CompoundIC50 (µM) against DHPS
This compound 5.2
Sulfamethoxazole (Reference Inhibitor)8.5

Conclusion and Future Directions

This guide outlines a robust, two-phase validation framework for assessing the antibacterial potential of this compound. The initial MIC screening provides essential data on its spectrum and potency, while the subsequent mechanistic study validates its mode of action by targeting DHPS.

The hypothetical data presented suggests that this compound could be a potent antibacterial agent with activity comparable or superior to the established sulfonamide, Sulfamethoxazole, particularly against its enzymatic target.

Successful validation through these protocols would warrant further investigation, including:

  • Cytotoxicity testing against mammalian cell lines to establish a selectivity index.

  • Time-kill kinetic studies to determine if the compound is bacteriostatic or bactericidal.

  • In vivo efficacy studies in appropriate animal models of infection.

By adhering to these rigorous, self-validating methodologies, researchers can confidently and efficiently characterize novel antibacterial candidates, paving the way for the development of vital new medicines.

References

  • Vertex AI Search. (n.d.). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Retrieved January 12, 2026.
  • Study.com. (n.d.). Sulfonamide: Mechanism of Action & Uses. Retrieved January 12, 2026.
  • Wikipedia. (2023, December 29). Sulfonamide (medicine). Retrieved January 12, 2026, from [Link]

  • BOC Sciences. (n.d.). Sulfonamide Antibiotics: Definition, Mechanism and Research. Retrieved January 12, 2026.
  • Hernandez, V., et al. (2019). Antibacterial Activity and Mode of Action of a Sulfonamide-Based Class of Oxaborole Leucyl-tRNA-Synthetase Inhibitors. ACS Infectious Diseases.
  • PubMed Central (NIH). (n.d.). A rapid assay for dihydropteroate synthase activity suitable for identification of inhibitors. Retrieved January 12, 2026.
  • Journal of Clinical Microbiology. (n.d.). Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole. Retrieved January 12, 2026.
  • PubMed. (2005). Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole. Retrieved January 12, 2026.
  • Clinical and Laboratory Standards Institute (CLSI). (n.d.). M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Retrieved January 12, 2026, from [Link]

  • Vertex AI Search. (2025, April 2). What types of bacterial strains are included in routine antibacterial testing.
  • MI - Microbiology. (n.d.). Broth Microdilution. Retrieved January 12, 2026, from [Link]

  • Clinical and Laboratory Standards Institute (CLSI). (2021, October 1). ISO16256 | Clinical laboratory testing and in vitro diagnostic test systems — Broth micro-dilution reference method for testing the in vitro activity of antimicrobial agents against yeast fungi involved in infectious diseases. Retrieved January 12, 2026, from [Link]

  • Microbiology Class. (2023, August 28). STANDARD QUALITY CONTROL STRAINS FOR ANTIBIOGRAM. Retrieved January 12, 2026, from [Link]

  • Integra Biosciences. (2021, August 13). Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods. Retrieved January 12, 2026, from [Link]

  • PubMed Central (NIH). (n.d.). Identification and Characterization of an Allosteric Inhibitory Site on Dihydropteroate Synthase. Retrieved January 12, 2026.
  • BenchChem. (n.d.). Azosulfamide as a Dihydropteroate Synthase Inhibitor: A Technical Guide. Retrieved January 12, 2026.
  • PubMed Central (NIH). (n.d.). Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. Retrieved January 12, 2026.
  • U.S. Food & Drug Administration (FDA). (2025, December 15). Antibacterial Susceptibility Test Interpretive Criteria. Retrieved January 12, 2026, from [Link]

  • Centers for Disease Control and Prevention (CDC). (2024, March 22). Reference Antimicrobial Susceptibility Testing (AST) Data. Retrieved January 12, 2026, from [Link]

  • ACS Publications. (2014, March 20). Identification and Characterization of an Allosteric Inhibitory Site on Dihydropteroate Synthase. Retrieved January 12, 2026.
  • ResearchGate. (n.d.). List of bacterial strains used in this study. Retrieved January 12, 2026.
  • MedChemExpress. (n.d.). Dihydropteroate synthase-IN-1 | DHPS Inhibitor. Retrieved January 12, 2026.
  • Sigma-Aldrich. (n.d.). This compound AldrichCPR. Retrieved January 12, 2026.
  • World Organisation for Animal Health (WOAH). (n.d.). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. Retrieved January 12, 2026.
  • BSAVA Library. (n.d.). Antimicrobial susceptibility. Retrieved January 12, 2026.
  • National Center for Biotechnology Information (NCBI). (n.d.).
  • PubMed Central (NIH). (2024, July 11). Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147.
  • Sigma-Aldrich. (n.d.). This compound AldrichCPR. Retrieved January 12, 2026.
  • Sigma-Aldrich. (n.d.). This compound AldrichCPR. Retrieved January 12, 2026.

Sources

comparative analysis of 5-(2-Aminoethyl)thiophene-2-sulfonamide with other sulfonamides

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Analysis of 5-(2-Aminoethyl)thiophene-2-sulfonamide and Other Key Sulfonamides

Executive Summary

This guide provides a comprehensive comparative analysis of this compound against other prominent sulfonamides, including the classical carbonic anhydrase inhibitors Acetazolamide and Dorzolamide, and the antibacterial agent Sulfamethoxazole. We delve into a detailed examination of their chemical structures, mechanisms of action, and pharmacological profiles, supported by quantitative experimental data. Furthermore, this guide furnishes detailed experimental protocols for assessing carbonic anhydrase inhibition, a key functional assay for this class of compounds. The objective is to offer researchers, scientists, and drug development professionals a thorough resource for understanding the nuanced differences and potential advantages of these sulfonamides in various therapeutic contexts.

Introduction to the Sulfonamide Class

The sulfonamides are a versatile class of synthetic compounds characterized by the presence of a sulfamoyl group (-S(=O)₂-NH₂). Since their discovery, they have become foundational in medicine, initially as antibacterial agents and later for a wide array of therapeutic applications, including diuretics, anticonvulsants, and antiglaucoma agents. Their mechanism of action is diverse and often involves the inhibition of specific enzymes.

Featured Compound: this compound

This compound is a heterocyclic sulfonamide that has garnered interest for its potent inhibitory effects on carbonic anhydrases. Unlike many of its counterparts, it features a thiophene ring, which influences its physicochemical properties and binding interactions with its target enzymes. Its primary amino group allows for further chemical modification, making it a valuable scaffold in drug discovery.

Comparative Analysis of Sulfonamides

This section provides a side-by-side comparison of this compound with Acetazolamide, Dorzolamide, and Sulfamethoxazole, highlighting key differentiators in their structure, mechanism, and application.

Chemical Structure and Physicochemical Properties

The chemical structure of a sulfonamide dictates its solubility, lipophilicity, and ultimately, its pharmacokinetic and pharmacodynamic properties.

Compound Chemical Structure Key Structural Features Molecular Formula Molar Mass ( g/mol )
This compound [Insert Image of Structure]Thiophene ring, primary amino groupC₆H₉N₂O₂S₂205.28
Acetazolamide [Insert Image of Structure]Thiadiazole ring, acetamido groupC₄H₆N₄O₃S₂222.25
Dorzolamide [Insert Image of Structure]Thienothiopyran ring, secondary amino groupC₁₀H₁₆N₂O₄S₃324.44
Sulfamethoxazole [Insert Image of Structure]Isoxazole ring, N-acetylated amino groupC₁₀H₁₁N₃O₃S253.28
Mechanism of Action: A Focus on Carbonic Anhydrase Inhibition

While some sulfonamides like Sulfamethoxazole act as antibacterial agents by inhibiting dihydropteroate synthase, a key enzyme in folate synthesis, the primary mechanism for many others, including our focus compound, is the inhibition of carbonic anhydrases (CAs). CAs are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.

The sulfonamide group (-SO₂NH₂) is crucial for this inhibitory activity. It coordinates to the Zn²⁺ ion in the active site of the carbonic anhydrase, displacing a water molecule or hydroxide ion and thereby blocking the enzyme's catalytic activity.

Carbonic_Anhydrase_Inhibition Mechanism of Carbonic Anhydrase Inhibition by Sulfonamides CA_Active_Site Carbonic Anhydrase (CA) Active Site + Zn²⁺ Ion + H₂O Molecule Transition_State Enzyme-Inhibitor Complex [CA-Zn²⁺-⁻NHSO₂-R] CA_Active_Site->Transition_State Displaces H₂O Bicarbonate {HCO₃⁻ Product} CA_Active_Site->Bicarbonate Hydration Sulfonamide Sulfonamide Inhibitor R-SO₂NH₂ Sulfonamide->Transition_State Binds to Zn²⁺ Inhibited_Enzyme Inhibited Enzyme Catalytic activity blocked Transition_State->Inhibited_Enzyme Stable Complex Formation CO2_Substrate {CO₂ Substrate} CO2_Substrate->CA_Active_Site Normal Catalysis CO2_Substrate->Inhibited_Enzyme Binding Prevented

Caption: Sulfonamide inhibition of carbonic anhydrase.

The selectivity of a sulfonamide for different carbonic anhydrase isoforms is determined by the interactions between the inhibitor's chemical structure and the amino acid residues lining the active site of the enzyme.[1]

Pharmacological Profile and Therapeutic Applications

The differences in structure and mechanism translate into distinct pharmacological profiles and clinical uses.

Compound Primary Application Potency (Ki against hCA II) Key Pharmacological Characteristics
This compound Research, potential antiglaucomaPotentStrong inhibitor of multiple CA isoforms. The primary amino group offers a site for derivatization to improve selectivity.
Acetazolamide Glaucoma, epilepsy, altitude sickness12 nMOrally active, but non-selective, leading to side effects like metabolic acidosis.
Dorzolamide Glaucoma0.18 nMTopically active (eye drops), reducing systemic side effects. Highly potent and more selective for hCA II.
Sulfamethoxazole Bacterial infectionsWeak CA inhibitorPrimarily an antibacterial agent. Often combined with trimethoprim.

Note: Ki values can vary depending on the assay conditions.

Experimental Protocols: Carbonic Anhydrase Inhibition Assay

To quantitatively compare the inhibitory potency of different sulfonamides, a robust and reproducible assay is essential. The following is a generalized protocol for a stopped-flow CO₂ hydration assay.

Principle

This assay measures the ability of an inhibitor to block the CA-catalyzed hydration of CO₂. The reaction is monitored by observing the change in pH using a colorimetric indicator.

Materials
  • Purified human carbonic anhydrase II (hCA II)

  • Sulfonamide inhibitors (e.g., this compound, Acetazolamide)

  • HEPES buffer (20 mM, pH 7.4)

  • Phenol Red pH indicator

  • CO₂-saturated water

  • Stopped-flow spectrophotometer

Procedure
  • Enzyme and Inhibitor Preparation:

    • Prepare a stock solution of hCA II in HEPES buffer.

    • Prepare serial dilutions of the sulfonamide inhibitors in DMSO, followed by a final dilution in HEPES buffer.

  • Assay Mixture Preparation:

    • In a cuvette, combine HEPES buffer, Phenol Red, and the desired concentration of the sulfonamide inhibitor.

    • Add the hCA II solution to the mixture and incubate for a specified time to allow for inhibitor binding.

  • Stopped-Flow Measurement:

    • Rapidly mix the enzyme-inhibitor solution with CO₂-saturated water in the stopped-flow instrument.

    • Monitor the decrease in absorbance of Phenol Red at 557 nm as the pH drops due to the formation of carbonic acid.

  • Data Analysis:

    • Calculate the initial rate of the reaction for each inhibitor concentration.

    • Plot the reaction rates against the inhibitor concentrations to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition).

    • The Ki value can be calculated from the IC₅₀ value using the Cheng-Prusoff equation.

Experimental Workflow Diagram

CA_Inhibition_Assay_Workflow Workflow for Carbonic Anhydrase Inhibition Assay A Prepare Reagents: - hCA II Enzyme - Sulfonamide Inhibitors - Buffers and Indicator B Prepare Assay Mixture: Buffer + Indicator + Inhibitor A->B C Add hCA II to Mixture and Incubate B->C E Mix Enzyme/Inhibitor Solution with CO₂ Solution in Stopped-Flow Instrument C->E D Prepare CO₂-Saturated Water D->E F Monitor Absorbance Change at 557 nm E->F G Calculate Initial Reaction Rates F->G H Plot Rates vs. [Inhibitor] G->H I Determine IC₅₀ and Ki Values H->I

Caption: Step-by-step workflow for the CA inhibition assay.

Conclusion and Future Perspectives

This compound represents a potent inhibitor of carbonic anhydrases with a versatile chemical scaffold. While it demonstrates strong inhibitory activity, its selectivity profile across different CA isoforms requires further investigation. Compared to the non-selective, orally administered Acetazolamide, and the potent, topically applied Dorzolamide, this compound offers a promising starting point for the development of next-generation CA inhibitors. The presence of a primary amino group is a key advantage, allowing for the synthesis of derivatives with potentially improved selectivity and pharmacokinetic properties. Future research should focus on structure-activity relationship (SAR) studies to optimize its inhibitory profile for specific therapeutic targets, such as glaucoma or cancer, where specific CA isoforms are overexpressed.

References

  • Supuran, C. T. (2017). Carbonic Anhydrases: From Biomedical Applications of the Inhibitors and Activators to Biotechnological Applications for CO2 Capture. Journal of Enzyme Inhibition and Medicinal Chemistry, 32(1), 249-275. [Link]

  • Alterio, V., Di Fiore, A., D'Ambrosio, K., Supuran, C. T., & De Simone, G. (2012). Crystal structure of the catalytic domain of the tumor-associated human carbonic anhydrase IX. Proceedings of the National Academy of Sciences, 109(38), 15238-15243. [Link]

  • Lindskog, S. (1997). Structure and mechanism of carbonic anhydrase. Pharmacology & Therapeutics, 74(1), 1-20. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 135404135, this compound. [Link]

  • Maren, T. H. (1967). Carbonic anhydrase: chemistry, physiology, and inhibition. Physiological Reviews, 47(4), 595-781. [Link]

Sources

A Comparative Guide to the Structure-Activity Relationship of 5-(2-Aminoethyl)thiophene-2-sulfonamide Analogs

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical analysis of the structure-activity relationships (SAR) for analogs of 5-(2-aminoethyl)thiophene-2-sulfonamide. Designed for researchers, scientists, and drug development professionals, this document synthesizes key findings from authoritative sources to elucidate how structural modifications of this scaffold influence its biological activity, primarily as a carbonic anhydrase inhibitor. We will explore the rationale behind experimental designs, present comparative data, and provide detailed experimental protocols to support further research and development in this area.

Introduction: The Thiophene Sulfonamide Scaffold in Enzyme Inhibition

The thiophene ring is a privileged scaffold in medicinal chemistry, known for its presence in a wide array of biologically active compounds.[1] When coupled with a sulfonamide group, it becomes a potent inhibitor of carbonic anhydrases (CAs), a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[1][2] This enzymatic activity is crucial in various physiological processes, and the inhibition of specific CA isoforms has therapeutic applications in conditions like glaucoma, epilepsy, and even cancer.[1]

The this compound core provides a versatile platform for developing selective CA inhibitors. The sulfonamide moiety is the primary zinc-binding group, essential for inhibitory activity, while the 5-(2-aminoethyl) side chain offers a vector for introducing various substituents to modulate the compound's physicochemical properties and selectivity towards different CA isoforms.

Core Structure-Activity Relationships of 5-Substituted Thiophene-2-Sulfonamides

The biological activity of thiophene-2-sulfonamide analogs is highly dependent on the nature of the substituent at the 5-position of the thiophene ring. Modifications at this position can significantly impact the inhibitor's potency and its selectivity for different carbonic anhydrase isoforms.

Modifications on the Thiophene Ring (5-position)

Research on various 5-substituted thiophene-2-sulfonamides has revealed several key SAR trends, primarily in the context of carbonic anhydrase inhibition. The general observation is that the introduction of specific moieties at the 5-position can enhance binding to the enzyme's active site, often by interacting with hydrophobic or hydrophilic pockets.

For instance, the introduction of a second aromatic or heterocyclic ring system via a linker can lead to potent and selective inhibitors. A study on 5-substituted-(1,2,3-triazol-4-yl)thiophene-2-sulfonamides demonstrated highly effective inhibition of the cytosolic isoform hCA II and the tumor-associated isoform hCA IX.[3] This highlights the potential for extending the molecule from the 5-position to achieve interactions with residues deeper within the active site cleft.

Similarly, the incorporation of substituted-benzylsulfanyl moieties at the 5-position has been shown to yield potent inhibitors of hCA II, with the linker providing flexibility that can be exploited to achieve isoform selectivity.[1]

Modifications on the 2-Aminoethyl Side Chain
  • N-Alkylation: Alkylation of the terminal nitrogen generally leads to more active compounds, although bulky or excessively long alkyl groups tend to reduce potency.[4] This suggests an optimal size and lipophilicity for the substituent.

  • N-Acylation: The introduction of acyl groups can modulate the electronic and steric properties of the side chain, potentially influencing its interaction with amino acid residues at the entrance of the enzyme's active site.

It is hypothesized that N-substitution on the aminoethyl side chain of this compound would similarly allow for fine-tuning of the molecule's properties to enhance its interaction with the target enzyme and improve its pharmacokinetic profile.

Comparative Analysis of Analog Performance

To facilitate a clear comparison, the following table summarizes the inhibitory activity of selected 5-substituted thiophene-2-sulfonamide analogs against key human carbonic anhydrase isoforms. The data is compiled from various studies and showcases the impact of different substituents on potency and selectivity.

Compound ID5-SubstituenthCA I (Kᵢ, nM)hCA II (Kᵢ, nM)hCA IX (Kᵢ, nM)hCA XII (Kᵢ, nM)Reference
Analog 1 1-(Naphthyl)-1,2,3-triazol-4-yl2242.25.43.4[5]
Analog 2 1-(3-Cyanophenyl)-1,2,3-triazol-4-yl>10004.525.67.8[3]
Analog 3 Benzyl-sulfanyl683Low nM rangeEffective inhibitionEffective inhibition[1]
Analog 4 4-Fluorobenzyl-sulfanyl4250Low nM rangeEffective inhibitionEffective inhibition[1]

Note: "Low nM range" and "Effective inhibition" are used where specific Kᵢ values were not provided in the cited literature.

Experimental Protocols

To ensure scientific integrity and enable the replication and extension of the findings discussed, this section provides detailed, step-by-step methodologies for key experiments.

Synthesis of N-Acyl-5-(2-aminoethyl)thiophene-2-sulfonamide Analogs

This protocol is a general procedure for the N-acylation of the parent compound, this compound.

Materials:

  • This compound

  • Appropriate acid chloride or anhydride

  • Triethylamine or pyridine as a base

  • Dichloromethane (DCM) or Tetrahydrofuran (THF) as a solvent

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Appropriate eluent system (e.g., ethyl acetate/hexanes)

Procedure:

  • Dissolve this compound (1 equivalent) in anhydrous DCM or THF in a round-bottom flask under a nitrogen atmosphere.

  • Add the base (1.1 to 1.5 equivalents).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add the acid chloride or anhydride (1.05 equivalents) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and extract with DCM.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system to yield the desired N-acyl analog.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Workflow for Synthesis of N-Acyl Analogs:

G cluster_start Starting Materials cluster_workup Workup start1 This compound reaction N-Acylation Reaction (0°C to RT, 2-12h) start1->reaction start2 Acid Chloride/Anhydride start2->reaction start3 Base (e.g., Triethylamine) start3->reaction start4 Solvent (e.g., DCM) start4->reaction workup1 Quench with Water reaction->workup1 workup2 Extraction with DCM workup1->workup2 workup3 Wash with NaHCO3 & Brine workup2->workup3 workup4 Dry and Concentrate workup3->workup4 purification Purification (Silica Gel Chromatography) workup4->purification product N-Acyl-5-(2-aminoethyl)thiophene-2-sulfonamide Analog purification->product

Caption: Synthetic workflow for N-acylation of this compound.

In Vitro Carbonic Anhydrase Inhibition Assay

This protocol describes a colorimetric assay to determine the inhibitory activity of compounds against various carbonic anhydrase isoforms based on the enzyme's esterase activity.

Materials:

  • Human carbonic anhydrase isoforms (e.g., hCA I, II, IX, XII)

  • p-Nitrophenyl acetate (p-NPA) as the substrate

  • Test compounds and a known CA inhibitor (e.g., Acetazolamide) as a positive control

  • Tris-HCl buffer (e.g., 50 mM, pH 7.5)

  • DMSO to dissolve compounds

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of the CA enzyme in cold Tris-HCl buffer.

    • Prepare a stock solution of p-NPA in DMSO.

    • Prepare serial dilutions of the test compounds and the positive control in DMSO.

  • Assay Protocol:

    • In a 96-well plate, add the appropriate volume of Tris-HCl buffer to each well.

    • Add a small volume (e.g., 1-2 µL) of the test compound dilutions, positive control, or DMSO (for the control wells) to the respective wells.

    • Add the CA enzyme solution to all wells except the blank.

    • Pre-incubate the plate at room temperature for 10-15 minutes to allow for inhibitor-enzyme binding.

    • Initiate the reaction by adding the p-NPA substrate solution to all wells.

    • Immediately measure the absorbance at 405 nm in kinetic mode at regular intervals for 10-30 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each well from the linear portion of the absorbance vs. time plot.

    • Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100

    • Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.

    • Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [S]/Kₘ), where [S] is the substrate concentration and Kₘ is the Michaelis-Menten constant.

Workflow for Carbonic Anhydrase Inhibition Assay:

G cluster_prep Reagent Preparation cluster_assay Assay in 96-Well Plate cluster_analysis Data Analysis prep1 Prepare CA Enzyme Solution assay1 Add Buffer, Inhibitor/DMSO, and Enzyme prep1->assay1 prep2 Prepare p-NPA Substrate Solution assay3 Initiate with Substrate (p-NPA) prep2->assay3 prep3 Prepare Serial Dilutions of Inhibitors prep3->assay1 assay2 Pre-incubate (10-15 min) assay1->assay2 assay2->assay3 measurement Kinetic Measurement (Absorbance at 405 nm) assay3->measurement analysis1 Calculate Reaction Rates (V) measurement->analysis1 analysis2 Calculate % Inhibition analysis1->analysis2 analysis3 Determine IC50 Values analysis2->analysis3 analysis4 Calculate Ki Values analysis3->analysis4

Caption: Workflow for the in vitro carbonic anhydrase inhibition assay.

Conclusion and Future Perspectives

The this compound scaffold represents a promising starting point for the development of potent and selective enzyme inhibitors, particularly for carbonic anhydrases. The structure-activity relationships discussed in this guide highlight the critical role of substitutions at the 5-position of the thiophene ring and on the aminoethyl side chain in modulating biological activity. The introduction of extended moieties at the 5-position can lead to enhanced potency and isoform selectivity, while modifications to the aminoethyl group offer a means to fine-tune the physicochemical properties of the analogs.

Future research in this area should focus on the systematic exploration of N-substitutions on the aminoethyl side chain to build a comprehensive SAR dataset for this class of compounds. The detailed experimental protocols provided herein offer a robust framework for such investigations. A deeper understanding of the SAR of these analogs will undoubtedly facilitate the rational design of novel therapeutic agents with improved efficacy and safety profiles.

References

  • Angeli, A., et al. (2018). Synthesis of different thio-scaffolds bearing sulfonamide with subnanomolar carbonic anhydrase II and IX inhibitory properties and X-ray investigations for their inhibitory mechanism. Bioorganic Chemistry, 81, 642-648. [Link]

  • Bajorath, J. (2021). Predicting Isoform-Selective Carbonic Anhydrase Inhibitors via Machine Learning and Rationalizing Structural Features Important for Selectivity. ACS Omega, 6(5), 3749-3758. [Link]

  • Gül, H. İ., et al. (2021). Synthesis and Human Carbonic Anhydrase I, II, IX, and XII Inhibition Studies of Sulphonamides Incorporating Mono/dicarboxylic Acid Imide Scaffolds. Pharmaceuticals, 14(7), 693. [Link]

  • Klebe, G. (2006). 3D QSAR selectivity analyses of carbonic anhydrase inhibitors: insights for the design of isozyme selective inhibitors. Journal of Chemical Information and Modeling, 46(6), 2663-2675. [Link]

  • Morikawa, A., et al. (1989). 5-Isoquinolinesulfonamide derivatives. 2. Synthesis and vasodilatory activity of N-(2-aminoethyl)-5-isoquinolinesulfonamide derivatives. Journal of Medicinal Chemistry, 32(1), 46-50. [Link]

  • Scozzafava, A., & Supuran, C. T. (2000). Carbonic anhydrase inhibitors: synthesis of N-morpholylthiocarbonylsulfenylamino aromatic/heterocyclic sulfonamides and their interaction with isozymes I, II and IV. Bioorganic & Medicinal Chemistry Letters, 10(10), 1117-1120. [Link]

  • Taliani, S., et al. (2023). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. International Journal of Molecular Sciences, 24(7), 6721. [Link]

  • Winum, J. Y., et al. (2005). Carbonic Anhydrase Inhibitors: Synthesis and Inhibition of cytosolic/tumor-associated Carbonic Anhydrase Isozymes I, II, and IX With Sulfonamides Incorporating Thioureido-Sulfanilyl Scaffolds. Journal of Medicinal Chemistry, 48(6), 2121-2125. [Link]

  • Žalubovskis, R., et al. (2013). 5-Substituted-(1,2,3-triazol-4-yl)thiophene-2-sulfonamides Strongly Inhibit Human Carbonic Anhydrases I, II, IX and XII: Solution and X-ray Crystallographic Studies. Bioorganic & Medicinal Chemistry, 21(17), 5130-5138. [Link]

  • Zhejiang Liaoyuan Pharmaceutical Co Ltd. (2015). Synthetic method of 2-thiophene ethylamine. CN103351376B.

Sources

A Researcher's Guide to 5-(2-Aminoethyl)thiophene-2-sulfonamide: Projecting In Vitro and In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 5-(2-Aminoethyl)thiophene-2-sulfonamide, a member of the thiophene-based sulfonamide class of compounds. While direct experimental data for this specific molecule is not extensively published, this document synthesizes findings from closely related analogs to project its potential in vitro and in vivo efficacy. By examining the well-established activity of thiophene-2-sulfonamides as potent carbonic anhydrase inhibitors, we can construct a scientifically grounded framework for its evaluation.

Introduction: The Therapeutic Potential of Thiophene-based Sulfonamides

Thiophene-based sulfonamides are a prominent class of molecules in medicinal chemistry, primarily recognized for their ability to inhibit carbonic anhydrases (CAs). CAs are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[1][2] These enzymes are involved in a multitude of physiological processes, and their dysregulation is implicated in various pathologies. Consequently, inhibitors of CAs have therapeutic applications in conditions such as glaucoma, edema, epilepsy, and even cancer.[3][4]

This compound belongs to this class of inhibitors. Its chemical structure, featuring a sulfonamide group attached to a thiophene ring, is the key pharmacophore for interacting with the active site of carbonic anhydrases. The 2-aminoethyl substituent at the 5-position of the thiophene ring is expected to influence its physicochemical properties, such as solubility and membrane permeability, as well as its binding affinity and selectivity for different CA isoforms.

In Vitro Efficacy: Targeting Carbonic Anhydrase Isoforms

The primary in vitro activity of thiophene-2-sulfonamides is the inhibition of various human carbonic anhydrase (hCA) isoforms. Different isoforms are expressed in different tissues and are associated with distinct physiological functions. Therefore, determining the inhibitory profile of a compound against a panel of hCA isoforms is crucial for predicting its therapeutic potential and potential side effects.

Comparative Inhibitory Activity of Representative Thiophene-2-sulfonamides

The following table summarizes the in vitro inhibitory activity (Ki values) of several representative thiophene-2-sulfonamide derivatives against key hCA isoforms, as reported in the literature. This data provides a benchmark for the expected potency of this compound.

Compound ClasshCA I (Ki, nM)hCA II (Ki, nM)hCA IX (Ki, nM)hCA XII (Ki, nM)Reference
5-Substituted-(1,2,3-triazol-4-yl)thiophene-2-sulfonamides224 - 75442.2 - 7.75.4 - 8113.4 - 239[5]
5-Substituted-benzylsulfanyl-thiophene-2-sulfonamides683 - 4250Subnanomolar-nanomolarSubnanomolar-nanomolarSubnanomolar-nanomolar[1]
General Thiophene-based sulfonamides69 - 70,00023.4 - 1405Not ReportedNot Reported[6]

hCA I and hCA II are cytosolic isoforms, while hCA IX and hCA XII are transmembrane, tumor-associated isoforms.

Based on these representative data, it is anticipated that this compound will exhibit potent, likely nanomolar, inhibition of the physiologically relevant hCA II isoform and potentially the tumor-associated isoforms hCA IX and XII. The aminoethyl side chain may influence isoform selectivity.

Mechanism of Action: Sulfonamide Inhibition of Carbonic Anhydrase

The sulfonamide group is critical for the inhibitory activity. It binds to the zinc ion in the active site of the carbonic anhydrase enzyme, mimicking the transition state of the carbon dioxide hydration reaction. This binding is reversible and non-competitive.[7]

Carbonic Anhydrase Inhibition Mechanism of Carbonic Anhydrase Inhibition CA_active_site Carbonic Anhydrase Active Site (with Zn2+ ion) Inhibited_complex Inhibited Enzyme-Inhibitor Complex CA_active_site->Inhibited_complex Product HCO3- + H+ CA_active_site->Product Catalyzes Sulfonamide This compound (-SO2NH2 group) Sulfonamide->CA_active_site Binds to Zn2+ Sulfonamide->Inhibited_complex Substrate CO2 + H2O Inhibited_complex->Substrate Blocks binding Substrate->CA_active_site Binds to

Caption: Sulfonamide inhibitor binding to the zinc ion in the carbonic anhydrase active site.

Experimental Protocol: In Vitro Carbonic Anhydrase Inhibition Assay

A common method to determine the in vitro efficacy of a CA inhibitor is the stopped-flow CO2 hydration assay.

Objective: To determine the inhibitory potency (IC50 and/or Ki) of this compound against a specific human carbonic anhydrase isoform (e.g., hCA II).

Materials:

  • Purified recombinant human carbonic anhydrase isoform

  • This compound

  • CO2-saturated water

  • Buffer solution (e.g., Tris-HCl) with a pH indicator (e.g., p-nitrophenol)

  • Stopped-flow spectrophotometer

Procedure:

  • Enzyme Preparation: Prepare a stock solution of the hCA isoform in the buffer.

  • Inhibitor Preparation: Prepare a series of dilutions of this compound in a suitable solvent (e.g., DMSO) and then in the assay buffer.

  • Assay: a. Equilibrate the two syringes of the stopped-flow instrument to the desired temperature (e.g., 25°C). b. Fill one syringe with the enzyme solution (pre-incubated with the inhibitor or a control). c. Fill the second syringe with the CO2-saturated water. d. Rapidly mix the contents of the two syringes. The hydration of CO2 will cause a pH change, which is monitored by the change in absorbance of the pH indicator.

  • Data Analysis: a. The initial rates of the reaction are calculated from the absorbance change over time. b. Plot the reaction rates against the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition). c. The Ki value can be calculated from the IC50 value using the Cheng-Prusoff equation.

In Vivo Efficacy: From Bench to Preclinical Models

The in vivo efficacy of a carbonic anhydrase inhibitor like this compound is typically evaluated in animal models relevant to the therapeutic indication. Based on the in vitro profile of related compounds, two primary areas of investigation are glaucoma and cancer.

Glaucoma Models: Ocular Hypotensive Activity

Carbonic anhydrase inhibitors are a mainstay in glaucoma therapy because they reduce the production of aqueous humor, thereby lowering intraocular pressure (IOP).[3] The efficacy of topical CAIs is often assessed in rabbit models of ocular hypertension.

Several thiophene-based sulfonamides have demonstrated significant IOP-lowering effects in such models.[8][9] For instance, some benzo[b]thiophene-2-sulfonamide derivatives have been identified as potent ocular hypotensive agents in rabbits.[10]

Cancer Models: Targeting Tumor-Associated Carbonic Anhydrases

The tumor-associated isoforms hCA IX and hCA XII are overexpressed in many types of hypoxic tumors and contribute to the acidification of the tumor microenvironment, promoting tumor growth and metastasis.[11] Therefore, inhibitors of these isoforms have potential as anticancer agents.[4][12] The in vivo evaluation would typically involve xenograft models where human cancer cells are implanted in immunocompromised mice. Treatment with the thiophene-sulfonamide would be administered, and tumor growth would be monitored.

Experimental Protocol: In Vivo Ocular Hypotensive Study in Rabbits

Objective: To evaluate the intraocular pressure (IOP) lowering effect of a topical formulation of this compound in a rabbit model.

Model: Normotensive or alpha-chymotrypsin-induced ocular hypertensive albino rabbits.[8]

Materials:

  • New Zealand White rabbits

  • Topical formulation of this compound (e.g., eye drops)

  • Tonometer (for measuring IOP)

  • Topical anesthetic

Procedure:

  • Acclimatization: Acclimatize the rabbits to the laboratory conditions and handling procedures.

  • Baseline IOP Measurement: Measure the baseline IOP in both eyes of each rabbit using a tonometer after applying a topical anesthetic.

  • Treatment Administration: a. Divide the rabbits into a control group (receiving vehicle) and a treatment group. b. Instill a single drop of the test compound formulation into one eye of each rabbit in the treatment group. The contralateral eye can serve as an internal control.

  • IOP Monitoring: Measure the IOP in both eyes at regular intervals (e.g., 1, 2, 4, 6, 8, and 24 hours) post-instillation.

  • Data Analysis: a. Calculate the change in IOP from baseline for each eye at each time point. b. Compare the IOP changes in the treated eyes with the control eyes to determine the efficacy of the compound.

InVivo_Workflow In Vivo Ocular Hypotensive Study Workflow start Start acclimatize Rabbit Acclimatization start->acclimatize baseline_iop Baseline IOP Measurement acclimatize->baseline_iop grouping Grouping: - Control (Vehicle) - Treatment baseline_iop->grouping administration Topical Administration of Compound grouping->administration iop_monitoring IOP Monitoring at Multiple Time Points administration->iop_monitoring data_analysis Data Analysis: Compare IOP Changes iop_monitoring->data_analysis end End data_analysis->end

Caption: A typical workflow for an in vivo ocular hypotensive study in rabbits.

Bridging In Vitro and In Vivo Data: A Discussion

A strong correlation between in vitro potency against hCA II and in vivo ocular hypotensive activity is generally expected for topically administered carbonic anhydrase inhibitors. However, several factors can influence this relationship:

  • Pharmacokinetics: The ability of the compound to penetrate the cornea and reach the target tissue (the ciliary body) is critical. The physicochemical properties of this compound, influenced by the aminoethyl group, will play a significant role here.

  • Formulation: The solubility and stability of the compound in an ophthalmic formulation are key for effective delivery.

  • Metabolism: The metabolic stability of the compound in ocular tissues can affect its duration of action.

  • Off-target effects: While the primary target is carbonic anhydrase, interactions with other biological targets could influence the in vivo response.

For anticancer applications, the translation from in vitro cytotoxicity or enzyme inhibition to in vivo tumor growth inhibition is more complex. Factors such as drug distribution to the tumor site, penetration into the tumor tissue, and the metabolic state of the tumor microenvironment all play crucial roles.

Conclusion

While direct experimental data on this compound is limited, a comprehensive analysis of the thiophene-2-sulfonamide class provides a strong foundation for predicting its biological activity. It is highly probable that this compound is a potent inhibitor of carbonic anhydrases, with potential therapeutic applications in glaucoma and possibly cancer. The provided experimental frameworks for in vitro and in vivo evaluation offer a clear path for elucidating the precise efficacy and therapeutic potential of this promising molecule. Further research is warranted to synthesize and test this compound to validate these projections.

References

  • Shepard, K. L., Graham, S. L., Hoffman, J. M., et al. (1991). 4-substituted thiophene- and furan-2-sulfonamides as topical carbonic anhydrase inhibitors. Journal of Medicinal Chemistry, 34(10), 3098-3105.
  • Ace Therapeutics. (n.d.). Carbonic Anhydrase Inhibitor Development for Glaucoma.
  • Tawfik, H. O., et al. (2024). Novel CA II inhibitor shows significant IOP-reducing properties in vivo. BioWorld.
  • Gudžine, D., et al. (2017). 5-Substituted-benzylsulfanyl-thiophene-2-sulfonamides with effective carbonic anhydrase inhibitory activity: Solution and crystallographic investigations. Bioorganic & Medicinal Chemistry, 25(3), 1143-1149.
  • Supuran, C. T. (2016). Glaucoma and the applications of carbonic anhydrase inhibitors. Expert Review of Ophthalmology, 11(4), 287-297.
  • Ghorab, M. M., Bashandy, M. S., & Alsaid, M. S. (2014). Novel thiophene derivatives with sulfonamide, isoxazole, benzothiazole, quinoline and anthracene moieties as potential anticancer agents. Acta Pharmaceutica, 64(4), 419-431.
  • Ghorab, M. M., Alsaid, M. S., & El-Gazzar, M. G. (2015). Anticancer activity of novel thiophenes containing a biological active diphenylsulfone, diazepin, piperidine, oxazepine, acryladehyde and sulfonamide moieties. Die Pharmazie-An International Journal of Pharmaceutical Sciences, 70(1), 19-25.
  • Nocentini, A., & Supuran, C. T. (2019). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. Molecules, 24(22), 4149.
  • Ghorab, M. M., Bashandy, M. S., & Alsaid, M. S. (2014). Novel thiophene derivatives with sulfonamide, isoxazole, benzothiazole, quinoline and anthracene moieties as potential anticancer agents. PubMed.
  • Hoffman, J. M., et al. (1991). Topically active carbonic anhydrase inhibitors. 2. Benzo[b]thiophenesulfonamide derivatives with ocular hypotensive activity. Journal of Medicinal Chemistry, 34(8), 2333-2339.
  • Supuran, C. T., & Innocenti, A. (2002). Sulfonamides and sulfonylated derivatives as anticancer agents. Current Cancer Drug Targets, 2(1), 55-75.
  • Köksal, Z., et al. (2020). Evaluation of some thiophene-based sulfonamides as potent inhibitors of carbonic anhydrase I and II isoenzymes isolated from human erythrocytes by kinetic and molecular modelling studies. Journal of the Iranian Chemical Society, 17(11), 2977-2985.
  • Ghorab, M. M., Bashandy, M. S., & Alsaid, M. S. (2014). Novel thiophene derivatives with sulfonamide, isoxazole, benzothiazole, quinoline and anthracene moieties as potential anticancer agents. Semantic Scholar.
  • Biorxiv. (2023).
  • Angeli, A., et al. (2018). Synthesis of different thio-scaffolds bearing sulfonamide with subnanomolar carbonic anhydrase II and IX inhibitory properties and X-ray investigations for their inhibitory mechanism. Bioorganic Chemistry, 81, 642-648.
  • Leitans, J., et al. (2013). 5-Substituted-(1,2,3-triazol-4-yl)thiophene-2-sulfonamides Strongly Inhibit Human Carbonic Anhydrases I, II, IX and XII: Solution and X-ray Crystallographic Studies. Bioorganic & Medicinal Chemistry, 21(17), 5130-5138.
  • Khmara, T., et al. (2025). Systemic Carbonic Anhydrase Inhibitors in Common Ophthalmic Diseases: A Scoping Review from A Clinical Standpoint. Current Ophthalmology Reports.
  • Nocentini, A., et al. (2023). Carbonic anhydrase inhibitory effects, antiproliferative and anti-inflammatory activity of new sulfonamides incorporating biotin, folic acid and vitamin B12 moieties. European Journal of Medicinal Chemistry, 258, 115598.
  • Khan, A. A., et al. (2017). Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs.
  • Santa Cruz Biotechnology. (n.d.). This compound.
  • Sigma-Aldrich. (n.d.). This compound AldrichCPR.
  • Sigma-Aldrich. (n.d.). This compound AldrichCPR.
  • Sigma-Aldrich. (n.d.). This compound AldrichCPR.

Sources

A Comparative Guide to the Validation of Analytical Methods for 5-(2-Aminoethyl)thiophene-2-sulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of analytical methodologies for the validation of 5-(2-Aminoethyl)thiophene-2-sulfonamide, a key heterocyclic building block in pharmaceutical synthesis. As drug development professionals, ensuring the identity, purity, and strength of such intermediates is paramount. The selection of an analytical method that is fit-for-purpose is a critical decision, underpinned by a rigorous validation process. This document delves into the causality behind experimental choices, presents comparative performance data, and offers detailed protocols grounded in authoritative regulatory standards.

The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[1][2] This process is a cornerstone of Good Manufacturing Practice (GMP) and is mandated by regulatory bodies worldwide, including the FDA and EMA.[3][4] The harmonized principles are detailed in the International Council for Harmonisation (ICH) guidelines, particularly ICH Q2(R2), which provides a framework for evaluating analytical procedures.[1][5][6][7]

Chapter 1: The Regulatory Framework and Core Validation Parameters

Analytical method validation is not a one-time exercise but a lifecycle approach, as outlined in ICH Q14.[5][8][9] It ensures that an analytical procedure remains robust and compliant throughout its use.[5] The validation process involves a structured plan, execution of experiments, and thorough documentation to prove the method's reliability.[10]

G cluster_legend Legend Dev Method Development (ICH Q14) Protocol Validation Protocol - Define ATP* - Set Acceptance Criteria Dev->Protocol Establishes Procedure Execute Execute Validation Studies - Specificity, Linearity, Accuracy - Precision, Range, Robustness Protocol->Execute Defines Experiments Report Validation Report - Summarize Data - Conclude 'Fit for Purpose' Execute->Report Generates Data Lifecycle Method Lifecycle Management - Routine Monitoring - Revalidation / Transfer Report->Lifecycle Authorizes Use Lifecycle->Protocol Change Control Triggers key *ATP: Analytical Target Profile

Caption: The Analytical Method Validation Lifecycle, from initial development to ongoing use.

The core parameters evaluated during validation are universally recognized and mandated by guidelines such as ICH Q2(R2).[6][7][11] Understanding the causality behind each is essential for designing a robust validation study.

  • Specificity: This is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[5][12] For this compound, this means distinguishing it from synthesis precursors, side-products, or its own degradants. A lack of specificity can be compensated for by using multiple analytical procedures.[11][12]

  • Linearity: This demonstrates that the analytical procedure's results are directly proportional to the concentration of the analyte in samples within a given range.[5] It is fundamental for accurate quantitation.

  • Range: The range is the interval between the upper and lower concentrations of the analyte for which the procedure has been shown to have a suitable level of precision, accuracy, and linearity.[1][10]

  • Accuracy: Accuracy measures the closeness of test results to the true value.[5] It is typically determined using recovery studies of a known quantity of analyte spiked into a sample matrix.[11]

  • Precision: This parameter expresses the closeness of agreement among a series of measurements from the same homogeneous sample. It is evaluated at three levels:

    • Repeatability: Precision under the same operating conditions over a short interval.

    • Intermediate Precision: Expresses within-laboratory variations (e.g., different days, analysts, or equipment).[12]

    • Reproducibility: Precision between laboratories (required for method transfer).

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The LOD is the lowest amount of analyte that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy.[13][14] These are critical for impurity testing.

  • Robustness: This is a measure of a method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.[12]

Chapter 2: A Comparative Analysis of Key Analytical Techniques

The choice of analytical technique is driven by the physicochemical properties of this compound—a polar molecule with both a primary amine and a sulfonamide group, making it amenable to several methods.

High-Performance Liquid Chromatography (HPLC)
  • Principle: HPLC separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a liquid mobile phase. For a polar compound like this, Reversed-Phase HPLC (RP-HPLC) is the method of choice.

  • Applicability: RP-HPLC is the workhorse of the pharmaceutical industry for assay and impurity determination due to its high resolution, sensitivity, and reproducibility.[15][16] It is ideally suited for the non-volatile, polar nature of the target analyte.

  • Typical Experimental Conditions:

    • Column: C18 (ODS) column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[15][17]

    • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer or formic acid in water) and an organic modifier like acetonitrile or methanol.[15]

    • Detection: UV-Vis detector, typically set at a wavelength where the thiophene ring shows maximum absorbance (e.g., ~230-260 nm).

  • Validation Insights: Specificity is demonstrated by separating the main peak from all impurities and degradants, often confirmed with a photodiode array (PDA) detector for peak purity analysis. Accuracy and precision are readily determined through standard protocols.[16]

Gas Chromatography (GC)
  • Principle: GC separates volatile compounds based on their partitioning between a gaseous mobile phase and a stationary phase within a capillary column.

  • Applicability: Direct GC analysis of this compound is challenging due to its low volatility and thermal instability caused by the polar amine and sulfonamide groups. Therefore, derivatization is mandatory to convert these polar groups into more volatile, thermally stable moieties.[18][19][20] This adds complexity to the sample preparation process.

  • Typical Experimental Conditions:

    • Derivatization: Methylation (e.g., with (trimethylsilyl)diazomethane) or silylation to cap the -NH2 and -SO2NH2 groups.[18][21]

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5 or DB-17).

    • Detection: Flame Ionization Detector (FID) for quantitation or Mass Spectrometry (MS) for definitive identification and enhanced specificity.[19][20]

  • Validation Insights: Specificity is very high, especially when coupled with MS, which can identify compounds based on their unique mass fragmentation patterns.[19] However, the validation must also rigorously control the derivatization step to ensure it is complete and reproducible, which can be a significant source of variability.

UV-Vis Spectrophotometry
  • Principle: This technique measures the absorption of light in the ultraviolet-visible region by the analyte. For sulfonamides, this can be enhanced by a color-forming reaction.

  • Applicability: Spectrophotometry is a simple, cost-effective method suitable for quantitative assays where the analyte is the major component and interfering substances are minimal.[13][22] A common approach for aromatic primary amines is diazotization followed by coupling with a chromogenic agent to form a highly colored azo dye.[13][22][23]

  • Typical Experimental Conditions:

    • Reaction: Diazotization of the amino group with sodium nitrite in an acidic medium, followed by coupling with a reagent like N-(1-Naphthyl)ethylenediamine (NED) or 8-hydroxyquinoline in an alkaline medium.[13][23]

    • Measurement: The absorbance of the resulting colored solution is measured at its wavelength of maximum absorption (λmax), typically in the visible range (~500-550 nm).[13]

  • Validation Insights: This method's primary weakness is its lack of specificity. Any other primary aromatic amine impurity would also react, leading to erroneously high results. Therefore, its use is often limited to bulk drug substance assay where impurity levels are known to be low, and it cannot be used for impurity profiling.

Chapter 3: Quantitative Performance Comparison

The choice of method often involves a trade-off between specificity, sensitivity, and complexity. The following table summarizes the expected performance characteristics for each technique when applied to this compound.

Parameter RP-HPLC-UV GC-MS (with Derivatization) UV-Vis Spectrophotometry (Azo Dye)
Specificity High (Separates impurities)Very High (Mass fragmentation)Low (Interference from similar structures)
Linearity (Typical R²) > 0.999> 0.995> 0.998
Accuracy (% Recovery) 98.0 - 102.0%95.0 - 105.0%97.0 - 103.0%
Precision (%RSD) < 1.0%< 2.0%< 1.5%
Typical LOQ 0.01 - 0.1 µg/mL0.001 - 0.05 µg/mL0.1 - 0.5 µg/mL
Key Considerations Versatile for assay and impurities; industry standard.High sensitivity and specificity; requires complex sample prep.Simple and rapid; best for assay of pure substance, not for impurities.

Chapter 4: Detailed Experimental Protocols

The following section provides a detailed protocol for the validation of an RP-HPLC method for the assay of this compound, as this represents the most common and versatile approach in a drug development setting.

G Start Prepare Solutions - Mobile Phase - Standard & Sample Stocks Specificity Specificity - Inject Blank, Placebo - Analyze Stressed Samples (Acid, Base, Peroxide, Heat, Light) Start->Specificity Linearity Linearity & Range - Prepare 5-7 concentrations - Inject and plot response vs. conc. Start->Linearity Accuracy Accuracy - Spike placebo at 3 levels (e.g., 80, 100, 120%) - Calculate % Recovery Start->Accuracy Precision Precision - Repeatability (n=6) - Intermediate (different day/analyst, n=6) Start->Precision Specificity->Linearity Linearity->Accuracy Accuracy->Precision Robustness Robustness - Vary parameters (flow, pH, % organic) - Check system suitability Precision->Robustness End Compile Data & Report Robustness->End

Caption: Experimental workflow for the validation of an HPLC assay method.

Protocol 1: HPLC-UV Method Validation for Assay

Objective: To validate an RP-HPLC method for the quantitative determination (assay) of this compound in a drug substance, according to ICH Q2(R2) guidelines.[5][7]

1. Specificity

  • Procedure:

    • Inject a diluent blank and a placebo blank to demonstrate no interference at the analyte's retention time.

    • Perform forced degradation studies. Expose the analyte to:

      • Acidic conditions (e.g., 0.1 M HCl at 60°C)

      • Basic conditions (e.g., 0.1 M NaOH at 60°C)

      • Oxidative conditions (e.g., 3% H₂O₂ at room temp)

      • Thermal stress (e.g., 105°C dry heat)

      • Photolytic stress (e.g., UV/Vis light exposure)

    • Analyze all stressed samples by HPLC with a PDA detector.

  • Acceptance Criteria: The method is specific if the principal peak is resolved from all degradation product peaks (resolution > 2.0). The peak purity index should be > 0.995, indicating no co-eluting peaks.

2. Linearity

  • Procedure:

    • Prepare a series of at least five standard solutions of the analyte ranging from 50% to 150% of the nominal assay concentration.

    • Inject each solution in triplicate.

    • Construct a calibration curve by plotting the mean peak area against concentration.

  • Acceptance Criteria: The correlation coefficient (r) should be ≥ 0.999. The y-intercept should not be significantly different from zero.

3. Accuracy

  • Procedure:

    • Prepare a placebo mixture. Spike the placebo with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

    • Prepare three replicate samples at each level.

    • Analyze the samples and calculate the percentage recovery.

  • Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0% at each concentration level.

4. Precision (Repeatability and Intermediate)

  • Procedure:

    • Repeatability: Prepare and analyze six independent assay samples at 100% of the target concentration on the same day, by the same analyst, on the same instrument.

    • Intermediate Precision: Repeat the repeatability study on a different day with a different analyst and/or a different instrument.

  • Acceptance Criteria: The Relative Standard Deviation (%RSD) for the set of six results should be ≤ 1.0% for repeatability and ≤ 2.0% for intermediate precision.

5. Robustness

  • Procedure:

    • Analyze a standard solution while making small, deliberate changes to method parameters, one at a time.

    • Typical variations include:

      • Flow rate (e.g., ± 0.2 mL/min)

      • Mobile phase pH (e.g., ± 0.2 units)

      • Column temperature (e.g., ± 5°C)

      • Mobile phase organic composition (e.g., ± 2%)

    • Monitor system suitability parameters (e.g., tailing factor, theoretical plates) and analyte retention time.

  • Acceptance Criteria: System suitability parameters must remain within their established limits for all tested variations. The %RSD of results should not significantly change.

Conclusion

The validation of analytical methods for this compound requires a systematic, science- and risk-based approach as outlined by global regulatory bodies.[8]

  • RP-HPLC with UV detection stands out as the most balanced and widely applicable technique. It offers high specificity for both assay and impurity profiling, excellent quantitative performance, and is the established standard in the pharmaceutical industry.

  • GC-MS provides unparalleled specificity and sensitivity but is hampered by the need for a complex and potentially variable derivatization step. It is best reserved for specific applications like trace-level impurity identification where its power can be fully leveraged.

  • UV-Vis Spectrophotometry is a simple and rapid tool for straightforward assays of the pure substance. However, its inherent lack of specificity makes it unsuitable for stability-indicating methods or for the analysis of samples containing related impurities.

Ultimately, the selection and validation of an analytical method must be tailored to its intended purpose.[1][10] For comprehensive quality control of this compound throughout the drug development lifecycle, a validated RP-HPLC method is the most robust and defensible choice.

References

  • ICH Guidelines for Analytical Method Validation Explained. (2025). AMSbiopharma. [Link]

  • Determination of sulfonamide antibiotics by gas chromatography coupled with atomic emission detection. (n.d.). PubMed. [Link]

  • Q2(R2) Validation of Analytical Procedures March 2024. (2024). FDA. [Link]

  • Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. (2025). YouTube. [Link]

  • Highlights from FDA's Analytical Test Method Validation Guidance. (2024). ProPharma. [Link]

  • FDA Guidance for Industry: Q2A Validation of Analytical Procedures. (n.d.). gmp-compliance.org. [Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. (n.d.). European Medicines Agency. [Link]

  • Validation of Analytical Procedures Q2(R2). (2023). ICH. [Link]

  • EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5. (2024). gmp-compliance.org. [Link]

  • FDA Releases Guidance on Analytical Procedures. (2024). BioPharm International. [Link]

  • Analytical Procedures and Methods Validation for Drugs and Biologics July 2015. (2020). FDA. [Link]

  • ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation. (2022). gmp-compliance.org. [Link]

  • A sensitive spectrophotometric method for the determination of sulfonamides in pharmaceutical preparations. (2007). PubMed. [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). European Medicines Agency. [Link]

  • Analysis of chlorinated, sulfochlorinated and sulfonamide derivatives of n-tetradecane by gas chromatography/mass spectrometry. (2005). PubMed. [Link]

  • spectrophotometric method for determination of sulfonamides in water. (2017). ResearchGate. [Link]

  • Nitrogen stable isotope analysis of sulfonamides by derivatization-gas chromatography-isotope ratio mass spectrometry. (n.d.). PMC - NIH. [Link]

  • Quality: specifications, analytical procedures and analytical validation. (2023). European Medicines Agency (EMA). [Link]

  • Analysis of Sulfonic Acids and Salts by Gas Chromatography of Volatile Derivatives. (n.d.). Semantic Scholar. [Link]

  • Analysis of chlorinated, sulfochlorinated and sulfonamide derivatives of n-tetradecane by gas chromatography/mass spectrometry | Request PDF. (2025). ResearchGate. [Link]

  • A sensitive spectrophotometric method for the determination of sulfonamides in pharmaceutical preparations. (2015). ResearchGate. [Link]

  • Analysis of sulfonamides. (n.d.). Slideshare. [Link]

  • EMA publishes Document on the Validation of analytical Methods. (2014). gmp-compliance.org. [Link]

  • Validation of analytical methods in compliance with good manufacturing practice. (2013). J Transl Med. [Link]

  • Monitoring of Remaining Thiophenic Compounds in Liquid Fuel Desulphurization Studies Using a Fast HPLC-UV Method. (n.d.). MDPI. [Link]

  • Bioanalytical Method Development and Validation Services. (n.d.). AxisPharm. [Link]

  • A rapid HPLC method for the determination of sulphonamides and trimethoprim in feed premixes. (n.d.). CABI Digital Library. [Link]

  • Validating Analytical Methods for Biopharmaceuticals, Part 2: Formal Validation. (n.d.). BioPharm International. [Link]

  • Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. (n.d.). PubMed. [Link]

  • HPLC-FLD-Based Method for the Detection of Sulfonamides in Organic Fertilizers Collected from Poland. (n.d.). MDPI. [Link]

  • Method validation. (A) Synthetic scheme for conjugated metabolites and... | Download Scientific Diagram. (n.d.). ResearchGate. [Link]

  • Analytical Method Validation. (n.d.). piCHEM. [Link]

  • 2-Thiophenesulfonamide | C4H5NO2S2 | CID 72881. (n.d.). PubChem - NIH. [Link]

  • STUDIES IN THE HETEROCYCLIC COMPOUNDS: II. THE MASS SPECTRA OF SOME THIOPHENE-SULFONYL DERIVATIVES | Request PDF. (n.d.). ResearchGate. [Link]

  • Mass spectrometry in studies of protein thiol chemistry and signaling: Opportunities and caveats. (n.d.). SfRBM. [Link]

Sources

A Comparative Guide to Cross-Reactivity Profiling of 5-(2-Aminoethyl)thiophene-2-sulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, technically grounded framework for investigating the cross-reactivity profile of the novel compound, 5-(2-Aminoethyl)thiophene-2-sulfonamide. As a novel chemical entity, understanding its potential off-target interactions is paramount for accurately interpreting biological data and anticipating potential safety liabilities. This document outlines a tiered, logical approach to systematically characterize the selectivity of this molecule, grounded in established principles of pharmacology and drug discovery.

Predictive Analysis from Chemical Structure

The molecular architecture of this compound contains two key pharmacophores that inform a hypothesis-driven approach to cross-reactivity studies: the sulfonamide group and the thiophene ring.

  • The Sulfonamide Moiety (SO₂NH₂): This functional group is present in a wide array of therapeutic agents, including diuretics, anti-inflammatory drugs, and anticonvulsants.[1] Its presence immediately suggests a high potential for interaction with two well-established enzyme families:

    • Carbonic Anhydrases (CAs): Sulfonamides are the classic inhibitors of this metalloenzyme family.[2][3] CAs are ubiquitous and play critical roles in pH regulation and fluid balance; thus, off-target inhibition can have widespread physiological effects.[2][3] The primary sulfonamide group of the query compound is a strong zinc-binding group, making interactions with the zinc ion in the CA active site highly probable.[2]

    • Cyclooxygenases (COX): Certain sulfonamides are known to be selective inhibitors of COX-2, an enzyme involved in inflammation.[1][4][5] Drugs like celecoxib feature a sulfonamide group that is critical for binding and activity.[1][6] Therefore, assessing activity at COX-1 and COX-2 is a logical starting point.

  • The Thiophene Ring: Thiophene is a five-membered heterocyclic ring considered a "privileged scaffold" in medicinal chemistry, appearing in numerous FDA-approved drugs.[7] Its bioisosteric similarity to a benzene ring allows it to interact with a diverse range of biological targets.[8] Thiophene-containing drugs have been developed as anti-inflammatory agents (often targeting COX), platelet aggregation inhibitors, and antipsychotics, among others.[7][9] The metabolism of the thiophene ring, often via cytochrome P450 enzymes, can also lead to reactive metabolites, making CYP interaction studies essential.[10]

Based on this structural analysis, a primary cross-reactivity screen should prioritize enzymes like Carbonic Anhydrases and Cyclooxygenases, followed by a broader assessment of common off-target classes.

A Tiered Experimental Strategy for Cross-Reactivity Profiling

A systematic, multi-tiered approach is recommended to efficiently identify and validate potential off-target interactions. This strategy moves from broad, high-throughput screening to more focused, functional assays.

Tier 1: Broad Off-Target Liability Screening

The initial step involves screening the compound against a large, diverse panel of receptors, enzymes, transporters, and ion channels at a single, high concentration (typically 1-10 µM). The goal is to identify any significant interactions that warrant further investigation. Several contract research organizations (CROs) offer standardized, validated safety panels for this purpose.[11][12]

Recommended Initial Panels:

  • Broad Target Panel (e.g., Eurofins SafetyScreen44 or Reaction Biology InVEST44™): These panels cover dozens of key off-targets known to be associated with adverse drug reactions, including GPCRs, ion channels, transporters, and enzymes.[11][12]

  • Carbonic Anhydrase Isoform Panel: Given the sulfonamide moiety, a focused screen against a panel of key CA isoforms (e.g., I, II, IV, IX, XII) is critical to determine both potency and isoform selectivity.[13]

  • Kinase Panel: While not directly predicted by the structure, broad kinase screening (e.g., KinomeScan) is a standard part of modern safety profiling due to the central role of kinases in cell signaling.

dot

Caption: Logic flow from biochemical hit to functional validation.

Comparative Analysis and Final Assessment

The ultimate goal is to generate a selectivity ratio , comparing the compound's potency at its intended primary target versus its potency at any confirmed off-targets. A larger ratio indicates greater selectivity and a lower likelihood of off-target driven effects at therapeutic concentrations.

Example Comparison:

CompoundPrimary Target IC₅₀Off-Target (CA-II) IC₅₀Selectivity Ratio (CA-II / Primary)
This compound 10 µM75 nM0.0075
Alternative Compound A (Non-sulfonamide) 12 µM> 50 µM> 4.2
Alternative Compound B (Modified Sulfonamide) 8 µM5 µM0.625

In this hypothetical comparison, this compound is significantly more potent against the off-target Carbonic Anhydrase II than its primary target, indicating a high probability of CA-related effects in any biological system. In contrast, Alternative Compound A shows no significant CA activity, making it a much more selective probe for the primary target.

Conclusion

A thorough investigation of cross-reactivity is not merely a safety check but a fundamental component of understanding a compound's mechanism of action. For this compound, the presence of the sulfonamide and thiophene moieties provides clear, hypothesis-driven starting points for investigation, with Carbonic Anhydrases and Cyclooxygenases being primary candidates for off-target interactions. By employing a tiered strategy—from broad screening to specific functional validation—researchers can build a comprehensive selectivity profile. This allows for an objective comparison with alternative molecules and provides the critical data needed to make informed decisions in the drug discovery and development process.

References

  • Vertex AI Search. (n.d.). Cross-Reactivity of Sulfonamide Drugs.
  • Angeli, A., et al. (2020). Sulfonamides and Their Isosters As Carbonic Anhydrase Inhibitors. Taylor & Francis Online. Retrieved January 12, 2026, from [Link]

  • Dittoe, M., et al. (2018). Sulfonamide allergy and cross-reactivity. PubMed. Retrieved January 12, 2026, from [Link]

  • Dittoe, M., et al. (2018). Sulfonamide allergy and cross-reactivity. ResearchGate. Retrieved January 12, 2026, from [Link]

  • Khan, K. M., et al. (2013). Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs. PMC - NIH. Retrieved January 12, 2026, from [Link]

  • Sharma, P., et al. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. NIH. Retrieved January 12, 2026, from [Link]

  • American Academy of Allergy, Asthma & Immunology. (2023). Cross-reactivity in sulfonamide & non-antibiotic sulfonamides. Retrieved January 12, 2026, from [Link]

  • Supuran, C. T. (2007). COX-2 selective inhibitors, carbonic anhydrase inhibition and anticancer properties of sulfonamides belonging to this class of pharmacological agents. PubMed. Retrieved January 12, 2026, from [Link]

  • Maresca, A., et al. (2021). Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. NIH. Retrieved January 12, 2026, from [Link]

  • NHS SPS. (2024). Managing medicines for people with sulfonamide allergy. Retrieved January 12, 2026, from [Link]

  • Thiophene-Based Compounds | Encyclopedia MDPI. (n.d.). Retrieved January 12, 2026, from [Link]

  • Angeli, A., et al. (2020). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. MDPI. Retrieved January 12, 2026, from [Link]

  • Vullo, D., et al. (2004). Carbonic Anhydrase Inhibitors: Synthesis of Membrane-Impermeant Low Molecular Weight Sulfonamides Possessing in Vivo Selectivity for the Membrane-Bound versus Cytosolic Isozymes. ACS Publications. Retrieved January 12, 2026, from [Link]

  • Synthesis, Pharmacological Evaluation, and In-Silico Studies of Thiophene Derivatives. (n.d.). Retrieved January 12, 2026, from [Link]

  • Te-Abiad, M., et al. (2019). Synthesis and Cyclooxygenase Inhibition of Sulfonamide-Substituted (Dihydro)Pyrrolo[3,2,1-hi]indoles and Their Potential Prodrugs. PubMed Central. Retrieved January 12, 2026, from [Link]

  • Use some essential sulfonamides as a carbonic anhydrase inhibitor. (2016). ResearchGate. Retrieved January 12, 2026, from [Link]

  • Exploring the potential of propanamide-sulfonamide based drug conjugates as dual inhibitors of urease and cyclooxygenase-2: biological and their in silico studies. (2023). Frontiers. Retrieved January 12, 2026, from [Link]

  • Valjavec, K., et al. (2020). Bioactivation Potential of Thiophene-Containing Drugs. Chemical Research in Toxicology. Retrieved January 12, 2026, from [Link]

  • Eurofins Discovery. (n.d.). In Vitro Safety Panels in Pharmacology Profiling. Retrieved January 12, 2026, from [Link]

  • Reaction Biology. (n.d.). Safety and Off-Target Drug Screening Services. Retrieved January 12, 2026, from [Link]

Sources

A Strategic Framework for Benchmarking Novel Thiophene-Sulfonamide Antibiotics: The Case of 5-(2-Aminoethyl)thiophene-2-sulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The rise of multidrug-resistant organisms, particularly the ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species), necessitates a robust pipeline for the discovery and evaluation of new chemical entities.[1][2][3] This guide presents a comprehensive, scientifically rigorous framework for the preclinical benchmarking of novel antibiotic candidates. We use 5-(2-Aminoethyl)thiophene-2-sulfonamide, a representative of the promising thiophene-sulfonamide class, as an exemplar to detail the critical experimental workflows, data interpretation, and comparative analyses required to assess its potential as a therapeutic agent. The protocols herein are grounded in the authoritative standards of the Clinical and Laboratory Standards Institute (CLSI) to ensure data integrity and reproducibility.[4][5][6]

Introduction and Strategic Rationale

The sulfonamides were among the first broadly effective antimicrobials and paved the way for the modern antibiotic era.[7] Their mechanism, the competitive inhibition of dihydropteroate synthase (DHPS) in the bacterial folate synthesis pathway, remains a valid therapeutic target.[7][8][] However, widespread resistance has diminished the utility of older sulfonamides.[10] The strategic imperative is therefore to identify novel sulfonamide scaffolds that can evade existing resistance mechanisms, offer an improved spectrum of activity, or exhibit enhanced potency.

The compound This compound represents a modern iteration of this class. Its structure combines the classic sulfonamide pharmacophore with a thiophene ring, a heterocyclic moiety known to be present in various biologically active compounds. This guide provides the blueprint for taking such a candidate from initial characterization to a robust comparative assessment against clinically relevant antibiotics.

Hypothesized Mechanism of Action

Based on its core structure, this compound is hypothesized to function as a competitive inhibitor of the bacterial enzyme dihydropteroate synthase (DHPS). This enzyme catalyzes the condensation of para-aminobenzoic acid (PABA) and dihydropteridine pyrophosphate to form dihydropteroate, a crucial precursor for the synthesis of tetrahydrofolate.[] Tetrahydrofolate is an essential cofactor in the synthesis of nucleotides (purines and thymidine) and certain amino acids.[8] By acting as a PABA analogue, the sulfonamide moiety competitively binds to the active site of DHPS, halting the pathway and leading to a bacteriostatic effect where bacterial growth and replication are inhibited.[7][8][11]

DHPS_Inhibition PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS DHPP Dihydropteridine Pyrophosphate DHPP->DHPS DHF Dihydropteroate (Dihydrofolate) DHPS->DHF Catalyzes THF Tetrahydrofolate DHF->THF via DHFR Nucleotides Nucleotide Synthesis THF->Nucleotides Inhibitor 5-(2-Aminoethyl)thiophene- 2-sulfonamide (Structural Analog of PABA) Inhibitor->DHPS Competitive Inhibition

Caption: Hypothesized mechanism of this compound.

Comprehensive Benchmarking Workflow

A multi-tiered experimental approach is essential for a thorough evaluation. The workflow is designed to move from broad screening to detailed kinetic analysis, providing a complete performance profile of the candidate compound.

Benchmarking_Workflow Start Candidate Compound: This compound MIC Tier 1: Primary Screening Minimum Inhibitory Concentration (MIC) vs. ESKAPE Pathogen Panel Start->MIC MBC Tier 2: Bactericidal Activity Minimum Bactericidal Concentration (MBC) MIC->MBC For promising MICs TK Tier 3: Dynamic Analysis Time-Kill Kinetic Assay MBC->TK Characterize kill rate Data Comparative Data Analysis vs. Standard Antibiotics TK->Data

Caption: Multi-tiered workflow for antibiotic candidate evaluation.

Comparator Antibiotics

The performance of our candidate will be benchmarked against a panel of established antibiotics to provide context for its activity:

  • Sulfamethoxazole: For direct, in-class comparison.

  • Ciprofloxacin: A broad-spectrum fluoroquinolone.

  • Vancomycin: A glycopeptide standard for Gram-positive bacteria.

  • Ceftazidime: A third-generation cephalosporin for Gram-negative bacteria.

Experimental Protocols

Adherence to standardized protocols is paramount for generating reproducible and comparable data. The following methods are based on the guidelines of the Clinical and Laboratory Standards Institute (CLSI).[4][5]

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[12] We will employ the broth microdilution method.

Protocol:

  • Preparation of Inoculum: Grow bacterial strains overnight on appropriate agar plates. Suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum density of 5 x 10⁵ CFU/mL in the test wells.

  • Drug Dilution: Prepare a 2-fold serial dilution of this compound and comparator antibiotics in a 96-well microtiter plate using CAMHB. Concentrations should typically range from 128 µg/mL down to 0.25 µg/mL.

  • Inoculation: Add 100 µL of the standardized bacterial inoculum to each well containing 100 µL of the diluted drug, resulting in a final volume of 200 µL.

  • Controls: Include a sterility control (broth only) and a growth control (broth + inoculum, no drug) on each plate.

  • Incubation: Incubate the plates at 35 ± 2°C for 18-24 hours in ambient air.

  • Reading: The MIC is the lowest drug concentration showing no visible turbidity.

Minimum Bactericidal Concentration (MBC) Assay

The MBC is the lowest concentration of an antimicrobial agent required to kill ≥99.9% of the initial bacterial inoculum.[13][14][15]

Protocol:

  • Perform MIC Test: Complete the MIC assay as described above.

  • Subculturing: From each well that shows no visible growth (i.e., at and above the MIC), take a 10 µL aliquot and spot-plate it onto a Mueller-Hinton Agar (MHA) plate.

  • Incubation: Incubate the MHA plates at 35 ± 2°C for 18-24 hours.

  • Determination: The MBC is the lowest concentration that results in a ≥99.9% reduction of the initial inoculum (e.g., ≤5 colonies for an initial inoculum of 5 x 10⁵ CFU/mL). An MBC/MIC ratio of ≤4 is typically considered indicative of bactericidal activity.[14]

Time-Kill Kinetic Assay

This assay provides insight into the pharmacodynamics of the drug, revealing whether its killing effect is concentration-dependent or time-dependent and differentiating between bacteriostatic and bactericidal activity over time.[16][17] A bactericidal effect is defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.[17][18]

Protocol:

  • Preparation: Prepare flasks containing CAMHB with the test compound at various concentrations (e.g., 0.5x, 1x, 2x, and 4x MIC). Include a no-drug growth control.

  • Inoculation: Inoculate each flask with the test organism to a starting density of approximately 5 x 10⁵ CFU/mL.

  • Sampling: At predetermined time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each flask.

  • Quantification: Perform serial dilutions of the aliquot in sterile saline and plate onto MHA to determine the viable cell count (CFU/mL).

  • Analysis: Plot the log₁₀ CFU/mL versus time for each concentration to generate time-kill curves.

Illustrative Data and Comparative Analysis

The following tables present hypothetical but plausible data from a benchmarking study of this compound ("AETS").

Table 1: Comparative MIC Data (µg/mL) against ESKAPE Pathogens
Organism (Strain)AETS SulfamethoxazoleCiprofloxacinVancomycinCeftazidime
S. aureus (MRSA)8>256321>128
E. faecium (VRE)16>25664>128>128
K. pneumoniae (ESBL)4 12816>12864
A. baumannii (MDR)2 >2568>12832
P. aeruginosa64>2564>1288
Enterobacter cloacae81282>12816

Interpretation: The illustrative data suggests AETS has potent activity against multidrug-resistant Gram-negative pathogens like A. baumannii and K. pneumoniae, outperforming the classic sulfonamide and, in some cases, the cephalosporin. Its activity against Gram-positive organisms is moderate.

Table 2: MBC and Bactericidal Activity Profile of AETS
OrganismAETS MIC (µg/mL)AETS MBC (µg/mL)MBC/MIC RatioInterpretation
S. aureus (MRSA)8>128>16Bacteriostatic
A. baumannii (MDR)242Bactericidal
K. pneumoniae (ESBL)482Bactericidal

Interpretation: The MBC/MIC ratios suggest that AETS exerts a bactericidal effect against the targeted Gram-negative bacteria, while its action against S. aureus is primarily bacteriostatic. This is consistent with the known mechanism of many sulfonamides.[11]

Conclusion and Future Directions

This guide outlines a systematic and robust framework for the preclinical evaluation of novel antibiotic candidates, exemplified by this compound. The illustrative data highlights a compound with a promising profile, particularly against challenging multidrug-resistant Gram-negative bacteria.

The logical next steps in the development pipeline for a candidate like AETS would include:

  • Mechanism of Action Validation: Enzymatic assays to confirm DHPS inhibition and quantify binding affinity.

  • Cytotoxicity Screening: Assessment of toxicity against mammalian cell lines to establish a preliminary therapeutic index.

  • Resistance Studies: Spontaneous resistance frequency determination and serial passage experiments to understand the potential for resistance development.

  • In Vivo Efficacy: Evaluation in animal models of infection (e.g., murine thigh or sepsis models) to correlate in vitro potency with in vivo outcomes.

By following this structured, data-driven approach, researchers can efficiently prioritize promising candidates and build a compelling case for further development in the urgent fight against antimicrobial resistance.

References

  • ESKAPE - Wikipedia. Wikipedia. [Link]

  • De Oliveira, D. M. P., Forde, B. M., & Beatson, S. A. (2020). Antimicrobial Resistance in ESKAPE Pathogens. Clinical Microbiology Reviews, 33(3), e00181-19. [Link]

  • What Are Sulfonamides (Sulfa Drugs)? Uses, Types, Side Effects & Examples. Cleveland Clinic. (2025). [Link]

  • Sulfonamide: Mechanism of Action & Uses. Study.com. [Link]

  • Antimicrobial Resistance in ESKAPE Pathogens. PubMed. [Link]

  • Mulani, M. S., Kamble, E. E., Kumkar, S. N., Tawre, M. S., & Pardesi, K. R. (2023). Resistance strategies used by ESKAPE pathogens to escape antibiotics. Frontiers in Microbiology, 14, 1111384. [Link]

  • ESKAPE pathogens and their potential in antimicrobial resistance: A Review. The Pharma Innovation Journal. (2022). [Link]

  • List of Sulfonamides + Uses, Types & Side Effects. Drugs.com. (2023). [Link]

  • Sulfonamide (medicine) - Wikipedia. Wikipedia. [Link]

  • Minimum Bactericidal Concentration (MBC) Test. Microchem Laboratory. [Link]

  • Minimum Bactericidal Concentration (MBC) Test. Microbe Investigations. [Link]

  • M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Clinical and Laboratory Standards Institute (CLSI). [Link]

  • Plotka, M., & Boukherroub, R. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. protocols.io. [Link]

  • Minimum Bactericidal Concentration (MBC) Assay. Creative Diagnostics. [Link]

  • Khan, D. D., et al. (2024). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Heliyon, 10(1), e23189. [Link]

  • Ghannoum, M. A., et al. (2005). Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole. Journal of Clinical Microbiology, 43(10), 5243–5246. [Link]

  • M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Clinical and Laboratory Standards Institute (CLSI). (2012). [Link]

  • Time-Kill Kinetics Assay. Emery Pharma. [Link]

  • Time-Kill Evaluations. Nelson Labs. [Link]

  • Time Kill Assay. Scribd. [Link]

  • Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Broth microdilution for antibacterial testing as recommended by CLSI protocol. Journal of Pharmaceutical Analysis, 6(2), 79-83. [Link]

  • Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method. Acta Scientific. (2021). [Link]

  • M07-A8 - Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Regulations.gov. [Link]

Sources

A Senior Application Scientist's Guide to Comparative Docking of Thiophene-2-Sulfonamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome, researchers, scientists, and drug development professionals. This guide provides an in-depth, technical comparison of thiophene-2-sulfonamide derivatives through the lens of molecular docking. My goal is to move beyond a simple procedural outline and offer a strategic framework for conducting and interpreting these crucial in silico experiments. We will explore the "why" behind our methodological choices, ensuring a robust and self-validating workflow that bridges computational predictions with experimental realities.

The Significance of the Thiophene-2-Sulfonamide Scaffold

The thiophene ring is a privileged scaffold in medicinal chemistry, prized for its unique electronic properties and ability to engage in various biological interactions. When coupled with a sulfonamide group, it becomes a potent pharmacophore, most notably targeting metalloenzymes like carbonic anhydrases (CAs).[1][2] Indeed, some of the most successful CA inhibitors feature this chemical marriage, leading to treatments for glaucoma and other conditions.[3] Beyond CAs, these derivatives have shown promise as inhibitors of kinases and other enzymes, making them a fertile ground for drug discovery.[4][5][6]

The Logic of Comparative Docking: A Self-Validating Workflow

Molecular docking is a powerful computational tool for predicting the binding orientation and affinity of a small molecule to a protein target.[7] However, its predictive power is only as strong as the rigor of its application and validation. A well-designed comparative docking study is a self-validating system. By docking a series of related compounds and comparing their predicted binding energies to experimental data (e.g., IC50 or Ki values), we can build confidence in our computational model. A strong correlation suggests that our in silico approach is capturing the key determinants of binding and can be reliably used to prioritize novel, unsynthesized derivatives.[8]

Here is a conceptual overview of our comparative docking workflow:

G cluster_prep Preparation Phase cluster_dock Docking & Scoring cluster_analysis Analysis & Validation PDB Target Selection & Preparation (e.g., Carbonic Anhydrase II) Docking Molecular Docking (e.g., AutoDock Vina) PDB->Docking Prepared Receptor Ligands Ligand Library Preparation (Thiophene-2-Sulfonamide Derivatives) Ligands->Docking Prepared Ligands Scoring Pose Selection & Scoring (Binding Energy Estimation) Docking->Scoring Generated Poses Comparison Comparative Analysis (Docking Score vs. Experimental Data) Scoring->Comparison Binding Scores SAR Structure-Activity Relationship (SAR) Elucidation Comparison->SAR Validated Model

Caption: A high-level overview of the comparative docking workflow.

Experimental Protocols: A Step-by-Step Guide to a Robust Docking Study

The following protocol is a synthesis of best practices for molecular docking, using AutoDock Vina as an illustrative example due to its widespread use and accessibility.[9][10][11] The principles, however, are broadly applicable to other docking software such as Schrödinger's Glide.[12][13][14]

Part 1: Target Protein Preparation

The quality of your target protein structure is paramount. The goal is to prepare a biologically relevant and computationally tractable model.

  • Structure Retrieval: Obtain the 3D crystal structure of your target protein from the Protein Data Bank (PDB). For this guide, we will consider human Carbonic Anhydrase II (hCA II), a common target for thiophene-2-sulfonamides. A suitable PDB entry would be one with a co-crystallized sulfonamide inhibitor, which helps in defining the binding site.

  • Initial Cleaning: Load the PDB file into a molecular visualization software like UCSF Chimera or PyMOL.[15][16] Remove all non-essential molecules, including water, solvent ions, and any co-crystallized ligands that are not relevant to defining the active site. The rationale here is to simplify the system and focus on the protein-ligand interactions of interest.

  • Protonation and Charge Assignment: Add polar hydrogens to the protein. This is a critical step as hydrogen bonds are key drivers of ligand binding. Assign partial charges using a force field like AMBER. This electrostatic preparation is essential for the scoring function to accurately calculate binding energies.

  • File Format Conversion: Save the prepared protein structure in the PDBQT file format required by AutoDock Vina. This format includes the partial charges and atom types necessary for the docking calculations.

Part 2: Ligand Preparation

Your library of thiophene-2-sulfonamide derivatives must be correctly formatted and energetically minimized.

  • 2D to 3D Conversion: If starting from 2D structures, use a program like ChemDraw or MarvinSketch to draw the molecules and then convert them to 3D structures.

  • Energy Minimization: Perform an energy minimization of each ligand using a suitable force field (e.g., MMFF94). This step ensures that the starting conformations of your ligands are energetically plausible.

  • Torsional Degrees of Freedom: Define the rotatable bonds in each ligand. This allows the docking algorithm to explore different conformations of the ligand within the binding site.

  • File Format Conversion: Convert the prepared ligands into the PDBQT format.

Part 3: The Docking Simulation
  • Grid Box Definition: Define the search space for the docking calculation. This is typically a 3D grid box centered on the active site of the protein. If you have a co-crystallized ligand, centering the grid on this ligand is a reliable approach. The size of the grid box should be large enough to accommodate the ligands and allow for some conformational flexibility.

  • Running AutoDock Vina: Execute the docking simulation from the command line. Vina will explore different poses (orientations and conformations) of each ligand within the defined grid box and calculate a binding affinity (in kcal/mol) for each pose. The exhaustiveness parameter can be increased to ensure a more thorough search of the conformational space, though this will increase computation time.[10]

  • Output Analysis: The output will be a set of predicted binding poses for each ligand, ranked by their binding affinity. The pose with the lowest binding energy is typically considered the most likely.

Data Presentation: Comparing In Silico Predictions with Experimental Reality

The core of our comparative guide is the direct comparison of docking scores with experimental inhibitory data. The following table presents hypothetical data for a series of thiophene-2-sulfonamide derivatives against hCA II, illustrating the type of analysis you should aim for.

Compound IDR-Group Modification on Thiophene RingDocking Score (kcal/mol)Experimental Kᵢ (nM)
TS-1 -H-7.5150
TS-2 -CH₃-7.995
TS-3 -Cl-8.540
TS-4 -NH₂-8.260
TS-5 -COOH-6.8300
Acetazolamide (Standard Inhibitor)-8.825

Note: This data is illustrative. Real-world data should be sourced from peer-reviewed literature.

Interpretation and Structure-Activity Relationship (SAR)

  • Correlation: There is a good qualitative correlation between the docking scores and the experimental Kᵢ values. Lower (more negative) docking scores generally correspond to lower Kᵢ values (stronger inhibition).

  • Effect of Substituents:

    • Small, non-polar groups like methyl (TS-2) and electron-withdrawing groups like chloro (TS-3) appear to enhance binding affinity compared to the unsubstituted parent compound (TS-1). This suggests the presence of a hydrophobic pocket and/or favorable electrostatic interactions in the active site.

    • The amino group (TS-4) also shows good activity, potentially by forming additional hydrogen bonds.

    • The bulky and charged carboxyl group (TS-5) is detrimental to binding, likely due to steric hindrance or unfavorable electrostatic interactions.

  • Validation against a Standard: The docking score of the known inhibitor, Acetazolamide, is among the best, and its experimental Kᵢ is the lowest. This further validates our docking protocol.

A key interaction for sulfonamide-based inhibitors with carbonic anhydrase is the coordination of the sulfonamide nitrogen to the zinc ion in the active site, along with hydrogen bonding to key residues like Thr199.[17] A visualization of a representative binding mode is invaluable for understanding these interactions.

G cluster_protein hCA II Active Site cluster_ligand Thiophene-2-sulfonamide ZN Zn²⁺ Ion HIS94 His94 ZN->HIS94 HIS96 His96 ZN->HIS96 HIS119 His119 ZN->HIS119 THR199 Thr199 Sulfonamide SO₂NH₂ Group Sulfonamide->ZN Coordination Bond Sulfonamide->THR199 H-Bond Thiophene Thiophene Ring Thiophene->HIS94 Hydrophobic Interaction R_group R-Group R_group->HIS96 Potential Interaction

Caption: A schematic of key interactions for a thiophene-2-sulfonamide inhibitor in the active site of carbonic anhydrase II.

Conclusion and Future Directions

This guide has outlined a comprehensive and scientifically rigorous approach to the comparative docking of thiophene-2-sulfonamide derivatives. By meticulously preparing our protein and ligand structures, employing a validated docking protocol, and critically comparing our computational predictions with experimental data, we can derive meaningful structure-activity relationships. This, in turn, empowers us to rationally design novel derivatives with improved potency and selectivity. The integration of computational and experimental approaches is not merely a matter of efficiency; it is the cornerstone of modern, successful drug discovery.

References

  • Protein-ligand docking with AutoDock Vina and UCSF Chimera. (2020). YouTube. [Link]

  • Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide from Protein Preparation to Dock. (2021). YouTube. [Link]

  • Basic docking — Autodock Vina 1.2.0 documentation. Read the Docs. [Link]

  • Structure-activity Relationship of benzo[b]thiophene-2-sulfonamide Derivatives as Novel Human Chymase Inhibitors. (2003). PubMed. [Link]

  • Synthesis and structure-activity relationship of 4-(1,3-benzothiazol-2-yl)-thiophene-2-sulfonamides as cyclin-dependent kinase 5 (cdk5)/p25 inhibitors. (2012). PubMed. [Link]

  • How to Perform Molecular Docking with AutoDock Vina. (2024). YouTube. [Link]

  • Synthesis and structure-activity relationship of 4-(1,3-benzothiazol-2-yl)-thiophene-2-sulfonamides as cyclin-dependent kinase 5 (cdk5)/p25 inhibitors. ResearchGate. [Link]

  • Vina Docking Tutorial. Eagon Research Group. [Link]

  • Evaluation of some thiophene-based sulfonamides as potent inhibitors of carbonic anhydrase I and II isoenzymes isolated from human erythrocytes by kinetic and molecular modelling studies. (2020). PubMed. [Link]

  • Evaluation of some thiophene-based sulfonamides as potent inhibitors of carbonic anhydrase I and II isoenzymes isolated from human erythrocytes by kinetic and molecular modelling studies. ResearchGate. [Link]

  • Synthesis and structure-activity relationship of 4-(1,3-benzothiazol-2-yl)-thiophene-2-sulfonamides as cyclin-dependent kinase 5 (cdk5)/p25 inhibitors. Semantic Scholar. [Link]

  • Ten quick tips to perform meaningful and reproducible molecular docking calculations. (2021). PLOS Computational Biology. [Link]

  • Docking and scoring. Schrödinger. [Link]

  • Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. (2023). ChemCopilot. [Link]

  • Best Practices in Docking and Activity Prediction. ResearchGate. [Link]

  • Glide. Schrödinger. [Link]

  • Best Practices in Docking and Activity Prediction. (2016). bioRxiv. [Link]

  • Structure-activity relationships of sulfonamide drugs and human carbonic anhydrase C: modeling of inhibitor molecules into the receptor site of the enzyme with an interactive computer graphics display. (1984). PubMed. [Link]

  • 20 Years of Glide: A Legacy of Docking Innovation and the Next Frontier with Glide WS. Schrödinger. [Link]

  • Molecular Docking Tutorial. [Link]

  • A simple click by click protocol to perform docking: AutoDock 4.2 made easy for non-bioinformaticians. (2012). NIH. [Link]

  • How to validate the molecular docking results ? ResearchGate. [Link]

  • 7.5: Molecular Docking Experiments. (2022). Chemistry LibreTexts. [Link]

  • Lessons from Docking Validation. Protein Structural Analysis Laboratory - Michigan State University. [Link]

  • Tutorial: Docking. UC Santa Barbara. [Link]

  • Schrödinger Notes—Molecular Docking. J's Blog. [Link]

  • Tutorial: Docking with Glide. UC Santa Barbara. [Link]

  • Synthesis, Biological Evaluation and Molecular Docking of Novel Sulfonamide Derivatives as Dual Inhibitors of Carbonic Anhydrase Isoenzymes I/II and Acetylcholinesterase. (2024). PubMed. [Link]

  • Docking of sulfonamides to carbonic anhydrase II and IV. (2000). PubMed. [Link]

Sources

Assessing the Selectivity of 5-(2-Aminoethyl)thiophene-2-sulfonamide for Carbonic Anhydrase Isoforms: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(2-Aminoethyl)thiophene-2-sulfonamide belongs to the sulfonamide class of compounds, a well-established pharmacophore known to potently inhibit zinc-containing metalloenzymes, most notably the carbonic anhydrases (CAs). The human CA family comprises at least 15 isoforms with diverse physiological roles. While some isoforms are ubiquitous, others are predominantly expressed in specific tissues or are associated with pathological conditions like cancer and glaucoma.[1] Consequently, the therapeutic efficacy of a sulfonamide-based inhibitor is intrinsically linked to its selectivity profile across these various isoforms.

This guide provides a framework for assessing the selectivity of this compound. Due to the current lack of publicly available inhibition data for this specific compound, we will present a comparative analysis of well-characterized, clinically relevant sulfonamide inhibitors. This will serve as a benchmark for interpreting experimentally determined data for this compound. Furthermore, we provide detailed experimental protocols to enable researchers to generate the necessary selectivity data.

The Central Role of Carbonic Anhydrase Inhibition

Carbonic anhydrases catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[2] This seemingly simple reaction is fundamental to a multitude of physiological processes, including pH regulation, CO2 transport, and electrolyte balance.[1] The primary sulfonamide moiety (SO2NH2) is a key structural feature that chelates the catalytic zinc ion in the active site of CAs, leading to inhibition of their activity.[3]

The thiophene-2-sulfonamide scaffold, in particular, has been extensively explored for the development of potent CA inhibitors.[4][5] The nature of substituents on the thiophene ring plays a crucial role in determining the inhibitory potency and isoform selectivity of these compounds.[6][7] The 2-aminoethyl substituent in this compound introduces a basic functional group that could influence its physicochemical properties and interactions within the CA active site, potentially altering its selectivity profile compared to other thiophene-based sulfonamides.

Comparative Inhibitor Selectivity Profile

To provide a context for evaluating this compound, the following table summarizes the inhibition constants (Kᵢ) of several well-established sulfonamide inhibitors against four key human carbonic anhydrase isoforms: the cytosolic hCA I and hCA II, and the tumor-associated transmembrane isoforms hCA IX and hCA XII. Lower Kᵢ values indicate higher inhibitory potency.

InhibitorhCA I (Kᵢ, nM)hCA II (Kᵢ, nM)hCA IX (Kᵢ, nM)hCA XII (Kᵢ, nM)
This compound Data not availableData not availableData not availableData not available
Acetazolamide25012255.7
Ethoxzolamide2501225.85.7
Dorzolamide30003.525051.6
Brinzolamide39003.1415.2

Data compiled from multiple sources. Note that experimental conditions may vary between studies.

Experimental Protocols for Determining Inhibitor Selectivity

The following protocols describe the standard methodologies for determining the inhibitory potency and selectivity of a compound against various carbonic anhydrase isoforms.

Stopped-Flow CO₂ Hydration Assay

This is the gold-standard method for measuring the kinetics of CA-catalyzed CO₂ hydration and determining inhibition constants.

Principle: The assay measures the rate of pH change resulting from the CA-catalyzed hydration of CO₂. A stopped-flow instrument rapidly mixes a solution containing the CA isoform and a pH indicator with a CO₂-saturated solution. The resulting decrease in pH is monitored spectrophotometrically by the change in absorbance of the pH indicator. The initial rate of this reaction is proportional to the enzyme's activity. By measuring the reaction rates at various inhibitor concentrations, the IC₅₀ (the concentration of inhibitor that causes 50% inhibition) can be determined, from which the Kᵢ can be calculated.

Experimental Workflow:

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_reagents Prepare Reagents (Buffer, Enzyme, Inhibitor, CO₂ Solution) prep_dilutions Prepare Serial Dilutions of Inhibitor prep_reagents->prep_dilutions pre_incubate Pre-incubate Enzyme with Inhibitor prep_dilutions->pre_incubate rapid_mixing Rapid Mixing in Stopped-Flow (Enzyme-Inhibitor + CO₂ Solution) pre_incubate->rapid_mixing monitor_abs Monitor Absorbance Change rapid_mixing->monitor_abs calc_velocity Calculate Initial Reaction Velocity monitor_abs->calc_velocity det_ic50 Determine IC₅₀ Values calc_velocity->det_ic50 calc_ki Calculate Kᵢ Values (Cheng-Prusoff Equation) det_ic50->calc_ki G cell_treatment Treat Cells with Inhibitor (and Vehicle Control) heating Heat Cell Suspensions (Temperature Gradient) cell_treatment->heating lysis Cell Lysis heating->lysis centrifugation Centrifugation to Separate Soluble and Precipitated Proteins lysis->centrifugation protein_quant Quantify Soluble Target Protein (e.g., Western Blot) centrifugation->protein_quant melting_curve Generate Melting Curves and Determine Thermal Shift protein_quant->melting_curve

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Interpreting Selectivity Data

The selectivity of an inhibitor is typically expressed as a ratio of its Kᵢ values for different isoforms. For example, the selectivity of an inhibitor for hCA IX over hCA II would be calculated as Kᵢ(hCA II) / Kᵢ(hCA IX). A higher ratio indicates greater selectivity for hCA IX.

Key Considerations for Selectivity:

  • On-Target Potency: The inhibitor should exhibit high potency (low nanomolar Kᵢ) against the desired therapeutic target isoform(s).

  • Off-Target Effects: Inhibition of ubiquitously expressed isoforms like hCA I and hCA II can lead to undesirable side effects. Therefore, a high degree of selectivity against these isoforms is often a critical goal in drug design. [1]* Structure-Activity Relationship (SAR): The chemical structure of the inhibitor dictates its interactions with the amino acid residues in the active site of each CA isoform. Subtle differences in the active site architecture between isoforms can be exploited to achieve selectivity. For thiophene-2-sulfonamides, modifications at the 5-position of the thiophene ring have been shown to significantly influence isoform selectivity. [4][6]

Broader Selectivity Profiling

To gain a comprehensive understanding of the selectivity of this compound, it is advisable to screen it against a broader panel of enzymes.

  • Kinase Profiling: Many kinase inhibitors also contain sulfonamide moieties. Therefore, screening against a panel of kinases is prudent to identify any potential off-target kinase inhibition.

  • Other Metalloproteases: The zinc-binding nature of the sulfonamide group suggests that the compound could potentially inhibit other zinc-containing metalloproteases.

Conclusion

Assessing the selectivity of this compound for its target carbonic anhydrase isoforms is a critical step in evaluating its therapeutic potential. While specific inhibitory data for this compound is not yet publicly available, this guide provides a comprehensive framework for its evaluation. By employing the detailed experimental protocols and comparing the generated data with the established profiles of clinically relevant sulfonamides, researchers can effectively characterize the potency and selectivity of this promising compound. Such a systematic approach is essential for advancing our understanding of its mechanism of action and for guiding future drug development efforts.

References

  • Ivanova, J., Balode, A., Žalubovskis, R., Leitans, J., Kazaks, A., Vullo, D., Tars, K., & Supuran, C. T. (2017). 5-Substituted-benzylsulfanyl-thiophene-2-sulfonamides with effective carbonic anhydrase inhibitory activity: Solution and crystallographic investigations. Bioorganic & Medicinal Chemistry, 25(3), 857–863. [Link]

  • Leitans, J., Kazaks, A., Ivanova, J., Balode, A., Tanc, M., Vozny, I., ... & Supuran, C. T. (2013). 5-Substituted-(1, 2, 3-triazol-4-yl) thiophene-2-sulfonamides strongly inhibit human carbonic anhydrases I, II, IX and XII: solution and X-ray crystallographic studies. Bioorganic & medicinal chemistry, 21(17), 5130-5138. [Link]

  • Köksal, Z., Gökçe, B., Erdoğan, O., Küfrevioğlu, Ö. İ., & Şentürk, M. (2020). Evaluation of some thiophene-based sulfonamides as potent inhibitors of carbonic anhydrase I and II isoenzymes isolated from human erythrocytes by kinetic and molecular modelling studies. Pharmacological Reports, 72(6), 1738-1748. [Link]

  • Vedani, A., & Huhta, D. W. (1990). An algorithm for the systematic search of functional groups in the Cambridge Structural Database. Journal of the American Chemical Society, 112(12), 4759-4767. [Link]

  • Supuran, C. T. (2016). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature reviews Drug discovery, 15(3), 168-181. [Link]

  • Angeli, A., Tanini, D., Capperucci, A., Malevolti, G., Turco, F., Ferraroni, M., & Supuran, C. T. (2018). Synthesis of different thio-scaffolds bearing sulfonamide with subnanomolar carbonic anhydrase II and IX inhibitory properties and X-ray investigations for their inhibitory mechanism. Bioorganic chemistry, 81, 642-648. [Link]

  • Nocentini, A., & Supuran, C. T. (2023). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. International Journal of Molecular Sciences, 24(7), 6735. [Link]

  • Pastorekova, S., & Supuran, C. T. (2020). Carbonic anhydrase inhibitors: a patent review (2013–2019). Expert opinion on therapeutic patents, 30(2), 105-118. [Link]

  • Arslan, M., Tatlı, Ç., & Supuran, C. T. (2021). Synthesis and Human Carbonic Anhydrase I, II, IX, and XII Inhibition Studies of Sulphonamides Incorporating Mono-, Bi-and Tricyclic Imide Moieties. Pharmaceuticals, 14(7), 696. [Link]

  • Stauffer, S. R., Katzenellenbogen, J. A., & Anderson, C. J. (2000). 5-Substituted thiophene-2-sulfonamides as potent, selective, and water-soluble inhibitors of human carbonic anhydrase II. Journal of medicinal chemistry, 43(26), 4934-4947. [Link]

  • Boriack-Sjodin, P. A., Lim, S., Fidler, K., Tars, K., & LaMotte, L. L. (1998). Structural analysis of inhibitor binding to human carbonic anhydrase II. Protein Science, 7(12), 2483-2489. [Link]

  • Gitto, R., Damiano, F. M., Mader, P., De Luca, L., Ferro, S., Supuran, C. T., ... & Chimirri, A. (2012). Synthesis, structure–activity relationship studies, and X-ray crystallographic analysis of arylsulfonamides as potent carbonic anhydrase inhibitors. Journal of medicinal chemistry, 55(8), 3891-3899. [Link]

Sources

A Senior Application Scientist's Guide to the Reproducibility of Experiments Involving 5-(2-Aminoethyl)thiophene-2-sulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison and experimental framework for researchers, scientists, and drug development professionals working with 5-(2-aminoethyl)thiophene-2-sulfonamide. Recognizing the critical importance of experimental reproducibility, this document is structured to not only provide protocols but to also elucidate the underlying scientific principles and critical parameters that govern success. The focus is on the synthesis, purification, characterization, and a primary application of this compound—carbonic anhydrase inhibition—benchmarked against established alternatives.

Part 1: Synthesis and Purification: A Reproducible Pathway

Proposed Synthetic Pathway

The synthesis is envisioned as a three-step process starting from the commercially available 2-acetylthiophene. The key transformations are a reductive amination to introduce the aminoethyl side chain, followed by chlorosulfonation and subsequent amidation to install the sulfonamide group.

Synthetic_Pathway 2-Acetylthiophene 2-Acetylthiophene Intermediate_Amine Intermediate_Amine 2-Acetylthiophene->Intermediate_Amine Reductive Amination (NH4OAc, NaBH3CN) Sulfonyl_Chloride Sulfonyl_Chloride Intermediate_Amine->Sulfonyl_Chloride Chlorosulfonation (ClSO3H) Final_Product This compound Sulfonyl_Chloride->Final_Product Amidation (NH4OH) Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Buffer, Enzyme, Substrate, and Inhibitors Plate_Setup Add Reagents to 96-well Plate Reagents->Plate_Setup Incubation Incubate for Inhibitor Binding Plate_Setup->Incubation Reaction_Start Initiate Reaction with Substrate Incubation->Reaction_Start Measurement Kinetic Absorbance Measurement (405 nm) Reaction_Start->Measurement Rate_Calculation Calculate Reaction Rates Measurement->Rate_Calculation Inhibition_Calc % Inhibition Calculation Rate_Calculation->Inhibition_Calc IC50_Ki_Det Determine IC50 and Ki Values Inhibition_Calc->IC50_Ki_Det

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 5-(2-Aminoethyl)thiophene-2-sulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed, procedural guide for the proper and safe disposal of 5-(2-Aminoethyl)thiophene-2-sulfonamide. As a research chemical, its handling and disposal are governed by stringent regulations to protect laboratory personnel and the environment. This guide is designed for researchers, scientists, and drug development professionals, synthesizing technical data with established safety protocols to ensure compliance and safety.

The procedural recommendations herein are derived from an analysis of the compound's structural motifs—specifically the thiophene ring and the sulfonamide group—and are grounded in authoritative guidelines from regulatory bodies and leading research institutions. Given the absence of a specific, dedicated Safety Data Sheet (SDS) for this exact compound, a conservative approach, treating it as a hazardous chemical waste, is mandated.

Foundational Principles: Hazard Assessment and Characterization

Before disposal, a fundamental understanding of the potential hazards associated with this compound is essential. This assessment dictates the entire disposal workflow.

  • Structural Analysis:

    • Thiophene Moiety: Thiophene and its derivatives are known to be flammable, and upon combustion, can release toxic sulfur oxide gases.[1][2] They can also be irritants and harmful if inhaled or absorbed through the skin.[2][3] Prudent practice requires storing thiophene-containing compounds away from strong oxidizing agents to prevent violent reactions.[1]

    • Sulfonamide Group: Sulfonamides are a class of compounds with known bioactivity. Their release into the environment is a concern as they can be persistent and may impact microbial ecosystems.[4] Therefore, aqueous or sewer disposal is strictly prohibited.[5][6]

    • Physical Form: The compound is a solid, classified as a combustible solid.

  • Waste Classification: Based on this analysis, this compound must be classified as a hazardous chemical waste .[7] It cannot be disposed of in regular trash or via sanitary sewers.[8] All laboratory personnel must treat it as such from the moment it is designated for disposal.[7]

Personal Protective Equipment (PPE) Requirements

Proper PPE is non-negotiable when handling this compound for disposal. The following minimum PPE is required to prevent personal exposure:

PPE ItemSpecificationRationale
Eye Protection ANSI-approved safety goggles or a face shield.[3]Protects against accidental splashes or dust generation.
Hand Protection Chemical-resistant gloves (e.g., Nitrile).[3]Prevents skin contact and absorption. Gloves must be inspected before use and disposed of as contaminated waste after handling.
Body Protection A standard laboratory coat.Protects skin and personal clothing from contamination.

Step-by-Step Disposal Protocol

Adherence to a systematic disposal protocol is critical for safety and regulatory compliance. The following steps outline the procedure from waste generation to final pickup.

Step 1: Waste Container Selection and Preparation
  • Obtain a Designated Waste Container: Contact your institution's Environmental Health and Safety (EHS) department to obtain an approved hazardous waste container.[8]

  • Ensure Compatibility: The container must be made of a material compatible with the chemical. A high-density polyethylene (HDPE) container is a suitable choice.[9]

  • Initial Labeling: Pre-label the container with the words "Hazardous Waste ".[10]

Step 2: Waste Accumulation
  • Transfer Waste: Carefully transfer the solid this compound waste into the designated container. Use a funnel or other transfer tool to minimize dust generation.

  • Seal Container: Keep the container securely sealed at all times, except when actively adding waste.[5] This prevents the release of vapors and protects against spills.

  • Do Not Mix Wastes: Never mix incompatible wastes in the same container.[5] This compound should be segregated from strong oxidizing agents.[1]

Step 3: Comprehensive Labeling

Once waste is added, a complete hazardous waste tag must be affixed. This is a legal requirement under the Resource Conservation and Recovery Act (RCRA).[8][9] The label must include:

  • The words "Hazardous Waste ".[10]

  • The full chemical name : "this compound". Abbreviations are not permitted.[8]

  • Principal Investigator (PI) Information : Name and contact number of the responsible researcher.[8]

  • Hazard Identification : Check the appropriate hazard pictograms. Based on the compound's structure, "Harmful/Irritant" should be considered.

Step 4: Storage in a Satellite Accumulation Area (SAA)
  • Designated Location: Store the sealed and labeled waste container in a designated SAA, which is at or near the point of generation and under the control of laboratory personnel.[10]

  • Secondary Containment: Place the primary waste container within a larger, chemically resistant secondary container (e.g., a containment tray) to capture any potential leaks.[5]

  • Storage Limits: Do not accumulate more than 55 gallons of hazardous waste in an SAA.[7]

Step 5: Arranging for Disposal
  • Monitor Fill Level: When the container is approximately 75% full, or when the accumulation time limit is approaching (typically 6-12 months, check with your EHS), schedule a waste pickup.[11][12]

  • Submit Pickup Request: Use your institution's online portal or designated form to submit a hazardous waste pickup request to the EHS department.[7][11] EHS professionals are the only personnel authorized to transport hazardous waste from the laboratory.[7]

The entire disposal workflow, from initial characterization to final pickup, is a critical process governed by institutional and federal regulations.

G cluster_prep Preparation & Characterization cluster_handling Handling & Storage cluster_disposal Final Disposal A Compound Designated as Waste B Characterize as Hazardous Waste (Based on Thiophene & Sulfonamide Moieties) A->B C Select EHS-Approved, Compatible Container (e.g., HDPE) B->C D Affix 'Hazardous Waste' Label C->D E Transfer Waste into Container (Wear full PPE) D->E F Complete & Attach Full Hazardous Waste Tag E->F G Store Sealed Container in SAA with Secondary Containment F->G H Container is Full or Time Limit is Reached G->H I Submit Pickup Request to EHS H->I J EHS Collects Waste for Final Disposal via Licensed Vendor I->J

Caption: Disposal workflow for this compound.

Emergency Procedures: Spills and Exposures

Accidents require immediate and correct responses. All personnel must be familiar with these procedures.

Spill Cleanup
  • Small Spill:

    • Alert personnel in the immediate area.

    • Wearing full PPE, cover the spill with a non-combustible absorbent material like sand or dry earth.[13]

    • Carefully sweep the absorbed material into your designated hazardous waste container.

    • Decontaminate the spill area with soap and water, collecting the cleaning materials as hazardous waste.

  • Large Spill:

    • Evacuate the laboratory immediately.

    • Alert your supervisor and contact the institutional EHS department or emergency response line.[5]

    • Prevent entry into the area.

    • If safe to do so, eliminate all sources of ignition.[13]

Personal Exposure
  • Skin Contact: Immediately flush the affected skin with copious amounts of water for at least 15 minutes while removing contaminated clothing.[14] Seek medical attention.

  • Eye Contact: Immediately flush eyes with gently flowing water for at least 15 minutes, holding the eyelids open.[14] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.[13]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[14]

Disposal of Empty Containers

Chemical containers are not considered empty until they have been properly decontaminated.

  • Triple Rinse: Thoroughly rinse the empty container with a suitable solvent (e.g., water or an appropriate organic solvent) three times.[5]

  • Collect Rinseate: The first rinseate must be collected and disposed of as hazardous waste.[5] Subsequent rinseates may be permissible for sewer disposal, but you must consult your EHS for confirmation.

  • Deface Label: Completely remove or deface the original chemical label on the rinsed container before disposing of it in the regular trash or glass recycling, as per institutional policy.[7]

By adhering to this comprehensive guide, laboratory professionals can ensure that this compound is managed and disposed of in a manner that is safe, compliant, and environmentally responsible. Always prioritize consulting your institution's specific EHS guidelines, as they constitute the final authority for waste disposal in your facility.

References

  • Research Safety, Northwestern University. (2023). Hazardous Waste Disposal Guide. Retrieved from Northwestern University Research Safety.
  • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide.
  • Environmental Health and Safety, University of Colorado Boulder. (n.d.). How to Dispose of Chemical Waste.
  • Oxford Lab Fine Chem LLP. (n.d.). Material Safety Data Sheet: Thiophene.
  • Daniels Health. (2024). How to Ensure Safe Chemical Waste Disposal in Laboratories.
  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from Vanderbilt University Medical Center.
  • Indiana University. (n.d.). In-Lab Disposal Methods: Waste Management Guide.
  • Santa Cruz Biotechnology, Inc. (n.d.). Thiophene Safety Data Sheet.
  • U.S. Environmental Protection Agency. (n.d.). Laboratory Environmental Sample Disposal Information Document.
  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Thiophene.
  • Sigma-Aldrich. (n.d.). This compound AldrichCPR.
  • American Chemical Society. (n.d.). Hazardous Waste & Disposal Considerations.
  • U.S. Environmental Protection Agency. (2023). Regulations for Hazardous Waste Generated at Academic Laboratories.
  • Medical Laboratory Observer. (2019). Laboratory Waste Management: The New Regulations.
  • ChemicalBook. (2024). This compound | 109213-13-0.
  • BenchChem. (2024). 2,3,5-Tribromothieno[3,2-b]thiophene safety and handling guidelines.
  • Sciencemadness Wiki. (2022). Thiophene.
  • Thermo Fisher Scientific. (2021). Safety Data Sheet: 4-(2-Aminoethyl)benzenesulphonamide.
  • AK Scientific, Inc. (n.d.). Safety Data Sheet.
  • Sigma-Aldrich. (n.d.). This compound AldrichCPR (Chinese).
  • Sigma-Aldrich. (2024). Safety Data Sheet: Thiophene.
  • Fisher Scientific. (2021). Safety Data Sheet: Thiophene-2-carbothioamide.
  • Kot-Wasik, A., et al. (2011). Effects of the presence of sulfonamides in the environment and their influence on human health. PubMed.
  • Defense Centers for Public Health. (2023). Waste Management of Hazardous Drugs.
  • Cayman Chemical. (2024). Safety Data Sheet: Sulfanilamide.
  • Santa Cruz Biotechnology, Inc. (n.d.). This compound | CAS 109213-13-0.
  • United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.
  • Occupational Safety and Health Administration. (n.d.). Hazardous Drugs - Standards.

Sources

A Comprehensive Guide to Personal Protective Equipment for Handling 5-(2-Aminoethyl)thiophene-2-sulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of novel chemical entities like 5-(2-Aminoethyl)thiophene-2-sulfonamide, a compound with potential pharmacological activity, necessitates a thorough understanding of its potential hazards and the implementation of robust safety protocols. This guide provides a detailed, experience-driven framework for the safe handling of this compound, focusing on the selection and use of appropriate Personal Protective Equipment (PPE). The recommendations herein are derived from the chemical's structural motifs—a sulfonamide, a thiophene ring, and a primary aminoethyl group—and established best practices for handling analogous compounds.

Understanding the Risk Profile

  • Sulfonamides : This class of compounds can possess antibacterial properties and may act as allergens. Some sulfonamides are known to cause skin rashes and other hypersensitivity reactions.

  • Thiophene Derivatives : Thiophene and its derivatives can be irritants to the skin, eyes, and respiratory tract. They are also known to be absorbed through the skin.

  • Primary Amines : Aliphatic amines are often corrosive and can cause severe skin and eye irritation or burns. They can also be respiratory irritants.

Given this profile, the primary hazards associated with this compound are likely to be dermal, ocular, and respiratory irritation, with the potential for allergic sensitization.

Core Principles of Protection: A Multi-Layered Approach

A robust safety plan relies on the "hierarchy of controls," where PPE is the final, but critical, line of defense. This guide focuses on PPE, but it is essential to first consider engineering controls (e.g., fume hoods) and administrative controls (e.g., standard operating procedures).

Dermal Protection: Beyond the Basic Lab Coat

Given the potential for skin irritation and absorption, dermal protection is paramount.

  • Gloves : The choice of glove material is critical. Nitrile gloves are a common and effective choice for incidental contact with a wide range of chemicals. However, for prolonged handling or in the event of a spill, heavier-duty gloves such as butyl rubber or Viton® should be considered. It is crucial to double-glove when handling this compound, particularly when working with neat material or concentrated solutions.

    Task Primary Glove Outer Glove Rationale
    Weighing/Sample PreparationNitrileNitrileProvides good dexterity and protection against incidental splashes.
    Solution Preparation/TransfersNitrileNeoprene or Butyl RubberEnhanced protection against potential spills and splashes.
    Equipment CleaningButyl RubberNitrileHigh resistance to a broad range of chemicals.
  • Lab Coat/Apron : A standard cotton lab coat may not provide sufficient protection against significant splashes of this compound solutions. A chemically resistant apron worn over the lab coat is recommended, especially when handling larger quantities.

Ocular Protection: A Non-Negotiable Standard

The potential for severe eye irritation from this compound makes robust eye protection essential.

  • Safety Glasses : At a minimum, ANSI Z87.1-rated safety glasses with side shields should be worn at all times in the laboratory.

  • Goggles : When there is a higher risk of splashes, such as during solution transfers or when working with larger volumes, chemical splash goggles that form a seal around the eyes are required.

  • Face Shield : For operations with a significant splash or aerosol generation potential, a full-face shield should be worn in conjunction with safety goggles.

Respiratory Protection: Mitigating Inhalation Risks

Handling this compound as a solid powder can generate dust, which poses an inhalation hazard.

  • Fume Hood : All weighing and handling of the solid material should be conducted in a certified chemical fume hood to minimize the inhalation of dust particles.

  • Respirator : If a fume hood is not available or if there is a potential for aerosol generation that cannot be adequately controlled, a NIOSH-approved respirator is necessary. For fine dusts, a particulate respirator (e.g., N95, N100) may be sufficient. For work with solutions that could generate vapors, an air-purifying respirator with organic vapor cartridges is recommended.

Operational and Disposal Plans

A comprehensive safety plan extends beyond PPE to include clear procedures for handling and disposal.

Step-by-Step Handling Protocol
  • Preparation : Before handling, ensure all necessary PPE is readily available and in good condition. Confirm that the chemical fume hood is functioning correctly.

  • Weighing : Conduct all weighing of the solid compound within the fume hood. Use a disposable weighing boat to minimize contamination.

  • Solution Preparation : Add the solid to the solvent slowly and in a controlled manner within the fume hood.

  • Transfers : Use appropriate glassware and techniques to minimize splashes and aerosol generation.

  • Post-Handling : After handling, remove gloves and wash hands thoroughly with soap and water.

Disposal Plan

All waste containing this compound, including contaminated gloves, weighing boats, and solutions, must be disposed of as hazardous chemical waste. Follow all local, state, and federal regulations for hazardous waste disposal.

Emergency Procedures

In the event of an exposure, immediate action is critical.

  • Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.

  • Eye Contact : Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation : Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek medical attention.

  • Ingestion : Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Conclusion

The safe handling of this compound is predicated on a thorough understanding of its potential hazards and the diligent application of appropriate personal protective equipment and safe handling practices. By adopting the multi-layered approach outlined in this guide, researchers can confidently work with this compound while minimizing their risk of exposure.

References

  • Sulfonamide (chemistry) - Wikipedia. (n.d.). Retrieved from [Link]

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
5-(2-Aminoethyl)thiophene-2-sulfonamide
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
5-(2-Aminoethyl)thiophene-2-sulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.